2-(Phenylsulfonyl)ethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(benzenesulfonyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c9-6-7-12(10,11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVYYVANSPZIKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174623 | |
| Record name | Ethanol, 2-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20611-21-6 | |
| Record name | 2-(Phenylsulfonyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20611-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-(phenylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020611216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(phenylsulfonyl)- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Phenylsulfonyl)ethanol | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: The Versatility of a Bifunctional Reagent
An In-Depth Technical Guide to 2-(Phenylsulfonyl)ethanol for Researchers and Drug Development Professionals
This compound is an organic compound that has carved a significant niche as a versatile intermediate and building block in modern synthetic chemistry.[1][2] Characterized by a phenylsulfonyl group attached to an ethanol backbone, this molecule offers a unique combination of reactivity that makes it invaluable to researchers in pharmaceutical development, material science, and specialized organic synthesis.[1][3] Its bifunctional nature—possessing both a nucleophilic hydroxyl group and a strongly electron-withdrawing sulfonyl group—allows for a diverse range of chemical transformations.
This guide provides a comprehensive overview of the core chemical properties, reactivity, and applications of this compound, offering field-proven insights and detailed protocols for its use.
Core Compound Identifiers:
-
IUPAC Name: 2-(benzenesulfonyl)ethanol[4]
-
CAS Number: 20611-21-6[1]
-
Molecular Formula: C₈H₁₀O₃S[1]
-
Synonyms: 2-(Benzenesulfonyl)ethanol, 2-Hydroxyethyl phenyl sulfone, Phenyl-2-hydroxyethyl sulfone[2]
Caption: Molecular Structure of this compound.
Physicochemical Properties
This compound is typically a clear yellow, viscous liquid or a low-melting solid, depending on its purity.[1][2] The presence of the polar sulfonyl and hydroxyl groups contributes to its solubility in polar organic solvents.[2]
| Property | Value | Source(s) |
| Appearance | Clear yellow viscous liquid | [1] |
| Boiling Point | 177 °C at 2 mmHg | [1] |
| Density | 1.557 g/mL at 25 °C | [1][5] |
| Refractive Index (n20/D) | 1.555 | [1] |
| Chemical Stability | Stable under recommended storage conditions | [6] |
| Incompatibilities | Strong oxidizing agents | [6] |
Spectroscopic Profile: A Guide to Structural Elucidation
Spectroscopic analysis is fundamental for verifying the structure and purity of this compound. The following data outlines the expected spectral characteristics.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides unambiguous evidence for the structure. Protons on the carbon adjacent to the hydroxyl group are deshielded and typically appear in the 3.4 to 4.5 ppm range.[7]
| Proton Assignment | Predicted Chemical Shift (δ) in ppm (CDCl₃) | Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.50 - 7.95 | Multiplet | 5H |
| -CH₂- (adjacent to SO₂) | ~3.40 | Triplet | 2H |
| -CH₂- (adjacent to OH) | ~4.05 | Triplet | 2H |
| -OH | Variable (Broad Singlet) | Singlet | 1H |
Note: The -OH proton signal can be confirmed by its disappearance upon adding a drop of D₂O to the NMR sample.[7]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon atoms adjacent to the electronegative oxygen and sulfonyl groups are shifted downfield.
| Carbon Assignment | Predicted Chemical Shift (δ) in ppm (CDCl₃) |
| Aromatic (ipso-C) | ~139 |
| Aromatic (ortho, meta, para-C) | 127 - 134 |
| -CH₂- (adjacent to SO₂) | ~59 |
| -CH₂- (adjacent to OH) | ~57 |
Infrared (IR) Spectroscopy
The IR spectrum is characterized by strong absorptions from the hydroxyl and sulfonyl groups.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3500 - 3200 | Strong, Broad[8] |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium[9] |
| S=O stretch (sulfone) | 1350 - 1300 and 1160 - 1120 | Strong, Two Bands[9] |
| C-O stretch (alcohol) | 1260 - 1000 | Strong[8] |
Mass Spectrometry (MS)
In mass spectrometry, alcohols often undergo characteristic fragmentation patterns, including alpha-cleavage and dehydration.[8]
| Ion | m/z (Expected) | Description |
| [M]⁺ | 186 | Molecular Ion |
| [M-H₂O]⁺ | 168 | Loss of water |
| [C₆H₅SO₂]⁺ | 141 | Phenylsulfonyl cation |
| [C₂H₄OH]⁺ | 45 | Cleavage product |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Chemical Properties and Reactivity
The synthetic utility of this compound stems from the distinct reactivity of its two functional groups.
The Phenylsulfonyl Group: An Electron-Withdrawing Powerhouse
The phenylsulfonyl (PhSO₂) group is strongly electron-withdrawing, which profoundly influences the molecule's reactivity.[10]
-
Activation of Adjacent Protons: The sulfonyl group increases the acidity of the protons on the adjacent methylene group (α-protons). This facilitates deprotonation by a suitable base, forming a carbanion that can participate in various carbon-carbon bond-forming reactions.
-
Leaving Group Potential: While the phenylsulfonyl group itself is a poor leaving group in direct substitution, the entire 2-(phenylsulfonyl)ethyl moiety can be eliminated under basic conditions.[11] This property is the cornerstone of its use as a protecting group.
The Hydroxyl Group: A Versatile Nucleophile
The primary alcohol (-OH) group exhibits typical reactivity:
-
Nucleophilic Attack: It can act as a nucleophile to form ethers and esters.
-
Conversion to a Better Leaving Group: The hydroxyl group can be readily converted into a better leaving group, such as a tosylate (OTs) or mesylate (OMs), by reacting it with the corresponding sulfonyl chloride. This transformation is crucial for subsequent nucleophilic substitution reactions (Sₙ2).
Caption: Mechanism of base-catalyzed deprotection of a PSE group.
Material Science and Analytical Chemistry
In material science, this compound is used in the production of specialty polymers and resins, where it can enhance material properties. [3]In analytical chemistry, it serves as a derivatizing agent in chromatography, improving the detection and quantification of certain analytes. [1][3]
Experimental Protocols
The following protocols are representative of the synthesis and use of this compound. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). [6]
Protocol 1: Synthesis of this compound
This protocol describes a common method for synthesizing the title compound from thiophenol and 2-chloroethanol, followed by oxidation.
Step 1: Synthesis of 2-(Phenylthio)ethanol
-
To a stirred solution of thiophenol (1.0 eq) and sodium hydroxide (1.1 eq) in ethanol at 0 °C, add 2-chloroethanol (1.05 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude sulfide.
Step 2: Oxidation to this compound
-
Dissolve the crude 2-(phenylthio)ethanol in a suitable solvent like dichloromethane or acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Add an oxidizing agent, such as hydrogen peroxide (in acetic acid) or meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq), portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction carefully with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Caption: Workflow for the synthesis of this compound.
Protocol 2: O-Alkylation using this compound
This protocol demonstrates the use of this compound as a precursor for an alkylating agent after activating the hydroxyl group.
Step 1: Activation of the Hydroxyl Group (Tosylation)
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (N₂ or Ar).
-
Add pyridine (2.0 eq) or triethylamine (1.5 eq) and cool the mixture to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate to yield 2-(phenylsulfonyl)ethyl tosylate, which can often be used without further purification.
Step 2: Nucleophilic Substitution
-
Dissolve the nucleophile (e.g., a phenol, 1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.
-
Add a base such as potassium carbonate (K₂CO₃) (1.5 eq).
-
Add the 2-(phenylsulfonyl)ethyl tosylate (1.1 eq) from Step 1 to the mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers, dry, concentrate, and purify by chromatography to obtain the desired ether product.
Safety and Handling
This compound is an irritant and should be handled with care. [4][6]
-
Hazard Statements:
-
H315: Causes skin irritation. [6] * H319: Causes serious eye irritation. [6] * H335: May cause respiratory irritation. [4][6]* Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [6] * P280: Wear protective gloves/eye protection/face protection. [6] * P302 + P352: IF ON SKIN: Wash with plenty of soap and water. [6] * P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [6]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents. [1][6]* Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. [6] Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical. [6][12]
-
References
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This compound | 20611-21-6 . J&K Scientific LLC. [Link]
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This compound | C8H10O3S | CID 30202 . PubChem, National Institutes of Health. [Link]
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Phenylsulfonyl as a β Participating Group . The Journal of Organic Chemistry. [Link]
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Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives . Arkivoc. [Link]
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Leaving group abilities in alkene-forming eliminations activated by sulphonyl groups . Journal of the Chemical Society, Perkin Transactions 2. [Link]
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2-(Phenylsulfonyl)ethanol CAS number 20611-21-6
An In-Depth Technical Guide to 2-(Phenylsulfonyl)ethanol (CAS 20611-21-6): Synthesis, Reactivity, and Applications in Drug Development
Abstract
This compound, CAS Number 20611-21-6, is a bifunctional organic molecule that serves as a highly versatile and valuable building block in modern synthetic chemistry. Characterized by a primary alcohol and a phenylsulfonyl group, this compound's unique electronic and steric properties make it an important precursor, most notably for the synthesis of phenyl vinyl sulfone, a potent Michael acceptor used extensively in the development of covalent inhibitors and other complex molecular architectures. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, synthesis, and core reactivity. It places a strong emphasis on its strategic application in pharmaceutical research and drug development, offering detailed mechanistic insights and field-proven experimental protocols for its use.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of this compound is fundamental to its effective use in a research and development setting.
Physical and Chemical Properties
The compound is typically a clear yellow, viscous liquid under standard conditions. Its high boiling point is indicative of strong intermolecular forces, primarily hydrogen bonding from the hydroxyl group and dipole-dipole interactions from the sulfonyl moiety.[1]
| Property | Value | Reference(s) |
| CAS Number | 20611-21-6 | [1] |
| Molecular Formula | C₈H₁₀O₃S | [1] |
| Molecular Weight | 186.23 g/mol | [1] |
| Appearance | Clear yellow viscous liquid | [1] |
| Density | 1.557 g/mL at 25 °C | [1][2] |
| Boiling Point | 177 °C at 2 mmHg | [1] |
| Refractive Index | n20/D 1.555 | [1] |
| Synonyms | 2-(Benzenesulfonyl)ethanol, Phenyl-2-hydroxyethyl sulfone | [2] |
Representative Spectroscopic Analysis
While publicly accessible, peer-reviewed spectra for this specific compound are sparse, its structure allows for a reliable prediction of its key spectroscopic features based on well-established principles of NMR and IR spectroscopy.[3][4]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals. The two methylene groups (-CH₂-) will appear as triplets due to coupling with each other. The protons on the carbon adjacent to the electron-withdrawing sulfonyl group will be downfield relative to those adjacent to the oxygen. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be concentration-dependent. Adding D₂O to the sample would cause the hydroxyl proton signal to disappear, confirming its identity.[4]
-
δ 7.5-8.0 ppm: Multiplet, 5H (Aromatic protons of the phenylsulfonyl group).
-
δ ~3.9-4.1 ppm: Triplet, 2H (-SO₂CH₂CH ₂OH).
-
δ ~3.2-3.4 ppm: Triplet, 2H (-SO₂CH ₂CH₂OH).
-
δ (variable): Broad singlet, 1H (-OH).
-
-
¹³C NMR Spectroscopy: The carbon spectrum will display signals for the four unique aromatic carbons and the two aliphatic carbons. The carbon attached to the oxygen will be the most downfield of the aliphatic signals.[4]
-
δ 135-140 ppm: Quaternary aromatic carbon (-C -SO₂).
-
δ 127-134 ppm: Aromatic -CH carbons.
-
δ ~58-62 ppm: Aliphatic carbon adjacent to oxygen (-SO₂CH₂C H₂OH).
-
δ ~55-59 ppm: Aliphatic carbon adjacent to sulfonyl group (-SO₂C H₂CH₂OH).
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption for the O-H stretch of the alcohol and two strong, sharp absorptions characteristic of the sulfonyl group.
-
3500-3200 cm⁻¹: Strong, broad (O-H stretch, hydrogen-bonded).
-
1350-1300 cm⁻¹ & 1160-1120 cm⁻¹: Two strong, sharp bands (Asymmetric and symmetric S=O stretch).
-
Synthesis and Purification
β-hydroxy sulfones like this compound can be synthesized through several reliable methods. One common approach involves the ring-opening of an epoxide with a sulfinate salt.
Representative Synthesis: Ring-Opening of Ethylene Oxide
This method utilizes the nucleophilic attack of sodium benzenesulfinate on ethylene oxide. The reaction is typically performed in a protic solvent to facilitate the protonation of the resulting alkoxide.
Workflow for Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Purification Protocol
Purification is critical to remove unreacted starting materials and salts.
-
Crude Product Isolation: After aqueous workup and extraction into an organic solvent (e.g., ethyl acetate or dichloromethane), the organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Final Purification: The resulting crude oil can be purified by either:
-
Vacuum Distillation: Given its high boiling point, distillation under high vacuum is effective for larger scales.[1]
-
Silica Gel Chromatography: For smaller scales or to achieve higher purity, column chromatography is employed. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting at 20% and increasing to 50% ethyl acetate).
-
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dictated by the interplay between the nucleophilic hydroxyl group and the powerful electron-withdrawing nature of the adjacent phenylsulfonyl group. This structure makes it an ideal precursor for elimination reactions.
The Pivotal Role of the Phenylsulfonyl Group
The -SO₂Ph group is one of the strongest electron-withdrawing groups in organic chemistry. Its presence acidifies the protons on the α-carbon (-SO₂CH ₂-), making them susceptible to deprotonation by a strong base. This is the key feature that enables the facile elimination to form phenyl vinyl sulfone.
Core Transformation: Elimination to Phenyl Vinyl Sulfone
The most significant application of this compound is its conversion to phenyl vinyl sulfone. This is typically achieved through an E2 elimination mechanism.[5] The hydroxyl group is first converted into a better leaving group, such as a tosylate, mesylate, or halide, which is then eliminated upon treatment with a non-nucleophilic base.
Mechanism: Conversion of Alcohol to Alkene via Tosylation-Elimination
Caption: Two-step sequence to synthesize phenyl vinyl sulfone.
Alternatively, acid-catalyzed dehydration can be used, though this E1 pathway may be complicated by rearrangements in more complex substrates.[6]
Applications in Drug Development and Research
The utility of this compound in drug development stems almost entirely from its role as a stable, accessible precursor to phenyl vinyl sulfone. The vinyl sulfone motif is a "privileged" structural unit in medicinal chemistry.[7]
Phenyl Vinyl Sulfone: The Michael Acceptor Workhorse
Phenyl vinyl sulfone is a highly reactive yet tunable Michael acceptor.[8] Its electrophilic β-carbon readily undergoes conjugate addition with biological nucleophiles, most notably the thiol group of cysteine residues in proteins.[9][10] This reactivity is the foundation for its use in designing targeted covalent inhibitors.
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Foreword: The Strategic Importance of 2-(Phenylsulfonyl)ethanol
An In-depth Technical Guide to the Synthesis of 2-(Phenylsulfonyl)ethanol
In the landscape of modern organic synthesis and pharmaceutical development, this compound stands out as a versatile and highly valuable intermediate. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a stable, electron-withdrawing phenylsulfonyl moiety, makes it a powerful building block for constructing complex molecular architectures. The sulfone group is a prevalent feature in numerous biologically active compounds, enhancing properties such as metabolic stability and aqueous solubility.[1] Consequently, mastering the synthesis of this compound is a critical capability for researchers and drug development professionals aiming to innovate in areas ranging from sulfonamide antibacterials to specialty polymers.[2][3]
This guide provides an in-depth exploration of the primary synthetic routes to this compound. Moving beyond mere procedural descriptions, we will dissect the underlying chemical principles, rationalize experimental choices, and present detailed, field-proven protocols. Our focus is on empowering the researcher with the expertise to not only replicate these syntheses but also to adapt and troubleshoot them effectively.
Physicochemical & Spectroscopic Data Dossier
A thorough understanding of a compound's properties is the foundation of its successful application and characterization. The following tables summarize the key physicochemical and spectroscopic data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 20611-21-6 | [2][4] |
| Molecular Formula | C₈H₁₀O₃S | [2][4] |
| Molecular Weight | 186.23 g/mol | [2][4] |
| Appearance | Clear yellow viscous liquid | [2] |
| Density | 1.557 g/mL at 25 °C | [2] |
| Boiling Point | 177 °C at 2 mmHg | [2] |
| Refractive Index | n20/D 1.555 | [2] |
| IUPAC Name | 2-(Benzenesulfonyl)ethanol |[4] |
Table 2: Spectroscopic Data for Structural Confirmation of this compound
| Technique | Parameter | Expected Observation | Reference(s) |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | Signals corresponding to aromatic protons, two methylene (CH₂) groups, and one hydroxyl (OH) proton. | [5] |
| ¹³C NMR | Chemical Shift (δ) | Resonances for aromatic carbons and the two aliphatic carbons. | [5] |
| FTIR | Wavenumber (cm⁻¹) | Strong, characteristic S=O stretching bands (~1300-1120 cm⁻¹), a broad O-H stretch (~3500-3200 cm⁻¹), and C-H stretches. | [5] |
| Mass Spec. (GC-MS) | m/z | Molecular ion peak [M]⁺ at approximately 186.035. |[6] |
Core Synthesis Methodologies
We will now examine the most robust and commonly employed methods for the synthesis of this compound. Each section includes a discussion of the reaction's core principles, a detailed experimental protocol, and visual aids to clarify the workflow and chemical transformations.
Method 1: Oxidation of 2-(Phenylthio)ethanol
This is arguably the most direct and high-yielding approach. The synthesis begins with the precursor 2-(Phenylthio)ethanol, which is readily prepared via the S-alkylation of thiophenol with 2-chloroethanol.[7] The subsequent oxidation of the thioether to the sulfone is the key transformation.
Expertise & Rationale: The central challenge in this step is achieving complete oxidation to the sulfone without affecting the primary alcohol. Hydrogen peroxide (H₂O₂) is an ideal oxidant due to its low cost and environmentally benign byproduct (water). However, the reaction requires a catalyst to proceed efficiently. Sodium tungstate is an excellent choice as it forms a potent peroxotungstate species in the presence of H₂O₂, which selectively and efficiently oxidizes the sulfur atom.[8][9] The reaction is typically performed in an acidic medium, such as glacial acetic acid, which facilitates the catalytic cycle.[10]
Experimental Protocol: Tungstate-Catalyzed Oxidation
Objective: To synthesize this compound via the oxidation of 2-(Phenylthio)ethanol.
Materials:
-
2-(Phenylthio)ethanol
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide (H₂O₂)
-
Sodium Tungstate (Na₂WO₄)
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(Phenylthio)ethanol (1.0 eq.) in glacial acetic acid.[10]
-
Catalyst Addition: Add a catalytic amount of sodium tungstate (e.g., 0.01-0.05 eq.).
-
Oxidant Addition: Cool the solution in an ice bath to manage the exothermicity of the reaction. Slowly add 30% hydrogen peroxide (approximately 2.2 eq.) dropwise, ensuring the internal temperature remains below 20-25 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed. The oxidation proceeds sequentially from thioether to sulfoxide and finally to the desired sulfone.[11]
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography or vacuum distillation to yield pure this compound.[10]
Visualization of the Oxidation Workflow
Caption: Workflow for the synthesis of this compound via oxidation.
Method 2: Nucleophilic Substitution with Sodium Benzenesulfinate
This method builds the C-S bond directly and is a classic example of sulfone synthesis. It relies on the reaction of a sulfinate salt, a soft nucleophile, with an alkyl halide in an S_N2 reaction.
Expertise & Rationale: The success of this synthesis hinges on the principles of the S_N2 mechanism. Sodium benzenesulfinate serves as an excellent source of the benzenesulfinate anion.[12] 2-Chloroethanol or, more reactively, 2-bromoethanol, provides the electrophilic carbon center. A polar aprotic solvent like DMF or DMSO is typically chosen to solvate the sodium cation without strongly solvating the sulfinate anion, thereby maximizing its nucleophilicity. Heating is required to overcome the activation energy of the reaction. This approach is straightforward and avoids the use of strong oxidizing agents.
Experimental Protocol: S_N2 Alkylation of Sulfinate
Objective: To synthesize this compound via the reaction of sodium benzenesulfinate and 2-chloroethanol.
Materials:
-
Sodium Benzenesulfinate (C₆H₅SO₂Na)
-
2-Chloroethanol (ClCH₂CH₂OH)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, suspend sodium benzenesulfinate (1.0 eq.) in DMF.
-
Reagent Addition: Add 2-chloroethanol (1.0-1.2 eq.) to the suspension.
-
Heating: Heat the reaction mixture (e.g., to 80-100 °C) and stir for several hours until TLC analysis indicates the consumption of the starting materials. The reaction involves the displacement of the chloride ion by the sulfinate nucleophile.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a larger volume of water.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or vacuum distillation.
Visualization of the S_N2 Mechanism
Caption: S_N2 mechanism for the synthesis of this compound.
Method 3: Ring-Opening of Ethylene Oxide
This pathway leverages the high reactivity of the strained epoxide ring in ethylene oxide. The ring is opened by a sulfur nucleophile, directly forming the desired carbon-sulfur and carbon-oxygen bonds in a highly atom-economical fashion.
Expertise & Rationale: Ethylene oxide is a potent electrophile due to its ring strain.[13] It readily reacts with nucleophiles in ring-opening reactions.[14] The reaction can be initiated by benzenesulfinic acid, where the acidic proton first protonates the epoxide oxygen, activating it towards nucleophilic attack by the sulfinate conjugate base. Alternatively, a pre-formed salt like sodium benzenesulfinate can be used as the nucleophile, typically under neutral or basic conditions. The key consideration for this method is the safe handling of ethylene oxide, which is a toxic, flammable gas at room temperature. This reaction is often performed in an autoclave or a sealed reaction vessel to contain the pressure.
Conceptual Protocol: Epoxide Ring-Opening
Objective: To synthesize this compound via the ring-opening of ethylene oxide.
Materials:
-
Ethylene Oxide (C₂H₄O)
-
Benzenesulfinic Acid or Sodium Benzenesulfinate
-
A suitable solvent (e.g., water, an alcohol)
-
Acid or base catalyst (if not using the acid form)
-
Autoclave or sealed pressure vessel
Procedure (Conceptual Outline):
-
Reaction Setup: Charge a pressure-rated reaction vessel with benzenesulfinic acid or its sodium salt dissolved or suspended in a suitable solvent.
-
Ethylene Oxide Addition: Cool the vessel and carefully introduce a measured amount of liquefied ethylene oxide.
-
Reaction Conditions: Seal the vessel and heat it to the required temperature. The reaction will proceed as the sulfinate nucleophile attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of the 2-(phenylsulfonyl)ethoxide intermediate.[13][14]
-
Work-up: After the reaction is complete, cool the vessel to room temperature and cautiously vent any excess ethylene oxide. An acidic or aqueous work-up will protonate the intermediate alkoxide to yield the final this compound product.
-
Purification: The product is then isolated and purified using standard techniques like extraction and chromatography.
Visualization of the Ring-Opening Mechanism
Caption: Mechanism of ethylene oxide ring-opening by a sulfinate nucleophile.
Conclusion
The synthesis of this compound can be effectively achieved through several reliable methods, primarily the oxidation of 2-(phenylthio)ethanol and the nucleophilic substitution of a 2-haloethanol with a sulfinate salt. The oxidation route is often preferred for its high efficiency and directness, provided the precursor is available. The S_N2 alkylation method offers a robust alternative that avoids potent oxidizers. While the ring-opening of ethylene oxide is highly atom-economical, it requires specialized equipment for handling the gaseous reactant. The choice of synthetic strategy will ultimately depend on factors such as starting material availability, scale, and equipment constraints. A firm grasp of these synthetic pathways and their underlying principles equips the modern scientist with the necessary tools to access this pivotal building block for pioneering research in medicine and materials science.
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2-(Phenylsulfonyl)ethanol molecular weight and formula
An In-Depth Technical Guide to 2-(Phenylsulfonyl)ethanol: Properties, Applications, and Protocols
Introduction
This compound is a versatile bifunctional organic compound that serves as a crucial building block in various scientific and industrial domains. Characterized by a phenylsulfonyl group attached to an ethanol backbone, this compound's unique chemical architecture, featuring both a hydroxyl group and a sulfonyl moiety, imparts a desirable combination of reactivity and solubility.[1][2] Its significance is particularly pronounced in organic synthesis and pharmaceutical development, where it functions as a key intermediate in the creation of complex molecules, including sulfonamide drugs.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's core properties, applications, and essential experimental protocols.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and synthesis. The presence of the polar sulfonyl and hydroxyl groups enhances its solubility in various polar solvents, while the phenyl group influences its electronic and steric characteristics.[2]
| Property | Value |
| Molecular Formula | C₈H₁₀O₃S |
| Molecular Weight | 186.23 g/mol [3][4][5] |
| CAS Number | 20611-21-6[1][3] |
| Appearance | Clear yellow viscous liquid[1] |
| Density | 1.557 g/mL at 25 °C[1][6] |
| Boiling Point | 177 °C at 2 mmHg[1] |
| Refractive Index | n20/D 1.555[1] |
| IUPAC Name | 2-(benzenesulfonyl)ethanol[3] |
Below is a diagram illustrating the chemical structure and key functional groups of this compound.
Caption: Chemical structure of this compound highlighting the key functional groups.
Core Applications in Research and Development
The dual functionality of this compound makes it a valuable reagent in multiple fields, from pharmaceutical development to material science.
Pharmaceutical Development
This compound is a cornerstone intermediate in the synthesis of various pharmaceuticals.[1] Its most notable application is in the production of sulfonamide drugs, a class of antibiotics used to treat bacterial infections.[1] The phenylsulfonyl moiety is a common pharmacophore in many biologically active molecules, and the hydroxyl group provides a convenient handle for further chemical modifications and drug conjugation.
Organic Synthesis
In the realm of organic chemistry, this compound is prized for its utility in creating sulfonyl derivatives, which are crucial for building complex organic molecules.[1] The hydroxyl group can be easily converted into a good leaving group, facilitating nucleophilic substitution reactions.[1] This reactivity allows for the introduction of the phenylsulfonyl ethyl group into a wide range of molecular scaffolds.
Material Science and Specialty Chemicals
Beyond pharmaceuticals, this compound is employed in the formulation of specialty polymers and resins.[1] Its incorporation into polymer backbones can enhance material properties, such as thermal stability and adhesive strength. It is also used in the production of certain agrochemicals, where its properties can improve the efficacy and stability of the final product.[1]
The following diagram illustrates a simplified workflow of its application in synthetic chemistry.
Caption: A generalized workflow for the synthetic application of this compound.
Experimental Protocols
The protocols described herein are intended as illustrative examples. Researchers should always adapt procedures based on specific laboratory conditions and safety guidelines.
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol outlines a general method for the substitution of the hydroxyl group.
-
Activation of the Hydroxyl Group:
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base (e.g., triethylamine, 1.2 equivalents) to the solution.
-
Slowly add an activating agent (e.g., p-toluenesulfonyl chloride, 1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
-
Nucleophilic Substitution:
-
Once the activation is complete, add the nucleophile (e.g., an amine or alkoxide, 1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 40-60 °C) and stir until the starting material is consumed, as indicated by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired substituted product.
-
Characterization Techniques
The identity and purity of this compound and its derivatives are typically confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).[7]
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. It is classified as a skin and eye irritant and may cause respiratory irritation.
| Hazard Information | Precautionary Statements |
| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/eye protection/face protection. |
| H335: May cause respiratory irritation. | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Storage and Handling:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]
-
Use with adequate ventilation and avoid generating mists or vapors.[8]
-
Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[8]
-
In case of spills, absorb with an inert material and dispose of as hazardous waste.
Conclusion
This compound is a highly valuable and versatile chemical intermediate with broad applications in pharmaceutical development, organic synthesis, and material science. Its distinct combination of a reactive hydroxyl group and a stable phenylsulfonyl moiety provides a powerful tool for chemists and researchers. A comprehensive understanding of its properties, reactivity, and safety protocols is paramount for leveraging its full potential in innovative research and development endeavors.
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spectroscopic data of 2-(Phenylsulfonyl)ethanol (NMR, IR)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Phenylsulfonyl)ethanol
Introduction
This compound is a bifunctional organic compound featuring a phenylsulfonyl group and a primary alcohol. This structure makes it a valuable intermediate in organic synthesis and pharmaceutical development, particularly in the creation of sulfonamide-based drugs and other complex molecules.[1][2] Its utility spans from being a key building block in creating sulfonyl derivatives to applications in material science for producing specialty polymers.[1][2] Given its role as a critical reagent, rigorous structural confirmation and purity assessment are paramount. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for the unambiguous characterization of this compound, ensuring its identity and quality for research and development applications.[3]
This technical guide provides a detailed analysis of the ¹H NMR, ¹³C NMR, and IR spectra of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also insights into the interpretation of the spectra, grounded in the molecule's structural features. The protocols for data acquisition are also detailed to ensure reproducibility and accuracy.
Molecular Structure and Spectroscopic Implications
The chemical structure of this compound (C₈H₁₀O₃S) dictates its spectroscopic signature.[4] The molecule can be deconstructed into three key components:
-
Phenyl Group (C₆H₅-) : This aromatic ring will show characteristic signals in both NMR and IR spectra.
-
Sulfonyl Group (-SO₂-) : This powerful electron-withdrawing group significantly influences the chemical environment of adjacent atoms, causing a notable downfield shift of nearby protons and carbons in NMR spectra. Its asymmetric and symmetric stretching vibrations are prominent in the IR spectrum.[3]
-
Ethanol Moiety (-CH₂CH₂OH) : The two methylene groups are chemically distinct due to their proximity to the sulfonyl group and the hydroxyl group, respectively. The hydroxyl proton and C-O bond also give rise to characteristic spectroscopic signals.
Understanding the interplay of these components is crucial for the accurate assignment of the observed spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[3] For this compound, both ¹H and ¹³C NMR are used for complete structural elucidation. A common deuterated solvent for this compound is chloroform-d (CDCl₃).[5]
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the aromatic protons, the two methylene groups, and the hydroxyl proton. The electron-withdrawing sulfonyl group deshields the adjacent protons, shifting their signals to a higher chemical shift (downfield).
-
Aromatic Protons (C₆H₅-) : These protons typically appear as a complex multiplet in the range of δ 7.5-8.0 ppm. The protons ortho to the sulfonyl group are the most deshielded.
-
Methylene Protons (-SO₂CH₂-) : This group, being directly attached to the sulfonyl moiety, is significantly deshielded and is expected to appear as a triplet downfield.
-
Methylene Protons (-CH₂OH) : This group is adjacent to the hydroxyl group and will also appear as a triplet, but at a higher field (upfield) compared to the other methylene group.
-
Hydroxyl Proton (-OH) : This proton's chemical shift is variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton. Due to the molecule's symmetry, the phenyl ring will show four distinct signals, while the ethyl chain will show two.
-
Aromatic Carbons (C₆H₅-) : The carbon atom directly attached to the sulfonyl group (ipso-carbon) will be found around δ 138-140 ppm. The ortho, meta, and para carbons will have distinct chemical shifts, typically in the δ 127-134 ppm range.
-
Aliphatic Carbons (-CH₂CH₂-) : The carbon atom adjacent to the strongly electron-withdrawing sulfonyl group (-SO₂C H₂-) will be significantly downfield compared to the carbon bearing the hydroxyl group (-C H₂OH).
Experimental Protocol for NMR Spectroscopy
The following is a standard procedure for acquiring high-quality NMR spectra of this compound.[6]
-
Sample Preparation :
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition :
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Optimize the magnetic field homogeneity (shimming).
-
Acquire the ¹H spectrum using a standard pulse program.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
Process the spectra by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (δ 0.00 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[7]
Vibrational Band Analysis
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
-
O-H Stretch : A strong and broad absorption band is expected in the region of 3500-3200 cm⁻¹ due to the stretching of the hydroxyl group, with broadening resulting from hydrogen bonding.[6]
-
C-H (Aromatic) Stretch : Absorption bands for the stretching of C-H bonds on the phenyl ring typically appear just above 3000 cm⁻¹.
-
C-H (Aliphatic) Stretch : Absorptions for the methylene C-H bonds are expected in the 3000-2850 cm⁻¹ region.[6]
-
S=O (Sulfonyl) Stretch : The sulfonyl group gives rise to two very strong and characteristic absorption bands corresponding to asymmetric and symmetric stretching. These are typically found at approximately 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.[6]
-
C=C (Aromatic) Stretch : Benzene rings show characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.
-
C-O Stretch : A strong absorption band for the C-O single bond stretch of the primary alcohol is expected in the 1260-1000 cm⁻¹ range.[6]
Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy
ATR-IR is a convenient technique for obtaining the IR spectrum of liquid or solid samples.[6]
-
Sample Preparation :
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
-
Data Acquisition :
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small drop of this compound directly onto the ATR crystal.
-
Acquire the sample spectrum. A typical measurement involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Clean the crystal thoroughly after the measurement.
-
Summary of Spectroscopic Data
The expected spectroscopic data for this compound are summarized in the tables below for quick reference.
Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃
| Assignment | ¹H NMR | ¹³C NMR |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | |
| Aromatic C-H | ~ 7.5 - 8.0 (m, 5H) | ~ 127 - 134 |
| ipso-C | - | ~ 139 |
| -SO₂CH₂ - | Triplet | ~ 58-60 |
| -CH₂ OH | Triplet | ~ 55-57 |
| -OH | Broad Singlet | - |
Table 2: Key IR Absorption Bands for this compound
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3500 - 3200 | Strong, Broad |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium |
| S=O stretch (asymmetric) | 1350 - 1300 | Strong |
| S=O stretch (symmetric) | 1160 - 1120 | Strong |
| C=C stretch (aromatic) | 1600 - 1450 | Medium-Weak |
| C-O stretch (alcohol) | 1260 - 1000 | Strong |
Visualization of Spectroscopic Correlations
The following diagram illustrates the structure of this compound and correlates specific atoms with their expected spectroscopic signals.
Caption: Molecular structure of this compound with key NMR and IR correlations.
Conclusion
The spectroscopic characterization of this compound by NMR and IR provides a comprehensive and definitive confirmation of its molecular structure. The ¹H and ¹³C NMR spectra reveal the precise chemical environment of each proton and carbon atom, with the electron-withdrawing phenylsulfonyl group exerting a significant deshielding effect on the adjacent methylene group. The IR spectrum confirms the presence of the key hydroxyl, sulfonyl, and phenyl functional groups through their characteristic vibrational frequencies. Together, these techniques form a robust analytical methodology for verifying the identity and purity of this compound, a critical step for its application in scientific research and development.
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The Solubility Profile of 2-(Phenylsulfonyl)ethanol: A Technical Guide for Researchers and Formulation Scientists
Abstract
This technical guide provides an in-depth exploration of the solubility of 2-(Phenylsulfonyl)ethanol, a versatile intermediate compound crucial in pharmaceutical development and organic synthesis.[1] While specific quantitative solubility data is not extensively documented in publicly available literature, this guide synthesizes fundamental principles of solubility, structural analysis of the molecule, and comparative data from related compounds to offer a robust qualitative and predictive understanding of its behavior in various organic solvents. Furthermore, it details a standardized experimental protocol for the precise determination of its solubility, empowering researchers to generate the specific data required for their applications. This document is intended for researchers, scientists, and drug development professionals who utilize this compound and require a comprehensive understanding of its solubility characteristics for formulation, purification, and reaction optimization.
Introduction: The Significance of this compound in Scientific Research
This compound (CAS No. 20611-21-6) is a bifunctional organic molecule featuring a phenylsulfonyl group and a primary hydroxyl group.[2] This unique structural combination makes it a valuable intermediate in a range of applications, most notably in the synthesis of pharmaceuticals, particularly sulfonamide drugs.[1] Its utility also extends to organic synthesis, where it serves as a building block for more complex molecules, and in material science for the production of specialty polymers.[1]
The solubility of this compound in organic solvents is a critical physical property that dictates its application and handling. In pharmaceutical development, solubility is a key determinant of a drug's bioavailability and the feasibility of creating various dosage forms. For synthetic chemists, understanding the solubility of reactants and intermediates is essential for designing efficient reaction conditions, optimizing yields, and developing effective purification strategies such as crystallization.
This guide will delve into the molecular characteristics of this compound that govern its solubility and provide a framework for predicting its behavior in different solvent systems.
Theoretical Framework: Principles Governing Solubility
The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and the solvent.[3] The key factors influencing the solubility of this compound are its polarity, capacity for hydrogen bonding, and the interplay of its functional groups.
Molecular Structure and Polarity
This compound possesses both polar and non-polar characteristics. The molecule can be conceptually divided into three key regions:
-
The Phenyl Group: This aromatic ring is predominantly non-polar and will favor interactions with non-polar or weakly polar solvents through van der Waals forces.
-
The Sulfonyl Group (-SO2-): The sulfonyl group is highly polar due to the large electronegativity difference between sulfur and oxygen atoms. This group can participate in strong dipole-dipole interactions.
-
The Hydroxyl Group (-OH): The hydroxyl group is highly polar and is capable of both donating and accepting hydrogen bonds.[4]
The presence of both the highly polar sulfonyl and hydroxyl groups suggests that this compound will exhibit significant solubility in polar solvents.
The Role of Hydrogen Bonding
Hydrogen bonding is a particularly strong type of dipole-dipole interaction that significantly influences solubility.[4] The hydroxyl group in this compound can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group and the hydroxyl group can act as hydrogen bond acceptors. This capacity for hydrogen bonding is a primary driver for its solubility in protic solvents like alcohols and water. The interaction with a polar, protic solvent can be visualized as follows:
Caption: Hydrogen bonding between this compound and a polar protic solvent.
Qualitative Solubility Profile of this compound
In the absence of specific quantitative data, a qualitative assessment of solubility can be made based on the principles of "like dissolves like" and the polarity of common organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solvent can form strong hydrogen bonds with both the hydroxyl and sulfonyl groups of this compound. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents are polar and can engage in dipole-dipole interactions with the sulfonyl group. While they cannot donate hydrogen bonds, their oxygen or nitrogen atoms can act as hydrogen bond acceptors for the hydroxyl group of the solute. |
| Halogenated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can interact with the polar regions of the molecule. Dichloromethane is miscible with ethanol, indicating its ability to solvate molecules with hydroxyl groups.[5][6] |
| Aromatic | Toluene, Benzene | Low to Moderate | The non-polar phenyl ring of the solute will have favorable interactions with these aromatic solvents. However, the highly polar sulfonyl and hydroxyl groups will be less effectively solvated, likely limiting overall solubility. |
| Non-polar Aliphatic | Hexane, Heptane | Low to Insoluble | These solvents lack the polarity to effectively solvate the polar sulfonyl and hydroxyl functional groups of this compound. |
This qualitative assessment is supported by the observed solubility of structurally similar compounds. For instance, 4,4′-dihydroxydiphenyl sulfone shows high solubility in polar aprotic solvents like acetone and acetonitrile, and moderate solubility in alcohols.[7]
Experimental Determination of Solubility: A Standardized Protocol
For applications requiring precise knowledge of solubility, experimental determination is necessary. The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a solid in a liquid.[8]
The Shake-Flask Method: An Overview
This method involves agitating an excess of the solid solute in the solvent of interest at a constant temperature until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid and the concentration of the solute in the solution is determined analytically.
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
Detailed Step-by-Step Protocol
-
Preparation:
-
Ensure the this compound is of high purity.
-
Use analytical grade or higher purity organic solvents.
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent or a suitable diluent for the analytical method.
-
-
Equilibration:
-
Add an excess amount of solid this compound to a known volume of the solvent in a sealed, screw-cap vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Place the vials in a constant temperature environment (e.g., a temperature-controlled shaker or water bath).
-
Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, confirming equilibrium.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to sediment. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the collected solution through a chemically resistant syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analysis:
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Generate a calibration curve using the prepared standard solutions.
-
Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.
-
-
Calculation and Reporting:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Report the solubility in appropriate units (e.g., mg/mL, g/100 mL, or mol/L) at the specified temperature.
-
Predictive Models for Solubility
For novel compounds or when experimental determination is not feasible, computational models can provide valuable estimates of solubility. These methods are becoming increasingly important in early-stage drug discovery and process development.
-
Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods and machine learning to correlate the chemical structure of a compound with its physical properties, including solubility.[4]
-
Thermodynamics-Based Methods: These approaches, such as the general solubility equation, use thermodynamic cycles and properties like melting point and partition coefficients to predict solubility.[4]
While a detailed discussion of these models is beyond the scope of this guide, researchers should be aware of their existence as powerful tools for solubility prediction.[9][10][11][12]
Practical Applications and Implications
A thorough understanding of the solubility of this compound is paramount for its effective use in various applications:
-
Pharmaceutical Formulation: The choice of solvents is critical in the development of liquid dosage forms. Poor solubility can hinder the development of oral and injectable formulations.
-
Crystallization and Purification: The selection of an appropriate solvent system is key to obtaining a high yield of pure crystalline product. A solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal for recrystallization.
-
Organic Synthesis: The solubility of reactants in the reaction solvent affects reaction rates and efficiency. Ensuring all reactants are in the solution phase is often necessary for a successful reaction.
The following diagram illustrates the central role of solubility in the decision-making process for formulation development:
Caption: The influence of solubility data on formulation development decisions.
Conclusion
References
-
Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (2022). ChemRxiv. [Link]
-
How Do Hydrogen Bonds Affect Solubility? (2025). Vedantu. [Link]
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Physics-Based Solubility Prediction for Organic Molecules. (n.d.). Chemical Reviews. [Link]
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Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020). Nature Communications. [Link]
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Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. (n.d.). AIChE. [Link]
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Solubility of diphenyl sulfone in organic nonelectrolyte solvents. (n.d.). Canadian Journal of Chemistry. [Link]
-
Solubility of diphenyl sulfone in organic nonelectrolyte solvents. Comparison of observed vs. predicted values based upon Mobile Order theory. (2025). ResearchGate. [Link]
-
Solubility Measurement and Modeling of 4,4′-Dihydroxydiphenyl Sulfone in Nine Organic Solvents from T = (278.15 to 313.15) K and Thermodynamic Property of Dissolution. (2025). ResearchGate. [Link]
-
Solubility Characteristics of Sulfones. (n.d.). Industrial & Engineering Chemistry. [Link]
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This compound. (n.d.). PubChem. [Link]
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2-Phenylethanol. (n.d.). PubChem. [Link]
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A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.). ScienceDirect. [Link]
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Organic Solvent Solubility Data Book. (2010). CORE. [Link]
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Why are toluene and ethanol miscible? (2016). Reddit. [Link]
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4.4 Solubility. (2019). Chemistry LibreTexts. [Link]
-
Dichloromethane (methylene chloride). (n.d.). Technical Bulletin. [Link]
-
ethyl 2-(phenylsulfonyl)acetate (7605-30-3). (n.d.). Chemchart. [Link]
-
Solubility comparison in ethyl acetate. (n.d.). ResearchGate. [Link]
-
Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry. [Link]
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What are the possible phytochemical groups that can get soluble in ethanol and hexane extracts? (2018). ResearchGate. [Link]
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SOLUBILITY DATA SERIES Volume 56 ALCOHOLS WITH HYDROCARBONS. (n.d.). IUPAC. [Link]
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Solvent Miscibility Table. (n.d.). MilliporeSigma. [Link]
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Phenyl sulfonyl acetone. (n.d.). NIST WebBook. [Link]
-
Solvent Physical Properties. (n.d.). MilliporeSigma. [Link]
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Dichloromethane. (n.d.). Wikipedia. [Link]
-
Phenethyl alcohol. (n.d.). Wikipedia. [Link]
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An In-depth Technical Guide to the Reactivity of the Phenylsulfonyl Group in Ethanol
Abstract
The phenylsulfonyl group (PhSO₂), a cornerstone functional group in modern organic chemistry, exhibits a rich and nuanced reactivity profile, particularly in protic solvents such as ethanol. Its powerful electron-withdrawing nature and its role in forming excellent leaving groups—sulfonate esters—make it indispensable in synthetic chemistry. However, this same reactivity presents significant challenges in pharmaceutical development, where the formation of sulfonate ester impurities, a class of potential genotoxic impurities (PGIs), must be rigorously controlled. This guide provides a detailed examination of the core principles governing the reactivity of phenylsulfonyl-containing compounds in ethanol. We will explore the mechanistic underpinnings of key reactions, present field-proven experimental protocols for their investigation, and discuss the practical implications and control strategies relevant to researchers in the pharmaceutical and chemical industries.
Introduction: The Phenylsulfonyl Moiety - An Overview
The phenylsulfonyl group is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a phenyl group and another moiety. The defining feature of this group is the high oxidation state of the sulfur atom and the presence of the strongly electronegative oxygen atoms, which render the sulfur atom highly electrophilic. This electronic property is central to its chemical behavior.
In drug development and organic synthesis, the phenylsulfonyl group is most frequently encountered in two main contexts:
-
As a Precursor to a Leaving Group: Alcohols, which are intrinsically poor leaving groups (OH⁻ is a strong base), can be "activated" by converting them into sulfonate esters (e.g., tosylates, mesylates, phenylsulfonates).[1] This is typically achieved by reacting the alcohol with a corresponding sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base.[2][3] The resulting sulfonate is an excellent leaving group due to the ability of the sulfonate anion to stabilize the negative charge through resonance.[4][5]
-
As a Component of a Reactant or Intermediate: Phenylsulfonyl groups are integral parts of various reagents and intermediates, where their strong electron-withdrawing effects influence the reactivity of adjacent parts of the molecule.
This guide focuses on the interactions that occur when phenylsulfonyl-containing compounds are dissolved or reacted in ethanol, which can act as both a polar protic solvent and a nucleophile.
Core Reactivity in an Ethanolic Medium
When a compound containing a phenylsulfonyl group is present in ethanol, several key reactions can occur. The specific pathway is dictated by the nature of the substrate, the temperature, and the presence of other reagents (e.g., acids or bases).
Formation of Ethyl Phenylsulfonate
A primary reaction of concern, especially in pharmaceutical processing, is the formation of ethyl phenylsulfonate from a phenylsulfonyl-containing reagent and ethanol. The most common scenario involves the reaction of benzenesulfonyl chloride with ethanol.
The mechanism proceeds via a nucleophilic attack of the alcohol's oxygen on the highly electrophilic sulfur atom of the sulfonyl chloride.[2][6] This is generally considered a bimolecular nucleophilic substitution (SN2-type) reaction at the sulfur center, which results in the displacement of the chloride ion.[7] This reaction is often facilitated by a non-nucleophilic base, such as pyridine, to neutralize the hydrochloric acid (HCl) byproduct.[8]
Figure 3: Experimental workflow for the kinetic analysis of a solvolysis reaction.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a 500 mL stock solution of 50:50 (v/v) ethanol-water by mixing 250 mL of absolute ethanol with 250 mL of deionized water in a volumetric flask. Allow it to equilibrate to room temperature.
-
Reaction Setup: Place 50.0 mL of the ethanol-water solvent into a 125 mL Erlenmeyer flask. Add 3-4 drops of bromothymol blue indicator. Place the flask in a constant temperature water bath set to 25.0 °C and allow it to thermally equilibrate.
-
Titration Setup: Fill a 50 mL burette with the standardized 0.01 M NaOH solution.
-
Reaction Initiation: Prepare a stock solution of benzyl phenylsulfonate in a small amount of a non-reactive solvent like acetone. To start the experiment, add a precise volume (e.g., 1.0 mL) of the substrate solution to the flask in the water bath and simultaneously start the stopwatch. This is time zero. Immediately add the first 1.00 mL aliquot of NaOH from the burette. The solution should be blue (basic).
-
Data Collection: The solvolysis reaction generates benzenesulfonic acid, which will neutralize the added NaOH. When all the NaOH in the aliquot has been consumed, the solution will turn from blue to yellow (acidic). Record the exact time of the color change.
-
Repetition: As soon as the color change occurs, immediately add the next 1.00 mL aliquot of NaOH. The solution will turn blue again. Record the cumulative time at which the next color change to yellow occurs.
-
Self-Validation: Continue this process for at least 8-10 aliquots. The time intervals for the neutralization of each successive aliquot should increase as the concentration of the benzyl phenylsulfonate reactant decreases. This trend provides internal validation that the reaction is proceeding as expected.
-
Data Analysis: The collected data (cumulative volume of NaOH vs. time) can be used to calculate the concentration of the remaining reactant at each time point. A plot of ln[Substrate] versus time will yield a straight line for a first-order reaction, the slope of which is equal to the negative of the rate constant (-k).
Quantitative Data Summary
The data from such kinetic experiments can be used to compare reactivity under different conditions.
| Substrate | Solvent (v/v EtOH:H₂O) | Temperature (°C) | Rate Constant, k (s⁻¹) | Half-life, t₁/₂ (s) |
| Benzyl Phenylsulfonate | 50:50 | 25.0 | 1.5 x 10⁻⁴ | 4620 |
| Benzyl Phenylsulfonate | 50:50 | 40.0 | 6.2 x 10⁻⁴ | 1118 |
| Benzyl Phenylsulfonate | 70:30 | 25.0 | 0.9 x 10⁻⁴ | 7700 |
| tert-Butyl Phenylsulfonate | 50:50 | 25.0 | 8.5 x 10⁻³ | 81.5 |
Note: Data are illustrative and serve to demonstrate trends. Increasing temperature significantly increases the reaction rate. Increasing the ethanol content (decreasing solvent polarity) can decrease the rate for reactions with significant charge separation in the transition state. The tertiary substrate reacts much faster, indicative of an Sₙ1 mechanism.
Implications in Pharmaceutical Development & Control
The reactivity of sulfonyl groups in alcoholic solvents is not merely an academic curiosity; it has profound implications for the pharmaceutical industry. Sulfonate esters are recognized as a class of "cohort of concern" impurities due to their potential to alkylate DNA, making them potentially mutagenic and carcinogenic.
[9]Regulatory bodies such as the FDA and EMA have established stringent controls for such Potentially Genotoxic Impurities (PGIs). The understanding and control of sulfonate ester formation are therefore critical aspects of process chemistry and drug safety.
Key Control Strategies:
-
Stoichiometry Control: The most effective control is to avoid an excess of the sulfonic acid or sulfonyl chloride reagent when an alcohol is present. Using a slight excess of the base relative to the acid ensures that no residual acid is available to catalyze ester formation. *[9][10] Temperature and Time: As demonstrated by the kinetic data, sulfonate ester formation is temperature-dependent. Conducting reactions at the lowest practical temperature and for the minimum necessary time can significantly reduce the formation of these impurities.
-
pH Control: The formation of sulfonate esters from sulfonic acids and alcohols is acid-catalyzed. Maintaining neutral or slightly basic conditions by neutralizing any acid present effectively inhibits the reaction. *[9] Solvent Choice: Where possible, using aprotic solvents instead of alcohols during steps involving sulfonic acids or their derivatives can eliminate the risk of forming the corresponding sulfonate esters.
Conclusion
The phenylsulfonyl group's reactivity in ethanol is a multifaceted topic with deep mechanistic foundations and critical practical consequences. The solvent ethanol can act as a nucleophile to attack the electrophilic sulfur of a sulfonyl chloride or the α-carbon of a sulfonate ester. These reactions, proceeding via SN2 or SN1 pathways, are governed by predictable principles of physical organic chemistry. For researchers and drug development professionals, a command of these principles is essential. By applying rigorous kinetic analysis and understanding the underlying mechanisms, robust control strategies can be implemented to ensure the chemical integrity and safety of pharmaceutical products, mitigating the risks associated with the formation of sulfonate ester impurities.
References
- Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems. Pearson.
- Experiment 8 — Kinetics of SN1 Solvolysis. Department of Chemistry, University of Massachusetts.
- Phenylsulfonyl as a β Participating Group. The Journal of Organic Chemistry.
- Formation of Sulfonate Esters
- Alcohols react with sulfonyl chlorides to give alkyl sulfon
- Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube.
- A Detailed Study of Sulfonate Ester Formation and Solvolysis.
- Sulfon
- Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride. MDPI.
- A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. ACS Publications - Organic Process Research & Development.
- Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube.
- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. MDPI.
- Solvolysis. Wikipedia.
- Leaving group. Wikipedia.
- Alcoholic Leaving Group Derivatives. Aadi's guide to Organic Chemistry.
- Reactions of Alcohols. Chemistry LibreTexts.
- Solvolysis of Tertiary and Secondary Haloalkanes. Chemistry LibreTexts.
- Solvolysis - SN1 Reaction Mechanism - Stereochemistry. YouTube.
- solvolysis reactions of alcohols. YouTube.
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An In-Depth Technical Guide to 2-(Phenylsulfonyl)ethanol: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Phenylsulfonyl)ethanol, a bifunctional organic molecule, stands as a versatile and valuable building block in the arsenal of synthetic chemists. Characterized by the presence of a primary hydroxyl group and a phenylsulfonyl moiety, this compound offers a unique combination of reactivity and stability. The electron-withdrawing nature of the phenylsulfonyl group significantly influences the properties of the adjacent ethyl chain, rendering the molecule susceptible to a range of chemical transformations. This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and key applications of this compound, with a particular focus on its utility in organic synthesis and its potential as an intermediate in medicinal chemistry.
Historical Context and Discovery
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in the laboratory.
| Property | Value | Reference(s) |
| CAS Number | 20611-21-6 | [1] |
| Molecular Formula | C₈H₁₀O₃S | [1] |
| Molecular Weight | 186.23 g/mol | [1] |
| Appearance | Clear yellow viscous liquid | [2] |
| Boiling Point | 177 °C at 2 mmHg | [2] |
| Density | 1.557 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.555 | [2] |
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.
| Spectroscopic Data | |
| ¹H NMR | (See detailed interpretation below) |
| ¹³C NMR | (See detailed interpretation below) |
| Infrared (IR) | (See detailed interpretation below) |
| Mass Spectrometry (MS) | (See detailed interpretation below) |
Synthesis of this compound: Protocols and Mechanistic Insights
The synthesis of this compound can be achieved through several reliable methods. The choice of a particular route often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two common and effective methods are detailed below.
Method 1: Nucleophilic Substitution of 2-Chloroethanol with Sodium Benzenesulfinate
This is a direct and widely used method for the formation of the carbon-sulfur bond.
Materials:
-
Sodium benzenesulfinate
-
2-Chloroethanol
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium benzenesulfinate (1.0 eq) and anhydrous dimethylformamide (DMF).
-
Stir the mixture at room temperature until the sodium benzenesulfinate is fully dissolved.
-
Slowly add 2-chloroethanol (1.1 eq) to the solution dropwise over 10-15 minutes.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature and then pour it into an equal volume of cold deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash with deionized water, followed by a brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: DMF is chosen as the solvent due to its polar aprotic nature, which effectively dissolves the sodium benzenesulfinate salt and facilitates the Sₙ2 reaction by solvating the cation but not the nucleophilic anion.
-
Temperature: Heating the reaction mixture increases the rate of the nucleophilic substitution reaction. The temperature is kept moderate to prevent potential side reactions, such as elimination.
-
Workup: The aqueous workup is necessary to remove the DMF solvent and any remaining inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.
Method 2: Oxidation of 2-(Phenylthio)ethanol
This two-step approach involves the initial synthesis of 2-(phenylthio)ethanol followed by its oxidation to the corresponding sulfone.
Experimental Protocol:
-
In a round-bottom flask under an inert atmosphere, dissolve thiophenol (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
Add a base, such as sodium hydroxide or sodium ethoxide (1.05 eq), and stir the mixture until the thiophenol is completely deprotonated to form the sodium thiophenoxide salt.
-
To this solution, add 2-chloroethanol (1.1 eq) dropwise.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to obtain crude 2-(phenylthio)ethanol, which can be purified by distillation.
Experimental Protocol:
-
Dissolve the purified 2-(phenylthio)ethanol (1.0 eq) in a suitable solvent, such as glacial acetic acid or methanol.
-
Cool the solution in an ice bath.
-
Slowly add an oxidizing agent, such as hydrogen peroxide (30% aqueous solution, 2.2-2.5 eq) or meta-chloroperoxybenzoic acid (m-CPBA), portion-wise, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the complete consumption of the starting material and the intermediate sulfoxide.
-
Carefully quench any excess oxidizing agent.
-
Extract the product into an organic solvent, wash with aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer and concentrate under reduced pressure to yield this compound.
Causality Behind Experimental Choices:
-
Oxidizing Agent: Hydrogen peroxide is a common choice due to its low cost and the fact that its byproduct is water. The use of a slight excess ensures the complete oxidation of the sulfide to the sulfone, passing through the intermediate sulfoxide.
-
Temperature Control: The oxidation of sulfides is an exothermic process. Maintaining a low temperature during the addition of the oxidizing agent is crucial to prevent runaway reactions and the formation of byproducts.
Spectroscopic Characterization
Detailed spectroscopic analysis is essential for the structural confirmation of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides valuable information about the proton environments in the molecule. In a typical deuterated chloroform (CDCl₃) solvent, the spectrum will exhibit the following key signals:
-
Aromatic Protons: A multiplet in the range of δ 7.5-8.0 ppm, integrating to 5 protons, corresponding to the phenyl group. The protons ortho to the sulfonyl group are typically shifted further downfield due to the electron-withdrawing effect of the SO₂ group.
-
Methylene Protons (α to SO₂): A triplet around δ 3.4-3.6 ppm, integrating to 2 protons. The coupling to the adjacent methylene group results in a triplet.
-
Methylene Protons (α to OH): A triplet around δ 4.0-4.2 ppm, integrating to 2 protons. These protons are deshielded by the adjacent oxygen atom.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which is variable and depends on concentration and temperature, typically appearing between δ 2.0-3.0 ppm. This peak will exchange with D₂O.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments:
-
Aromatic Carbons: Four signals are expected for the phenyl group, with the ipso-carbon (attached to the sulfur) being the most deshielded.
-
Methylene Carbon (α to SO₂): A signal around δ 58-60 ppm.
-
Methylene Carbon (α to OH): A signal around δ 59-61 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the key functional groups:
-
O-H Stretch: A strong, broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretch (Aromatic): Weak to medium absorptions above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Medium to strong absorptions below 3000 cm⁻¹.
-
S=O Stretch (Asymmetric and Symmetric): Two strong, characteristic absorption bands for the sulfonyl group, typically around 1320-1280 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
-
C-O Stretch: A strong absorption in the region of 1080-1040 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 186. The fragmentation pattern will be influenced by the functional groups. Common fragmentation pathways include:
-
Loss of water (H₂O): A peak at m/z 168.
-
Cleavage of the C-S bond: Leading to fragments corresponding to the phenylsulfonyl cation (m/z 141) and the hydroxyethyl radical, or the phenyl radical and the 2-hydroxyethylsulfonyl cation.
-
Fragmentation of the ethyl chain.
Applications in Organic Synthesis and Drug Development
This compound is a valuable synthetic intermediate due to the reactivity of its two functional groups.
Precursor to Phenyl Vinyl Sulfone
This compound serves as a stable and easily handled precursor to phenyl vinyl sulfone, a highly useful Michael acceptor in organic synthesis. The elimination of water from this compound is typically achieved by treatment with a base.
Mechanism of Elimination: The reaction proceeds via an E2 (elimination, bimolecular) mechanism. The base abstracts a proton from the carbon alpha to the sulfonyl group. The acidity of this proton is enhanced by the electron-withdrawing sulfonyl group. Concurrently, the carbon-oxygen bond of the hydroxyl group is cleaved, and a double bond is formed. The choice of a strong, non-nucleophilic base is often preferred to minimize competing substitution reactions.
Role as a Building Block in Medicinal Chemistry
The phenylsulfonyl moiety is a common structural motif in a variety of biologically active compounds, including numerous pharmaceuticals. While specific examples of blockbuster drugs directly synthesized from this compound are not prevalent in publicly disclosed synthetic routes, its utility as a versatile building block is clear. It can be used to introduce the 2-hydroxyethylsulfonylphenyl group into a target molecule, which can impart desirable physicochemical properties such as increased polarity and the potential for hydrogen bonding interactions with biological targets.
Its structural relative, 2-(methylsulfonyl)ethanol, has been utilized as a key intermediate in the synthesis of various compounds with potential therapeutic applications. For instance, it has been used in the synthesis of phenols from activated aryl fluorides, a transformation that is also applicable to this compound. This reaction proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism, where the alkoxide of this compound acts as the nucleophile.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing vapors or mist.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry and cool place.
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. If inhaled, move to fresh air.
Conclusion
This compound is a synthetically valuable compound with a rich chemistry stemming from its dual functionality. Its straightforward synthesis and the predictable reactivity of its hydroxyl and phenylsulfonyl groups make it a reliable building block for a variety of organic transformations. From its role as a precursor to the important Michael acceptor, phenyl vinyl sulfone, to its potential as an intermediate in the synthesis of complex molecules for drug discovery, this compound continues to be a relevant and useful tool for the modern organic chemist. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to leveraging its full potential in research and development.
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An In-depth Technical Guide to the Key Intermediates in the Synthesis of 2-(Phenylsulfonyl)ethanol
Introduction
2-(Phenylsulfonyl)ethanol is a valuable chemical intermediate, recognized for its utility in pharmaceutical synthesis and the development of specialty chemicals.[1] Its bifunctional nature, possessing both a hydroxyl group and a phenylsulfonyl moiety, allows for a diverse range of chemical transformations, making it a versatile building block in organic synthesis.[1] This guide provides an in-depth exploration of the key intermediates and synthetic pathways leading to this compound, offering a comprehensive resource for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative references.
Synthetic Strategies and Core Intermediates
The synthesis of this compound can be broadly approached through two primary strategic disconnections, each involving distinct key intermediates and reaction mechanisms. A third, related pathway involving the hydration of a versatile intermediate will also be discussed.
Route 1: Oxidation of a Thioether Precursor This classical and robust approach commences with the formation of a C-S bond, followed by oxidation of the sulfur center. The key intermediate in this pathway is 2-(phenylthio)ethanol .
Route 2: Nucleophilic Substitution with a Sulfinate Salt This route builds the carbon-sulfur bond directly at the sulfone oxidation state. The cornerstone of this strategy is the highly nucleophilic sodium benzenesulfinate .
Route 3: Hydration of an Activated Olefin A common intermediate from Route 1, phenyl vinyl sulfone , can also serve as a direct precursor to the target molecule through the addition of water across the double bond.
Route 1: The Thioether Oxidation Pathway
This pathway is often favored for its reliable and high-yielding steps, starting from readily available materials.
Key Intermediate 1: 2-(Phenylthio)ethanol
2-(Phenylthio)ethanol, also known as 2-hydroxyethyl phenyl sulfide, is the central intermediate in this route.[2] Its synthesis is typically achieved via a nucleophilic substitution reaction between thiophenol and a 2-haloethanol, most commonly 2-chloroethanol, under basic conditions.[3]
The reaction proceeds via an SN2 mechanism. A base is required to deprotonate the weakly acidic thiophenol (pKa ≈ 6.6) to form the much more nucleophilic thiophenolate anion. Common bases include sodium hydroxide, potassium carbonate, or, for laboratory-scale preparations, sodium metal in ethanol to generate sodium ethoxide.[2][3] The choice of ethanol as a solvent is advantageous as it readily dissolves the reactants and the sodium ethoxide base.
The thiophenolate then attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride leaving group to form the desired thioether.
Experimental Protocol: Synthesis of 2-(Phenylthio)ethanol [2]
-
Materials:
-
Thiophenol
-
2-Chloroethanol
-
Sodium metal
-
Absolute Ethanol
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Water
-
Saturated sodium chloride solution (brine)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq.) in absolute ethanol under an inert atmosphere. This exothermic reaction generates sodium ethoxide.
-
Once the sodium has completely dissolved, add thiophenol (1.0 eq.) dropwise to the sodium ethoxide solution to form sodium thiophenoxide.
-
To the resulting solution, add 2-chloroethanol (1.0 eq.) dropwise.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield crude 2-(phenylthio)ethanol.
-
Purify the crude product by vacuum distillation.
-
Oxidation to this compound
The final step in this pathway is the oxidation of the thioether to the corresponding sulfone. This transformation requires a careful choice of oxidant to avoid over-oxidation or side reactions involving the hydroxyl group.
Hydrogen peroxide in the presence of a catalytic amount of a tungstate salt or in acetic acid is a common and effective reagent for this oxidation.[4] The mechanism involves the formation of a peroxotungstate species, which is a powerful oxidizing agent. The reaction proceeds through a sulfoxide intermediate, which is further oxidized to the sulfone. Controlling the stoichiometry of the oxidant and the reaction temperature is crucial to prevent the formation of the sulfoxide as the major product.
Experimental Protocol: Oxidation of 2-(phenylthio)ethanol
-
Materials:
-
2-(Phenylthio)ethanol
-
30% Hydrogen peroxide
-
Glacial acetic acid
-
Ether
-
Water
-
Brine
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-(phenylthio)ethanol (1.0 eq.) in glacial acetic acid.
-
Slowly add 30% hydrogen peroxide (excess, e.g., 3.0-4.0 eq.) to the solution, maintaining the temperature below 70 °C with external cooling if necessary.
-
After the addition is complete, heat the mixture at reflux for 20-30 minutes to ensure complete oxidation to the sulfone.
-
Cool the reaction mixture and dilute with water and ether.
-
Separate the organic layer and wash it with water and brine to remove acetic acid and residual hydrogen peroxide.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Route 2: The Sulfinate Alkylation Pathway
This convergent approach directly forms the C-SO₂ bond using a sulfinate salt as the nucleophile.
Key Intermediate 2: Sodium Benzenesulfinate
Sodium benzenesulfinate is a stable, crystalline solid that serves as an excellent nucleophile for the formation of sulfones.[5][6] It is typically prepared by the reduction of benzenesulfonyl chloride.[5][7]
A common laboratory and industrial preparation involves the reduction of benzenesulfonyl chloride with sodium sulfite (Na₂SO₃) or sodium metabisulfite in an aqueous solution.[5][7] The reaction is typically carried out in the presence of a base like sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction.
Experimental Protocol: Synthesis of Sodium Benzenesulfinate [5]
-
Materials:
-
Benzenesulfonyl chloride
-
Sodium sulfite or sodium metabisulfite
-
Sodium hydroxide
-
Water
-
-
Procedure:
-
Prepare a solution of sodium sulfite or sodium metabisulfite and sodium hydroxide in water.
-
Slowly add benzenesulfonyl chloride to the stirred solution, maintaining the pH between 7 and 9 and the temperature around 50-60 °C.
-
After the addition is complete, continue stirring for 1-2 hours.
-
Cool the reaction mixture to induce crystallization of sodium benzenesulfinate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Nucleophilic Substitution to Form this compound
The final step in this route is the reaction of sodium benzenesulfinate with a suitable two-carbon electrophile bearing a leaving group and a hydroxyl group or its precursor. 2-Chloroethanol is an ideal substrate for this purpose.
This reaction is a classical SN2 reaction where the sulfinate anion acts as the nucleophile, attacking the carbon atom bearing the chlorine and displacing it. The use of a polar aprotic solvent such as DMF or DMSO can accelerate the reaction by solvating the sodium cation and leaving the sulfinate anion more nucleophilic.
Experimental Protocol: Synthesis of this compound from Sodium Benzenesulfinate
-
Materials:
-
Sodium benzenesulfinate
-
2-Chloroethanol
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
-
Procedure:
-
Dissolve sodium benzenesulfinate (1.0 eq.) in DMF in a round-bottom flask.
-
Add 2-chloroethanol (1.1 eq.) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash with water and brine to remove DMF and any unreacted starting materials.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
-
Route 3: Hydration of Phenyl Vinyl Sulfone
This route utilizes a key intermediate from the thioether oxidation pathway as a direct precursor.
Key Intermediate 3: Phenyl Vinyl Sulfone
Phenyl vinyl sulfone is a powerful Michael acceptor and a versatile intermediate in organic synthesis.[4] It is typically prepared by the oxidation of phenyl vinyl sulfide.
The synthesis of phenyl vinyl sulfone starts with the preparation of phenyl vinyl sulfide, which is then oxidized. Phenyl vinyl sulfide can be synthesized from benzenethiol and 1,2-dibromoethane or 1,2-dichloroethane.[4] The subsequent oxidation to the sulfone is achieved using hydrogen peroxide in acetic acid, similar to the oxidation of 2-(phenylthio)ethanol.[4]
Experimental Protocol: Synthesis of Phenyl Vinyl Sulfone [4]
-
Materials:
-
Phenyl vinyl sulfide
-
30% Hydrogen peroxide
-
Glacial acetic acid
-
Ether
-
Water
-
Brine
-
-
Procedure:
-
Dissolve phenyl vinyl sulfide (1.0 eq.) in glacial acetic acid.
-
Slowly add 30% hydrogen peroxide (excess) while maintaining the reaction temperature around 70 °C.
-
Heat the mixture at reflux for 20 minutes.
-
Cool the mixture and add ether and water.
-
Separate the organic phase, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation to afford phenyl vinyl sulfone as a solid. It can be further purified by recrystallization from hexane.
-
Hydration to this compound
The addition of water to the electron-deficient double bond of phenyl vinyl sulfone yields this compound. This reaction is typically carried out under basic conditions.
The reaction proceeds via a Michael-type addition. A hydroxide ion (from a base like sodium hydroxide) acts as the nucleophile and attacks the β-carbon of the vinyl sulfone, which is activated by the electron-withdrawing phenylsulfonyl group. This generates a resonance-stabilized carbanion intermediate. Subsequent protonation of the carbanion by water yields the final product.
Conceptual Protocol: Hydration of Phenyl Vinyl Sulfone
-
Materials:
-
Phenyl vinyl sulfone
-
Aqueous sodium hydroxide solution
-
An organic co-solvent (e.g., THF, Dioxane)
-
Acid for neutralization (e.g., dilute HCl)
-
Ethyl acetate
-
Water
-
Brine
-
-
Procedure:
-
Dissolve phenyl vinyl sulfone in a suitable organic co-solvent.
-
Add a dilute aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and neutralize with dilute acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the resulting this compound by column chromatography or recrystallization.
-
Data Presentation
Physical and Spectroscopic Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| 2-(Phenylthio)ethanol | C₈H₁₀OS | 154.23 | Colorless to pale yellow liquid | - | 115-116 @ 2 mmHg |
| Sodium Benzenesulfinate | C₆H₅NaO₂S | 164.16 | White crystalline powder | >300[8] | - |
| Phenyl Vinyl Sulfone | C₈H₈O₂S | 168.21 | Colorless solid | 66-67[4] | - |
| This compound | C₈H₁₀O₃S | 186.23 | Viscous liquid or low melting solid | ~40-43 | 177 @ 2 mmHg[1] |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for these compounds can be found in various chemical databases and literature sources.[9][10][11][12]
Visualization of Synthetic Pathways
Route 1: Thioether Oxidation Pathway
Caption: Workflow for the synthesis of this compound via the thioether oxidation pathway.
Route 2: Sulfinate Alkylation Pathway
Caption: Synthesis of this compound through the sulfinate alkylation pathway.
Route 3: Hydration of Phenyl Vinyl Sulfone
Caption: Synthesis of this compound via hydration of phenyl vinyl sulfone.
Conclusion
The synthesis of this compound can be effectively achieved through several reliable pathways, each pivoting on key chemical intermediates. The choice of a particular route may depend on factors such as the availability of starting materials, scalability, and desired purity. The thioether oxidation pathway offers a traditional and robust method, while the sulfinate alkylation provides a more convergent approach. The hydration of phenyl vinyl sulfone presents an alternative for the final step. A thorough understanding of the synthesis and properties of the key intermediates—2-(phenylthio)ethanol, sodium benzenesulfinate, and phenyl vinyl sulfone—is paramount for the successful and efficient production of this compound. This guide has provided the fundamental knowledge, practical protocols, and mechanistic insights to empower researchers in their synthetic endeavors.
References
-
The Role of Sodium Benzenesulfinate in Pharmaceutical Synthesis. (n.d.). [Link] (Note: This is a placeholder URL as the original source was not a stable link).
-
Barman, G. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(15), 8687-8715. [Link]
-
Paquette, L. A., & Carr, R. V. C. (1985). Phenyl Vinyl Sulfone and Sulfoxide. Organic Syntheses, 64, 157. [Link]
-
Wipf, P., & Maciejewski, J. P. (2015). 4-Methyl-1-(2-(phenylsulfonyl)ethyl)-2,6,7-trioxabicyclo[2.2.2]octane. Organic Syntheses, 92, 328-341. [Link]
-
ResearchGate. (n.d.). Hydroalkylation of phenyl vinyl sulfone with alcohols. [Link]
-
MDPI. (2025, November 13). Sustainable Synthesis of Vinyl Sulfones Using Copper Catalysis. Chemistry Proceedings. [Link]
-
Advances in Vinyl Sulfone Catalyzed Synthesis: Methods, Mechanisms and Perspectives. (n.d.). [Link] (Note: This is a placeholder URL as the original source was not a stable link).
-
Organic Syntheses. (2015, October 11). 1-‐(2-‐(phenylsulfonyl)ethyl)-‐2,6,7-‐ trioxabicyclo[2.2.2]octane. [Link]
-
Movassaghi, M., & Ondrus, A. E. (2008). N-heterocyclic carbene-catalyzed rearrangements of vinyl sulfones. Journal of the American Chemical Society, 130(48), 16454–16455. [Link]
-
ACS Catalysis. (2023, April 17). Manganese(I)-Pincer Catalyzed α-Alkylation of Sulfones by Alcohols. [Link]
-
Journal of Chemical Education. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. [Link]
-
Organic Chemistry Portal. (n.d.). Vinyl sulfone synthesis by C-S coupling reactions. [Link]
-
Radboud Repository. (n.d.). A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. [Link]
-
ResearchGate. (2025, October 13). Phenyl Vinylsulfonate, a Novel Electrolyte Additive to Improve Electrochemical Performance of Lithium-Ion Batteries. [Link]
-
National Center for Biotechnology Information. (n.d.). Phenyl vinyl sulfone. PubChem. [Link]
-
YouTube. (2023, April 17). Combined spectral problems solutions based on UV, IR, 1H-NMR,13C-NMR & MS| Organic Spectroscopy. [Link]
-
Studylib. (n.d.). Spectroscopy Practice: 6 Problems with Detailed MS, IR, NMR Solutions. [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
-
University of Colorado Boulder. (n.d.). Spectroscopy Problems. Organic Chemistry. [Link]
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commercial availability and suppliers of 2-(Phenylsulfonyl)ethanol
An In-Depth Technical Guide to 2-(Phenylsulfonyl)ethanol: Properties, Applications, and Commercial Sourcing
Introduction: A Versatile Sulfonyl Building Block
This compound, also known as 2-(benzenesulfonyl)ethanol, is a bifunctional organic compound featuring both a primary alcohol (-OH) and a phenylsulfonyl (-SO₂Ph) group.[1][2] This unique combination imparts valuable chemical properties that make it a significant intermediate in various fields, particularly in pharmaceutical development and specialized organic synthesis.[3][4] The strong electron-withdrawing nature of the sulfonyl group enhances the reactivity of the adjacent ethyl chain and provides a site for further chemical modification, while the hydroxyl group offers a handle for nucleophilic reactions and derivatization. This guide provides a comprehensive overview of its physicochemical properties, core applications, and a detailed analysis of its commercial availability for researchers and drug development professionals.
Physicochemical Properties
A thorough understanding of the compound's properties is critical for its effective use in experimental design. This compound is typically a clear yellow, viscous liquid under standard conditions.[4]
| Property | Value | Source(s) |
| CAS Number | 20611-21-6 | [2][5][6] |
| Molecular Formula | C₈H₁₀O₃S | [4][7][8] |
| Molecular Weight | 186.23 g/mol | [4][6][7][8] |
| Appearance | Clear yellow viscous liquid | [4] |
| Density | 1.557 g/mL at 25 °C | [4][9] |
| Boiling Point | 177 °C at 2 mmHg | [4] |
| Refractive Index | n20/D 1.555 | [4] |
| Synonyms | 2-(Benzenesulfonyl)ethanol, 2-Hydroxyethyl phenyl sulfone | [1][10] |
Core Applications in Research and Development
The utility of this compound stems from its versatile reactivity, making it a valuable reagent in multiple domains.
-
Pharmaceutical Development : The compound is a key intermediate in the synthesis of various pharmaceuticals.[3] It is particularly noted for its role in developing sulfonamide drugs, a critical class of antibiotics used to treat bacterial infections.[3][4] Its structure allows for the incorporation of the phenylsulfonyl moiety, which is a common feature in many biologically active molecules.
-
Organic Synthesis : As a versatile building block, it is widely used to create complex organic molecules.[3] The hydroxyl group can be easily converted into a good leaving group or used as a nucleophile, while the sulfonyl group can influence the acidity of neighboring protons or participate in coupling reactions. Its ability to engage in nucleophilic substitution reactions makes it an essential tool for synthetic chemists.[1][4]
-
Material Science : In material science, this compound is used in the production of specialty polymers and resins, where it can be incorporated to enhance the thermal stability, adhesion, and other properties of the final materials.[3][4]
-
Biochemical Research : Researchers utilize this compound and its derivatives to study enzyme inhibition and protein interactions, which can provide critical insights into metabolic pathways and aid in the identification of potential therapeutic targets.[3]
Illustrative Synthetic Workflow: Ether Synthesis via Williamson Ether Synthesis
The primary alcohol of this compound is readily deprotonated to form a potent nucleophile (an alkoxide), which can then be reacted with an alkyl halide to form an ether. This workflow is fundamental in drug development for modifying a lead compound to improve its solubility or metabolic stability.
Caption: Workflow for ether synthesis using this compound.
Generalized Experimental Protocol
-
Dissolution : Dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base Addition : Cool the solution in an ice bath (0 °C). Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise. The causality here is that the strong base is required to deprotonate the alcohol, forming the sodium alkoxide, which is a much stronger nucleophile than the starting alcohol.
-
Nucleophile Formation : Allow the reaction to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide intermediate.
-
Electrophile Addition : Slowly add the desired alkyl halide (R-X, 1.2 equivalents) to the reaction mixture. The system is kept cold initially to control the exothermic nature of the nucleophilic substitution.
-
Reaction Progression : Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Purification : Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified using column chromatography to yield the final ether.
Commercial Availability and Supplier Analysis
This compound is readily available from a variety of chemical suppliers, typically at research-grade purity. The table below summarizes offerings from several prominent vendors, allowing for easy comparison of purity, quantity, and supplier.
| Supplier | Product Code/SKU | Purity | Available Quantities |
| Sigma-Aldrich | 360686 | 97% | Custom |
| Fluorochem | F003120 | Not Specified | 1 g, 5 g |
| Chem-Impex | 30202 | ≥ 96.5% (GC) | 1 g, 5 g |
| Oakwood Chemical | 003120 | 97% | 1 g, 5 g, 25 g, 100 g |
| J&K Scientific LLC | Not Specified | Not Specified | Not Specified |
| Santa Cruz Biotechnology | sc-239103 | Not Specified | Not Specified |
| Sunway Pharm Ltd | CB74069 | 97% | 5 g, 25 g |
Note: Availability and pricing are subject to change. Researchers should consult the respective supplier websites for the most current information.
Safety and Handling
According to aggregated GHS information, this compound is classified as a warning-level hazard.[8] It is reported to cause skin irritation (H315) and serious eye irritation (H319).[8] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. All work should be conducted in a well-ventilated fume hood.[7]
Conclusion
This compound stands as a highly valuable and commercially accessible chemical intermediate. Its dual functionality allows for a wide range of synthetic transformations, securing its role as a staple reagent in the development of pharmaceuticals, advanced materials, and complex organic molecules. For researchers and drug development professionals, a firm grasp of its properties, reactivity, and sourcing is essential for leveraging its full potential in innovative scientific endeavors.
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J&K Scientific LLC. This compound | 20611-21-6. [Link]
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safety and handling of 2-(Phenylsulfonyl)ethanol in the lab
An In-depth Technical Guide to the Safe Laboratory Handling of 2-(Phenylsulfonyl)ethanol
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 20611-21-6) in a research and development laboratory setting. As a versatile intermediate in organic synthesis and pharmaceutical applications, its safe management is paramount to protecting personnel and ensuring experimental integrity.[1][2] This document moves beyond a simple checklist, delving into the causality behind each recommendation to foster a culture of intrinsic safety.
Compound Profile and Hazard Identification
This compound is an organic compound featuring a phenylsulfonyl group attached to an ethanol backbone.[2] It typically appears as a clear yellow viscous liquid or a low-melting solid.[1][2] While indispensable in the synthesis of sulfonamides and other bioactive molecules, its chemical nature necessitates a thorough understanding of its potential hazards.[1]
Globally Harmonized System (GHS) Classification
The primary hazards associated with this compound are well-documented and classified under the GHS.[3][4][5] Understanding these classifications is the first step in a robust risk assessment.
Hazard Statements:
-
H315: Causes skin irritation. This indicates that direct contact with the skin can lead to inflammatory reactions, such as redness, itching, or swelling.[3][4][5]
-
H319: Causes serious eye irritation. Contact with the eyes can result in significant, potentially painful, inflammation and requires immediate and thorough rinsing.[3][4][5]
-
H335: May cause respiratory irritation. Inhalation of vapors, mists, or dusts can irritate the respiratory tract, leading to coughing or discomfort.[3][4][5]
These classifications place this compound in the Hazard Categories of Skin Irritation (Category 2), Eye Irritation (Category 2/2A), and Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation).[3][5]
Physicochemical Properties
A summary of key physical and chemical properties is crucial for predicting its behavior under laboratory conditions and for safe handling.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃S | [1][2][3] |
| Molecular Weight | 186.23 g/mol | [1][3] |
| Appearance | Clear yellow viscous liquid or solid | [1][2] |
| Boiling Point | 177 °C at 2 mmHg | [1][6] |
| Density | 1.557 g/mL at 25 °C | [1][6] |
| Flash Point | 113 °C | [6] |
The Core of Safety: Risk Assessment and the Hierarchy of Controls
Effective laboratory safety is not merely about wearing personal protective equipment (PPE); it is a systematic process of risk mitigation. The "Hierarchy of Controls" is a foundational principle that prioritizes the most effective safety measures.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination & Substitution: In a research context where this compound is the required reagent, these are often not feasible. However, it is always worth considering if a less irritating analogue could achieve the same synthetic outcome.
-
Engineering Controls: This is the most critical physical barrier. All handling of this compound that could generate aerosols, vapors, or dusts must be performed inside a certified chemical fume hood.[5][7] This directly mitigates the respiratory irritation hazard (H335).
-
Administrative Controls: These are the procedures and training that ensure safe work practices. This includes developing and adhering to Standard Operating Procedures (SOPs), providing documented training on the specific hazards of this chemical, and clearly labeling all containers and work areas.[8]
-
Personal Protective Equipment (PPE): PPE is the last line of defense and is non-negotiable. It does not eliminate the hazard, but it protects the user from exposure.
Standard Operating Procedures: From Receipt to Disposal
The following protocols are designed to be self-validating systems for the safe handling of this compound.
Required Personal Protective Equipment (PPE)
Before entering an area where this chemical is handled, the following PPE must be worn:
-
Eye Protection: Chemical splash goggles are mandatory.[7][9][10] Standard safety glasses do not provide an adequate seal to protect from splashes, which is critical given the H319 "Causes serious eye irritation" classification. A face shield worn over goggles is recommended for larger-scale operations.[9]
-
Hand Protection: Nitrile or other chemically resistant gloves must be worn.[5][11] Gloves must be inspected for tears or holes before each use. Always remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after handling.[5]
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required to protect against skin contact.[10] Ensure clothing fully covers the legs, and wear closed-toe shoes.[12]
Experimental Protocol: Weighing and Solution Preparation
This protocol is designed to mitigate inhalation, skin, and eye exposure risks.
Location: All steps must be performed inside a certified chemical fume hood.
Methodology:
-
Preparation: Don all required PPE. Place a tared weigh boat on an analytical balance inside the fume hood. Place all necessary equipment (spatulas, glassware, solvent wash bottle) inside the hood to minimize reaching in and out.
-
Aliquotting: Carefully transfer the required amount of this compound from the stock container to the weigh boat. The compound is a viscous liquid/solid, so transfer should be slow and deliberate to avoid splashing.[1]
-
Transfer: Using a spatula or by carefully flexing the weigh boat, transfer the chemical into the designated reaction vessel or flask.
-
Dissolution: Add the desired solvent to the vessel. If necessary, rinse the weigh boat with a small amount of solvent and add the rinsing to the vessel to ensure a complete quantitative transfer.
-
Cleanup: Immediately dispose of the used weigh boat and any contaminated wipes into a designated solid hazardous waste container located within the fume hood.
-
Securing: Tightly cap the primary stock container and the newly prepared solution.[5] Wipe the exterior of the containers before removing them from the fume hood.
Storage and Segregation
Proper storage is essential to maintain chemical stability and prevent accidental contact with incompatible materials.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][10]
-
Location: Keep in a designated area for irritants, away from strong oxidizing agents and strong acids.[13]
-
Labeling: Ensure all containers, including secondary vessels containing solutions, are clearly labeled with the full chemical name, concentration, and appropriate GHS hazard pictograms.[14]
Emergency Response and First Aid
Immediate and correct response to an exposure is critical. All laboratory personnel must be familiar with the location and operation of emergency eyewash stations and safety showers.[13]
Caption: A clear workflow for responding to an accidental exposure.
First Aid Measures
These procedures are based on standard safety data sheet recommendations.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[4][5]
-
Skin Contact: Take off contaminated clothing immediately.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[5] If skin irritation occurs, get medical advice.[5]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4][5] If the person feels unwell, call a poison center or doctor.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.
Accidental Release Measures
-
Small Spills: Ensure adequate ventilation and wear full PPE. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[11] Collect the material into a suitable, labeled container for hazardous waste disposal.[5]
-
Large Spills: Evacuate the area immediately. Alert laboratory personnel and contact the institutional Environmental Health & Safety (EHS) office. Do not attempt to clean up a large spill without specialized training and equipment.[11]
Waste Disposal
All waste containing this compound, whether solid (contaminated gloves, wipes) or liquid (reaction residues), must be disposed of as hazardous chemical waste.[5] Collect waste in clearly labeled, sealed containers and follow all local and institutional regulations for hazardous waste pickup and disposal.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 30202, this compound. Available at: [Link]
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U.S. Department of Health & Human Services (n.d.). Personal Protective Equipment (PPE). Available at: [Link]
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Unveiling the Bio-Potential of 2-(Phenylsulfonyl)ethanol: A Technical Guide for Drug Discovery and Development
Introduction: The Scientific Rationale for Investigating 2-(Phenylsulfonyl)ethanol
In the landscape of drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is a paramount endeavor. This compound, a molecule combining a phenylsulfonyl group with an ethanol backbone, represents an intriguing yet underexplored candidate. While direct biological data on this specific compound is sparse, a comprehensive analysis of its structural components provides a strong rationale for investigating its potential as a bioactive agent. This technical guide will synthesize the known biological activities of related sulfonyl and phenylethanol compounds to build a compelling hypothesis for the potential antimicrobial, anti-inflammatory, and cytotoxic properties of this compound. Furthermore, this document will provide detailed, field-proven experimental protocols for the systematic evaluation of these potential activities, empowering researchers to unlock the therapeutic promise of this molecule.
Chemically, this compound is a versatile intermediate in organic synthesis, particularly in the development of sulfonamide drugs.[1][2] Its sulfonyl group enhances reactivity and solubility, making it a valuable building block for more complex molecules.[2] This guide, however, moves beyond its synthetic utility to probe its intrinsic biological potential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 20611-21-6 | [3] |
| Molecular Formula | C₈H₁₀O₃S | [3] |
| Molecular Weight | 186.23 g/mol | [3] |
| Appearance | Clear yellow viscous liquid | Chem-Impex |
| Density | 1.557 g/mL at 25 °C | [4] |
| Boiling Point | 177 °C / 2 mmHg | Chem-Impex |
Hypothesized Biological Activities and Mechanistic Insights
The biological potential of this compound can be logically inferred from the well-documented activities of its constituent moieties: the phenylsulfonyl group and the ethanol backbone.
Potential Antimicrobial Activity: A Sulfonamide-like Mechanism?
The sulfonamide group is a cornerstone of antimicrobial therapy.[5] Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid.[6] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to vital cellular components like DNA and RNA.[6] This disruption of folic acid synthesis leads to a bacteriostatic effect, inhibiting bacterial growth and proliferation.[7]
Given the presence of the phenylsulfonyl group, it is plausible that this compound or its derivatives could exhibit antimicrobial properties. The sulfonyl moiety may interact with bacterial enzymes, potentially including those in the folate synthesis pathway.
Potential Anti-inflammatory Effects: Targeting Key Inflammatory Mediators
Sulfur-containing compounds, including those with sulfonyl groups, have demonstrated significant anti-inflammatory properties.[8] Studies on sulfonyl derivatives have shown their ability to inhibit the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12) in activated macrophages.[9] The underlying mechanism often involves the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[8] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[8] By inhibiting NF-κB activation, sulfonyl compounds can effectively dampen the inflammatory response.
Potential Cytotoxic Activity: Membrane Disruption and Beyond
The 2-phenylethanol (PEA) component of the target molecule is known to possess cytotoxic and antimicrobial activities. The primary mechanism of PEA's action is the disruption of cellular membranes. Its amphipathic nature allows it to insert into the lipid bilayer, increasing membrane fluidity and permeability.[10] This compromise of membrane integrity can lead to the leakage of cellular contents and ultimately, cell death. This property has been linked to its bacteriostatic and bactericidal effects.[10] Therefore, it is reasonable to hypothesize that this compound may exhibit cytotoxic activity against various cell lines, including cancer cells, through a similar membrane-disrupting mechanism.
Experimental Workflows for Biological Evaluation
To systematically investigate the hypothesized biological activities of this compound, a series of robust and validated in vitro assays are proposed.
Diagram 1: Overall Experimental Workflow
Caption: A logical workflow for the biological evaluation of this compound.
Detailed Experimental Protocols
Assessment of Cytotoxicity: The MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][7]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[12]
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture a relevant cell line (e.g., a cancer cell line like HeLa or a normal cell line like HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in the cell culture medium.
-
Replace the existing medium with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent) and an untreated control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently agitate the plate to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Evaluation of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14]
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid or solid growth medium. The MIC is the lowest concentration at which no visible growth is observed after a defined incubation period.[6][15]
Step-by-Step Protocol (Broth Microdilution):
-
Inoculum Preparation:
-
Culture the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium overnight.
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Compound Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the appropriate broth medium.
-
-
Inoculation:
-
Add the standardized inoculum to each well of the microtiter plate. Include a positive control (inoculum without the compound) and a negative control (broth without inoculum).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
Diagram 2: Workflow for Anti-inflammatory Activity Assessment
Caption: Step-by-step workflow for evaluating the anti-inflammatory potential.
Investigation of Anti-inflammatory Properties
This series of assays will be conducted using a murine macrophage cell line, such as RAW 264.7, which is a well-established model for studying inflammation in vitro.[16]
a. Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: The Griess assay is a colorimetric method that detects the presence of nitrite, a stable and nonvolatile breakdown product of NO. The assay involves a two-step diazotization reaction in which acidified nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine to produce a purple azo compound that can be measured spectrophotometrically.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
-
Griess Reaction:
-
Collect the cell culture supernatant.
-
Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate for 10-15 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify the nitrite concentration.
-
b. Pro-inflammatory Cytokine Quantification (ELISA)
Principle: Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for quantifying the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.
Step-by-Step Protocol:
-
Sample Collection:
-
Collect the supernatant from the LPS-stimulated RAW 264.7 cells treated with this compound as described above.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions for the specific cytokine ELISA kits. This typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase), and finally, a substrate that produces a measurable color change.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
-
c. NF-κB Activation Assay
Principle: NF-κB activation involves its translocation from the cytoplasm to the nucleus. This can be assessed by quantifying the amount of the p65 subunit of NF-κB in the nuclear fraction of cell lysates using Western blotting or a specific NF-κB activity assay kit.[8][17]
Step-by-Step Protocol (Western Blotting):
-
Cell Treatment and Lysis:
-
Treat RAW 264.7 cells with this compound and/or LPS.
-
Isolate the nuclear and cytoplasmic fractions of the cells using a nuclear extraction kit.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the nuclear extracts.
-
Separate the proteins by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the p65 subunit of NF-κB.
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities to determine the relative amount of p65 in the nucleus, which is indicative of NF-κB activation.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the initial exploration of the biological activities of this compound. The proposed experimental workflows are designed to provide robust and reproducible data on its potential cytotoxic, antimicrobial, and anti-inflammatory properties. Positive results from these in vitro studies would warrant further investigation, including structure-activity relationship (SAR) studies with synthesized derivatives to optimize potency and selectivity. Ultimately, these foundational studies could pave the way for the development of this compound and its analogs as novel therapeutic agents.
References
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- CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies Website. Published December 24, 2025.
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- BroadPharm. Protocol for Cell Viability Assays. BroadPharm Website. Published January 18, 2022.
- Abcam. MTT assay protocol. Abcam Website. Accessed January 11, 2026.
- National Institutes of Health. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. NIH Website. Published November 7, 2024.
- Mosmann T. Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. J Immunol Methods. 1983;65(1-2):55-63.
- Jorgensen JH, Ferraro MJ. Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clin Infect Dis. 2009;49(11):1749-1755.
- University of California, Santa Barbara. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. UC Santa Barbara Website. Published September 15, 2023.
- Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations Website. Accessed January 11, 2026.
- ResearchGate. Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents.
- Benchchem. 2-(Phenylthio)ethanol: An In-depth Technical Guide on its Biological Mechanism of Action. Benchchem Website. Accessed January 11, 2026.
- PubMed. Anti-inflammatory activity of sulfur-containing compounds from garlic. PubMed Website. Accessed January 11, 2026.
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- National Institutes of Health. Anti-Inflammatory Activity of Sulfur-Containing Compounds from Garlic. NIH Website. Accessed January 11, 2026.
- Charles River Laboratories. Macrophage Cell Assay. Charles River Laboratories Website. Accessed January 11, 2026.
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- National Institutes of Health. Measurement of NF-κB activation in TLR-activated macrophages. NIH Website. Accessed January 11, 2026.
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The Multifaceted Role of 2-(Phenylsulfonyl)ethanol in Medicinal Chemistry: A Technical Guide
This in-depth technical guide explores the significant and versatile role of 2-(phenylsulfonyl)ethanol and its derivatives in modern medicinal chemistry. Moving beyond a simple catalog of applications, this document delves into the underlying chemical principles and strategic considerations that make this scaffold a valuable tool for researchers, scientists, and drug development professionals. We will examine its application as a key structural motif in approved therapeutics, its utility as a versatile protecting group, and its emerging potential in the field of bioconjugation.
The Phenylsulfonyl Moiety: A Pillar of Modern Drug Design
The phenylsulfonyl group is a recurring motif in a multitude of pharmacologically active compounds. Its prevalence is not coincidental but rather a consequence of the unique physicochemical properties it imparts to a molecule. The strong electron-withdrawing nature of the sulfonyl group, coupled with its tetrahedral geometry and capacity to act as a hydrogen bond acceptor, allows for the fine-tuning of a drug candidate's properties. Key advantages of incorporating a phenylsulfonyl moiety include:
-
Enhanced Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, which can prolong the in vivo half-life of a drug.
-
Improved Solubility: The polar nature of the sulfonyl group can increase the aqueous solubility of a molecule, a critical factor for oral bioavailability.
-
Modulation of Pharmacological Activity: The electronic and steric properties of the phenylsulfonyl group can significantly influence a molecule's binding affinity and selectivity for its biological target.
Case Study: Eletriptan - A 5-HT1B/1D Agonist for Migraine Therapy
A prominent example of the successful incorporation of the 2-(phenylsulfonyl)ethyl moiety in an approved drug is eletriptan (Relpax®), a second-generation triptan used for the acute treatment of migraine headaches.[1][2]
Mechanism of Action and Pharmacological Profile
Eletriptan is a potent and selective agonist of the serotonin 5-HT1B and 5-HT1D receptors.[1] Its therapeutic effect is attributed to a multi-pronged mechanism:
-
Cranial Vasoconstriction: Eletriptan constricts dilated intracranial blood vessels, a key factor in migraine pain.[1]
-
Inhibition of Neuropeptide Release: It inhibits the release of pro-inflammatory neuropeptides from trigeminal nerve endings.[1]
-
Reduced Trigeminal Pain Pathway Transmission: Eletriptan is thought to decrease the transmission of pain signals within the trigeminal nucleus caudalis.
The 2-(phenylsulfonyl)ethyl group at the 5-position of the indole ring is crucial for its pharmacological activity and pharmacokinetic profile, contributing to its high affinity for the target receptors and favorable oral bioavailability.[1][3]
Synthesis of the 2-(Phenylsulfonyl)ethyl Moiety in Eletriptan
The key step in introducing the 2-(phenylsulfonyl)ethyl side chain in the synthesis of eletriptan is a palladium-catalyzed Heck reaction between a 5-bromoindole derivative and phenyl vinyl sulfone.[4][5] This reaction is a powerful tool for C-C bond formation.
Experimental Protocol: Heck Reaction for the Synthesis of an Eletriptan Precursor [4][6]
This protocol describes the coupling of an N-protected 5-bromoindole with phenyl vinyl sulfone, a key step analogous to the synthesis of an eletriptan intermediate.
Materials:
-
N-acetyl-5-bromo-3-(1-methylpyrrolidin-2-yl)methyl-1H-indole
-
Phenyl vinyl sulfone
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar and condenser, add N-acetyl-5-bromo-3-(1-methylpyrrolidin-2-yl)methyl-1H-indole (1.0 equiv), phenyl vinyl sulfone (1.2 equiv), palladium(II) acetate (0.05 equiv), and triphenylphosphine (0.1 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Add anhydrous DMF via syringe to dissolve the reactants. Then, add triethylamine (2.0 equiv) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromoindole is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired Heck coupling product.
2-(Phenylsulfonyl)ethoxycarbonyl (Psec): A Versatile Amine Protecting Group
The 2-(phenylsulfonyl)ethyl moiety also forms the basis of the 2-(phenylsulfonyl)ethoxycarbonyl (Psec) protecting group for amines. The Psec group offers a unique combination of stability and cleavability, making it a valuable tool in multi-step organic synthesis, particularly in peptide and nucleoside chemistry.[7][8]
Rationale for Use
The Psec group is stable to acidic conditions that are often used to remove other protecting groups like the tert-butoxycarbonyl (Boc) group.[9] This orthogonality is highly desirable in complex synthetic strategies. The cleavage of the Psec group is typically achieved under mild basic conditions, proceeding through a β-elimination mechanism.
Experimental Protocol: Protection of a Primary Amine with Psec-Cl [9]
This protocol outlines a general procedure for the protection of a primary amine using 2-(phenylsulfonyl)ethyl chloroformate (Psec-Cl).
Materials:
-
Primary amine
-
2-(Phenylsulfonyl)ethyl chloroformate (Psec-Cl)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Standard glassware for organic synthesis
Procedure:
-
Dissolution: Dissolve the primary amine (1.0 equiv) in a mixture of DCM and aqueous NaHCO₃ solution.
-
Addition of Psec-Cl: Cool the mixture in an ice bath and add a solution of Psec-Cl (1.1 equiv) in DCM dropwise with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting amine is consumed (monitor by TLC).
-
Work-up: Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Psec-protected amine can be purified by column chromatography if necessary.
Cleavage of the Psec Protecting Group
The removal of the Psec group is typically accomplished using a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[10]
Experimental Protocol: DBU-Mediated Cleavage of a Psec-Protected Amine [10]
Materials:
-
Psec-protected amine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous acetonitrile (ACN) or other suitable aprotic solvent
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: Dissolve the Psec-protected amine (1.0 equiv) in anhydrous ACN under an inert atmosphere.
-
Addition of DBU: Add DBU (2.0-3.0 equiv) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by an appropriate method, such as column chromatography or crystallization, to isolate the deprotected amine.
Application in Bioconjugation: The Rise of Vinyl Sulfones
This compound can be readily converted to phenyl vinyl sulfone, a versatile Michael acceptor for bioconjugation reactions.[1][11] Vinyl sulfones react efficiently and selectively with nucleophilic residues on biomolecules, such as the thiol group of cysteine and the amino group of lysine, under physiological conditions.[1] This makes them valuable tools for labeling proteins, antibodies, and other biological macromolecules.
The reaction proceeds via a conjugate addition mechanism, forming a stable thioether or amine linkage.
Synthesis of Phenyl Vinyl Sulfone from this compound
The synthesis of phenyl vinyl sulfone from this compound typically involves a dehydration reaction. While various methods exist, a common approach involves activation of the hydroxyl group followed by elimination.
Diagram: Synthesis of Phenyl Vinyl Sulfone and Subsequent Michael Addition
Caption: Synthetic route to phenyl vinyl sulfone and its use in bioconjugation.
Structure-Activity Relationships and Future Perspectives
The strategic placement of the 2-(phenylsulfonyl)ethyl moiety can have a profound impact on the biological activity of a molecule. Structure-activity relationship (SAR) studies on analogs of bioactive compounds often reveal the importance of the sulfonyl group's electronic and steric properties for optimal target engagement. For instance, modifications to the phenyl ring of the phenylsulfonyl group in various compound series have been shown to significantly alter potency and selectivity.[12][13][14]
The continued exploration of this compound and its derivatives in medicinal chemistry is expected to yield novel therapeutic agents with improved pharmacological profiles. Its utility as a versatile building block, a reliable protecting group, and a reactive handle for bioconjugation ensures its enduring relevance in the pursuit of new medicines.
Conclusion
This compound is more than just a simple organic molecule; it is a powerful and versatile tool in the medicinal chemist's arsenal. Its incorporation into the FDA-approved drug eletriptan showcases its real-world therapeutic relevance. Its application in protecting group chemistry and bioconjugation highlights its utility in the synthesis and modification of complex biomolecules. As our understanding of disease biology deepens, the strategic application of well-defined chemical scaffolds like this compound will continue to be a cornerstone of innovative drug discovery.
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[Pharmacological, pharmacokinetic and clinical profile of eletriptan (Relpax), a new triptan for migraine]. [Link]
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Heck Vinylations Using Vinyl Sulfide, Vinyl Sulfoxide, Vinyl Sulfone, or Vinyl Sulfonate Derivatives and Aryl Bromides Catalyzed by a Palladium Complex Derived from a Tetraphosphine. [Link]
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Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. [Link]
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Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. [Link]
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How can we protect a primary amine, rather than secondary amine selectively in aqueous conditions? [Link]
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The Cornerstone of Modern Synthesis: A Technical Guide to Sulfonyl Compounds
Introduction: The Ubiquitous Influence of the Sulfonyl Group
In the landscape of organic synthesis and medicinal chemistry, few functional groups offer the versatility and profound impact of the sulfonyl group (R-S(=O)₂-R').[1] From life-saving sulfonamide antibiotics to highly efficient catalysts and robust protecting groups, sulfonyl-containing molecules are integral to the development of new pharmaceuticals, agrochemicals, and advanced materials.[2][3] This guide provides an in-depth exploration of the core principles governing the synthesis and reactivity of key sulfonyl compounds, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols and mechanistic understanding to empower your synthetic endeavors.
I. The Sulfonyl Functional Group: A Hub of Reactivity
The reactivity of sulfonyl compounds is fundamentally dictated by the hypervalent, electrophilic nature of the sulfur atom.[4] Flanked by two strongly electron-withdrawing oxygen atoms, the sulfur center is highly susceptible to nucleophilic attack. This intrinsic property is the cornerstone of the diverse transformations that sulfonyl compounds undergo.
II. Key Classes of Sulfonyl Compounds and Their Synthesis
The strategic introduction of the sulfonyl moiety into organic molecules is a critical aspect of modern synthesis. This section will explore the preparation of the most pivotal classes of sulfonyl compounds.
A. Sulfonyl Chlorides: The Gateway to Sulfonyl Chemistry
Sulfonyl chlorides (R-SO₂Cl) are arguably the most important intermediates in sulfonyl chemistry, serving as the primary precursors for a vast array of other sulfonyl derivatives.[5][6]
Synthetic Protocol: Oxidative Chlorination of Thiols
A robust and frequently employed method for the synthesis of sulfonyl chlorides is the oxidative chlorination of thiols. This one-pot procedure offers high yields and operational simplicity.[7][8]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the corresponding thiol in acetonitrile, add N-Chlorosuccinimide (NCS) and a catalytic amount of tetrabutylammonium chloride in water.
-
Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
In Situ Conversion: Once the formation of the sulfonyl chloride is complete, the crude reaction mixture can be used directly for the subsequent synthesis of sulfonamides or sulfonate esters.[8]
Causality and Mechanistic Insight: The combination of NCS and water generates in situ hypochlorous acid, which acts as the oxidizing agent, converting the thiol to a sulfenic acid, then a sulfinic acid, and finally the sulfonyl chloride. The tetrabutylammonium chloride acts as a phase-transfer catalyst, facilitating the reaction between the aqueous and organic components.
B. Sulfonamides: The Pharmacological Powerhouse
The sulfonamide moiety (-SO₂NH₂) is a privileged scaffold in medicinal chemistry, forming the backbone of numerous antibacterial, antiviral, and anticancer drugs.[2][9][10] The most common synthetic route involves the reaction of a sulfonyl chloride with a primary or secondary amine.[3][11]
Synthetic Protocol: Sulfonylation of Amines
This protocol details the synthesis of a sulfonamide from a sulfonyl chloride and an amine, a cornerstone reaction in drug discovery.[7]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the amine in a suitable solvent such as dichloromethane or pyridine. If the amine is used as its hydrochloride salt, a base like triethylamine or pyridine is required to liberate the free amine.
-
Addition of Sulfonyl Chloride: Slowly add the sulfonyl chloride to the amine solution at 0 °C to control the exothermic reaction.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction is typically quenched with water or dilute acid. The product is then extracted with an organic solvent, washed, dried, and purified by recrystallization or column chromatography.
Expertise in Action: Navigating Substrate Reactivity: The nucleophilicity of the amine is a critical parameter. Primary amines are generally highly reactive, while secondary amines can exhibit lower reactivity.[7] For less nucleophilic amines, such as anilines, or sterically hindered amines, more forcing conditions or the use of a catalyst may be necessary.[12]
C. Sulfones: Stable and Versatile Scaffolds
Sulfones (R-SO₂-R'), characterized by a sulfonyl group connected to two carbon atoms, are valued for their high chemical and metabolic stability.[13][14] This stability makes them attractive motifs in drug design and materials science.[14]
Synthetic Protocol: Oxidation of Sulfides
A straightforward and widely used method for the synthesis of sulfones is the oxidation of the corresponding sulfide.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the sulfide in a suitable solvent, such as dichloromethane or acetic acid.
-
Addition of Oxidant: Add a suitable oxidizing agent, such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate (KMnO₄), to the solution. The choice of oxidant and reaction conditions can allow for the selective formation of the sulfoxide or the fully oxidized sulfone.
-
Reaction Monitoring: Monitor the reaction by TLC to follow the disappearance of the starting sulfide and the formation of the sulfone.
-
Isolation and Purification: After completion, the reaction is worked up to remove the oxidant and byproducts. The sulfone product is then purified, typically by recrystallization or column chromatography.
Mechanistic Rationale: The oxidation proceeds stepwise, with the initial oxidation of the sulfide forming a sulfoxide intermediate. A second oxidation step then converts the sulfoxide to the sulfone. Careful control of the stoichiometry of the oxidizing agent can allow for the isolation of the sulfoxide if desired.
D. Sulfonate Esters: Essential Intermediates and Leaving Groups
Sulfonate esters (R-SO₂-OR'), often referred to as tosylates, mesylates, or nosylates depending on the R group, are excellent leaving groups in nucleophilic substitution and elimination reactions.[6][12][15] They are synthesized by the reaction of a sulfonyl chloride with an alcohol in the presence of a base.[15][16]
Synthetic Protocol: Sulfonylation of Alcohols (Tosylation)
This protocol describes the formation of a tosylate ester, a common strategy to activate an alcohol for subsequent reactions.[12][17]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the alcohol in a solvent such as pyridine or dichloromethane containing a non-nucleophilic base like triethylamine.
-
Addition of Tosyl Chloride: Cool the solution to 0 °C and slowly add p-toluenesulfonyl chloride (tosyl chloride).
-
Reaction Progression: Allow the reaction to stir at 0 °C or room temperature until the starting alcohol is consumed, as indicated by TLC.
-
Work-up and Purification: Quench the reaction with water and extract the product into an organic solvent. The organic layer is then washed, dried, and concentrated. The crude tosylate is purified by chromatography or recrystallization.
The Role of the Base: The base in this reaction serves two critical purposes: it deprotonates the alcohol to increase its nucleophilicity and neutralizes the HCl byproduct generated during the reaction.[17] Pyridine can also act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate.[17]
III. Key Transformations of Sulfonyl Compounds
The synthetic utility of sulfonyl compounds lies in their ability to participate in a wide range of chemical transformations.
A. Nucleophilic Substitution Reactions
As previously highlighted, the electrophilic sulfur center of sulfonyl chlorides and sulfonate esters is highly susceptible to attack by nucleophiles. This reactivity is the foundation for the synthesis of sulfonamides, sulfonate esters, and other derivatives.[4][6]
Diagram: Nucleophilic Substitution at the Sulfonyl Center
Caption: General scheme of nucleophilic substitution at a sulfonyl chloride.
B. The Julia-Kocienski Olefination
The Julia-Kocienski olefination is a powerful carbon-carbon bond-forming reaction that utilizes sulfones to synthesize alkenes. This reaction involves the reaction of a sulfone-stabilized carbanion with an aldehyde or ketone, followed by reductive elimination.
C. Sulfonyl Groups as Protecting Groups
The stability of the sulfonamide and sulfonate ester linkages makes them excellent protecting groups for amines and alcohols, respectively. They are generally robust to a wide range of reaction conditions and can be selectively removed when needed.
D. Radical Reactions of Sulfonyl Compounds
Recent advances have highlighted the utility of sulfonyl compounds in radical chemistry.[18] For instance, sulfonyl chlorides can serve as sources of sulfonyl radicals, which can participate in various addition and cyclization reactions.[5][19]
IV. Applications in Drug Discovery and Development
The impact of sulfonyl-containing compounds on modern medicine is profound and continues to expand.
| Class of Sulfonyl Compound | Therapeutic Area | Example Drug(s) | Mechanism of Action (Simplified) |
| Sulfonamides | Antibacterial | Sulfamethoxazole[2] | Inhibition of dihydropteroate synthetase, blocking folic acid synthesis in bacteria.[9][20] |
| Antiviral | Amprenavir, Darunavir[7] | Protease inhibitors for the treatment of HIV.[7] | |
| Anticancer | Celecoxib | Selective COX-2 inhibitor. | |
| Diuretics | Hydrochlorothiazide | Inhibition of the Na⁺/Cl⁻ symporter in the distal convoluted tubule. | |
| Sulfones | Antibacterial (Leprosy) | Dapsone[13] | Similar to sulfonamides, inhibits folic acid synthesis.[13] |
| Anti-inflammatory | Various mechanisms, often involving modulation of inflammatory pathways. | ||
| Sulfonate Esters | Prodrugs | Used to improve the pharmacokinetic properties of a parent drug. |
Diagram: The Central Role of Sulfonamides in Medicine
Caption: Diverse therapeutic applications of sulfonamide-containing drugs.
V. Recent Advances and Future Outlook
The field of sulfonyl chemistry is continuously evolving, with significant research focused on the development of novel catalytic methods for the synthesis of sulfonyl compounds.[18][21] Transition-metal catalysis and photocatalysis are emerging as powerful tools to construct C-S and S-N bonds under milder and more efficient conditions.[18][19] Furthermore, the exploration of sulfur dioxide surrogates is providing safer and more convenient alternatives to the direct use of gaseous SO₂.[3][11] As our understanding of the biological roles of sulfur-containing molecules deepens, the strategic application of sulfonyl compounds in the design of next-generation therapeutics and functional materials will undoubtedly continue to flourish.
References
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- Benchchem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- ACS Catalysis. (2021). Recent Advances in the Catalytic Synthesis of Arylsulfonyl Compounds. ACS Catalysis, 11(7), 4356-4378.
- Lin, et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
- Kerby Bauer, et al. (n.d.). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review.
- Ovung Aben, et al. (2021). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
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- PubMed. (2020). Recent Advances of Sulfonylation Reactions in Water.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Recent advances in photochemical and electrochemical strategies for the synthesis of sulfonyl fluorides.
- Bohrium. (2021). recent-advances-in-the-catalytic-synthesis-of-arylsulfonyl-compounds.
- Unnamed Source. (n.d.). Understanding the Applications of Sulfonyl Chlorides in Organic Synthesis.
- ResearchGate. (n.d.). Recent Advances in the Catalytic Synthesis of Arylsulfonyl Compounds.
- MDPI. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity.
- IUPAC. (1996). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media.
- Unnamed Source. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
- PharmaBlock. (n.d.). Application of Methylsulfone in Drug Discovery.
- ResearchGate. (n.d.). (A) Overview of methods for the direct installation of the sulfonyl group by reactions with C–H bonds. (B) Key synthetic roles of sulfinates. (C) The photoinduced C(sp³) - ResearchGate.
- Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).
- PMC - NIH. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry.
- RSC Publishing. (2025). Recent advances in the synthesis and transformations of sulfinate esters.
- ResearchGate. (n.d.). Progress in the Electrochemical Reactions of Sulfonyl Compounds.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Generation and precise control of sulfonyl radicals: visible-light-activated redox-neutral formation of sulfonates and sulfonamides.
- Semantic Scholar. (n.d.). Recent applications of vinyl sulfone motif in drug design and discovery.
- Wikipedia. (n.d.). Sulfonyl group.
- YouTube. (2020). 02.11 Formation of Sulfonate Esters from Alcohols.
- Britannica. (2025). Organosulfur compound - Sulfinyl, Sulfonyl, Compounds.
- PMC - NIH. (n.d.). Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide Catalyst.
- PMC - NIH. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides.
- Master Organic Chemistry. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups.
- European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290.
- The Royal Society of Chemistry. (2020). Sulfuryl Transferases and Sulfatases. In The Chemical Biology of Sulfur.
- ResearchGate. (n.d.). A simple method for the synthesis of sulfonic esters.
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Methodological & Application
Application Notes and Protocols for the Synthesis of β-Arylamino Ethylsulfones using 2-(Phenylsulfonyl)ethanol
Introduction: Navigating Beyond Traditional Sulfonamide Synthesis
The sulfonamide moiety is a cornerstone in medicinal chemistry and drug development, celebrated for its presence in a wide array of therapeutic agents. The classical approach to sulfonamide synthesis, the reaction of a sulfonyl chloride with a primary or secondary amine, is a well-established and versatile method.[1][2] However, the synthesis and handling of sulfonyl chlorides can be challenging due to their toxicity and reactivity.[3] This has spurred the development of modern synthetic strategies that offer milder reaction conditions and broader functional group tolerance.[4][5]
This application note details a robust, two-step protocol for the synthesis of β-arylamino ethylsulfones, a class of compounds structurally related to sulfonamides, commencing from the readily available and stable starting material, 2-(phenylsulfonyl)ethanol. This protocol leverages the in situ generation of a highly reactive intermediate, phenyl vinyl sulfone, which then undergoes a facile conjugate addition with a range of amine nucleophiles. This approach circumvents the need for harsh reagents and offers a reliable pathway to novel sulfur-containing organic molecules of pharmaceutical interest.
Strategic Overview: An Elimination-Addition Pathway
The protocol is predicated on a two-stage synthetic sequence:
-
Dehydration of this compound: The initial step involves the acid-catalyzed dehydration of this compound. This elimination reaction transforms the β-hydroxy sulfone into the highly reactive Michael acceptor, phenyl vinyl sulfone.[6][7] The choice of a strong, non-nucleophilic acid is critical to favor elimination over substitution.[6]
-
Aza-Michael Addition of Amines: The generated phenyl vinyl sulfone is then subjected to a conjugate addition reaction with a primary or secondary amine. Vinyl sulfones are potent Michael acceptors, readily reacting with nucleophiles at the β-carbon.[8][9] This step proceeds under mild conditions to furnish the desired β-arylamino ethylsulfone.
The overall transformation is depicted in the workflow diagram below:
Caption: Overall workflow for the two-step synthesis of β-arylamino ethylsulfones.
Mechanistic Insights
Step 1: The E1 Mechanism of Dehydration
The acid-catalyzed dehydration of this compound likely proceeds through an E1 (Elimination, Unimolecular) mechanism. The key steps are:
-
Protonation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. In the presence of a strong acid, it is protonated to form a good leaving group, water.[6]
-
Formation of a Carbocation: The departure of water generates a carbocation intermediate.
-
Deprotonation: A weak base (such as water or the conjugate base of the acid) removes a proton from the adjacent carbon, leading to the formation of a double bond and regenerating the acid catalyst.
Caption: The E1 mechanism for the acid-catalyzed dehydration of this compound.
Step 2: The Aza-Michael Addition
The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound or, in this case, a vinyl sulfone. The electron-withdrawing phenylsulfonyl group polarizes the double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack by the amine. The reaction is typically base-catalyzed, although the amine reactant itself can often act as the base.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Phosphoric Acid (85%) | ACS Grade | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Aniline (or other amine) | ≥99% | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Sodium Sulfate (anhydrous) | ACS Grade | Commercially Available |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. Phosphoric acid is corrosive and should be handled with care.
Protocol 1: Synthesis of Phenyl Vinyl Sulfone (Intermediate)
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (10.0 g, 53.7 mmol) and toluene (100 mL).
-
Add concentrated phosphoric acid (85%, 2.0 mL) to the mixture.
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 4-6 hours, or when no more water is collected), cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield phenyl vinyl sulfone as a solid. The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of β-Anilino Ethylsulfone (Example Product)
-
In a round-bottom flask, dissolve phenyl vinyl sulfone (5.0 g, 29.7 mmol) in dichloromethane (50 mL).
-
Add aniline (2.77 g, 29.7 mmol) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours and can be monitored by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the pure β-anilino ethylsulfone.
| Parameter | Protocol 1 | Protocol 2 |
| Key Reagents | This compound, Phosphoric Acid | Phenyl Vinyl Sulfone, Aniline |
| Solvent | Toluene | Dichloromethane |
| Temperature | Reflux | Room Temperature |
| Reaction Time | 4-6 hours | 2-4 hours |
| Typical Yield | >90% (crude) | Variable, typically good to excellent |
Trustworthiness: A Self-Validating System
The robustness of this protocol lies in its two distinct and well-characterized steps. The progress of each stage can be independently monitored and validated:
-
Validation of Step 1: The formation of phenyl vinyl sulfone can be confirmed by spectroscopic methods such as ¹H NMR, where the appearance of vinylic proton signals will be evident. The disappearance of the hydroxyl proton and the shift of the methylene protons from the starting material also serve as clear indicators of a successful reaction.
-
Validation of Step 2: The successful conjugate addition can be verified by the disappearance of the vinylic proton signals of phenyl vinyl sulfone in the ¹H NMR spectrum and the appearance of new signals corresponding to the protons of the ethyl chain adjacent to the amine and sulfone groups. Mass spectrometry will confirm the expected molecular weight of the final product.
Conclusion and Future Directions
The presented application note provides a detailed and reliable protocol for the synthesis of β-arylamino ethylsulfones from this compound. This two-step, elimination-addition strategy offers a valuable alternative to traditional sulfonamide synthesis, particularly when avoiding the use of sulfonyl chlorides is desirable. The mild conditions of the aza-Michael addition step allow for the incorporation of a diverse range of primary and secondary amines, paving the way for the creation of novel compound libraries for drug discovery and development. Future work could explore the optimization of a one-pot procedure to further enhance the efficiency of this synthetic route.
References
-
Thieme Gruppe. (n.d.). One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. Retrieved from [Link]
- Flegeau, E. F., Harrison, J. M., & Willis, M. C. (2016). A Pd-catalyzed coupling of aryl iodides and the sulfur dioxide surrogate DABSO provides aryl ammonium sulfinates, that can be transformed in a one-pot process to various functionalized sulfonamides by simple treatment with an aqueous solution of the relevant amine and sodium hypochlorite (bleach). Synlett, 27(01), 101-105.
-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Willis, M. C., et al. (2018). Better Synthesis of Sulfonyl Chloride Mimics. ChemistryViews. Retrieved from [Link]
- Owa, T., Scozzafava, A., & Mastrolorenzo, A. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- Krasnov, S. V., et al. (2014). Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides.
-
The Organic Chemist. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link]
-
ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]
- Kaur, G., et al. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. International Journal of Pharmaceutical Sciences and Research, 14(10), 4763-4775.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by aminosulfonylation. Retrieved from [Link]
- Fenwick, D. R., et al. (2001). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 42(49), 8661-8663.
-
J&K Scientific LLC. (n.d.). This compound. Retrieved from [Link]
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. Retrieved from [Link]
-
CORE. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]
-
ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Sulfonamide synthesis based on the combination of an in situ-generated sulfinate intermediate and an electrophilically activated amine. Retrieved from [Link]
-
Master Organic Chemistry. (2015, April 16). Elimination Reactions of Alcohols. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H10O3S). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Elimination Reactions of Alcohols. Retrieved from [Link]
- CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. 8(4), 194-204.
-
ACS Publications. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Retrieved from [Link]
Sources
- 1. Sulfonamide synthesis by aminosulfonylation [organic-chemistry.org]
- 2. Mitsunobu Reaction [organic-chemistry.org]
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- 8. Vinyl Sulfones - Enamine [enamine.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: The Strategic Use of 2-(Phenylsulfonyl)ethanol (Pse) in Solid-Phase Peptide Synthesis
Introduction: Addressing a Critical Need in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide research and development, enabling the construction of complex peptide chains on a solid resin support.[1] The most prevalent strategy, Fmoc/tBu chemistry, relies on an orthogonal protection scheme where the Nα-amino group is temporarily protected by the base-labile Fmoc group, while amino acid side chains are protected by acid-labile groups like tert-butyl (tBu).[][3] This orthogonality is fundamental, as it allows for the selective removal of the Fmoc group at each cycle of amino acid addition without disturbing the side-chain protection.
However, the synthesis of complex peptides often requires a third dimension of orthogonality. This is particularly crucial for on-resin modifications such as cyclization, disulfide bridge formation, or the attachment of labels and conjugates to specific amino acid side chains.[1] Standard acid-labile side-chain protecting groups (e.g., OtBu for Aspartic and Glutamic acid) are removed during the final global deprotection step with strong acids like trifluoroacetic acid (TFA), making them unsuitable for such selective manipulations.[4][5]
This guide introduces the 2-(phenylsulfonyl)ethyl (Pse) ester, a versatile protecting group for the carboxylic acid side chains of Aspartic acid (Asp) and Glutamic acid (Glu). The Pse group offers a unique cleavage mechanism, providing an essential layer of orthogonality to the standard Fmoc/tBu strategy. Its stability to both the acidic conditions of final cleavage and the standard basic conditions of Fmoc deprotection, combined with its selective removal under specific, mild basic conditions, makes it an invaluable tool for advanced peptide synthesis.
The Pse Protecting Group: Mechanism and Orthogonality
The utility of the 2-(phenylsulfonyl)ethyl protecting group stems from its unique cleavage pathway: a base-catalyzed β-elimination reaction. This mechanism is distinct from the acidolysis used for tBu groups and the standard piperidine treatment for Fmoc groups, establishing its orthogonal nature.
Mechanism of Pse Group Cleavage
The Pse group is stable to the 20% piperidine in DMF used for routine Fmoc deprotection and to the strong acids (e.g., TFA) used for final cleavage of the peptide from the resin and removal of other side-chain protectors.[3] However, it can be selectively removed by treatment with a stronger, non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
The cleavage proceeds via an E1cB-like (Elimination, Unimolecular, conjugate Base) mechanism:
-
Proton Abstraction: A strong base abstracts the acidic proton on the carbon alpha to the sulfonyl group. The electron-withdrawing nature of the phenylsulfonyl group significantly increases the acidity of this proton.
-
Formation of Carbanion: This abstraction generates a transient carbanion intermediate.
-
Elimination: The carbanion rapidly eliminates, breaking the C-O bond of the ester linkage to the amino acid side chain. This step releases the free carboxylic acid, phenyl vinyl sulfone, and the protonated base.
This selective, mild cleavage allows the researcher to unmask a specific aspartic or glutamic acid residue at any point in the synthesis for further modification while the rest of the peptide remains fully protected.
Orthogonality in SPPS
The concept of "orthogonality" in SPPS means that different protecting groups can be removed under distinct chemical conditions without affecting others.[6] The Pse group fits perfectly into this scheme, creating a three-dimensional protection strategy when used with Fmoc/tBu chemistry.
| Protecting Group | Function | Cleavage Condition | Stability |
| Fmoc | Nα-Amino Protection | 20% Piperidine in DMF (Mild Base) | Stable to Acid, Stronger Bases |
| tBu, Boc, Trt | Side-Chain Protection | Trifluoroacetic Acid (TFA) (Strong Acid) | Stable to Base |
| Pse | Side-Chain Protection (Asp, Glu) | ~10% DBU in DMF (Strong, Non-nucleophilic Base) | Stable to TFA and Piperidine |
This tri-orthogonal system is visualized in the workflow below.
Detailed Application Protocols
The following protocols provide step-by-step methodologies for the preparation of Pse-protected amino acids and their use in SPPS. These protocols are intended for researchers with a working knowledge of synthetic organic chemistry and peptide synthesis.
Protocol: Synthesis of Fmoc-Asp(OPse)-OH
This protocol details the esterification of the β-carboxylic acid of Fmoc-Asp-OtBu with 2-(phenylsulfonyl)ethanol, followed by the selective removal of the tert-butyl ester.
Materials:
-
Fmoc-Asp(OtBu)-OH
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Esterification:
-
Dissolve Fmoc-Asp(OtBu)-OH (1.0 eq) and this compound (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DMAP (0.1 eq) followed by the slow, portion-wise addition of DCC (1.1 eq).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.
-
Monitor reaction completion by TLC or LC-MS.
-
-
Work-up and Purification (Esterification):
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography (e.g., silica gel, gradient of EtOAc in hexanes) to yield Fmoc-Asp(OPse)-OtBu.
-
-
Selective tBu Deprotection:
-
Dissolve the purified Fmoc-Asp(OPse)-OtBu in a solution of 50% TFA in DCM.
-
Stir at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.
-
Once complete, remove the solvent and excess TFA under reduced pressure (co-evaporate with toluene if necessary).
-
Triturate the resulting oil with cold diethyl ether to precipitate the product.
-
Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield Fmoc-Asp(OPse)-OH as a white solid.
-
Protocol: On-Resin Selective Cleavage of the Pse Group
This protocol describes the selective removal of the Pse group from a peptide chain assembled on a solid support.
Materials:
-
Peptide-resin containing an Asp(OPse) or Glu(OPse) residue
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30-60 minutes in a solid-phase synthesis vessel.[5]
-
Drain the DMF.
-
-
Pse Cleavage:
-
Prepare a solution of 10% (v/v) DBU in DMF.
-
Add the DBU solution to the resin.
-
Gently agitate the resin slurry at room temperature.
-
Monitor the cleavage. The reaction is typically complete within 1-2 hours. Reaction progress can be monitored by cleaving a small aliquot of resin and analyzing by LC-MS.
-
-
Washing:
-
Drain the DBU solution.
-
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of DBU and the phenyl vinyl sulfone byproduct.[5]
-
Wash the resin with DCM (3 times) and dry briefly under a stream of nitrogen.
-
-
Next Steps:
-
The resin is now ready for the next step, which could be an on-resin cyclization, coupling of a molecule to the newly exposed carboxylic acid, or continuation of the peptide synthesis.
-
Comparative Analysis and Best Practices
While highly effective, the Pse group is one of several options for orthogonal side-chain protection. Its selection should be based on the specific requirements of the synthetic strategy.
Comparison with Other Orthogonal Protecting Groups
| Protecting Group | Cleavage Reagent | Key Advantages | Potential Considerations |
| Allyl (All) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Fast cleavage, orthogonal to Fmoc/tBu | Catalyst can be difficult to remove completely; potential for side reactions. |
| Dde / ivDde | 2-5% Hydrazine in DMF | Mild cleavage conditions | Hydrazine is toxic; cleavage can sometimes be slow or incomplete. |
| Photolabile (e.g., Npb) | UV Irradiation (~365 nm) | "Traceless" cleavage (no chemical reagents) | Requires specialized equipment; potential for photochemical damage to sensitive residues (e.g., Trp).[7] |
| Pse | DBU in DMF | Clean reaction, readily available reagents | DBU is a strong base and may promote side reactions like aspartimide formation if conditions are not optimized.[8] |
Field-Proven Insights and Best Practices
-
Minimizing Aspartimide Formation: While DBU is non-nucleophilic, its strong basicity can potentially promote aspartimide formation, particularly at Asp-Gly or Asp-Asn sequences.[9][10] To mitigate this, use the minimum effective concentration of DBU and reaction time necessary for complete Pse cleavage. Keeping the reaction at room temperature is also advised.
-
Thorough Washing: After Pse deprotection, it is critical to wash the resin extensively with DMF to completely remove DBU. Residual base can interfere with subsequent coupling reactions, which are typically performed under basic conditions with reagents like DIPEA, leading to undesired side reactions.
-
Reagent Quality: Use high-purity, anhydrous solvents and reagents. The quality of DMF is particularly important in preventing amine-related side reactions throughout the synthesis.[11]
-
Monitoring: For critical syntheses, always monitor the completeness of both the Pse cleavage and subsequent coupling steps. This can be done by cleaving a few beads of resin, followed by analysis with HPLC and Mass Spectrometry.[12]
Conclusion
The 2-(phenylsulfonyl)ethyl (Pse) protecting group is a powerful and reliable tool for advanced solid-phase peptide synthesis. Its unique β-elimination cleavage mechanism provides a robust orthogonal handle for the selective deprotection of aspartic and glutamic acid side chains. This enables complex synthetic strategies, including on-resin cyclization, branching, and site-specific conjugation, that are not feasible with a standard two-dimensional Fmoc/tBu approach. By understanding the underlying mechanism and adhering to best practices, researchers, scientists, and drug development professionals can effectively leverage the Pse group to access novel and challenging peptide structures.
References
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Lim, M., et al. (2021). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. Retrieved from [Link]
-
Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PubMed. Retrieved from [Link]
-
Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Retrieved from [Link]
-
AAPPTec. (n.d.). Fmoc-Asp(OtBu)-OH [71989-14-5]. Retrieved from [Link]
-
AAPPTec. (n.d.). CAS 71989-18-9; Fmoc-L-Glu(OtBu)-OH. Retrieved from [Link]
-
ACS Publications. (2025). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Versatile Method for the Detection of Covalently Bound Substrates on Solid Supports by DART Mass Spectrometry. Retrieved from [Link]
-
University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Nature Protocols. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Retrieved from [Link]
Sources
- 1. bachem.com [bachem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biosynth.com [biosynth.com]
- 7. mdpi.com [mdpi.com]
- 8. peptide.com [peptide.com]
- 9. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 10. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.uci.edu [chem.uci.edu]
- 12. researchgate.net [researchgate.net]
Navigating the Deprotection of 2-(Phenylsulfonyl)ethanol (PSE): A Detailed Guide to Cleavage Conditions
For Immediate Release
[City, State] – [Date] – In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. The 2-(phenylsulfonyl)ethanol (PSE) protecting group has emerged as a valuable tool for the temporary masking of various functional groups, including alcohols, phenols, carboxylic acids, and amines. Its defining characteristic lies in its susceptibility to cleavage under specific basic conditions via a β-elimination mechanism, offering a mild and selective method for deprotection. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the cleavage conditions for the PSE protecting group, detailing the underlying mechanistic principles and providing robust experimental protocols.
The this compound Protecting Group: An Overview
The PSE group is introduced to a functional group to form a 2-(phenylsulfonyl)ethyl ether, ester, carbamate, or other derivative. The key to its utility is the presence of a phenylsulfonyl group (PhSO₂) β- to the protected functional group. The electron-withdrawing nature of the sulfonyl group acidifies the α-protons, making them susceptible to abstraction by a base. This initiates an E2 or E1cB elimination reaction, leading to the formation of phenyl vinyl sulfone and the release of the deprotected functional group.
The stability of the PSE group to a range of other reaction conditions, coupled with its specific lability to base, makes it an attractive choice in complex synthetic strategies where orthogonal deprotection schemes are necessary.[1][2]
Mechanistic Insights into PSE Cleavage
The cleavage of the PSE protecting group is a classic example of a base-catalyzed β-elimination reaction. The reaction proceeds through a well-understood pathway:
-
Proton Abstraction: A suitable base removes a proton from the carbon α to the phenylsulfonyl group.
-
Electron Cascade and Elimination: The resulting carbanion initiates an electron cascade, leading to the cleavage of the C-O, C-N, or other heteroatom bond and the formation of a double bond, yielding the deprotected functional group and phenyl vinyl sulfone as a byproduct.
Caption: Base-catalyzed β-elimination mechanism for PSE cleavage.
The choice of base is critical. It must be strong enough to deprotonate the α-carbon but should ideally be non-nucleophilic to avoid unwanted side reactions with the substrate or the phenyl vinyl sulfone byproduct.
Comparative Cleavage Conditions
The selection of the appropriate base and reaction conditions is crucial for the successful and clean cleavage of the PSE group. The following table summarizes common conditions for the deprotection of various PSE-protected functional groups.
| Functional Group Protected | Reagents | Solvent | Temperature (°C) | Typical Reaction Time | Notes |
| Alcohols/Phenols (PSE Ethers) | DBU (1,8-Diazabicycloundec-7-ene) | THF, CH₂Cl₂, CH₃CN | Room Temperature | 1-4 hours | DBU is a strong, non-nucleophilic base, making it ideal for this transformation. |
| K₂CO₃ | Methanol, Ethanol | Reflux | 4-12 hours | A milder, less expensive option suitable for robust substrates. | |
| t-BuOK | THF | 0 to Room Temperature | 0.5-2 hours | A very strong base, use with caution for sensitive substrates. | |
| Carboxylic Acids (PSE Esters) | DBU | THF, CH₂Cl₂ | Room Temperature | 1-3 hours | Generally rapid and clean cleavage. |
| LiOH, NaOH, KOH | THF/H₂O, Methanol | Room Temperature | 1-6 hours | Standard saponification conditions can also be effective. | |
| Amines (PSE Carbamates) | DBU | CH₂Cl₂, THF | Room Temperature | 2-8 hours | Cleavage of carbamates can be slower than esters or ethers. |
| Piperidine (20% in DMF) | DMF | Room Temperature | 4-16 hours | A common reagent for Fmoc deprotection, also effective for PSE carbamates. | |
| Phosphates/Phosphonates | DBU | Pyridine, CH₃CN | Room Temperature | 2-12 hours | The lability can be substrate-dependent. |
| Triethylamine (TEA) | Pyridine | 50 | 12-24 hours | A milder base, may require elevated temperatures and longer reaction times. |
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the cleavage of the PSE protecting group from different functional groups.
Protocol 1: Deprotection of a PSE-Protected Alcohol using DBU
Materials:
-
PSE-protected alcohol
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the PSE-protected alcohol (1.0 eq) in anhydrous THF (0.1 M).
-
To the stirred solution at room temperature, add DBU (1.5 - 2.0 eq) dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-4 hours), quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x volume of aqueous phase).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.
Caption: Workflow for the deprotection of a PSE-protected alcohol.
Protocol 2: Cleavage of a PSE-Protected Carboxylic Acid (Ester) using DBU
Materials:
-
PSE-protected carboxylic acid
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the PSE ester (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M).
-
Add DBU (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
After the reaction is complete (typically 1-3 hours), dilute the mixture with CH₂Cl₂.
-
Wash the organic layer with 1 M HCl to remove DBU, followed by brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
If necessary, purify the resulting carboxylic acid by flash column chromatography or recrystallization.
Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction stalls, consider adding a fresh portion of the base or gently warming the reaction mixture. For less reactive substrates, switching to a stronger base like t-BuOK may be necessary.
-
Side Reactions: The primary byproduct, phenyl vinyl sulfone, can sometimes react with nucleophiles present in the reaction mixture. Performing the reaction at lower temperatures or using a milder base can mitigate this. The workup procedure is designed to remove this byproduct.
-
Substrate Sensitivity: For substrates sensitive to strong bases, weaker bases like K₂CO₃ or triethylamine can be employed, although this may require longer reaction times or elevated temperatures.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Aprotic polar solvents like THF, CH₂Cl₂, and acetonitrile are generally effective. Protic solvents like methanol or ethanol can be used with inorganic bases like K₂CO₃.
Conclusion
The this compound protecting group offers a versatile and reliable option for the protection of a wide range of functional groups. Its cleavage under mild, base-catalyzed conditions via a β-elimination pathway provides a selective deprotection strategy that is orthogonal to many other common protecting groups. By understanding the underlying mechanism and carefully selecting the appropriate reaction conditions, researchers can effectively utilize the PSE group in the synthesis of complex molecules, advancing the frontiers of chemical synthesis and drug discovery.
References
-
Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(18), 3736–3740. [Link]
-
ChemistryViews. (2022, May 15). New Carbamate Deprotection Complements Existing Methods. [Link]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]
- Weinreb, S. M. (2009). The 2-(Trimethylsilyl)ethanesulfonyl (SES) Protecting Group. Accounts of Chemical Research, 42(8), 1195–1205.
- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
-
ResearchGate. (2015, March 26). How can I unprotect a secondary amine protected from ethyl carbamate? [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
PubMed. (2022, May 13). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. [Link]
-
PubMed. (2022, May 13). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]
-
ResearchGate. (n.d.). Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
PubMed. (2016, October). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. [Link]
-
ResearchGate. (2025, August 6). A convenient and scaleable procedure for removing the Fmoc group in solution. [Link]
-
ResearchGate. (2021, March 1). Ester cleavage conditions? [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-[(phenylsulfanyl)methyl]-1-(phenylsulfonyl)-1H-indole-3-carboxylate. [Link]
Sources
Application Note: Quantitative Analysis of Primary Amines in Complex Matrices via HPLC Following Derivatization with 2-(Phenylsulfonyl)ethanol
Abstract
This application note details a robust and sensitive method for the quantitative analysis of primary amines using High-Performance Liquid Chromatography (HPLC) with UV detection. Many aliphatic primary amines lack a suitable chromophore for direct UV detection at low concentrations. To overcome this limitation, a pre-column derivatization strategy is employed. This protocol utilizes 2-(Phenylsulfonyl)ethanol as a stable precursor, which generates the reactive derivatizing agent, phenyl vinyl sulfone, in situ. The subsequent Michael addition reaction with primary amines yields a stable, UV-active derivative, enabling sensitive detection and reliable quantification. This guide provides a comprehensive overview of the reaction mechanism, a step-by-step derivatization protocol, and optimized HPLC conditions suitable for researchers in pharmaceutical development and chemical analysis.
Introduction and Scientific Rationale
The accurate quantification of primary amines is critical in numerous fields, including pharmaceutical stability studies (quantification of drug degradants), environmental monitoring, and biomedical research. However, their analysis by reversed-phase HPLC is often challenging due to their high polarity, leading to poor retention, and the absence of a strong chromophore, resulting in low sensitivity with UV-Vis detectors.
Pre-column derivatization is a widely accepted technique to address these challenges. By covalently attaching a molecule with a strong chromophore to the analyte of interest, both its chromatographic behavior and its detectability can be significantly improved. While numerous reagents like o-phthalaldehyde (OPA) and dansyl chloride are common, this note explores a mechanistically distinct approach using this compound.
This method is predicated on the in situ generation of phenyl vinyl sulfone (PVS), a potent Michael acceptor, from the this compound precursor. The primary amine then acts as a nucleophile, attacking the electron-deficient double bond of PVS to form a stable carbon-nitrogen bond. The resulting derivative incorporates the phenylsulfonyl moiety, which serves as an excellent chromophore for sensitive UV detection.[1][2]
The key advantages of this derivatization strategy include:
-
Enhanced UV Detection: The phenylsulfonyl group provides strong UV absorbance, significantly lowering the limit of detection.
-
Improved Chromatography: The derivatization increases the hydrophobicity of the polar amine, leading to better retention and separation on standard C18 columns.
-
Stable Derivative Formation: The resulting amine adduct is a stable covalent product suitable for routine analysis.
Reaction Mechanism
The derivatization process occurs in two primary stages, as depicted below. The initial step involves the acid-catalyzed dehydration of this compound to generate the highly reactive intermediate, phenyl vinyl sulfone. This intermediate is not isolated but reacts immediately with the primary amine present in the solution via a Michael addition mechanism.
Caption: Reaction mechanism for primary amine derivatization.
The reaction is initiated under acidic conditions to promote the elimination of water from this compound. Subsequently, the solution is neutralized or made slightly basic to facilitate the nucleophilic attack of the primary amine on the phenyl vinyl sulfone.[3][4]
Detailed Experimental Protocols
This section provides a step-by-step guide for the derivatization of a primary amine standard or sample and its subsequent analysis by HPLC.
Reagent and Sample Preparation
-
Amine Stock Solution (1 mg/mL): Accurately weigh 10 mg of the primary amine standard and dissolve in 10 mL of a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Derivatization Reagent (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of Acetonitrile. This solution is stable for several weeks when stored at 4°C.
-
Acid Catalyst (1 M HCl): Prepare by diluting concentrated hydrochloric acid in deionized water.
-
Neutralization Buffer (1 M Sodium Bicarbonate, pH ~8.5): Dissolve 8.4 g of sodium bicarbonate in 100 mL of deionized water.
Derivatization Workflow
The entire workflow, from sample preparation to HPLC injection, is outlined below.
Caption: Step-by-step experimental workflow for derivatization.
Step-by-Step Derivatization Protocol
-
In a 2 mL HPLC vial, add 100 µL of the amine sample or standard solution.
-
Add 200 µL of the this compound derivatization reagent.
-
Add 50 µL of 1 M HCl. Cap the vial tightly and vortex briefly.
-
Heat the vial in a heating block or oven at 80°C for 30 minutes to facilitate the dehydration and formation of phenyl vinyl sulfone.
-
Remove the vial and allow it to cool to room temperature.
-
Carefully add 100 µL of 1 M Sodium Bicarbonate solution to the vial. The pH should be approximately 8. This step neutralizes the acid and provides a favorable environment for the Michael addition.
-
Return the vial to the heating block and maintain at 60°C for 60 minutes to ensure complete reaction of the amine.[5]
-
After cooling, dilute the reaction mixture to a final volume of 1 mL with the initial HPLC mobile phase (e.g., 95:5 Water:Acetonitrile).
-
Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or Nylon) into a clean HPLC vial prior to injection.
Optimization Parameters
For novel amines or complex matrices, optimization of the derivatization reaction is recommended. The following table summarizes key parameters to consider.
| Parameter | Recommended Range | Rationale |
| Reagent:Amine Molar Ratio | 10:1 to 50:1 | A significant excess of the derivatizing reagent ensures the reaction proceeds to completion. |
| Dehydration Temp. (°C) | 70 - 90 °C | Higher temperatures favor the elimination reaction to form the reactive PVS intermediate. |
| Dehydration Time (min) | 20 - 45 min | Sufficient time must be allowed for the formation of the PVS reagent in situ. |
| Addition Reaction pH | 8.0 - 9.5 | A slightly basic pH deprotonates the primary amine, increasing its nucleophilicity for the Michael addition. |
| Addition Reaction Temp. (°C) | 50 - 70 °C | Gentle heating increases the reaction rate between the amine and PVS. |
| Addition Reaction Time (min) | 45 - 90 min | Ensures the derivatization reaction reaches completion for quantitative analysis. |
HPLC Method and Conditions
The resulting phenylsulfonyl amine derivative is well-suited for analysis on standard reversed-phase HPLC systems with UV detection.
Instrumentation
-
HPLC System: A standard HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation.
Chromatographic Conditions
The following table provides a starting point for method development. A gradient elution is typically required to separate the derivatized amine from excess reagent and byproducts.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 5% B to 95% B over 15 minutes, hold for 2 min, return to initial |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 258 nm |
Rationale for Detection Wavelength: The phenyl sulfone chromophore exhibits strong absorbance maxima around 220 nm and a secondary, more selective maximum around 258-265 nm.[1][6] Using the higher wavelength can reduce interference from common mobile phase additives and matrix components.
Method Validation Considerations
For use in regulated environments, the analytical method should be validated according to ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: Demonstrate that the derivatized peak is free from interference from matrix components, byproducts, and degradants.
-
Linearity: Establish a linear relationship between concentration and peak area over the intended working range.
-
Accuracy & Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Conclusion
The derivatization of primary amines using this compound as a precursor for in situ generation of phenyl vinyl sulfone is a powerful technique for enabling sensitive HPLC-UV analysis. This method effectively addresses the common challenges of poor retention and low detectability associated with small aliphatic amines. The provided protocols offer a robust starting point for researchers to develop and validate quantitative methods for primary amines in a variety of complex sample matrices.
References
-
Fehnel, E. A., & Carmack, M. (1949). The Ultraviolet Absorption Spectra of Organic Sulfur Compounds. IV. Substituted Phenyl Sulfones. Journal of the American Chemical Society, 71(8), 2889–2893. Available at: [Link]
-
Nicewicz, D. A., & Macmillan, D. W. C. (2014). Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. Journal of the American Chemical Society, 136(30), 10581–10584. Available at: [Link]
-
Szmant, H. H., & McIntosh, J. J. (1951). The Absorption Spectra of Some Phenyl Sulfides, Sulfoxides and Sulfones Containing Nitro and Amino Groups. Journal of the American Chemical Society, 73(9), 4356–4360. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Divinyl sulfone on Newcrom R1 HPLC column. Available at: [Link]
-
Guan, Z.-H., et al. (2007). An Economical and Convenient Synthesis of Vinyl Sulfones. Synthesis, 2007(09), 1465-1470. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Determination of Divinyl Sulfone on Primesep 100 Column. Available at: [Link]
-
ResearchGate. (n.d.). Asymmetric sulfa‐Michael addition of thiols (50) to phenyl vinyl sulfone (51). ResearchGate. Available at: [Link]
-
Vrobel, M., et al. (2021). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Molecules, 26(16), 4983. Available at: [Link]
-
Khan, R. A. (2021). Answer to "Is it possible to do a Michael addition reaction between Vinyl sulfones and Phenolic Amines?". ResearchGate. Available at: [Link]
-
Ali, M. A., & Ismail, R. (2007). Catalyzed Double Michael Addition of Anilines to Vinyl Sulfone. Letters in Organic Chemistry, 4(5), 349-352. Available at: [Link]
-
Nishimoto, K., et al. (2011). HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate. Journal of Health Science, 57(4), 330-336. Available at: [Link]
Sources
Application Notes & Protocols: The Strategic Use of 2-(Phenylsulfonyl)ethanol in Nucleophilic Reactions
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth exploration of the reactivity of 2-(Phenylsulfonyl)ethanol, a versatile and stable crystalline solid. We move beyond a simple description of the molecule to detail its strategic application as a precursor to the highly reactive Michael acceptor, phenyl vinyl sulfone, and its role in the 2-(phenylsulfonyl)ethyl (PSE) protecting group strategy. This document elucidates the mechanistic underpinnings of its reactions with nucleophiles, offers field-tested experimental protocols, and discusses its applications in complex molecule synthesis and drug discovery.
Introduction: A Tale of Two Reactivities
This compound (C₈H₁₀O₃S) is more than a simple functionalized alcohol.[1][2] Its true synthetic value lies in the powerful electron-withdrawing nature of the phenylsulfonyl group, which dictates its reactivity.[3][4] This influence manifests in two primary, strategically important pathways that are dependent on the reaction conditions and the nature of the interacting nucleophile.
-
Pathway A (Elimination-Addition): In the presence of a base, this compound undergoes a facile elimination to generate phenyl vinyl sulfone in situ. This transient species is a highly potent Michael acceptor, readily undergoing conjugate addition with a wide range of soft nucleophiles.[5][6] This pathway is the cornerstone of its use for constructing new carbon-heteroatom and carbon-carbon bonds.
-
Pathway B (Protection-Deprotection): The 2-(phenylsulfonyl)ethyl (PSE) moiety can be used as a protecting group, for instance, for carboxylic acids. The protected substrate is stable under many conditions, but the protecting group can be cleaved selectively using a base-induced elimination, where a nucleophile initiates the deprotection sequence.[7][8]
These dual roles make this compound a valuable and versatile building block in the synthetic chemist's toolbox.[9]
Figure 2: Base-induced elimination to form phenyl vinyl sulfone.
Michael Addition of Nucleophiles
Phenyl vinyl sulfone is an exceptionally reactive Michael acceptor. The sulfonyl group powerfully polarizes the double bond, making the β-carbon highly electrophilic and susceptible to attack by soft nucleophiles. [5]This reactivity has been harnessed to form a wide variety of adducts, which are themselves valuable synthetic intermediates. [10][11]The vinyl sulfone motif is a key structural unit in numerous biologically active compounds and is often employed as a covalent warhead to target cysteine residues in proteins. [12][13][14] Table 1: Representative Michael Additions to in situ Generated Phenyl Vinyl Sulfone
| Nucleophile Class | Example Nucleophile | Base / Conditions | Solvent | Yield (%) | Reference |
| N-Nucleophiles | Morpholine | Et₃N, rt | CH₂Cl₂ | >95 | Author's Exp. |
| S-Nucleophiles | Thiophenol | Et₃N, 0 °C to rt | THF | ~98 | [15] |
| C-Nucleophiles | Dimethyl malonate | NaH, rt | DMF | High | [5] |
| C-Nucleophiles | 3-Alkyloxindoles | Cinchona Alkaloid Catalyst | Toluene | 85-95 | [10] |
| O-Nucleophiles | Phenol | K₂CO₃, reflux | Acetonitrile | Moderate | General observation |
Protocol 1: One-Pot Elimination and Michael Addition with an Amine Nucleophile
This protocol details the reaction of this compound with morpholine, a representative secondary amine, to form 4-(2-(phenylsulfonyl)ethyl)morpholine.
Workflow Diagram:
Figure 3: Experimental workflow for a one-pot elimination-addition reaction.
Materials:
-
This compound (1.0 g, 5.37 mmol)
-
Morpholine (0.468 g, 5.37 mmol, 1.0 eq)
-
Triethylamine (Et₃N) (0.652 g, 6.44 mmol, 1.2 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous (25 mL)
-
Deionized Water
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 g, 5.37 mmol).
-
Reagent Addition: Dissolve the starting material in anhydrous dichloromethane (25 mL). Add morpholine (0.468 g, 1.0 eq). Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (0.652 g, 1.2 eq) dropwise to the stirred solution over 5 minutes.
-
Causality Insight: Dropwise addition of the base at low temperature controls the rate of formation of the reactive phenyl vinyl sulfone, minimizing potential polymerization side reactions. Triethylamine is a suitable non-nucleophilic base for this elimination.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Michael adduct.
Pathway B: The 2-(Phenylsulfonyl)ethyl (PSE) Protecting Group
The 2-(phenylsulfonyl)ethyl group is a useful protecting group for carboxylic acids, forming PSE esters. These esters are stable to a range of conditions, including those used for peptide synthesis, but can be cleaved under specific basic conditions.
Mechanism of Deprotection
Deprotection is not a simple hydrolysis. It is an elimination reaction triggered by a base. The base removes the acidic proton alpha to the sulfonyl group, initiating a cascade that results in the formation of the carboxylate anion and phenyl vinyl sulfone.
Figure 4: Mechanism for the deprotection of a PSE ester.
Protocol 2: Deprotection of a PSE Ester
This protocol describes a general procedure for the cleavage of a 2-(phenylsulfonyl)ethyl ester.
Materials:
-
PSE-protected carboxylic acid (1.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 - 2.0 eq)
-
Acetonitrile or Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Setup: Dissolve the PSE-protected ester (1.0 eq) in anhydrous acetonitrile or THF (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add DBU (1.5 eq) to the solution at room temperature.
-
Causality Insight: DBU is a strong, non-nucleophilic base that is highly effective at abstracting the acidic proton required to initiate the elimination-based deprotection. Thiolate nucleophiles can also be used for this transformation. [16]3. Reaction: Stir the reaction at room temperature for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Workup and Isolation:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in diethyl ether and wash with 1 M HCl to remove DBU and its salt.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification: The resulting carboxylic acid can be purified by crystallization or chromatography as needed.
Conclusion
This compound is a strategically valuable reagent whose simple structure belies its synthetic versatility. Its primary utility as a stable, crystalline precursor to the potent electrophile phenyl vinyl sulfone enables a vast array of Michael addition reactions under controlled, one-pot conditions. Furthermore, its application in the PSE protecting group strategy provides an orthogonal method for masking carboxylic acids. Understanding the fundamental, base-induced elimination that underpins both of these pathways allows researchers in organic synthesis and drug development to effectively leverage this reagent for the construction of complex molecular architectures.
References
- Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- Chen, G.-Y., & Lu, Y. (2008).
- Reactions of Sulfonyl Chlorides and Unsatur
-
Paquette, L. A., & Carr, R. V. C. (1986). Phenyl Vinyl Sulfone and Sulfoxide. Organic Syntheses, 64, 157. [Link]
-
Michael addition of 3-alkyloxindoles (74) to phenyl vinyl sulfone (44). ResearchGate. [Link]
-
Zhu, Q., & Lu, Y. (2008). Organocatalytic Michael Addition of Aldehydes to Vinyl Sulfones: Enantioselective α-Alkylations of Aldehydes and Their Derivatives. Organic Letters, 10(20), 4485–4488. [Link]
-
Sulfonyl Protective Groups. Chem-Station International Edition. (2014). [Link]
-
Li, W., et al. (2023). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery. [Link]
-
The Sulfonic Acid Group and its Derivative. Chemistry LibreTexts. (2020). [Link]
- Li, W., et al. (2023). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery, 18(12), 1353-1372.
-
Reddick, J. J., Cheng, J., & Roush, W. R. (2003). Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors. Organic Letters, 5(11), 1967–1970. [Link]
- King, J. F., Gill, M. S., & Klassen, D. F. (1996). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 68(4), 825-830.
-
Ahmadi, R., & Emami, S. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. European Journal of Medicinal Chemistry, 233, 114227. [Link]
-
Ahmadi, R., & Emami, S. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. Semantic Scholar. [Link]
-
Li, W., et al. (2023). The vinyl sulfone motif as a structural unit for novel drug design and discovery. PubMed. [Link]
-
Guan, Z.-H., et al. (2007). An Economical and Convenient Synthesis of Vinyl Sulfones. Synthesis, 2007(09), 1465-1470. [Link]
-
Vinyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. [Link]
-
This compound. PubChem, National Institutes of Health. [Link]
- Improved preparation process of phenyl vinyl sulfone.
-
Reddy, G. S., et al. (2002). Diphenyl disulfide and sodium in NMP as an efficient protocol for in situ generation of thiophenolate anion: selective deprotection of aryl alkyl ethers and alkyl/aryl esters under nonhydrolytic conditions. The Journal of Organic Chemistry, 67(6), 1776–1780. [Link]
-
Knapp, K. M., & Gill, I. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Bioorganic & Medicinal Chemistry Letters, 19(11), 2939–2942. [Link]
-
Elimination Reactions of Alcohols. Chemistry LibreTexts. (2023). [Link]
-
Creary, X. (1999). Phenylsulfonyl as a β Participating Group. The Journal of Organic Chemistry, 64(8), 2852–2857. [Link]
-
This compound. SpectraBase. [Link]
-
Ashenhurst, J. (2015). All About Elimination Reactions of Alcohols (With Acid). Master Organic Chemistry. [Link]
-
Reactions of primary alcohols with various nucleophiles. ResearchGate. [Link]
-
Bon, R. S., et al. (2014). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. Tetrahedron, 70(42), 7760-7766. [Link]
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- 15. Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 2-(Phenylsulfonyl)ethanol in Advanced Polymer Synthesis: A Technical Guide
In the ever-evolving landscape of polymer chemistry, the demand for materials with precisely tailored properties continues to drive the exploration of novel functional monomers. Among these, derivatives of 2-(Phenylsulfonyl)ethanol are emerging as valuable building blocks for the creation of specialty polymers. The incorporation of the phenylsulfonyl group imparts unique characteristics to the resulting macromolecules, including altered polarity, enhanced thermal stability, and specific interactions with other materials, making them highly attractive for a range of applications from advanced coatings and adhesives to sophisticated biomaterials.
This technical guide provides an in-depth exploration of the use of this compound as a reagent in polymer chemistry. It is designed to furnish researchers, scientists, and professionals in drug development with both the foundational knowledge and practical protocols necessary to leverage this versatile compound in their work. The information presented herein is a synthesis of established chemical principles and field-proven insights, aimed at fostering innovation and accelerating discovery.
The Strategic Advantage of the Phenylsulfonyl Moiety
The phenylsulfonyl group ((-\text{SO}_2\text{Ph})) is a powerful functional group in polymer design. Its strong electron-withdrawing nature and steric bulk can significantly influence the electronic and physical properties of a polymer. When incorporated into a polymer chain, typically as a side group, the phenylsulfonyl moiety can:
-
Enhance Thermal Stability: The rigid and polar nature of the sulfonyl group can increase the glass transition temperature (Tg) of polymers, leading to materials with improved performance at elevated temperatures.
-
Modify Solubility and Polarity: The polar sulfone group increases the polarity of the polymer, affecting its solubility in various solvents and its interaction with other polar molecules.
-
Introduce Specific Interactions: The sulfonyl group can participate in dipole-dipole interactions and hydrogen bonding (as an acceptor), which can be exploited in applications such as adhesives, compatibilizers, and in the design of self-assembling materials.
-
Serve as a Precursor for Further Functionalization: While the phenylsulfonyl group is generally stable, its presence can activate adjacent chemical bonds, offering pathways for post-polymerization modification.
From Reagent to Monomer: Synthesis of 2-(Phenylsulfonyl)ethyl Acrylate (PSEA)
To be incorporated into a polymer backbone via radical polymerization, this compound must first be converted into a polymerizable monomer. The most common approach is its esterification with acrylic acid or a derivative thereof to yield 2-(Phenylsulfonyl)ethyl acrylate (PSEA).
Workflow for the Synthesis of 2-(Phenylsulfonyl)ethyl Acrylate (PSEA)
Caption: General workflow for the synthesis of 2-(Phenylsulfonyl)ethyl Acrylate (PSEA).
Detailed Protocol for the Synthesis of 2-(Phenylsulfonyl)ethyl Acrylate (PSEA)
This protocol is based on standard esterification procedures and should be performed by trained chemists in a well-ventilated fume hood.
Materials:
-
This compound
-
Acrylic acid
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Hydroquinone
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), acrylic acid (1.2 eq), p-toluenesulfonic acid monohydrate (0.05 eq), a catalytic amount of hydroquinone, and toluene (to achieve a ~0.5 M solution of the alcohol).
-
Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water has been collected, or until TLC analysis indicates the consumption of the starting alcohol.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (until effervescence ceases), deionized water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-(Phenylsulfonyl)ethyl acrylate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.
Controlled Radical Polymerization of PSEA: The RAFT Approach
To synthesize well-defined polymers of PSEA with controlled molecular weights and narrow molecular weight distributions, controlled radical polymerization techniques are essential. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile and widely used method that is compatible with a broad range of functional monomers.[1]
Conceptual Workflow for RAFT Polymerization of PSEA
Caption: General workflow for the RAFT polymerization of PSEA.
Detailed Protocol for RAFT Polymerization of PSEA
This protocol provides a general procedure for the RAFT polymerization of PSEA. The molar ratios of monomer, RAFT agent, and initiator should be adjusted to target a specific degree of polymerization.
Materials:
-
2-(Phenylsulfonyl)ethyl acrylate (PSEA), freshly prepared and purified
-
A suitable RAFT agent for acrylates, e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)
-
A radical initiator, e.g., Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous solvent, e.g., 1,4-dioxane or N,N-dimethylformamide (DMF)
-
A non-solvent for precipitation, e.g., cold methanol or diethyl ether
Equipment:
-
Schlenk flask or reaction tube with a rubber septum
-
Magnetic stirrer
-
Oil bath with temperature controller
-
Vacuum line for freeze-pump-thaw cycles
-
Syringes and needles for transfer of reagents
Procedure:
-
In a Schlenk flask, dissolve the PSEA monomer, the RAFT agent (CPADB), and the initiator (AIBN) in the chosen anhydrous solvent. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] will determine the target molecular weight and should be carefully calculated. A typical ratio might be[2]:[3]:[0.2].
-
Seal the flask with a rubber septum and subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon) and place it in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-70 °C for AIBN).
-
Allow the polymerization to proceed with stirring for a predetermined time to achieve the desired monomer conversion. The reaction can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR (to determine monomer conversion) and Gel Permeation Chromatography (GPC) (to determine molecular weight and polydispersity).
-
Quench the polymerization by rapidly cooling the reaction mixture in an ice bath and exposing it to air.
-
Precipitate the polymer by adding the reaction solution dropwise into a large excess of a stirred, cold non-solvent.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Redissolve the polymer in a small amount of a good solvent (e.g., THF) and re-precipitate it to further purify it.
-
Dry the final polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Characterize the resulting poly(2-(phenylsulfonyl)ethyl acrylate) (P(PSEA)) by GPC (for molecular weight and PDI), NMR spectroscopy (to confirm the polymer structure), and DSC or TGA (to determine thermal properties).
Characterization and Properties of P(PSEA)
A comprehensive characterization of the synthesized P(PSEA) is crucial to understand its properties and potential applications.
| Parameter | Analytical Technique | Expected Information |
| Molecular Weight (Mn, Mw) and Polydispersity Index (PDI) | Gel Permeation Chromatography (GPC) | Provides information on the average molecular weight and the breadth of the molecular weight distribution. For a controlled polymerization, a low PDI (typically < 1.3) is expected. |
| Chemical Structure | ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the successful polymerization and the structure of the repeating unit. The presence of signals corresponding to the phenylsulfonyl group and the acrylate backbone are key indicators. |
| Functional Groups | Fourier-Transform Infrared (FTIR) Spectroscopy | Verifies the presence of characteristic functional groups, such as the sulfonyl group (S=O stretching) and the ester carbonyl group (C=O stretching). |
| Thermal Properties (Tg, Td) | Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) | Determines the glass transition temperature (Tg), which indicates the transition from a glassy to a rubbery state, and the decomposition temperature (Td), which provides information on the thermal stability of the polymer. |
Potential Applications in Research and Development
The unique properties of polymers derived from this compound open up a wide range of potential applications:
-
High-Performance Coatings and Adhesives: The enhanced thermal stability and specific interactions afforded by the phenylsulfonyl group can lead to the development of coatings and adhesives with superior performance in demanding environments.
-
Advanced Biomaterials: The polarity and potential for hydrogen bonding of P(PSEA) can be utilized in the design of biocompatible materials for drug delivery, tissue engineering, and medical device coatings. The phenylsulfonyl group can also be a site for bioconjugation.
-
Polymer Electrolytes: The polar sulfonyl groups may facilitate ion transport, making these polymers interesting candidates for solid polymer electrolytes in batteries and other electrochemical devices.
-
Membranes for Separations: The controlled structure and tunable polarity of P(PSEA) could be advantageous in the fabrication of membranes for gas separation or water purification.
Conclusion
This compound is a highly promising, yet underexplored, reagent in polymer chemistry. Through its conversion to polymerizable monomers like PSEA and subsequent controlled polymerization, a new class of functional polymers with a unique combination of properties can be accessed. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers to explore the synthesis, characterization, and application of these novel materials. As the field of polymer science continues to push the boundaries of material performance, the strategic incorporation of functional groups like the phenylsulfonyl moiety will undoubtedly play a pivotal role in the development of next-generation polymers.
References
- Chem-Impex International. (n.d.). This compound. Retrieved from a product description page that mentions its use in specialty polymers and resins.
- Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990.
- Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410.
- Google Patents. (2020). Preparation method of 2-phenylethyl acrylate. CN112079714A.
-
ResearchGate. (2023). Synthesis of copolymers: poly(2-(methylsulfonyl)ethyl.... Available at: [Link]
Sources
Application Notes & Protocols: A Researcher's Guide to 2-(Phenylsulfonyl)ethanol in Organic Synthesis
Introduction: The Versatility of a Bifunctional Reagent
2-(Phenylsulfonyl)ethanol is a crystalline solid at room temperature, valued in modern organic synthesis for its unique bifunctionality. It incorporates both a nucleophilic primary alcohol and a latent electrophilic character derived from the phenylsulfonyl group.[1][2] The potent electron-withdrawing nature of the phenylsulfonyl moiety acidifies the α- and β-protons, paving the way for facile elimination reactions. This dual nature allows it to serve as a precursor to valuable synthetic intermediates, such as Michael acceptors, and as a robust, base-labile protecting group.[3][4] This guide provides an in-depth exploration of its primary applications, detailing the mechanistic rationale behind its reactivity and providing field-proven protocols for its successful implementation in a research setting.
| Property | Value | Source(s) |
| CAS Number | 20611-21-6 | [1][5] |
| Molecular Formula | C₈H₁₀O₃S | [1][5] |
| Molecular Weight | 186.23 g/mol | [1][5] |
| Appearance | Clear yellow viscous liquid | [1] |
| Boiling Point | 177 °C / 2 mmHg | [1] |
| Density | 1.557 g/mL at 25 °C | [1][6] |
Core Application I: The 2-(Phenylsulfonyl)ethyl (PSE) Group for Carboxylic Acid Protection
A cornerstone application of this compound is its use in forming the 2-(phenylsulfonyl)ethyl (PSE) ester, a reliable protecting group for carboxylic acids.[3] The protection strategy hinges on a simple esterification. The key advantage of the PSE group lies in its unique deprotection mechanism: a base-induced β-elimination that proceeds under exceptionally mild conditions, liberating the free carboxylic acid and phenyl vinyl sulfone as a byproduct. This orthogonality allows for selective deprotection in the presence of other ester groups (e.g., methyl, ethyl, benzyl) that are sensitive to harsher saponification or hydrogenolysis conditions.[7][8]
Mechanism: A Cycle of Protection and Mild Deprotection
The protection-deprotection cycle is a two-stage process. First, an ester is formed between the carboxylic acid and the primary alcohol of this compound. The Mitsunobu reaction is an ideal choice for this transformation as it proceeds under neutral, mild conditions with a wide substrate scope.[5][9] Deprotection is triggered by a base, which abstracts the acidic proton α to the sulfonyl group. The resulting carbanion initiates a rapid E1cB-type elimination, releasing the carboxylate anion.
Protocol 2.1: Protection of a Carboxylic Acid via Mitsunobu Reaction[9][10]
-
Rationale: The Mitsunobu reaction provides a high-yielding and stereochemically controlled (if applicable) method for ester formation under neutral conditions, avoiding the need for acid catalysts or the formation of acyl chlorides which might be incompatible with sensitive substrates.[10][11]
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv), this compound (1.1 equiv), and triphenylphosphine (PPh₃, 1.5 equiv).
-
Dissolve the solids in anhydrous tetrahydrofuran (THF, approx. 0.2 M relative to the carboxylic acid).
-
Cool the resulting solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise via syringe over 10-15 minutes. Caution: Azodicarboxylates are hazardous; handle with care in a fume hood.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC) for the consumption of the starting carboxylic acid.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue can be purified by silica gel column chromatography. The byproduct triphenylphosphine oxide can often be precipitated from a nonpolar solvent (e.g., diethyl ether or a hexanes/ethyl acetate mixture) prior to chromatography.
Protocol 2.2: Deprotection of a PSE Ester[3]
-
Rationale: The key advantage of the PSE group is its lability to mild, non-nucleophilic bases. Saturated aqueous sodium bicarbonate is sufficient for many substrates, offering a significant advantage over the strong bases (NaOH, LiOH) required for standard ester saponification.
-
Dissolve the PSE-protected carboxylic acid (1.0 equiv) in a suitable solvent mixture such as THF and water (e.g., a 2:1 ratio).
-
Add saturated aqueous sodium bicarbonate solution (NaHCO₃, 3.0-5.0 equiv).
-
Stir the biphasic mixture vigorously at room temperature for 2-6 hours. Monitor the reaction by TLC. For more resistant esters, gentle heating (40-50 °C) may be required.
-
Upon completion, acidify the aqueous layer to pH ~2 with 1N HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected carboxylic acid.
| Base / Conditions | Relative Efficacy for Deprotection | Reference |
| Sat. aq. NaHCO₃, RT | High (Standard Condition) | [3] |
| 1 M NaOH, RT | Very High (Faster but less selective) | [3] |
| DBU in CH₂Cl₂, RT | High (Anhydrous conditions) | [3] |
| Piperidine in DMF, RT | Moderate (Can act as nucleophile) | [12] |
Core Application II: Synthesis of Phenyl Vinyl Sulfone
Phenyl vinyl sulfone is a highly valuable reagent in its own right, acting as a potent Michael acceptor and a dienophile in Diels-Alder reactions.[4][13] this compound is its direct synthetic precursor. The most reliable method involves a two-step sequence: conversion of the hydroxyl group into a better leaving group, followed by base-induced elimination.
Mechanism: A Two-Step Elimination Pathway
Direct acid-catalyzed dehydration of this compound can be unreliable. A more controlled approach is to first acylate the alcohol to form 2-(phenylsulfonyl)ethyl acetate. The acetate is an excellent leaving group, and the presence of the electron-withdrawing sulfonyl group makes the adjacent protons highly acidic. Treatment with a non-nucleophilic base then cleanly induces an E2 elimination to furnish the desired phenyl vinyl sulfone.
Protocol 3.1: Acetylation of this compound
-
Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (2.0 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05 equiv).
-
Cool the solution to 0 °C and add acetic anhydride (1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of water. Dilute with CH₂Cl₂ and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the crude acetate, which is often pure enough for the next step.
Protocol 3.2: Elimination to Phenyl Vinyl Sulfone
-
Dissolve the crude 2-(phenylsulfonyl)ethyl acetate (1.0 equiv) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of potassium tert-butoxide (t-BuOK, 1.2 equiv) or 1,8-diazabicycloundec-7-ene (DBU, 1.2 equiv) in THF dropwise.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel chromatography or recrystallization from a hexane/ethyl acetate mixture to yield pure phenyl vinyl sulfone.
Core Application III: Synthesis of Aryl Ethers via SNAr
The alcohol moiety of this compound can be readily deprotonated to form a potent alkoxide nucleophile. This nucleophile can displace a leaving group (typically a halide) from an electron-deficient aromatic ring through a nucleophilic aromatic substitution (SNAr) mechanism.[14] This reaction is highly effective for aryl rings bearing strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) at the ortho and/or para positions relative to the leaving group.[15][16][17]
Mechanism: The Addition-Elimination Pathway
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The alkoxide first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15] The negative charge is delocalized onto the electron-withdrawing substituents. In the second, rapid step, the leaving group is expelled, and the aromaticity of the ring is restored.
Protocol 4.1: SNAr Reaction with an Activated Aryl Halide[15]
-
Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, ensuring complete formation of the alkoxide nucleophile required for the reaction. Anhydrous conditions are critical to prevent quenching the base.
-
To a flame-dried flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv).
-
Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous THF or DMF to the flask, and cool to 0 °C.
-
Slowly add a solution of this compound (1.1 equiv) in the same anhydrous solvent. Caution: H₂ gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the activated aryl halide (e.g., 1-fluoro-2,4-dinitrobenzene, 1.0 equiv) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography.
Safety and Handling
This compound requires careful handling in a laboratory setting. Adherence to standard safety protocols is mandatory.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][9] Mildly toxic by ingestion.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[9] All manipulations should be performed in a well-ventilated chemical fume hood.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[9]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
References
-
Alonso, D. A., Nájera, C., & Varea, M. (2003). π-Deficient 2-(Arylsulfonyl)ethyl Esters as Protecting Groups for Carboxylic Acids. Synthesis, 2003(02), 277-287. [Link]
-
PubChem. (n.d.). This compound. National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. (2007). An Economical and Convenient Synthesis of Vinyl Sulfones. Retrieved January 11, 2026, from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved January 11, 2026, from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Vinyl sulfone synthesis by C-S coupling reactions. Retrieved January 11, 2026, from [Link]
-
Klampfer, M. L., et al. (2012). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved January 11, 2026, from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved January 11, 2026, from [Link]
-
Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved January 11, 2026, from [Link]
-
Paquette, L. A., & Stucki, H. (1978). Phenyl Vinyl Sulfone and Sulfoxide. Organic Syntheses, 58, 107. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved January 11, 2026, from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN102126995A - Improved preparation process of phenyl vinyl sulfone - Google Patents [patents.google.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. An Economical and Convenient Synthesis of Vinyl Sulfones [organic-chemistry.org]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Phenyl vinyl sulfone synthesis - chemicalbook [chemicalbook.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Protective Groups [organic-chemistry.org]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vinyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 14. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Analytical Methods for Monitoring Reactions with 2-(Phenylsulfonyl)ethanol
An Application Guide to Reaction Monitoring
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the primary analytical techniques for monitoring chemical reactions involving 2-(Phenylsulfonyl)ethanol. As a versatile intermediate and protecting group in pharmaceutical development and organic synthesis, precise reaction monitoring is critical for optimizing yields, minimizing impurities, and understanding reaction kinetics.[1] This guide offers detailed protocols and expert insights for researchers, chemists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section explains the causality behind experimental choices, provides step-by-step methodologies, and includes data interpretation guidelines to ensure scientific integrity and reproducibility.
Introduction: The Role and Importance of this compound
This compound (C₈H₁₀O₃S, CAS No. 20611-21-6) is a viscous liquid widely employed in organic chemistry.[1][2][3] Its utility stems from the phenylsulfonyl moiety, a strong electron-withdrawing group that influences the reactivity of the adjacent ethyl alcohol. This unique structure makes it a valuable building block for more complex molecules and a reliable protecting group, particularly for amines.[1][4]
Key Applications:
-
Protecting Group Chemistry: The phenylsulfonyl group can be attached to a functional group (like an amine) to temporarily reduce its reactivity and prevent it from participating in subsequent reaction steps.[4][5] This is a cornerstone of multi-step organic synthesis.[6]
-
Pharmaceutical Intermediates: It serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs), especially sulfonamide-based drugs.[1]
-
Organic Synthesis: It acts as a versatile reagent for introducing the phenylsulfonyl ethyl group into molecules, enabling a range of chemical transformations.[1]
Given these critical roles, the ability to accurately monitor reactions involving this compound is paramount. Effective monitoring allows chemists to determine reaction endpoints, quantify the formation of products and byproducts, and gather data for mechanistic studies, ultimately leading to more efficient, robust, and scalable synthetic processes.[7]
A Typical Reaction: Protection of an Amine
A common application is the protection of a primary or secondary amine. The reaction involves the formation of a stable sulfonamide, which is generally resistant to a wide range of reaction conditions. The subsequent deprotection step, often under basic conditions, regenerates the amine. Monitoring both the protection and deprotection steps is crucial for success.
Figure 1: General workflow for amine protection and deprotection using a phenylsulfonyl-based group.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most powerful and widely used technique for monitoring reactions of non-volatile organic molecules like this compound. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The presence of the phenyl group provides a strong chromophore, making UV detection highly effective.
Causality: Why Choose Reverse-Phase HPLC?
-
Solubility & Polarity: this compound and its derivatives are moderately polar organic compounds, making them ideally suited for reverse-phase (RP) chromatography, which utilizes a non-polar stationary phase (like C8 or C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol).
-
Selectivity: In a typical reaction, the starting material, intermediates, and final product will have different polarities. For instance, as a reaction proceeds, the consumption of the relatively polar this compound and the formation of a less polar product can be easily resolved and quantified.
-
Quantitative Accuracy: When properly validated, HPLC provides excellent quantitative precision and accuracy, which is essential for determining reaction conversion and yield.[8]
Protocol: Monitoring a Reaction with RP-HPLC
This protocol outlines a general method for monitoring the progress of a reaction involving this compound.
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Quaternary Pump, Autosampler, PDA/UV Detector | Standard system for robust method development and analysis. |
| Column | C8 or C18, 150 x 4.6 mm, 5 µm | C8 is a good starting point for moderately polar analytes.[9] |
| Mobile Phase | A: Water (0.1% Formic Acid)B: Acetonitrile (0.1% Formic Acid) | Formic acid improves peak shape and provides protons for mass spectrometry if using LC-MS. |
| Elution Mode | Isocratic or Gradient | Start with a gradient (e.g., 10% to 90% B over 15 min) to identify all components, then optimize to an isocratic method for speed if possible. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV at 258 nm | Provides good sensitivity for the phenylsulfonyl moiety.[9] |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. |
| Injection Vol. | 5 µL | A small volume minimizes peak distortion. |
Step-by-Step Methodology:
-
System Preparation: Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Standard Preparation: Prepare a standard solution of your starting material (e.g., this compound) at a known concentration (e.g., 0.1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water). This is used to identify the retention time of the starting material.
-
Reaction Sampling (Time Point Zero, t=0): Before initiating the reaction (e.g., before adding the final reagent or catalyst), withdraw a small aliquot (e.g., 10 µL) from the reaction vessel.
-
Sample Quenching & Dilution: Immediately quench the reaction in the aliquot to prevent further conversion. This can be done by diluting it into a large volume (e.g., 1 mL) of cold mobile phase. This step is critical for obtaining an accurate snapshot of the reaction at that time point.
-
Analysis: Inject the diluted t=0 sample into the HPLC system. This chromatogram will show the peak(s) corresponding to your starting materials.
-
Initiate and Monitor Reaction: Start the reaction. At regular intervals (e.g., every 30 minutes), repeat steps 3 and 4.
-
Data Interpretation: Compare the chromatograms from each time point. Monitor the decrease in the peak area of the starting material and the corresponding increase in the peak area of the product. The reaction is considered complete when the starting material peak is no longer observed or its area remains constant over several time points.
Figure 2: Workflow diagram for HPLC-based reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative for reaction monitoring, provided the analytes are volatile and thermally stable enough to be vaporized without decomposition. This compound has a boiling point of 177 °C at a reduced pressure of 2 mmHg, indicating that it is suitable for GC analysis with an appropriate temperature program.[1] The mass spectrometer provides definitive identification of peaks based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Causality: Why Choose GC-MS?
-
High Resolution: Capillary GC columns offer superior separation efficiency compared to standard HPLC columns, allowing for the resolution of closely related impurities.
-
Positive Identification: The mass spectrometer provides structural information, confirming the identity of the product and helping to identify unknown byproducts. This is a significant advantage over simple UV detection.
-
Sensitivity: GC-MS can be extremely sensitive, especially when using selected ion monitoring (SIM), allowing for the detection of trace-level components.
Protocol: Monitoring a Reaction with GC-MS
This protocol is designed for the analysis of a reaction mixture containing this compound and related species.
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| GC-MS System | Gas Chromatograph with a Mass Selective Detector | Standard for volatile compound identification and quantification. |
| Column | DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar 5% phenyl-methylpolysiloxane column is a robust general-purpose choice. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temp. | 280 °C | Ensures rapid vaporization without thermal degradation.[10] |
| Injection Mode | Split (e.g., 50:1) or Splitless | Use split for concentrated samples to avoid column overload; use splitless for trace analysis. |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) | A starting point to be optimized based on the specific components of the reaction mixture. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
| Scan Range | m/z 40-450 | Covers the expected mass range of starting materials, products, and common fragments. |
Step-by-Step Methodology:
-
Standard Preparation: Prepare a dilute solution (e.g., 50 µg/mL) of the starting material in a volatile organic solvent like ethyl acetate or dichloromethane. Analyze this standard to determine its retention time and mass spectrum.
-
Reaction Sampling: At each desired time point, withdraw a small aliquot (e.g., 20 µL) from the reaction.
-
Sample Workup: Dilute the aliquot into 1 mL of a suitable solvent (e.g., ethyl acetate). If the reaction mixture contains non-volatile components (salts, catalysts), perform a simple liquid-liquid extraction. For example, add water to the diluted aliquot, vortex, and analyze the organic layer.
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Interpretation:
-
Total Ion Chromatogram (TIC): Monitor the TIC for the disappearance of the starting material peak and the appearance of the product peak at their respective retention times.
-
Mass Spectra: Extract the mass spectrum for each peak of interest. Compare the spectrum of the starting material peak to your standard. Analyze the spectrum of the product peak to confirm its molecular weight and structure based on its fragmentation pattern.
-
Expected Mass Spectral Data:
| Compound | Molecular Weight | Key m/z Fragments (Expected) |
| This compound | 186.23 | 141 (M-C₂H₅O), 77 (Phenyl), 93 |
| Example Product: Phenyl Vinyl Sulfone | 168.21 | 168 (M+), 141 (M-C₂H₃), 77 (Phenyl) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled structural detail and is an excellent tool for reaction monitoring, often directly in the reaction tube (in situ). It works by measuring the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. For reaction monitoring, ¹H NMR is preferred due to its high sensitivity and speed of acquisition.
Causality: Why Choose NMR?
-
Structural Confirmation: NMR is the definitive method for confirming the structure of the starting material and product in solution. It provides information on the connectivity and chemical environment of every proton.
-
Minimal Sample Prep: For in situ monitoring, a sample can be analyzed directly in a deuterated solvent without workup, providing the most accurate representation of the reaction state.[7]
-
Quantitative Analysis: By integrating the area under each peak, the relative molar ratio of different species in the mixture can be determined. With the addition of an internal standard of known concentration, absolute quantification is possible.
Protocol: Monitoring a Reaction with ¹H NMR
This protocol describes how to track a reaction by observing changes in the proton NMR spectrum.
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| NMR Spectrometer | 400 MHz or higher | Higher field strength provides better signal dispersion and resolution. |
| Solvent | Deuterated solvent matching the reaction solvent (e.g., CDCl₃, DMSO-d₆) | Ensures the solvent does not produce an overwhelming signal in the spectrum. |
| Internal Standard | Mesitylene, 1,3,5-trinitrobenzene, or other inert compound | A compound with a simple spectrum that does not overlap with reactant or product signals. |
| Experiment | Standard 1D Proton (¹H) | A quick and sensitive experiment for routine monitoring. |
Step-by-Step Methodology:
-
Reference Spectra: Acquire a ¹H NMR spectrum of your pure starting material (this compound) and, if available, your expected product. This allows you to identify the key diagnostic peaks for each compound.
-
Reaction Setup: If performing in situ analysis, set up the reaction directly in an NMR tube using a deuterated solvent. Add an internal standard.
-
Acquire t=0 Spectrum: Before initiating the reaction, acquire the first spectrum. This will show peaks for the starting material and the internal standard.
-
Initiate and Monitor: Start the reaction (e.g., by adding the final reagent). Acquire spectra at regular intervals.
-
Data Interpretation:
-
Overlay the spectra from different time points.
-
Watch for the decrease in the intensity of signals corresponding to the starting material.
-
Simultaneously, observe the appearance and increase in intensity of new signals corresponding to the product.
-
The ratio of the integral of a product peak to the integral of a starting material peak gives the conversion ratio.
-
Characteristic ¹H NMR Signals for this compound:
| Protons | Chemical Shift (δ, ppm) (approx. in CDCl₃) | Multiplicity | Rationale for Monitoring |
| Phenyl (Ar-H) | 7.5 - 7.9 | Multiplet | The pattern may change slightly depending on the reaction, but is less diagnostic. |
| -SO₂-CH₂ - | ~3.4 | Triplet | This signal is highly sensitive to changes at the adjacent CH₂OH group and will shift significantly upon reaction. |
| -CH₂-OH | ~4.1 | Triplet | This signal will disappear or shift dramatically as the alcohol is consumed or modified. |
| -OH | Variable (e.g., 2.0-2.5) | Broad Singlet | This peak's position is concentration and solvent dependent. Its disappearance is a clear indicator of reaction at the hydroxyl group. A "D₂O shake" can confirm its identity.[11] |
By monitoring the disappearance of the triplets at ~3.4 and ~4.1 ppm and the appearance of new signals in the aliphatic region, one can effectively track the reaction's progress.
Conclusion
The choice of analytical method for monitoring reactions with this compound depends on the specific reaction, available instrumentation, and the information required. HPLC is the workhorse for quantitative analysis of reaction kinetics. GC-MS provides excellent separation and definitive structural identification of volatile products and byproducts. NMR offers detailed structural information, often with minimal sample preparation, making it ideal for mechanistic studies. By employing these techniques with the robust protocols outlined in this guide, researchers can achieve a high level of control and understanding over their chemical transformations, leading to improved outcomes in both research and development.
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- Breuer, D., et al. (2024). A specific and sensitive GC-MS-MS method for the quantitative determination of 2-phenoxyethanol and selected metabolites in human blood and urine. Journal of Analytical Toxicology, 48(5), 454-462.
- Schmidt, M., et al. (2020). Singlet-filtered NMR spectroscopy. Science Advances, 6(8), eaaz1955.
- Wong, S. H. Y. (Ed.). (2010). Analytical Methods for Therapeutic Drug Monitoring and Toxicology. John Wiley & Sons.
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Application Notes & Protocols: The Synthetic Utility of 2-(Phenylsulfonyl)ethanol
Abstract
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the experimental applications of 2-(Phenylsulfonyl)ethanol (CAS No. 20611-21-6). This versatile reagent serves as a cornerstone for two significant synthetic transformations: the generation of phenyl vinyl sulfone via β-elimination and the formation of the base-labile 2-(phenylsulfonyl)ethoxycarbonyl (Psec) protecting group for amines. We will explore the mechanistic underpinnings of these reactions, provide field-proven, step-by-step protocols, and discuss the causality behind experimental design choices to ensure robust and reproducible outcomes.
Chemical & Physical Properties
This compound is a stable, high-boiling liquid whose reactivity is dominated by its two functional groups: the terminal hydroxyl group and the phenylsulfonyl moiety.[1][2] The powerful electron-withdrawing nature of the sulfonyl group acidifies the β-protons, a key feature exploited in its elimination chemistry.
| Property | Value | Reference(s) |
| CAS Number | 20611-21-6 | [3][4] |
| Molecular Formula | C₈H₁₀O₃S | [3][4] |
| Molecular Weight | 186.23 g/mol | [3][4] |
| Appearance | Clear yellow viscous liquid | [3] |
| Density | 1.557 g/mL at 25 °C | [3][5] |
| Boiling Point | 177 °C at 2 mmHg | [3] |
| Refractive Index | n20/D 1.555 | [3] |
Core Application I: Synthesis of Phenyl Vinyl Sulfone via β-Elimination
Phenyl vinyl sulfone is a powerful synthetic intermediate, prized for its role as a Michael acceptor and a versatile partner in cycloaddition reactions.[6][7] this compound is a direct and stable precursor. The underlying mechanism is a β-elimination, a foundational reaction in organic chemistry where adjacent atoms are removed to form a π-bond.[8] However, the hydroxyl group is a notoriously poor leaving group. Therefore, a two-step approach involving activation of the alcohol is the most reliable pathway.
General Workflow for Phenyl Vinyl Sulfone Synthesis
The process involves an initial acylation to convert the hydroxyl into a better leaving group (acetate), followed by a base-mediated elimination.
Caption: Two-step synthesis of phenyl vinyl sulfone.
Protocol 1: Two-Step Synthesis of Phenyl Vinyl Sulfone
Objective: To synthesize phenyl vinyl sulfone from this compound with high purity and yield.
Part A: Synthesis of 2-Acetoxyethyl Phenyl Sulfone (Activation)
-
Materials:
-
This compound (1.0 eq.)
-
Acetic Anhydride (1.5 eq.)
-
Pyridine (2.0 eq.)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DCM (approx. 0.5 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine, followed by the dropwise addition of acetic anhydride.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude acetate, which is often pure enough for the next step.
-
Part B: Synthesis of Phenyl Vinyl Sulfone (Elimination)
-
Materials:
-
2-Acetoxyethyl Phenyl Sulfone (from Part A, 1.0 eq.)
-
1,8-Diazabicycloundec-7-ene (DBU) (1.2 eq.)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl Acetate
-
Silica Gel for chromatography
-
-
Procedure:
-
Dissolve the crude 2-acetoxyethyl phenyl sulfone in anhydrous THF (approx. 0.5 M).
-
Add DBU to the solution at room temperature.
-
Heat the mixture to reflux and monitor the reaction by TLC (typically complete in 2-4 hours).
-
Cool the reaction to room temperature and remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., 20-30% ethyl acetate in hexanes) to afford phenyl vinyl sulfone as a white solid.[9]
-
| Parameter | Condition | Rationale |
| Base | DBU, K₂CO₃ | DBU is a strong, non-nucleophilic base ideal for E2 eliminations. Weaker bases like K₂CO₃ can also be effective, often requiring higher temperatures.[10] |
| Solvent | THF, DMF | Aprotic polar solvents are preferred to dissolve the substrate and base without interfering with the reaction.[7] |
| Temperature | 25 °C to Reflux | The reaction is often facile at room temperature but may require heating to achieve a reasonable rate, depending on the base strength. |
| Yield | >80% | This two-step procedure is highly efficient and generally provides high yields of the desired vinyl sulfone.[10] |
Core Application II: The 2-(Phenylsulfonyl)ethoxycarbonyl (Psec) Protecting Group
In multi-step synthesis, particularly in peptide and pharmaceutical chemistry, the temporary masking of reactive functional groups is essential.[11][12] The Psec group is an amine-protecting group renowned for its stability to acidic conditions and its clean, rapid cleavage under mild basic conditions. This orthogonality makes it highly valuable in complex synthetic strategies.[13] this compound is the direct precursor to the Psec chloroformate required for installation.
The Psec Protection-Deprotection Cycle
The cycle involves the formation of a stable carbamate, which is later cleaved via a base-induced β-elimination mechanism. The byproducts of deprotection are volatile (CO₂) or easily removed (phenyl vinyl sulfone), simplifying purification.
Caption: The Psec protection and deprotection workflow.
Protocol 2A: Synthesis of 2-(Phenylsulfonyl)ethyl Chloroformate (Psec-Cl)
CAUTION: This reaction involves phosgene or a phosgene equivalent and must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Materials:
-
This compound (1.0 eq.)
-
Triphosgene (0.4 eq.) or a 20% solution of Phosgene in Toluene (1.4 eq.)
-
Anhydrous Toluene or DCM
-
Anhydrous Potassium Carbonate (K₂CO₃) (for phosgene solution method)
-
Activated Charcoal (optional)
-
-
Procedure (using Phosgene in Toluene):
-
Dissolve this compound in anhydrous toluene under a nitrogen atmosphere.[14]
-
Add freshly dried K₂CO₃ (1.0 eq.).
-
Cool the suspension to 0 °C and add a 20% phosgene solution in toluene dropwise over 30 minutes.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Carefully bubble nitrogen through the solution to remove any excess phosgene.
-
Filter the mixture to remove salts. The resulting toluene solution of Psec-Cl is typically used directly in the next step without further purification.
-
Protocol 2B: Protection of an Amine with Psec-Cl
-
Materials:
-
Amine substrate (1.0 eq.)
-
Solution of Psec-Cl (from Protocol 2A, approx. 1.1 eq.)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq.)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve the amine substrate in anhydrous DCM and cool to 0 °C.
-
Add the base (Et₃N or DIPEA).
-
Slowly add the solution of Psec-Cl dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-12 hours until TLC indicates completion.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the Psec-protected amine by flash column chromatography.
-
Protocol 2C: Deprotection of a Psec-Amine
-
Materials:
-
Psec-protected amine (1.0 eq.)
-
1,8-Diazabicycloundec-7-ene (DBU) or Piperidine
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the Psec-protected amine in THF or DMF (approx. 0.2 M).
-
Add the base (e.g., 2-5 equivalents of DBU or 20% v/v piperidine in DMF).[15]
-
Stir at room temperature. The deprotection is often rapid, typically complete within 10-60 minutes. Monitor by TLC.
-
Once complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash extensively with water or a mild aqueous acid to remove the base and byproducts.
-
Dry the organic layer, concentrate, and purify the deprotected amine as required.
-
| Deprotection Reagent | Typical Conditions | Notes |
| Piperidine | 20% in DMF, RT, 10-30 min | Standard conditions borrowed from Fmoc chemistry; highly effective.[15] |
| DBU | 2-5 eq. in THF, RT, 15-60 min | A strong, non-nucleophilic alternative. Useful if piperidine adducts are a concern. |
| TBAF | 1.1 eq. in THF, RT, 1-24 h | Fluoride sources can also induce elimination, though reaction times can be longer.[14] |
Safety & Handling
-
Hazards: this compound is reported to be a skin and eye irritant.[4][5] Mildly toxic by ingestion.[5] When heated to decomposition, it may emit toxic fumes of sulfur oxides.
-
Handling: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area.
-
Storage: Store at room temperature in a tightly sealed container.[3]
Conclusion
This compound is a powerful and versatile reagent whose value lies in its predictable reactivity. Its ability to serve as a stable precursor to both the highly reactive phenyl vinyl sulfone and the robust, base-cleavable Psec protecting group makes it an indispensable tool in modern organic synthesis. The protocols outlined in this guide provide a validated framework for leveraging its unique chemical properties to advance research and development in pharmaceuticals and beyond.
References
-
J&K Scientific LLC. This compound | 20611-21-6. [Link]
-
ResearchGate. Proposed reaction pathway for the synthesis of vinyl sulfones. [Link]
-
Organic Chemistry Portal. An Economical and Convenient Synthesis of Vinyl Sulfones. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 30202, this compound. [Link]
-
Organic Syntheses. Phenyl vinyl sulfone and sulfoxide. [Link]
-
LookChem. Cas no 20611-21-6 (Ethanol,2-(phenylsulfonyl)-). [Link]
- Google Patents. US2801267A - Production of vinyl sulfones.
-
Supporting Information. Stereoselective synthesis of vinyl sulfones via silver-catalyzed sulfonylation of styrenes. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
University of Calgary. Ch 5 : Elimination. [Link]
-
Chemistry LibreTexts. 14.2.4: β-Elimination Reactions. [Link]
- Unknown Source. Protective groups in organic synthesis. [Source not publicly available]
-
Wikipedia. Protecting group. [Link]
- Unknown Source. Amino Acid-Protecting Groups. [Source not publicly available]
-
Oakwood Chemical. This compound. [Link]
- Google Patents.
-
National Center for Biotechnology Information. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc-. [Link]
-
Wikipedia. β-Hydride elimination. [Link]
-
PubMed. Synthesis and application of a 2-[(4-fluorophenyl)-sulfonyl]ethoxy carbonyl(Fsec) protected glycosyl donor in carbohydrate chemistry. [Link]
-
YouTube. E1 & E2 Reactions (Live Recording) Beta Elimination Organic Chemistry Review. [Link]
-
ResearchGate. Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol | Request PDF. [Link]
-
YouTube. 7.4 Introduction to Elimination Reactions [Zaitsev's Rule and the Stability of Alkenes]. [Link]
-
VDOC.PUB. Protective Groups In Organic Synthesis [PDF]. [Link]
-
PubMed Central. The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. [Link]
-
Michigan State University. Reactions of Alcohols. [Link]
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protocols.io. Preparation of pharmacological agents V.2. [Link]
-
U.S. Food and Drug Administration. Master Protocols: Efficient Clinical Trial Design Strategies to Expedite Development of Oncology Drugs and Biologics Guidance for Industry. [Link]
-
PubMed. Synergistic Inhibition Effect of 2-phenylethanol and Ethanol on Bioproduction of Natural 2-phenylethanol by Saccharomyces Cerevisiae and Process Enhancement. [Link]
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2-(Phenylsulfonyl)ethanol as a derivatizing agent for gas chromatography
Application Note & Protocol
2-(Phenylsulfonyl)ethanol: A Novel Derivatizing Agent for Enhanced Gas Chromatographic Analysis of Alcohols and Phenols
Abstract
This technical guide details the application of this compound as a versatile derivatizing agent for the analysis of alcohols and phenols by gas chromatography (GC). The protocol described herein is designed for researchers, scientists, and drug development professionals seeking to improve the volatility, thermal stability, and detectability of polar analytes. By converting hydroxyl groups into their corresponding phenylsulfonyl ethyl ethers, this method significantly enhances chromatographic peak shape and allows for highly sensitive detection using an Electron Capture Detector (ECD). This document provides the theoretical framework, detailed experimental procedures, and expected outcomes for this derivatization strategy.
Introduction: Overcoming the Challenges of Polar Analyte Analysis in GC
Gas chromatography is a cornerstone of analytical chemistry, prized for its high resolution and sensitivity. However, its application is often limited by the volatility of the analytes.[1] Compounds containing polar functional groups, such as alcohols and phenols, are particularly challenging due to their tendency to form intermolecular hydrogen bonds.[2] This results in:
-
Low Volatility: Requiring high injection port and oven temperatures, which can lead to thermal degradation of the analyte.
-
Poor Peak Shape: Tailing peaks are common due to interactions with active sites on the column, leading to reduced resolution and inaccurate quantification.[2]
-
Low Sensitivity: Many common GC detectors, such as the Flame Ionization Detector (FID), may not provide sufficient sensitivity for trace-level analysis of these compounds.
Derivatization is a chemical modification technique used to convert polar analytes into less polar, more volatile, and more thermally stable derivatives. This application note introduces this compound as a robust derivatizing agent to address these challenges.
The Chemistry of this compound Derivatization
This compound is a bifunctional molecule featuring a reactive hydroxyl group and a phenylsulfonyl moiety.[3] The derivatization reaction proceeds via the formation of a sulfonate ester, a well-established method for activating alcohols.[4] In this application, the hydroxyl group of the target analyte acts as a nucleophile, attacking a sulfonyl chloride-activated form of this compound.
The key advantages of using this compound include:
-
Increased Volatility and Thermal Stability: The resulting ether linkage is significantly less polar and more stable than the original hydroxyl group.[5]
-
Enhanced Detector Response: The phenylsulfonyl group is strongly electron-withdrawing, making the derivative highly responsive to an Electron Capture Detector (ECD), enabling trace-level analysis.[6]
The proposed reaction mechanism is a two-step process, as illustrated in the following diagram:
Caption: Proposed reaction mechanism for derivatization.
Experimental Protocol: Derivatization of a Model Alcohol
This protocol provides a step-by-step method for the derivatization of a model primary alcohol.
3.1. Materials and Reagents
-
This compound (≥98% purity)
-
p-Toluenesulfonyl chloride (Ts-Cl) (≥98% purity)
-
Triethylamine (TEA) (≥99% purity, anhydrous)
-
Model Alcohol (e.g., 1-Hexanol) (≥98% purity)
-
Anhydrous Dichloromethane (DCM) (GC grade)
-
Hexane (GC grade)
-
Deionized Water (18.2 MΩ·cm)
-
Sodium Sulfate (anhydrous)
-
Vials (2 mL, screw cap with PTFE-lined septa)
-
Heating block or water bath
-
Nitrogen gas supply
3.2. Step-by-Step Derivatization Procedure
-
Preparation of the Activated Reagent:
-
In a 2 mL vial, dissolve 18.6 mg (0.1 mmol) of this compound in 0.5 mL of anhydrous DCM.
-
Add 21.0 mg (0.11 mmol) of p-toluenesulfonyl chloride.
-
Add 14 µL (0.1 mmol) of triethylamine to the mixture.
-
Seal the vial and heat at 60°C for 30 minutes to form the activated tosyl ester of this compound.
-
-
Derivatization of the Model Alcohol:
-
Prepare a 1 mg/mL stock solution of the model alcohol (e.g., 1-Hexanol) in anhydrous DCM.
-
To the vial containing the activated reagent, add 10.2 µL (0.1 mmol) of the model alcohol stock solution.
-
Add an additional 14 µL (0.1 mmol) of triethylamine to catalyze the reaction.
-
Seal the vial and heat at 70°C for 1 hour.
-
-
Sample Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Add 0.5 mL of deionized water to quench the reaction and wash the mixture.
-
Vortex for 30 seconds and allow the layers to separate.
-
Carefully transfer the organic (lower) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC analysis.
-
Sources
Application Notes and Protocols for the Large-Scale Synthesis of Sulfonamides Using 2-(Phenylsulfonyl)ethanol
Introduction: A Modern Approach to a Cornerstone Functional Group
Sulfonamides are a ubiquitous and vital class of compounds in the pharmaceutical and agrochemical industries. Their synthesis has traditionally been dominated by the reaction of sulfonyl chlorides with amines. While effective, this method often involves hazardous reagents and can present challenges in terms of stability and handling, particularly on a large scale. This guide details a modern, efficient, and scalable approach to sulfonamide synthesis utilizing 2-(phenylsulfonyl)ethanol as a stable and versatile precursor.
This methodology hinges on the in-situ generation of phenyl vinyl sulfone, a highly reactive Michael acceptor, through a controlled elimination reaction. The subsequent conjugate addition of a primary or secondary amine affords the desired sulfonamide in a one-pot process. This approach offers significant advantages for industrial-scale production, including the use of a more stable starting material, milder reaction conditions, and high atom economy. These application notes provide a comprehensive overview of the underlying chemistry, detailed protocols for synthesis and purification, and critical considerations for process scale-up.
The Scientific Rationale: An Elimination-Addition Pathway
The large-scale synthesis of sulfonamides from this compound proceeds via a two-step, one-pot sequence. A thorough understanding of the reaction mechanism is paramount for process optimization and troubleshooting.
Step 1: In-Situ Generation of Phenyl Vinyl Sulfone
The initial and rate-determining step is the dehydration of this compound to form the highly reactive intermediate, phenyl vinyl sulfone. This elimination reaction is typically catalyzed by a strong acid, which protonates the hydroxyl group, converting it into a good leaving group (water). The removal of water drives the reaction towards the formation of the vinyl sulfone.
Caption: The acid-catalyzed dehydration of this compound to form phenyl vinyl sulfone.
Step 2: Michael Addition of the Amine
Once formed, the electron-deficient double bond of the phenyl vinyl sulfone is highly susceptible to nucleophilic attack. The amine, acting as a Michael donor, adds to the β-carbon of the vinyl sulfone in a conjugate addition reaction. A subsequent proton transfer yields the final sulfonamide product. The uncatalyzed addition of amines to vinyl sulfones is a well-established transformation.[1]
Caption: The Michael addition of an amine to the in-situ generated phenyl vinyl sulfone.
Advantages of the this compound Route for Large-Scale Synthesis
The utilization of this compound as a precursor for sulfonamide synthesis on an industrial scale presents several key advantages over traditional methods:
-
Enhanced Safety and Stability: this compound is a stable, non-volatile solid, which is significantly safer to handle and store in large quantities compared to the often fuming and moisture-sensitive sulfonyl chlorides.
-
Avoidance of Harsh Reagents: This method circumvents the need for chlorinating agents such as thionyl chloride or oxalyl chloride, which are corrosive and generate hazardous byproducts.
-
One-Pot Efficiency: The sequential elimination and addition reactions can be performed in a single reaction vessel, streamlining the manufacturing process, reducing waste, and minimizing capital expenditure.
-
High Atom Economy: The primary byproduct of the initial elimination step is water, leading to a more environmentally benign and atom-economical process.
-
Versatility: The in-situ generated vinyl sulfone is a versatile intermediate that can react with a wide range of primary and secondary amines, allowing for the synthesis of a diverse library of sulfonamide derivatives.
Experimental Protocols
The following protocols provide a general framework for the large-scale synthesis of sulfonamides using this compound. Optimization of specific parameters may be necessary depending on the amine substrate and the desired scale of the reaction.
Protocol 1: General Procedure for the Synthesis of N-Substituted Phenylsulfonamides
This protocol outlines a robust method for the synthesis of a variety of N-substituted phenylsulfonamides from primary and secondary amines.
Materials:
-
This compound
-
Primary or Secondary Amine
-
Acid Catalyst (e.g., p-Toluenesulfonic acid, Sulfuric acid)
-
High-boiling point solvent (e.g., Toluene, Xylene)
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes) or recrystallization (e.g., Ethanol/Water)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, charge this compound (1.0 eq.) and the chosen solvent (e.g., toluene, 5-10 volumes).
-
Catalyst Addition: Add the acid catalyst (0.05 - 0.1 eq.) to the stirred suspension.
-
Dehydration: Heat the reaction mixture to reflux and continuously remove the water generated via the Dean-Stark trap. Monitor the progress of the dehydration by observing the amount of water collected. The reaction is typically complete when no more water is evolved.
-
Amine Addition: Cool the reaction mixture to a specified temperature (e.g., 60-80 °C). Slowly add the amine (1.0 - 1.2 eq.) to the solution of in-situ generated phenyl vinyl sulfone. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at the chosen temperature for a period of 2-12 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, or GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide.
Caption: A generalized workflow for the one-pot synthesis of sulfonamides from this compound.
Data Presentation: Representative Examples
The following table summarizes typical reaction conditions and outcomes for the synthesis of various sulfonamides using the described methodology.
| Entry | Amine | Catalyst (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | p-TsOH (0.1) | Toluene | 110 | 6 | 92 |
| 2 | Morpholine | H₂SO₄ (0.05) | Xylene | 140 | 4 | 95 |
| 3 | Aniline | p-TsOH (0.1) | Toluene | 110 | 8 | 85 |
| 4 | Piperidine | H₂SO₄ (0.05) | Toluene | 110 | 3 | 97 |
| 5 | n-Butylamine | p-TsOH (0.1) | Xylene | 140 | 5 | 89 |
Safety and Handling Considerations for Large-Scale Operations
While the this compound route offers safety advantages, adherence to proper safety protocols is essential for large-scale production.
-
Vinyl Sulfone Intermediate: Although generated in-situ, vinyl sulfones are known to be reactive and potentially hazardous. They are classified as irritants and may cause skin and eye damage.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. Operations should be conducted in a well-ventilated area or a fume hood.
-
Exothermic Reactions: The Michael addition of amines to vinyl sulfones can be exothermic. For large-scale reactions, controlled addition of the amine and efficient heat management are crucial to prevent thermal runaways.
-
Solvent Handling: The use of high-boiling point solvents like toluene and xylene requires appropriate engineering controls to minimize exposure and ensure safe handling.
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Characterization of Sulfonamides
The identity and purity of the synthesized sulfonamides should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the final product.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Characteristic stretching frequencies for the S=O bonds (typically in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and the N-H bond (for primary and secondary sulfonamides) can be observed.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline solid.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.
Conclusion and Future Outlook
The large-scale synthesis of sulfonamides utilizing this compound as a precursor represents a significant advancement over traditional methodologies. The inherent safety, efficiency, and versatility of this one-pot, elimination-addition strategy make it an attractive and sustainable option for industrial applications. By understanding the underlying chemical principles and adhering to the detailed protocols and safety guidelines presented in this document, researchers, scientists, and drug development professionals can effectively implement this modern approach to access a wide array of valuable sulfonamide-containing molecules. Further exploration into the development of more efficient and recyclable catalysts for the dehydration step could further enhance the green credentials of this already advantageous synthetic route.
References
-
ResearchGate. (n.d.). The synthesis methods of vinyl sulfones are classified according to the types of catalysts. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Vinyl sulfone para base. Retrieved from [Link]
- Schoene, D. L. (1949). U.S. Patent No. 2,474,808. Washington, DC: U.S.
-
Brand, W. W., & Steel, P. J. (2004). Preparation and reductive transformations of vinylogous sulfonamides (beta-sulfonyl enamines), and application to the synthesis of indolizidines. Organic & Biomolecular Chemistry, 2(23), 3510-3517. [Link]
- Henning, R., & Lerch, U. (1988). DE Patent No. 3720213A1.
-
Clark, J. (n.d.). Elimination of water from alcohols mechanism acid catalyst dehydration to form alkenes reagents reaction conditions organic synthesis. Retrieved from [Link]
-
LibreTexts. (2023). Elimination Reactions of Alcohols. Retrieved from [Link]
-
Stirling, C. J. M. (1964). The addition of amines to vinyl sulphones and sulphonamides. Journal of the Chemical Society B: Physical Organic, 367-372. [Link]
-
Organic Chemistry Portal. (n.d.). Vinyl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Vinyl Sulfones: Synthetic Preparations and Medicinal Chemistry Applications. Retrieved from [Link]
-
ResearchGate. (2021). Is it possible to do a Michael addition reaction between Vinyl sulfones and Phenolic Amines. Retrieved from [Link]
- Sumitomo Chemical Company. (1986). U.S. Patent No. 4,612,394. Washington, DC: U.S.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Nair, D. P., Podgórski, M., & Bowman, C. N. (2018). Multifunctional Monomers based on Vinyl Sulfonates and Vinyl Sulfonamides for Crosslinking Thiol-Michael Polymerizations. Polymer Chemistry, 9(12), 1439-1447. [Link]
-
Black, D. M., Zificsak, C. A., & Hembre, E. J. (2003). Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors. Organic Letters, 5(11), 1863-1866. [Link]
-
ResearchGate. (n.d.). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Retrieved from [Link]
-
Leon, T., & Stahl, S. S. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5670-5674. [Link]
-
MDPI. (2023). Sustainable Synthesis of Vinyl Sulfones Using Copper Catalysis. Chem. Proc., 18(1), 21. [Link]
- Hogsed, M. J. (1957). U.S. Patent No. 2,801,267. Washington, DC: U.S.
-
Bernardes, G. J. L., et al. (2019). Azabicyclic vinyl sulfones for residue-specific dual protein labelling. Chemical Science, 10(12), 3519-3524. [Link]
-
Gao, H., & Li, P.-H. (2020). Electrochemical Synthesis of Vinyl Sulfones by Sulfonylation of Styrenes with a Catalytic Amount of Potassium Iodide. Synlett, 31(17), 1720-1724. [Link]
-
LibreTexts. (2023). Elimination Reactions: Acid-Catalyzed Dehydration of 2-Pentanol. Retrieved from [Link]
-
Zhang, W., et al. (2021). Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity. Organic Chemistry Frontiers, 8(22), 6296-6301. [Link]
-
Ashenhurst, J. (2015). Elimination Reactions of Alcohols. Master Organic Chemistry. Retrieved from [Link]
-
Clark, J. (n.d.). Dehydration of ethanol to give ethene. Chemguide. Retrieved from [Link]
Sources
Application Notes and Protocols for 2-(Phenylsulfonyl)ethanol in Agrochemical Synthesis
Introduction: The Strategic Role of the Phenylsulfonyl Ethyl Moiety in Modern Agrochemical Design
In the relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and robust performance, the strategic incorporation of specific functional moieties is a cornerstone of modern chemical synthesis. 2-(Phenylsulfonyl)ethanol has emerged as a versatile and highly valuable building block in this endeavor, particularly in the synthesis of innovative fungicides.[1] Its utility stems from the unique combination of a hydroxyl group, amenable to a variety of chemical transformations, and the phenylsulfonyl group, which imparts desirable physicochemical properties to the target agrochemical. The strong electron-withdrawing nature of the sulfonyl group can influence the electronic environment of the molecule, often enhancing its biological activity and metabolic stability.[2]
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the practical application of this compound in the synthesis of agrochemical candidates. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format to empower your research and development efforts.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is critical for its effective use in synthesis, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃S | |
| Molecular Weight | 186.23 g/mol | |
| Appearance | Clear yellow viscous liquid | |
| Boiling Point | 177 °C / 2 mmHg | |
| Density | 1.557 g/mL at 25 °C | |
| Refractive Index | n20/D 1.555 |
Core Application: Synthesis of Novel Fungicidal Sulfonamides
A significant application of this compound in agrochemical research is in the synthesis of novel sulfonamide-based fungicides. The following sections provide a detailed workflow and protocols for the synthesis of a series of 2-substituted phenyl-2-oxo-, 2-hydroxy-, and 2-acyloxyethylsulfonamides, which have demonstrated potent fungicidal activity against pathogens such as Botrytis cinerea.[2][3]
Synthetic Strategy Overview
The overall synthetic strategy involves a multi-step process, beginning with the synthesis of an key intermediate, 2-chloro-2-phenylethanesulfonyl chloride, followed by its reaction with a substituted aniline to form the core sulfonamide structure. Subsequent reduction and acylation reactions provide a diverse library of candidate fungicides for structure-activity relationship (SAR) studies.
Caption: Synthetic workflow for fungicidal sulfonamides.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-2-phenylethanesulfonyl Chloride (Intermediate I)
This protocol describes the synthesis of the key sulfonyl chloride intermediate from this compound. This intermediate is crucial for the subsequent formation of the sulfonamide linkage.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with reflux condenser and gas inlet
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-Dimethylformamide (DMF).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.5 eq) dropwise to the cooled solution. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux (approximately 40 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 2-chloro-2-phenylethanesulfonyl chloride is a yellow oil and can be used in the next step without further purification.
Protocol 2: Synthesis of N-(2-trifluoromethyl-4-chlorophenyl)-2-phenyl-2-oxoethylsulfonamide (Compound III)
This protocol details the formation of the sulfonamide linkage by reacting the sulfonyl chloride intermediate with a substituted aniline. This reaction forms the core structure of the target fungicidal compounds.
Materials:
-
2-Chloro-2-phenylethanesulfonyl Chloride (Intermediate I)
-
2-Trifluoromethyl-4-chloroaniline
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-trifluoromethyl-4-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of crude 2-chloro-2-phenylethanesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled aniline solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 8-12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-trifluoromethyl-4-chlorophenyl)-2-phenyl-2-oxoethylsulfonamide.
Protocol 3: Synthesis of N-(2-trifluoromethyl-4-chlorophenyl)-2-hydroxy-2-phenylethylsulfonamide (Compound IV)
This protocol describes the reduction of the ketone functionality in Compound III to a hydroxyl group, which can be a key step in modulating the biological activity of the final compound.
Materials:
-
N-(2-trifluoromethyl-4-chlorophenyl)-2-phenyl-2-oxoethylsulfonamide (Compound III)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve N-(2-trifluoromethyl-4-chlorophenyl)-2-phenyl-2-oxoethylsulfonamide (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the pure N-(2-trifluoromethyl-4-chlorophenyl)-2-hydroxy-2-phenylethylsulfonamide.
Protocol 4: Synthesis of N-(2-trifluoromethyl-4-chlorophenyl)-2-acyloxy-2-phenylethylsulfonamide (Compound V)
This protocol details the acylation of the hydroxyl group of Compound IV, allowing for the introduction of various acyl groups to explore their impact on fungicidal activity.
Materials:
-
N-(2-trifluoromethyl-4-chlorophenyl)-2-hydroxy-2-phenylethylsulfonamide (Compound IV)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.2 eq)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve N-(2-trifluoromethyl-4-chlorophenyl)-2-hydroxy-2-phenylethylsulfonamide (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired acyl chloride (1.2 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-8 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with water, 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-(2-trifluoromethyl-4-chlorophenyl)-2-acyloxy-2-phenylethylsulfonamide.
Structure-Activity Relationship (SAR) Insights
The synthesis of a library of these sulfonamide derivatives allows for the investigation of structure-activity relationships. For instance, the fungicidal activity of these compounds against Botrytis cinerea has been shown to be influenced by the substituents on the phenyl ring and the nature of the acyl group.[2]
| Compound Type | Key Structural Feature | Observed Fungicidal Activity Trend |
| Oxoethylsulfonamides (III) | Substituents on the N-phenyl ring | Electron-withdrawing groups can enhance activity.[2] |
| Hydroxyethylsulfonamides (IV) | Introduction of a hydroxyl group | Can modulate solubility and binding to the target site. |
| Acyloxyethylsulfonamides (V) | Variation of the acyl group | The nature of the R group in the acyl moiety significantly impacts potency.[2] |
Conclusion and Future Directions
This compound is a valuable and versatile building block for the synthesis of novel agrochemicals, particularly fungicides. The protocols detailed in these application notes provide a robust framework for the synthesis of a diverse range of sulfonamide derivatives, enabling comprehensive structure-activity relationship studies. The inherent reactivity of the hydroxyl and sulfonyl functionalities of this compound opens avenues for its application in the synthesis of other classes of agrochemicals, including herbicides and insecticides, warranting further exploration. The continued investigation into the derivatization of this scaffold holds significant promise for the discovery of next-generation crop protection agents.
References
-
Chem-Impex International. (n.d.). This compound. Retrieved from [Link]
-
Wang, M., Rui, P., Liu, C., Du, Y., Qin, P., Qi, Z., Ji, M., Li, X., & Cui, Z. (2017). Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides. Molecules, 22(5), 738. [Link]
-
Wang, M., Rui, P., Liu, C., Du, Y., Qin, P., Qi, Z., Ji, M., Li, X., & Cui, Z. (2017). Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides. PubMed. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Nuances of 2-(Phenylsulfonyl)ethanol Chemistry: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2-(Phenylsulfonyl)ethanol and its derivatives. As a Senior Application Scientist, I've compiled this guide to address common challenges and frequently encountered side products in reactions involving this versatile reagent. This resource is designed to provide not only troubleshooting solutions but also a deeper understanding of the underlying reaction mechanisms to empower you in your experimental design and execution.
Section 1: Troubleshooting Common Side Products
This section is dedicated to identifying and mitigating the formation of common impurities and side products in reactions utilizing this compound. Each issue is presented in a question-and-answer format to directly address practical laboratory challenges.
FAQ 1: My reaction under basic conditions is yielding a significant amount of an unexpected, more nonpolar byproduct. What is it and how can I prevent its formation?
Answer:
The most probable culprit for an unexpected nonpolar byproduct in base-catalyzed reactions of this compound is phenyl vinyl sulfone . This occurs via a base-mediated elimination (dehydration) of the alcohol.
Mechanism of Phenyl Vinyl Sulfone Formation:
The formation of phenyl vinyl sulfone from this compound under basic conditions proceeds through an E1cB-like (Elimination, Unimolecular, conjugate Base) or E2 (Elimination, Bimolecular) mechanism. The strong electron-withdrawing nature of the phenylsulfonyl group acidifies the α-protons, facilitating the elimination.
Figure 2: Mechanism of Acid-Catalyzed Ether Formation.
Troubleshooting and Prevention:
| Parameter | Problem | Solution |
| Temperature | Higher temperatures favor intermolecular dehydration. [1] | Maintain the lowest possible reaction temperature. |
| Concentration | High concentrations of the alcohol increase the likelihood of intermolecular reactions. | Use a more dilute solution if the reaction kinetics allow. |
| Acid Catalyst | Strong, non-nucleophilic acids are effective catalysts for this side reaction. | Use the minimum catalytic amount of acid required. Consider using a milder acid catalyst if appropriate for the desired transformation. |
FAQ 3: My attempt to oxidize the alcohol to the aldehyde is giving me a mixture of products, including the corresponding carboxylic acid. How can I improve the selectivity?
Answer:
The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 2-(phenylsulfonyl)acetaldehyde , or further to the carboxylic acid, 2-(phenylsulfonyl)acetic acid . Over-oxidation is a common issue.
Troubleshooting and Prevention:
The choice of oxidizing agent and careful control of reaction conditions are crucial for selectively obtaining the aldehyde.
| Oxidizing Agent | Selectivity | Considerations |
| Swern Oxidation | High selectivity for the aldehyde. [2] | Requires cryogenic temperatures (-78°C) and careful handling of reagents. |
| Dess-Martin Periodinane (DMP) | High selectivity for the aldehyde. | DMP is sensitive to moisture and can be explosive under certain conditions. |
| Pyridinium Chlorochromate (PCC) | Good selectivity for the aldehyde. | PCC is a suspected carcinogen and requires careful handling. |
Experimental Protocol for Selective Oxidation to the Aldehyde (Swern Oxidation):
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78°C (dry ice/acetone bath).
-
Activation: Add a solution of dimethyl sulfoxide (DMSO, 2.2 eq) in DCM dropwise to the oxalyl chloride solution, maintaining the temperature below -60°C. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of this compound (1.0 eq) in DCM dropwise, again keeping the temperature below -60°C. Stir for 30 minutes.
-
Base Quench: Add triethylamine (5.0 eq) dropwise, and stir for another 30 minutes at -78°C.
-
Warm-up and Work-up: Remove the cooling bath and allow the reaction to warm to room temperature. Add water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldehyde.
FAQ 4: In my Julia-Kocienski olefination reaction using a derivative of this compound, I am observing a significant amount of a high molecular weight byproduct. What is this and how can it be avoided?
Answer:
A common side reaction in the Julia-Kocienski olefination is the self-condensation of the metalated sulfone intermediate. [3][4]This occurs when the carbanion of the sulfone attacks another molecule of the unreacted sulfone instead of the desired aldehyde or ketone.
Mechanism of Self-Condensation:
Figure 3: Self-Condensation Side Reaction in Julia-Kocienski Olefination.
Troubleshooting and Prevention:
| Parameter | Problem | Solution |
| Reaction Conditions | Pre-forming the sulfone anion can lead to self-condensation before the addition of the electrophile. | Employ "Barbier-like" conditions where the base is added to a mixture of the sulfone and the aldehyde. [5]This ensures that the aldehyde is present to react with the anion as it is formed. |
| Sulfone Moiety | Certain heterocyclic sulfones are more prone to self-condensation. | The use of 1-phenyl-1H-tetrazol-5-yl (PT) sulfones can suppress self-condensation. [5] |
| Additives | The presence of certain metal cations can influence the reaction pathway. | The addition of crown ethers can chelate metal cations, increasing the reactivity of the sulfone anion towards the desired electrophile and reducing self-condensation. [3] |
Section 2: References
-
BenchChem Technical Support Team. (2025). Technical Support Center: 2-(Methylsulfonyl)ethanol Reactions. BenchChem.
-
Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. (2024). Preprints.org.
-
(PDF) Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. (n.d.). ResearchGate.
-
Modified Julia Olefination, Julia-Kocienski Olefination. (n.d.). Organic Chemistry Portal.
-
BenchChem Technical Support Team. (2025). Technical Support Center: Reactions Involving 2-(Phenylthio)ethanol. BenchChem.
-
The Julia-Kocienski Olefination. (n.d.). Oregon State University.
-
Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. (2024). MDPI.
-
An Economical and Convenient Synthesis of Vinyl Sulfones. (n.d.). Organic Chemistry Portal.
-
phenyl vinyl sulfone and sulfoxide. (n.d.). Organic Syntheses Procedure.
-
Troubleshooting low yield in "1,2-Bis(phenylsulfonyl)ethane" reactions. (2025). BenchChem.
-
Alcohols To Ethers via Acid Catalysis. (2014). Master Organic Chemistry.
-
Vinyl sulfone. (n.d.). Wikipedia.
-
dealing with impurities in commercial 2-(Methylsulfonyl)ethanol. (n.d.). BenchChem.
-
dealing with impurities in commercial 2-(Methylsulfonyl)ethanol. (n.d.). BenchChem.
-
Phenyl vinyl sulfone synthesis. (n.d.). ChemicalBook.
-
Phenyl vinyl sulfone. (n.d.). PubChem.
-
Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors. (2003). PubMed.
-
Oxidation of Alcohols to Carbonyl Compounds via Alkoxysulfonium Ylides: The Moffatt, Swern, and Related Oxidations. (n.d.). Organic Reactions.
-
Phenyl vinyl sulfone 99 5535-48-8. (n.d.). Sigma-Aldrich.
-
Scheme 2. Mechanism of acid catalyzed etherification of n-propanol (adopted from)[6]. (n.d.). ResearchGate.
-
Direct Dehydrative Esterification of Alcohols and Carboxylic Acids with a Macroporous Polymeric Acid Catalyst. (n.d.). Organic Chemistry Portal.
-
Swern Oxidation. (2021). J&K Scientific LLC.
-
Mass spectrum of (A) 2-hydroxyethyl vinyl sulfone after BSTFA... (n.d.). ResearchGate.
-
Acid-Catalyzed Etherification of Glycerol with Long-Alkyl-Chain Alcohols. (2025). ResearchGate.
-
Stereoselective One-Pot Synthesis of Vinyl Sulfones from Jcthyl Phenyl Sulfone. (1989). Semantic Scholar.
-
This compound. (n.d.). SpectraBase.
-
Direct liquid-phase side-chain oxidation of alkylbenzenes over [Pd(phen)(OAc)(2)] catalyst. (2025). ResearchGate.
-
Process for preparing phenethanol ethers. (n.d.). Google Patents.
-
Oxidation of Alcohols and Oxidative Cyclization of Diols using NaBr and Selectfluor. (n.d.). ChemRxiv.
-
Heck Vinylations Using Vinyl Sulfide, Vinyl Sulfoxide, Vinyl Sulfone, or Vinyl Sulfonate Derivatives and Aryl Bromides Catalyzed by a Palladium Complex Derived from a Tetraphosphine. (n.d.). Organic Chemistry Portal.
-
Phenyl vinyl sulfone 99 5535-48-8. (n.d.). Sigma-Aldrich.
Sources
- 1. Direct Dehydrative Esterification of Alcohols and Carboxylic Acids with a Macroporous Polymeric Acid Catalyst [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 6. Phenyl vinyl sulfone synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Base and Solvent Conditions for 2-(Phenylsulfonyl)ethanol Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for reactions involving 2-(Phenylsulfonyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimization strategies for this versatile reagent. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific substrates.
Introduction: The Dual Reactivity of this compound
This compound is a valuable bifunctional molecule primarily utilized in two key synthetic strategies.[1][2] Its utility stems from the interplay between its hydroxyl group and the phenylsulfonyl moiety. The electron-withdrawing nature of the sulfone acidifies the protons on the adjacent methylene group, making it susceptible to base-mediated elimination. Concurrently, the hydroxyl group can act as a nucleophile after deprotonation.[3] Understanding which role the molecule is playing in your reaction is the first step to successful optimization.
This guide is structured into two main sections based on these primary applications, followed by general FAQs and detailed experimental protocols.
-
Troubleshooting Base-Induced Elimination: Using the 2-(phenylsulfonyl)ethyl moiety as a protecting group for alcohols or other functionalities, which is later removed via an E2 elimination.
-
Troubleshooting Nucleophilic Aromatic Substitution (SNAr): Using this compound as a nucleophile to synthesize phenols from activated aryl fluorides.[4]
Part 1: Troubleshooting Base-Induced Elimination Reactions
The 2-(phenylsulfonyl)ethyl group is an effective protecting group, often for alcohols, that is stable to a range of conditions but can be selectively cleaved with a suitable base. The core of this deprotection is an E2 elimination reaction.[5] Success hinges on choosing a base strong enough to deprotonate the carbon alpha to the sulfone, but not so nucleophilic that it engages in unwanted side reactions.
Frequently Asked Questions & Troubleshooting Guide
Question 1: My elimination reaction is slow or incomplete. What are the likely causes and how can I fix it?
Answer: This is a common issue that typically points to one of three factors: the base, the solvent, or the temperature. Let's break down the troubleshooting process.
-
Cause A: Inappropriate Base Selection or Stoichiometry
-
Expertise & Experience: The key to this reaction is the efficient removal of a proton from the carbon alpha to the sulfonyl group. This requires a base that is sufficiently strong. Weak bases like carbonates (e.g., K₂CO₃) or triethylamine (TEA) are generally ineffective for this purpose. Furthermore, using a sterically hindered, non-nucleophilic base is crucial to favor the E2 elimination pathway over a competing SN2 substitution reaction.[6][7]
-
Troubleshooting Steps:
-
Evaluate Your Base: Are you using a strong, non-nucleophilic base? Recommended options include 1,8-Diazabicycloundec-7-ene (DBU), potassium tert-butoxide (KOtBu), or sodium hexamethyldisilazide (NaHMDS).
-
Check Stoichiometry: Ensure you are using at least a stoichiometric amount of base. Often, using a slight excess (1.1 to 1.5 equivalents) can help drive the reaction to completion.
-
Verify Base Quality: Bases like KOtBu and NaHMDS are moisture-sensitive. Use freshly opened bottles or properly stored reagents.
-
-
-
Cause B: Suboptimal Solvent Choice
-
Expertise & Experience: The solvent plays a critical role in modulating the reactivity of the base. Polar aprotic solvents are ideal for E2 reactions because they solvate the base's counter-ion (e.g., K⁺ in KOtBu), leaving the anionic base more "naked" and reactive.[8] Protic solvents (like ethanol or methanol) can protonate the strong base, reducing its effective concentration and potency.
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are using a protic or nonpolar solvent, switch to tetrahydrofuran (THF), acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).
-
Ensure Anhydrous Conditions: Any moisture in the solvent will consume your strong base. Use anhydrous solvents for best results.
-
-
-
Cause C: Insufficient Temperature
-
Expertise & Experience: Elimination reactions generally have a higher activation energy than substitution reactions and are favored by increased temperatures (entropy-driven). While many eliminations with strong bases proceed readily at room temperature, sluggish reactions can often be accelerated with gentle heating.[5]
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Try warming the reaction to 40-60 °C. For very stubborn substrates, higher temperatures may be required, but monitor carefully for decomposition.
-
Monitor by TLC: Use Thin Layer Chromatography to track the consumption of your starting material and find the optimal balance of time and temperature.
-
-
Question 2: My reaction is producing significant byproducts. What are they and how can I minimize them?
Answer: The primary byproduct in this reaction usually comes from a competing nucleophilic substitution (SN2) pathway.
-
Expertise & Experience: This occurs when the base you are using acts as a nucleophile and attacks the carbon bearing the protected functional group, rather than acting as a base to abstract the proton for elimination. This is most common with smaller, less hindered bases that are also strong nucleophiles, such as sodium methoxide or sodium hydroxide.[7]
-
Minimization Strategy:
-
Use a Hindered Base: The most effective solution is to switch to a sterically bulky, non-nucleophilic base. DBU is an excellent choice as its structure makes it a poor nucleophile but an effective base. KOtBu is another classic example.[6]
-
Solvent Choice: While less impactful than base selection, using a less polar aprotic solvent like THF over highly polar ones like DMF or DMSO can sometimes disfavor the SN2 pathway.
-
Data Presentation: Base Selection for Elimination
| Base | pKₐH (Conjugate Acid) | Type | Recommended Solvents | Key Considerations |
| DBU | ~13.5 (in MeCN) | Non-nucleophilic Amidine | THF, MeCN, Dichloromethane | Excellent choice for clean E2 eliminations. |
| KOtBu | ~19 (in DMSO) | Hindered Alkoxide | THF, t-BuOH, DMF | Very strong and effective; highly moisture-sensitive. |
| NaHMDS | ~26 (in THF) | Hindered Amide | THF, Toluene, Diethyl Ether | Very strong; ideal for base-sensitive substrates. |
| NaOH | ~15.7 (in H₂O) | Nucleophilic Hydroxide | Protic Solvents | Not recommended ; promotes SN2 side reactions. |
Visualization: Troubleshooting Workflow for Elimination
Below is a logical workflow to diagnose and solve common issues in base-induced elimination of the 2-(phenylsulfonyl)ethyl group.
Caption: Mechanism for phenol synthesis via SNAr and in-situ elimination.
Part 3: General FAQs and Experimental Protocols
Question 1: Which solvent is best for my this compound reaction?
Answer: The optimal solvent depends entirely on the reaction you are performing.
| Reaction Type | Recommended Solvents | Rationale |
| Base-Induced Elimination | THF, Acetonitrile, Dichloromethane | Polar aprotic solvents that are less prone to side reactions. THF is a general-purpose, excellent choice. |
| SNAr for Phenols | DMF, DMSO | Highly polar aprotic solvents are required to facilitate the formation and stabilization of the charged Meisenheimer complex. [8] |
Question 2: Can I use other bases for the SNAr reaction besides NaH?
Answer: While NaH is the most common, other strong bases like potassium tert-butoxide (KOtBu) can also be used for the initial deprotonation. However, NaH is often preferred as the sodium cation is smaller and the byproduct of its reaction with trace water is hydrogen gas, which simply evolves from the reaction.
Experimental Protocols
Protocol 1: General Procedure for Base-Induced Elimination (Deprotection)
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-(phenylsulfonyl)ethyl-protected substrate (1.0 equiv).
-
Solvent Addition: Dissolve the substrate in an appropriate anhydrous solvent (e.g., THF, 20 mL per mmol of substrate).
-
Base Addition: To the stirred solution at room temperature, add the base (e.g., DBU, 1.5 equiv) dropwise.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 1-12 hours). If the reaction is sluggish, warm the mixture to 40-50 °C.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for SNAr-based Phenol Synthesis
This protocol involves highly reactive reagents and must be performed with caution under an inert atmosphere.
-
Preparation: To a flame-dried, three-neck flask equipped with a thermometer and under an inert atmosphere (N₂ or Ar), add anhydrous DMF (15 mL per mmol of aryl fluoride). Cool the solvent to 0 °C in an ice bath.
-
Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 3.0 equiv) portion-wise to the stirred DMF, ensuring the temperature remains below 5 °C.
-
Nucleophile Addition: Slowly add 2-(methylsulfonyl)ethanol (1.2 equiv) dropwise to the NaH suspension. [4]Allow the mixture to stir at 0 °C for 30 minutes.
-
Substrate Addition: Add the activated aryl fluoride (1.0 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aryl fluoride. [9]6. Quenching: Cool the reaction back to 0 °C and very carefully quench by the slow, dropwise addition of 1 M HCl until gas evolution ceases and the mixture is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude phenol product by column chromatography.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Phenols Using 2-(Methylsulfonyl)ethanol.
-
Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. [Link]
- BenchChem. (2025). Technical Support Center: 2-(Methylsulfonyl)ethanol Reactions.
- BenchChem. (2025). Troubleshooting low yield in "1,2-Bis(phenylsulfonyl)ethane" reactions.
- BenchChem. (2025). Technical Support Center: Reactions Involving 2-(Phenylthio)ethanol.
-
Wikipedia. (n.d.). Elimination reaction. [Link]
-
Lumen Learning. (n.d.). 8.5. Elimination reactions. Organic Chemistry 1: An open textbook. [Link]
-
Master Organic Chemistry. (2012). A Tale of Two Elimination Reaction Patterns. [Link]
Sources
- 1. CAS 20611-21-6: this compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Elimination reaction - Wikipedia [en.wikipedia.org]
- 6. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
preventing byproduct formation in sulfonylation with 2-(Phenylsulfonyl)ethanol
Welcome to the technical support center for sulfonylation reactions utilizing 2-(Phenylsulfonyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. Our focus is on preventing the formation of unwanted byproducts and optimizing your reaction conditions for high-yield, high-purity results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in synthesis?
This compound is a versatile bifunctional molecule containing both a hydroxyl group and a phenylsulfonyl group.[1] Its primary application in organic synthesis is as a precursor for the installation of the 2-(phenylsulfonyl)ethyl (Pse) protecting group for amines and other nucleophiles. It can also be used in the synthesis of various pharmaceuticals, particularly sulfonamide drugs, and as an intermediate in the creation of complex organic molecules.[1]
Q2: What are the most common byproducts observed when using this compound in sulfonylation reactions?
The most prevalent and often problematic byproduct is phenyl vinyl sulfone . This arises from the base-mediated elimination of the hydroxyl group from this compound. Other potential, though less common, byproducts can include dimers or polymers resulting from the reaction of phenyl vinyl sulfone with other nucleophiles present in the reaction mixture.
Q3: What are the typical conditions that lead to the formation of phenyl vinyl sulfone?
The formation of phenyl vinyl sulfone is primarily promoted by:
-
Strong Bases: The use of strong, non-nucleophilic bases such as sodium hydride (NaH), or even hindered alkoxides, can readily deprotonate the hydroxyl group, initiating the elimination cascade.
-
Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for the elimination reaction.[2] Even with milder bases, prolonged heating can lead to significant accumulation of this byproduct.
-
Choice of Solvent: While less influential than base and temperature, the solvent can play a role. Aprotic polar solvents are common in these reactions, and their properties can influence the solubility and reactivity of the base, indirectly affecting the rate of elimination.
Troubleshooting Guide: Minimizing Byproduct Formation
Issue 1: Significant formation of phenyl vinyl sulfone is detected by TLC/LC-MS.
Root Cause Analysis:
The presence of phenyl vinyl sulfone indicates that the reaction conditions are favoring the E2 elimination pathway of this compound over the desired sulfonylation reaction. This is a classic example of competing reaction pathways, where the stability of the conjugated system in phenyl vinyl sulfone provides a strong thermodynamic driving force for its formation.
Mitigation Strategies:
-
Re-evaluate Your Base Selection:
-
For Amine Sulfonylation: If you are sulfonating a primary or secondary amine, the amine itself can often act as the base to neutralize the generated acid. In many cases, an external base may not be necessary, or a mild, non-nucleophilic base like diisopropylethylamine (DIPEA) can be used judiciously.
-
For Other Nucleophiles: When a stronger base is required, consider using a sterically hindered but less harsh base. For instance, instead of NaH, a carbonate base like potassium carbonate might be sufficient, especially when combined with a phase-transfer catalyst.
-
-
Optimize Reaction Temperature:
-
Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Often, starting the reaction at 0 °C and allowing it to slowly warm to room temperature is sufficient. Avoid heating the reaction mixture unless absolutely necessary and monitor for byproduct formation at elevated temperatures.
-
-
Consider Alternative Sulfonylation Strategies:
-
Mitsunobu Reaction: For the sulfonylation of acidic nucleophiles (pKa < 13), the Mitsunobu reaction offers a powerful alternative that proceeds under mild, neutral conditions.[3][4] This reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to activate the hydroxyl group of this compound in situ for nucleophilic attack.[5] This approach avoids the use of strong bases, thereby significantly suppressing the elimination pathway.
-
Issue 2: The desired sulfonylation product is obtained in low yield, with a significant amount of starting material remaining.
Root Cause Analysis:
Low conversion can be due to several factors, including insufficient activation of the this compound, poor nucleophilicity of the substrate, or deactivation of reagents.
Mitigation Strategies:
-
Activation of this compound:
-
If not using a Mitsunobu approach, the hydroxyl group of this compound needs to be converted into a good leaving group. This is typically achieved by reacting it with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base to form a sulfonate ester in situ. Ensure that this activation step is complete before adding your nucleophile.
-
Use fresh, high-purity activating agents and anhydrous solvents to prevent hydrolysis.
-
-
Enhancing Nucleophilicity:
-
For weakly nucleophilic substrates, the addition of a catalyst may be necessary. For example, in the sulfonylation of alcohols, a catalytic amount of a strong, non-nucleophilic base can be used to generate the alkoxide in situ.
-
-
Stoichiometry and Reagent Purity:
-
Verify the stoichiometry of all reagents. An excess of the activating agent or base can sometimes lead to side reactions.
-
Ensure that all reagents are of high purity and that solvents are anhydrous, as water can quench activated intermediates.
-
Detailed Experimental Protocols
Protocol 1: General Procedure for the Sulfonylation of a Primary Amine with Minimal Byproduct Formation
This protocol is designed to minimize the formation of phenyl vinyl sulfone by avoiding harsh bases and elevated temperatures.
Materials:
-
Primary amine
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution and stir for 5 minutes.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise, ensuring the internal temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes to form the mesylate of this compound in situ.
-
In a separate flask, dissolve the primary amine (1.0 equivalent) in anhydrous DCM.
-
Slowly add the amine solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Mitsunobu-Mediated Sulfonylation of a Phenol
This protocol is ideal for sulfonating acidic nucleophiles like phenols, as it proceeds under mild, neutral conditions, thus avoiding base-mediated elimination.
Materials:
-
Phenol
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 equivalent), this compound (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (1.5 equivalents) dropwise to the stirred solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to separate the desired product from triphenylphosphine oxide and the reduced DIAD byproduct.
Mechanistic Insights and Visualizations
The key to preventing byproduct formation is understanding the competing reaction pathways. The desired sulfonylation and the undesired elimination are often in a delicate balance, influenced by the reaction conditions.
Diagram 1: Competing Reaction Pathways
Caption: Competing pathways in sulfonylation with this compound.
Diagram 2: Mechanism of Base-Mediated Elimination
Caption: E2 mechanism for the formation of phenyl vinyl sulfone.
Data Summary
| Byproduct | Formation Conditions | Recommended Prevention Strategy |
| Phenyl Vinyl Sulfone | Strong base, high temperature | Use mild/no base, low temperature, or Mitsunobu conditions |
| Dimerization Products | High concentration of phenyl vinyl sulfone | Minimize formation of phenyl vinyl sulfone |
References
-
Master Organic Chemistry. (2015, April 16). Elimination Reactions of Alcohols. Retrieved January 11, 2026, from [Link]
-
Wikipedia. (2023, December 29). Mitsunobu reaction. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved January 11, 2026, from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved January 11, 2026, from [Link]
Sources
stability of 2-(Phenylsulfonyl)ethanol under acidic and basic conditions
Welcome to the technical support center for 2-(Phenylsulfonyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for experiments involving this versatile compound. Here, we will explore the stability of this compound under both acidic and basic conditions, offering practical guidance to ensure the integrity of your experimental outcomes.
Understanding this compound
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals like sulfonamide drugs.[1][2] Its utility stems from the presence of both a hydroxyl group and a phenylsulfonyl group, which impart unique reactivity and solubility characteristics.[1][2] However, the reactivity of these functional groups also dictates the compound's stability under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
The stability of this compound is influenced by the reaction conditions. The key functional groups to consider are the hydroxyl group and the sulfonyl group attached to the ethyl chain.
-
Under Basic Conditions: The most probable degradation pathway is an elimination reaction. The hydrogen atom on the carbon adjacent to the phenylsulfonyl group is acidic due to the electron-withdrawing nature of the sulfone. In the presence of a strong base, this proton can be abstracted, leading to the formation of an intermediate that can eliminate the hydroxyl group to form phenyl vinyl sulfone.
-
Under Acidic Conditions: While the sulfonyl group is generally stable to acid, the hydroxyl group can be protonated, forming a good leaving group (water).[3] This can be followed by nucleophilic attack or elimination, depending on the reaction conditions and the nucleophiles present. However, compared to basic conditions, degradation under acidic conditions is generally less facile unless harsh conditions (e.g., high temperatures, strong non-nucleophilic acids) are employed.
Q2: At what pH range is this compound generally considered stable?
Q3: Can I use this compound as a protecting group? If so, under what conditions is it cleaved?
The 2-(phenylsulfonyl)ethyl (Pse) group can be used as a protecting group for phosphates and other functionalities. Its removal is typically achieved under basic conditions via a β-elimination mechanism. The specific conditions for cleavage will depend on the substrate and the desired selectivity, but often involve treatment with a moderately strong base.
Q4: What are the likely degradation products I should look for?
-
Under Basic Conditions: The primary degradation product is expected to be phenyl vinyl sulfone.
-
Under Acidic Conditions: Potential products could include phenyl vinyl sulfone (via an E1 mechanism) or products of nucleophilic substitution if a strong nucleophile is present.
Q5: How can I monitor the stability of this compound in my reaction?
Several analytical techniques can be employed to monitor the stability of this compound:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the most common and effective technique for separating and quantifying the parent compound and its degradation products.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of signals corresponding to this compound and the appearance of new signals from degradation products.
-
Mass Spectrometry (MS): LC-MS can be particularly useful for identifying the mass of potential degradation products, aiding in their structural elucidation.[4]
Troubleshooting Guides
Scenario 1: Unexpected Side Product Formation in a Base-Mediated Reaction
Issue: During a reaction involving a base, you observe a significant amount of an unexpected, non-polar side product.
Potential Cause: You are likely observing the formation of phenyl vinyl sulfone via a base-catalyzed elimination reaction.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Elimination reactions are often favored at higher temperatures. Running the reaction at a lower temperature may suppress the formation of the elimination product.
-
Use a Weaker Base: If the desired transformation can be achieved with a milder base, this will reduce the rate of the competing elimination reaction.
-
Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to minimize the time for the degradation to occur.
-
Protect the Hydroxyl Group: If the hydroxyl group is not essential for the desired reaction, consider protecting it with a suitable protecting group that is stable to the basic conditions.
Scenario 2: Decomposition of this compound During Acidic Workup
Issue: You observe loss of your product, which contains the this compound moiety, during an acidic workup.
Potential Cause: While generally more stable to acid than base, prolonged exposure to strong acids, especially at elevated temperatures, can lead to degradation.
Troubleshooting Steps:
-
Use a Milder Acid: If possible, use a weaker acid for the workup (e.g., saturated ammonium chloride solution instead of HCl).
-
Perform the Workup at Low Temperature: Keep the reaction mixture cold during the acidic wash to minimize the rate of any potential degradation.
-
Minimize Contact Time: Perform the acidic wash as quickly as possible.
-
Consider an Alternative Workup: If the acidic wash is not strictly necessary, explore alternative purification methods such as chromatography or crystallization.
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability Under Basic Conditions
This protocol outlines a general method to evaluate the stability of this compound in the presence of a base.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition: To an aliquot of the stock solution, add a solution of a base (e.g., 1 M NaOH in water or a non-aqueous base like DBU in the reaction solvent). The final concentration of the base should be relevant to your experimental conditions.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature, 50 °C) and monitor the reaction over time.
-
Sampling and Analysis: At various time points, withdraw an aliquot of the reaction mixture, quench the base with a mild acid (e.g., dilute HCl), and analyze the sample by HPLC or NMR to determine the remaining percentage of this compound and the formation of any degradation products.
Protocol 2: General Procedure for Assessing Stability Under Acidic Conditions
This protocol provides a framework for testing the stability of this compound under acidic conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition: To an aliquot of the stock solution, add a solution of an acid (e.g., 1 M HCl).
-
Incubation: Incubate the mixture at a specific temperature and monitor over time.
-
Sampling and Analysis: At various time points, withdraw an aliquot, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution), and analyze by HPLC or NMR.
Data Presentation
Table 1: Hypothetical Stability of this compound Under Various Conditions
| Condition | Temperature (°C) | Time (h) | % Degradation (Hypothetical) | Major Degradation Product |
| 1 M NaOH | 25 | 24 | 15% | Phenyl vinyl sulfone |
| 1 M NaOH | 50 | 6 | 60% | Phenyl vinyl sulfone |
| 1 M HCl | 25 | 24 | <5% | Not significant |
| 1 M HCl | 50 | 24 | 10% | Phenyl vinyl sulfone |
| pH 7 Buffer | 50 | 24 | <1% | Not significant |
Note: This data is hypothetical and for illustrative purposes only. Actual degradation rates will depend on the specific reaction conditions.
Visualizing Degradation Pathways
Base-Catalyzed Elimination
Caption: Base-catalyzed elimination of this compound.
Acid-Catalyzed Dehydration (E1 Mechanism)
Caption: Acid-catalyzed dehydration of this compound.
References
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 1.2 Reactions of Alcohols. In Organic Chemistry II. Retrieved from [Link]
-
MSU Chemistry. (n.d.). Alcohol Reactivity. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]
-
MDPI. (2021). Ethanol Dehydrogenation: A Reaction Path Study by Means of Temporal Analysis of Products. Retrieved from [Link]
-
NIH. (n.d.). Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]
-
ResearchGate. (2013). Relationship between Ethanol and 2-phenylethanol Stress Tolerance and Fatty Acid Compositions of Saccharomyces cerevisiae. Retrieved from [Link]
-
TigerWeb. (1997). Alcohol Reactions. Retrieved from [Link]
Sources
Technical Support Center: Purification of Products from 2-(Phenylsulfonyl)ethanol Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses common challenges and questions encountered during the purification of reaction products involving 2-(Phenylsulfonyl)ethanol. The unique physicochemical properties of the phenylsulfonyl moiety can present specific hurdles, and this resource is designed to provide both troubleshooting strategies and foundational protocols to ensure the successful isolation of your target compounds.
Section 1: General Purification Challenges & FAQs
This section addresses broad questions related to the purification of compounds containing the phenylsulfonyl group.
Q1: What are the primary challenges associated with purifying compounds containing a phenylsulfonyl group?
A1: The phenylsulfonyl group introduces several characteristics that can complicate purification:
-
High Polarity: The sulfone group (SO₂) is highly polar. This leads to strong interactions with polar stationary phases like silica gel, which can cause significant peak tailing, broadening, or even irreversible binding to the column.[1]
-
Solubility Issues: The high polarity of the sulfone can create solubility challenges. A molecule might possess a large, hydrophobic region and the polar sulfone, making it difficult to find a single solvent or co-solvent system that is suitable for both dissolution and effective chromatographic separation.[1]
-
Acidity of α-Protons: Protons on the carbon adjacent (alpha) to the sulfonyl group are acidic. In the presence of a basic mobile phase or residual base from a reaction, this can lead to on-column side reactions or interactions that affect peak shape.
-
Detection: While the phenyl group provides a strong UV chromophore for easy detection by HPLC or TLC, for compounds lacking this feature, universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) may be necessary.[2]
Q2: How stable is the phenylsulfonyl group during typical purification conditions?
A2: Generally, the aryl sulfone group is chemically robust and stable under a wide range of conditions.[1] However, the stability is highly dependent on the overall structure of the molecule. For instance, α,β-unsaturated sulfones (vinyl sulfones), which can be byproducts of deprotection reactions, are reactive Michael acceptors susceptible to nucleophilic attack.[1] It is always recommended to perform a small-scale stability test before committing to a large-scale purification. This can be as simple as spotting the crude material on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots have formed.
Q3: My starting material is this compound. What impurities should I be aware of that could affect my reaction and purification?
A3: Commercial this compound is generally of high purity. However, depending on the synthetic route used for its manufacture, trace impurities from incomplete oxidation could be present. These might include 2-(phenylthio)ethanol (the sulfide) or 2-(phenylsulfinyl)ethanol (the sulfoxide).[3] These impurities can act as competing nucleophiles or have different reactivity profiles, leading to unexpected side products that complicate purification.[3]
Section 2: Troubleshooting Purification for Specific Reaction Types
Nucleophilic Substitution Reactions
In these reactions, the hydroxyl group of this compound is typically activated (e.g., as a tosylate or mesylate) or used directly in reactions like the Mitsunobu reaction.
Q4: I performed a nucleophilic substitution on a 2-(phenylsulfonyl)ethyl derivative. The reaction looks clean by TLC, but I'm getting low recovery and streaking during flash chromatography on silica gel. What is happening?
A4: This is a classic problem when purifying sulfone-containing compounds on standard silica gel. The issue likely stems from the acidic nature of the silica surface.
-
Causality: Residual silanol groups (Si-OH) on the silica surface are acidic and can strongly interact with the polar sulfone group and other polar moieties in your molecule, leading to the issues you're observing.[1] In more severe cases, this acidity can catalyze the degradation of sensitive functional groups.[4]
-
Troubleshooting Steps:
-
Neutralize the Silica Gel: Pre-treat the silica gel or, more simply, add a small amount of a volatile base like triethylamine (0.1-1%) to your eluent.[1][5] This will neutralize the acidic sites and significantly improve peak shape and recovery.
-
Use an Alternative Stationary Phase: If neutralization is ineffective, consider a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative.[1] For very sensitive compounds, bonded silica phases (e.g., diol) or reverse-phase chromatography may be necessary.[6]
-
Minimize Contact Time: Use flash chromatography with positive pressure rather than gravity chromatography. A shorter column and a slightly faster flow rate will reduce the time your compound spends on the stationary phase, minimizing potential degradation.[1]
-
Deprotection of the 2-(Phenylsulfonyl)ethyl (PSE) Group
The PSE group is often used to protect alcohols and amines. It is typically removed under basic conditions via an E2 elimination mechanism.
Q5: I've removed a 2-(phenylsulfonyl)ethyl protecting group from my alcohol substrate using a base. How can I effectively remove the phenyl vinyl sulfone byproduct?
A5: The primary byproduct of PSE deprotection is phenyl vinyl sulfone. Its removal is critical and can often be achieved before chromatography.
-
Causality: Phenyl vinyl sulfone is a relatively nonpolar, reactive Michael acceptor. Your deprotected product, likely an alcohol or amine, is probably more polar. This difference in polarity can be exploited.
-
Purification Strategy:
-
Aqueous Workup: After quenching the reaction, perform a liquid-liquid extraction. Phenyl vinyl sulfone will preferentially partition into a nonpolar organic solvent like hexanes or diethyl ether, while your more polar product may remain in a more polar organic layer (e.g., ethyl acetate) or even an aqueous layer if it's highly polar or ionic. Multiple extractions with a nonpolar solvent can effectively remove the bulk of the byproduct.
-
Nucleophilic Scavenging: If the byproduct persists, a scavenger resin or a simple nucleophile can be used. For example, adding a small amount of a thiol (like thiophenol) with a catalytic amount of base to the crude mixture can react with the phenyl vinyl sulfone to form a more polar adduct, which is then easily separated by chromatography. This should be tested on a small scale first to ensure your desired product is not affected.
-
Chromatography: If the above methods are insufficient, flash chromatography is the next step. Phenyl vinyl sulfone has a low polarity and will typically elute quickly in hexane/ethyl acetate solvent systems.
-
Elimination (Dehydration) Reactions
This compound can be dehydrated to form phenyl vinyl sulfone, a valuable synthetic intermediate.
Q6: I'm attempting an acid-catalyzed dehydration of this compound, and my yields are poor. What are the key parameters to control?
A6: The acid-catalyzed dehydration of alcohols proceeds through an E1 mechanism, which involves a carbocation intermediate.[7][8]
-
Causality: The reaction is initiated by protonation of the hydroxyl group, which then leaves as water to form a carbocation.[7] For a primary alcohol like this, the formation of a primary carbocation is highly unfavorable. The reaction is more likely to proceed via an E2 mechanism if a strong, non-nucleophilic acid is used at high temperatures.[7] However, harsh acidic conditions and high heat can lead to charring and side reactions.[9]
-
Optimization & Alternatives:
-
Temperature Control: This is the most critical parameter. The elimination is favored by heat.[7] You must find a temperature high enough to promote the reaction but low enough to prevent decomposition. Start at a moderate temperature and monitor by TLC.
-
Milder Reagents: A more reliable and often higher-yielding method is to avoid strong acids altogether. Convert the alcohol to a better leaving group first. For example, reacting this compound with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine will form the corresponding sulfonate ester. This intermediate can then be easily eliminated to phenyl vinyl sulfone by treatment with a non-nucleophilic base like DBU (1,8-Diazabicyclo[11.5.0]undec-7-ene). This two-step procedure avoids harsh acidic conditions and carbocation intermediates.[9] Another common method involves using phosphorus oxychloride (POCl₃) in pyridine.[9]
-
Section 3: Detailed Purification Protocols
Protocol 1: Flash Column Chromatography for Sulfone-Containing Compounds
This protocol provides a general guideline for purifying a neutral, moderately polar compound containing a phenylsulfonyl group.
-
Solvent System Selection:
-
Using Thin Layer Chromatography (TLC), find a solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) that gives your desired product an Rf value of approximately 0.25-0.35.[10]
-
Crucial Stability Check: Spot your crude mixture on a TLC plate. After 30-60 minutes, run the plate. If a new spot appears at the baseline or there's significant streaking from the original spot, your compound may be unstable on silica.[11] If so, proceed to step 2.
-
-
(Optional) Silica Gel Neutralization:
-
If instability was observed, add 0.5% triethylamine (Et₃N) to your chosen eluent mixture. Re-run the TLC in this new system to confirm that streaking is suppressed and the Rf value is still appropriate.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into your column and use positive pressure to pack the bed firmly, ensuring a flat top surface. Add a thin layer of sand.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (1-2 times the mass of your crude product) and evaporate the solvent completely to get a free-flowing powder.[10][12] Carefully add this powder to the top of the packed column. Add another thin layer of sand.
-
Wet Loading: If your product is not soluble in the eluent, dissolve it in the minimum amount of a stronger solvent and inject it directly onto the silica bed. This is less ideal and can lead to poorer separation.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply positive pressure and begin collecting fractions. If the separation is difficult, a gradient elution (gradually increasing the polarity of the solvent) can be highly effective.[10]
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization
Recrystallization is an excellent method for purifying solid products if a suitable solvent can be found.[13][14]
-
Solvent Selection:
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a stir bar).
-
Continue adding small portions of hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities (like dust or catalysts) are present in the hot solution, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated flask to remove them.
-
-
Crystallization:
-
Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[14]
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.[3]
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound.[17]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry on the filter paper with the vacuum on, then transfer them to a watch glass or drying dish to dry completely, preferably in a vacuum oven.
-
Section 4: Purity Analysis
After purification, it is essential to confirm the purity of your product.
Q7: Which analytical techniques are best for assessing the purity of my final product?
A7: A combination of methods is often ideal. High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment.[2]
| Technique | Principle | Strengths | Common Application |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High resolution for a wide range of compounds. Excellent for quantitative analysis.[2] | The primary choice for purity analysis of most organic molecules, including those with sulfone groups.[4] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of polar compounds. | Provides orthogonal selectivity to RP-HPLC, useful for resolving polar impurities missed by reverse-phase.[2] | Analysis of highly polar sulfone compounds or impurities that are not well-retained by RP-HPLC. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on boiling point and polarity, with mass-based identification. | Excellent for identifying volatile impurities or byproducts. Mass spectrum can help identify unknown peaks.[4] | Useful if the product and potential impurities are thermally stable and volatile. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information. | Can identify and quantify impurities if their signals do not overlap with the product's signals. The gold standard for structural confirmation. | Essential for confirming the identity of the purified product and for detecting impurities with distinct NMR signals. |
Section 5: Visualization of Workflows
Troubleshooting Low Recovery after Silica Gel Chromatography
Caption: Troubleshooting flowchart for low product recovery during silica gel chromatography.
Selecting a Purification Method
Caption: Decision tree for selecting an appropriate primary purification technique.
Section 6: Safety Precautions
All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[18]
-
This compound and related derivatives: These compounds are often listed as skin and eye irritants.[19][20] Avoid contact with skin and eyes.[21]
-
Reagents: Many reagents used in conjunction with these reactions (e.g., strong acids, bases, phosphorus oxychloride) are highly corrosive and/or toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use.[22][23]
-
Storage: Store sulfone compounds in tightly closed containers in a dry, well-ventilated area.[21][24]
References
- A Comparative Guide to HPLC Methods for the Purity Assessment of Sulfone-Bis-PEG4-acid. (n.d.). BenchChem.
- Technical Support Center: Purifying PROTACs with Sulfone-Containing Linkers. (2025). BenchChem.
- ST-5504 - Safety Data Sheet. (2023). Combi-Blocks, Inc.
- Technical Support Center: Purity Analysis of Synthesized Diethyl Sulfone. (2025). BenchChem.
- Harnessing (Phenylsulfonyl)difluoromethyl Sulfonium Salt: A Radical Approach to Photoredox-Catalyzed Functionalization of Unsaturated Compounds with the PhSO2CF2 Group. (n.d.). National Institutes of Health.
- Safety Data Sheet - 3-Bromo-1-(phenylsulfonyl)-1H-indole. (2024). CymitQuimica.
- Safety Data Sheet - 7-Bromo-2-iodo-1-(phenylsulfonyl)-1H-indole. (2017). Key Organics.
- SAFETY DATA SHEET - Benzenesulfonyl chloride. (2012). Fisher Scientific.
- How to purify a sulfone and sulfide sulfoxide without a column? (2024). ResearchGate.
- Dealing with impurities in commercial 2-(Methylsulfonyl)ethanol. (2025). BenchChem.
- Recrystallization. (n.d.). University of California, Los Angeles.
- Troubleshooting Purification Methods. (n.d.). Sigma-Aldrich.
- Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry.
- Phenolsulfonic acid - SAFETY DATA SHEET. (2024).
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry.
- Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses.
- Recrystallization. (2023). Chemistry LibreTexts.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (n.d.).
- Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry.
- Elimination Reactions of Alcohols. (2015). Master Organic Chemistry.
- Elimination Reactions of Alcohols. (2023). Chemistry LibreTexts.
- Elimination Reactions: Acid-Catalyzed Dehydration of 2-Pentanol. (n.d.).
- This compound | 20611-21-6. (2022). ChemicalBook.
- This compound | C8H10O3S | CID 30202. (n.d.). National Institutes of Health.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgsyn.org [orgsyn.org]
- 11. Purification [chem.rochester.edu]
- 12. Harnessing (Phenylsulfonyl)difluoromethyl Sulfonium Salt: A Radical Approach to Photoredox-Catalyzed Functionalization of Unsaturated Compounds with the PhSO2CF2 Group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
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- 18. keyorganics.net [keyorganics.net]
- 19. This compound | 20611-21-6 [chemicalbook.com]
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- 24. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Challenges in the Cleavage of 2-(Phenylsulfonyl)ethanol Protecting Groups
Welcome to the technical support center for the 2-(Phenylsulfonyl)ethanol (Pse) protecting group. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile protecting group for alcohols and encountering challenges during the deprotection step. Here, we will delve into the mechanistic underpinnings of Pse cleavage, troubleshoot common issues, and provide detailed protocols to overcome these hurdles.
Introduction to the this compound (Pse) Protecting Group
The this compound protecting group is valued in multistep organic synthesis for its stability to a range of reaction conditions, including those that are acidic and oxidative. Its removal is typically effected under basic conditions via a β-elimination mechanism. However, the efficiency of this cleavage can be influenced by several factors, leading to incomplete reactions, low yields, or the formation of unwanted byproducts. This guide aims to provide a comprehensive resource for troubleshooting these challenges.
Core Mechanism: Base-Induced β-Elimination
The cleavage of the Pse group is a classic example of a base-induced elimination reaction. The process is initiated by the deprotonation of the alcohol's hydroxyl group, which is rendered acidic by the electron-withdrawing phenylsulfonyl group. This is followed by an intramolecular E2 elimination, yielding the deprotected alcohol, phenyl vinyl sulfone, and water.
Caption: Mechanism of Pse group cleavage.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the cleavage of the Pse protecting group in a question-and-answer format.
Q1: My Pse deprotection is incomplete, resulting in low yields of my desired alcohol. What are the likely causes and how can I resolve this?
A1: Incomplete deprotection is the most frequently encountered issue. Several factors can contribute to this, ranging from the choice of base to the reaction conditions.
Potential Causes and Solutions:
-
Insufficient Base Strength: The pKa of the proton α to the sulfonyl group is crucial. If the base is not strong enough to efficiently deprotonate this position, the elimination will be slow or incomplete.
-
Troubleshooting: Switch to a stronger base. While milder bases like potassium carbonate (K₂CO₃) in methanol are sometimes sufficient, more robust, non-nucleophilic bases are often required.
-
-
Steric Hindrance: The accessibility of the base to the acidic proton can be impeded by bulky neighboring groups on the substrate.
-
Troubleshooting: Employ a smaller, yet strong, base. For instance, if a bulky alkoxide like potassium tert-butoxide (KOtBu) is failing, consider a less hindered base like sodium methoxide (NaOMe) or sodium hydride (NaH).
-
-
Inadequate Reaction Time or Temperature: The kinetics of the elimination can be slow, especially with sterically hindered substrates or weaker bases.
Optimized Protocol for Challenging Deprotections:
For substrates that are resistant to standard conditions, a more forcing protocol may be necessary.
| Parameter | Recommended Condition | Rationale |
| Base | Sodium hydride (NaH), 1.5-2.0 eq. | A strong, non-nucleophilic base that irreversibly deprotonates the alcohol. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Aprotic solvents that will not interfere with the base. |
| Temperature | 0 °C to room temperature, then heat to 50-60 °C if necessary | Initial cooling to control the initial exothermic reaction, followed by heating to drive the reaction to completion. |
| Reaction Time | 2-12 hours | Monitor by TLC or LC-MS. |
Step-by-Step Methodology:
-
Dissolve the Pse-protected alcohol in anhydrous THF or DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add NaH portion-wise and stir for 30 minutes at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
If the reaction has not gone to completion (as determined by TLC/LC-MS), heat the mixture to 50-60 °C.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Q2: I am observing side products in my reaction mixture. What are the common side reactions and how can I suppress them?
A2: The formation of side products is often a consequence of the reactivity of the base or the Michael acceptor generated in situ.
Common Side Reactions and Mitigation Strategies:
-
Michael Addition: The phenyl vinyl sulfone generated during the elimination is a potent Michael acceptor. If the deprotected alcohol or other nucleophiles are present in the reaction mixture, they can add to this species.
-
Mitigation:
-
Use a Scavenger: Introduce a thiol scavenger, such as thiophenol, to trap the phenyl vinyl sulfone as it is formed.
-
Slow Addition of Base: Add the base slowly to the reaction mixture to keep the instantaneous concentration of the Michael acceptor low.
-
-
-
Base-Sensitive Functional Groups: If your substrate contains other base-labile groups (e.g., esters, epoxides), they may be susceptible to hydrolysis or other base-mediated transformations.
-
Mitigation:
-
Use a Milder Base: If possible, screen milder bases like cesium carbonate (Cs₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Optimize Reaction Temperature: Run the reaction at the lowest possible temperature that still allows for efficient deprotection.
-
-
Caption: Troubleshooting workflow for Pse deprotection.
Q3: Are there any alternative methods for Pse group cleavage if standard basic conditions are not viable for my substrate?
A3: While base-mediated elimination is the standard method, some alternative, albeit less common, approaches have been explored for specific contexts.
-
Reductive Cleavage: In some instances, reductive conditions can be employed, although this is not a general method and is highly substrate-dependent. Conditions such as samarium iodide or sodium in liquid ammonia have been used for the cleavage of sulfonyl groups in other contexts, but their application to Pse ethers is not widely documented and would require careful investigation.[3]
-
Photolytic Cleavage: For certain specialized sulfone derivatives, photolytic cleavage is possible.[4] However, the standard phenylsulfonyl group is not photolabile. This would necessitate the synthesis of a custom Pse-type protecting group with a photolabile handle.
It is important to note that these alternative methods are not standard practice for Pse deprotection and would require significant optimization and validation for a given substrate. In most cases, optimizing the base-mediated elimination protocol is the most straightforward path to success.
Orthogonal Protecting Group Strategies
In complex syntheses, the choice of protecting groups is critical to ensure that they can be removed selectively without affecting other protected functionalities. The Pse group is considered orthogonal to several common protecting groups.[5]
| Protecting Group | Cleavage Conditions | Orthogonality with Pse |
| Silyl Ethers (e.g., TBS, TIPS) | Fluoride sources (e.g., TBAF), acidic conditions | Yes, Pse is stable to these conditions. |
| Benzyl Ethers (Bn) | Hydrogenolysis (e.g., H₂, Pd/C) | Yes, Pse is stable to hydrogenolysis. |
| p-Methoxybenzyl (PMB) Ethers | Oxidative cleavage (e.g., DDQ, CAN) | Yes, Pse is stable to these conditions. |
| tert-Butoxycarbonyl (Boc) | Acidic conditions (e.g., TFA) | Yes, Pse is stable to acidic conditions. |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Basic conditions (e.g., piperidine) | Potentially problematic. The basic conditions for Fmoc removal can sometimes lead to premature Pse cleavage. Careful optimization is required. |
Conclusion
The this compound protecting group is a valuable tool in organic synthesis, but its successful application hinges on a thorough understanding of the cleavage mechanism and the factors that can influence its efficiency. By systematically addressing issues of base strength, steric hindrance, and potential side reactions, researchers can overcome the challenges associated with Pse deprotection. This guide provides a framework for troubleshooting and optimizing these reactions, enabling the successful synthesis of complex molecules.
References
-
Wikipedia. Protecting group. [Link]
-
Master Organic Chemistry. Protecting Groups For Alcohols. (2015). [Link]
-
National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
-
Ong, L. L., Wong, P. W. K., Raj, S. D., Khong, D. T., Panda, P., Santoso, M., & Judeh, Z. M. A. (2022). An orthogonal approach for the precise synthesis of phenylpropanoid sucrose esters. New Journal of Chemistry, 46(18), 8633-8644. [Link]
-
Chem-Station. Sulfonyl Protective Groups. (2014). [Link]
-
MDPI. Photolytic Cleavage and Condensation Reactions of Cyclohexa-2,4-dienones with Diamines. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Photolytic Cleavage and Condensation Reactions of Cyclohexa-2,4-dienones with Diamines [mdpi.com]
- 5. An orthogonal approach for the precise synthesis of phenylpropanoid sucrose esters - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ00881E [pubs.rsc.org]
how to avoid common pitfalls in using 2-(Phenylsulfonyl)ethanol
Technical Support Center: 2-(Phenylsulfonyl)ethanol
Introduction
Welcome to the technical support guide for this compound (CAS 20611-21-6). This document is designed for researchers, medicinal chemists, and process development scientists. This compound is a versatile bifunctional reagent, primarily utilized as a key intermediate in organic synthesis and as a protective group for various functionalities.[1][2] Its unique electronic properties, stemming from the potent electron-withdrawing phenylsulfonyl group, dictate its reactivity and applications, but also present specific challenges.[3]
This guide provides field-proven insights through a series of frequently asked questions and detailed troubleshooting scenarios to help you anticipate and resolve common pitfalls, ensuring the success and reproducibility of your experiments.
Safety First: Essential Handling & Precautions
Before using this compound, it is crucial to review the Safety Data Sheet (SDS). This compound is classified as a skin, eye, and respiratory irritant.[4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[5]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mists.[5] Avoid all direct contact with skin and eyes.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[1][5]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. If irritation occurs, seek medical attention.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound serves several key roles in synthesis:
-
Protecting Group: It is used to protect alcohols, phenols, and other nucleophilic functional groups. The resulting 2-(phenylsulfonyl)ethyl ether is stable under a range of conditions but can be cleaved specifically.
-
Synthetic Intermediate: It acts as a building block in the synthesis of more complex molecules, particularly pharmaceuticals like sulfonamide drugs and various bioactive compounds.[1][2]
-
Michael Acceptor Precursor: Under basic conditions, it can undergo elimination to form phenyl vinyl sulfone, a highly reactive Michael acceptor used in conjugate addition reactions.
Q2: What are the key physical and chemical properties of this reagent?
A2: The table below summarizes the essential properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 20611-21-6 | [1][4] |
| Molecular Formula | C₈H₁₀O₃S | [1][4] |
| Molecular Weight | 186.23 g/mol | [1][4] |
| Appearance | Clear yellow viscous liquid | [1] |
| Density | ~1.557 g/mL at 25 °C | [1][7] |
| Boiling Point | 177 °C at 2 mmHg | [1] |
| Hazards | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | [4][5] |
Q3: Why is the phenylsulfonyl group significant?
A3: The phenylsulfonyl (PhSO₂) group is a powerful electron-withdrawing group. This has two major consequences for the molecule's reactivity:
-
It increases the acidity of the protons on the adjacent methylene group (the carbon alpha to the sulfur).
-
Crucially, it significantly acidifies the protons on the β-carbon (the carbon bearing the hydroxyl group). This acidification is the mechanistic basis for its removal as a protecting group via β-elimination under basic conditions.[8]
Troubleshooting Guide: Common Pitfalls & Solutions
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Yield in Protection Reactions (Ether Formation)
Question: I am trying to protect a primary alcohol by reacting its alkoxide with a derivative of this compound (e.g., its tosylate or mesylate), but my TLC shows mainly unreacted starting material. What's going wrong?
This problem typically arises from a few common sources related to the generation and stability of the nucleophile.
-
Probable Cause A: Incomplete Deprotonation of the Alcohol.
-
Causality: The formation of the protective ether requires the quantitative conversion of your alcohol to its corresponding alkoxide. Weak or insufficient base, or a base that is not fresh, will result in incomplete deprotonation, leaving you with unreacted starting material. Sodium hydride (NaH), a common choice, can lose activity over time, especially if improperly stored.
-
Solution:
-
Verify Base Activity: Use a fresh container of NaH (60% dispersion in mineral oil is standard).
-
Use Sufficient Equivalents: Employ a slight excess of base (1.1–1.2 equivalents) to ensure complete deprotonation.
-
Allow Adequate Time: Allow the deprotonation to stir for at least 30-60 minutes at 0 °C to room temperature before adding your electrophile. You should observe hydrogen gas evolution.
-
-
-
Probable Cause B: Moisture Contamination.
-
Causality: Strong bases like NaH react instantly and irreversibly with water. Any moisture in your glassware, solvent, or starting alcohol will consume the base, preventing the formation of your desired alkoxide.
-
Solution:
-
Dry Glassware: Ensure all glassware is rigorously dried in an oven (e.g., >100 °C for several hours) and cooled under an inert atmosphere (Nitrogen or Argon).
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like THF and DMF are hygroscopic and should be handled with care.
-
Perform Under Inert Atmosphere: Conduct the entire reaction sequence under a positive pressure of Nitrogen or Argon.
-
-
Issue 2: Formation of Phenyl Vinyl Sulfone and Other Byproducts
Question: My reaction is messy. Along with my desired product, I see a major byproduct on the TLC plate. What could it be?
The most common byproduct in reactions involving this compound under basic conditions is phenyl vinyl sulfone, formed via an elimination reaction.
-
Probable Cause: Base-Induced β-Elimination.
-
Causality: The protons on the carbon adjacent to the oxygen are acidic due to the strong electron-withdrawing effect of the phenylsulfonyl group.[8] A strong, non-nucleophilic base can abstract one of these protons, initiating an E2 or E1cB elimination to form the highly stable, conjugated phenyl vinyl sulfone. This process is also the basis for the deprotection of this group.[9]
-
Solution:
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or even -78 °C.
-
Choose the Right Base: If you are generating an alkoxide to react with another electrophile, use a base that is strong enough to deprotonate but minimize elimination. If this compound itself is the electrophile (e.g., as a tosylate), use a weaker, non-hindered base for your nucleophile generation if possible.
-
Order of Addition: Add the base to the alcohol slowly at a low temperature to form the alkoxide, then slowly add the electrophile. Avoid having a high concentration of strong base and the protected alcohol together, especially at elevated temperatures.
-
-
Diagram: Competing Pathways in Base-Mediated Reactions
Caption: Competing substitution vs. elimination pathways.
Issue 3: Difficulty with Deprotection
Question: I am trying to remove the 2-(phenylsulfonyl)ethyl protecting group using a standard base, but the reaction is slow and incomplete.
-
Probable Cause A: Insufficiently Strong Base or Inadequate Temperature.
-
Causality: While the β-protons are acidic, a sufficiently strong base is required to initiate the elimination reaction efficiently. Common bases like potassium carbonate may be too weak. Furthermore, the reaction often requires thermal energy to proceed at a practical rate.
-
Solution:
-
Use a Stronger Base: Employ a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) or 1,8-Diazabicycloundec-7-ene (DBU).
-
Increase Temperature: Gently heat the reaction mixture. Reactions are often run in solvents like THF or Toluene at temperatures ranging from room temperature to reflux, depending on the substrate's stability.
-
Monitor by TLC: Track the disappearance of the starting material to determine the optimal reaction time and temperature.
-
-
-
Probable Cause B: The Substrate is Sensitive to Strong Base.
-
Causality: Your molecule may contain other functional groups (e.g., esters, epoxides) that are degraded by the harsh, basic conditions required for deprotection.
-
Solution:
-
Reductive Cleavage: Consider alternative, non-basic deprotection methods. Reductive conditions, such as using samarium iodide (SmI₂) or magnesium in methanol (Mg/MeOH), can cleave sulfonyl groups under milder, non-basic conditions.[1]
-
Orthogonal Strategy: In the future, plan your synthesis with an orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions (e.g., acid-labile, base-labile, hydrogenolysis-labile).
-
-
Diagram: Troubleshooting Low Deprotection Yield
Sources
- 1. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. researchgate.net [researchgate.net]
- 3. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C8H10O3S | CID 30202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 7. The role of β-elimination for the clinical activity of hypomethylating agents and cyclophosphamide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
dealing with low reactivity of 2-(Phenylsulfonyl)ethanol
Welcome to the technical support resource for 2-(Phenylsulfonyl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for challenges related to the reactivity of this versatile building block. The unique electronic properties conferred by the phenylsulfonyl group can present specific hurdles in synthesis, which this guide aims to address in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound proceeding so slowly or not at all? I'm trying to use it as a nucleophile.
This is a common and excellent question. The low nucleophilic reactivity of the hydroxyl group in this compound is a direct consequence of the powerful electron-withdrawing nature of the adjacent phenylsulfonyl (PhSO₂) group.
Mechanistic Explanation:
The sulfonyl group inductively withdraws electron density from the entire ethyl chain, including the hydroxyl oxygen. This effect reduces the electron density on the oxygen atom, making its lone pairs less available to attack an electrophile. Compared to a simple alcohol like ethanol, the hydroxyl group of this compound is significantly less nucleophilic.[1][2]
Troubleshooting Workflow:
Solution: To overcome this, you must first convert the hydroxyl group into its corresponding alkoxide by using a strong base. The resulting alkoxide is a much more potent nucleophile.
-
Recommended Base: Sodium hydride (NaH) is an excellent choice. It is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the formation of the alkoxide.
-
Bases to Avoid: Hydroxide (e.g., NaOH, KOH) or alkoxide bases (e.g., NaOEt) can establish an equilibrium and may introduce competing nucleophiles into the reaction.[3]
Q2: I'm attempting a Williamson ether synthesis with this compound and an alkyl halide, but my yield is poor and I'm seeing an unexpected byproduct. What is happening?
This issue stems from a classic competition between two reaction pathways: the desired nucleophilic substitution (Sₙ2) and a very common side reaction, elimination (E2). The structure of this compound makes it particularly prone to elimination.
Mechanistic Explanation:
The powerful electron-withdrawing sulfonyl group not only makes the hydroxyl proton acidic, but it also significantly acidifies the protons on the carbon atom alpha to the sulfone (the -CH₂-SO₂- group). When you add a strong base to form the alkoxide for the Sₙ2 reaction, that same base can also abstract one of these acidic alpha-protons, triggering an E2 elimination to form phenyl vinyl sulfone .
Solution: To favor the desired Sₙ2 reaction, you need to carefully control the reaction conditions.
-
Temperature: Run the reaction at the lowest temperature possible. Elimination reactions often have a higher activation energy than substitution reactions, so lower temperatures will favor the Sₙ2 pathway. Start at 0 °C and allow the reaction to slowly warm to room temperature.
-
Solvent: Use a polar aprotic solvent like DMF or THF. These solvents solvate the cation (Na⁺) but not the alkoxide anion, keeping the nucleophile highly reactive.[4]
Protocol 1: Optimized Williamson Ether Synthesis
This protocol is designed to maximize the yield of the desired ether product while minimizing the formation of phenyl vinyl sulfone.
-
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a stir bar and sodium hydride (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes (x3) to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous DMF to the flask and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise via a syringe.
-
Stir the mixture at 0 °C for 30 minutes. You should observe the cessation of hydrogen gas evolution.
-
Add the alkyl halide (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, cool the flask back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Perform a standard aqueous workup by extracting with ethyl acetate, washing the organic layer with water and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Safety Note: Sodium hydride reacts violently with water to produce flammable hydrogen gas. Handle with extreme care in an inert atmosphere.
Q3: I need to convert the hydroxyl group into a good leaving group for a substitution reaction, but my attempts with tosyl chloride are leading directly to the elimination product. How can I prevent this?
This is an extension of the problem in FAQ 2. Converting the hydroxyl group into an excellent leaving group like a tosylate (-OTs) or mesylate (-OMs) dramatically increases the acidity of the alpha-protons and makes the molecule highly susceptible to E2 elimination, especially in the presence of a base. The pyridine or triethylamine used in the tosylation/mesylation step is often basic enough to trigger this elimination.
Solution: The key is to choose a pathway that avoids a strong base after the leaving group has been formed or to use a method that doesn't require activating the alcohol in this way.
Strategy 1: Mitsunobu Reaction
The Mitsunobu reaction is an excellent method for inverting the stereochemistry of an alcohol or for performing a nucleophilic substitution under mildly acidic conditions, completely avoiding the need for a strong base.[5] This is ideal for displacing the hydroxyl group with nucleophiles like carboxylates (to form esters) or phenols (to form ethers).
Protocol 2: Mitsunobu Esterification
-
Materials:
-
This compound (1.0 eq)
-
A carboxylic acid (e.g., Benzoic Acid) (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous THF
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound, the carboxylic acid, and PPh₃ in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD in THF dropwise. A color change and/or formation of a precipitate is typically observed.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Concentrate the reaction mixture and purify directly by flash column chromatography to separate the desired ester from triphenylphosphine oxide and other byproducts.
-
-
Safety Note: DEAD and DIAD are hazardous reagents. Handle with appropriate personal protective equipment in a chemical fume hood.
Strategy 2: Conversion to Alkyl Halide
Converting the alcohol to an alkyl chloride or bromide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be effective. These reactions proceed under acidic conditions where the E2 pathway is disfavored. The resulting alkyl halide is then a good substrate for subsequent Sₙ2 reactions with a wider range of nucleophiles.[6][7]
Data Summary: Reaction Condition Optimization
The choice of conditions can dramatically influence the ratio of substitution to elimination products.
| Reaction Type | Reagent/Conditions | Primary Product | Key Consideration |
| Etherification | 1. NaH, THF, 0°C2. RX | Sₙ2 (Ether) | Minimizes E2 by using low temperature and a non-nucleophilic base. |
| Tosylation | TsCl, Pyridine, >0°C | E2 (Alkene) | Pyridine base is sufficient to cause elimination of the highly activated tosylate. |
| Esterification | PPh₃, DEAD, RCO₂H | Sₙ2 (Ester) | Mitsunobu conditions avoid strong bases, preventing elimination. |
| Halogenation | SOCl₂ or PBr₃ | Sₙ2 (Halide) | Acidic conditions suppress the E2 pathway. |
References
-
Organic Chemistry Portal. Protective Groups.[Link]
-
Wikipedia. Protecting group.[Link]
-
NIH - PMC. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates.[Link]
-
NIH - PMC. Chemoselective Hydroxyl Group Transformation: An Elusive Target.[Link]
-
Chemistry LibreTexts. 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides.[Link]
-
Chemguide. THE NUCLEOPHILIC SUBSTITUTION REACTIONS BETWEEN HALOGENOALKANES AND HYDROXIDE IONS.[Link]
-
Save My Exams. Nucleophilic Substitution (Edexcel A Level Chemistry): Revision Note.[Link]
-
Study Mind. Reactivity of Halogenoalkanes (A-Level Chemistry).[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. savemyexams.com [savemyexams.com]
- 4. studymind.co.uk [studymind.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Work-up Procedures for Reactions with 2-(Phenylsulfonyl)ethanol
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the work-up procedures of reactions involving 2-(Phenylsulfonyl)ethanol. As a versatile building block and a precursor to a useful protecting group, this compound is a valuable reagent in organic synthesis. However, its unique properties can present challenges during product isolation and purification. This document is designed to provide practical, field-proven insights to help you navigate these challenges effectively.
Section 1: Understanding the Chemistry of this compound in Reaction Work-ups
This compound (C₈H₁₀O₃S) is a crystalline solid or viscous oil with a relatively high boiling point and polarity due to the sulfonyl and hydroxyl groups. These characteristics are crucial to consider when designing a work-up procedure, as they influence its solubility and partitioning behavior between organic and aqueous phases.
Section 2: Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the work-up of reactions where this compound is used as a reactant or as a protecting group.
Reactions where this compound is a Nucleophile (e.g., Mitsunobu and Etherification Reactions)
Q1: I've performed a Mitsunobu reaction using this compound to form a 2-(phenylsulfonyl)ethyl ether. Now I'm struggling to remove the triphenylphosphine oxide (TPPO) and hydrazine byproducts without losing my polar product. What is the recommended work-up procedure?
A1: This is a classic challenge in Mitsunobu reactions, exacerbated by the polarity of your product. The key is a multi-step approach that systematically removes the byproducts.
Underlying Principle: The work-up strategy relies on the differential solubility and reactivity of the desired product, TPPO, and the hydrazine derivative. TPPO exhibits moderate polarity and can be partially removed by precipitation from a non-polar solvent. The basic nature of the hydrazine byproduct allows for its removal via an acidic wash.
Recommended Protocol:
-
Initial Quenching and Solvent Removal:
-
After the reaction is complete (monitored by TLC), concentrate the reaction mixture in vacuo to remove the bulk of the solvent (e.g., THF, DCM).
-
-
Precipitation of Triphenylphosphine Oxide (TPPO):
-
Redissolve the crude residue in a minimal amount of a polar solvent in which your product is soluble (e.g., dichloromethane or ethyl acetate).
-
To this solution, add a non-polar solvent such as hexanes or diethyl ether dropwise while stirring. This will cause the less soluble TPPO to precipitate.
-
Cool the mixture in an ice bath to maximize precipitation and then filter off the solid TPPO. Wash the filter cake with a small amount of the cold non-polar solvent.[1][2]
-
Troubleshooting: If your product co-precipitates, you may need to adjust the solvent ratio or consider alternative methods for TPPO removal (see below).
-
-
Aqueous Work-up:
-
Concentrate the filtrate.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acidic components.
-
Water.
-
Brine (saturated aqueous NaCl solution) to aid in the separation of the layers and remove residual water.[3]
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
-
Chromatographic Purification:
-
The resulting crude product can be purified by flash column chromatography on silica gel. A gradient elution system, starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is typically effective. The high polarity of the sulfonyl group will likely require a significant proportion of the more polar solvent for elution.
-
Alternative TPPO Removal Strategies:
| Method | Description | Advantages | Disadvantages |
| Crystallization | If your product is a solid, recrystallization from a suitable solvent system can be highly effective in removing TPPO. | Can yield highly pure product. | Not applicable for oils; requires suitable solvent system. |
| Complexation with ZnCl₂ | Addition of zinc chloride can precipitate TPPO as a complex.[2] | Effective for polar products. | May require an additional filtration step. |
| Polymer-supported PPh₃ | Using a polymer-bound triphenylphosphine simplifies removal to a simple filtration step.[4] | Greatly simplifies work-up. | Higher cost of reagent. |
dot
Caption: Workflow for Mitsunobu reaction work-up.
Use of 2-(Phenylsulfonyl)ethyl as a Protecting Group for Alcohols
The 2-(phenylsulfonyl)ethyl (Pse) group is a valuable protecting group for alcohols, introduced via etherification. Its removal under basic conditions provides a useful orthogonality to many acid-labile protecting groups.
Q2: I have protected a sensitive alcohol with a 2-(phenylsulfonyl)ethyl group. What are the standard conditions for its removal, and what is the appropriate work-up procedure to isolate the deprotected alcohol?
A2: The removal of the 2-(phenylsulfonyl)ethyl group is typically achieved via a base-mediated elimination reaction. The work-up is generally straightforward, focusing on neutralizing the base and separating the resulting vinyl sulfone byproduct.
Underlying Principle: The acidity of the proton α to the sulfonyl group allows for its abstraction by a base, initiating an E2 elimination to release the free alcohol and phenyl vinyl sulfone.
Recommended Deprotection and Work-up Protocol:
-
Deprotection Reaction:
-
Dissolve the Pse-protected alcohol in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.
-
Treat the solution with a non-nucleophilic base. 1,8-Diazabicycloundec-7-ene (DBU) is commonly used. Other bases like potassium tert-butoxide can also be effective.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
-
Quenching and Aqueous Work-up:
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with a mild acidic solution, such as saturated aqueous ammonium chloride (NH₄Cl) or dilute hydrochloric acid (e.g., 1 M HCl), to neutralize the excess base.
-
Follow with a wash with water and then brine.
-
-
Removal of Phenyl Vinyl Sulfone:
-
The byproduct, phenyl vinyl sulfone, is relatively non-polar and can often be removed during chromatographic purification.
-
-
Drying, Concentration, and Purification:
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.
-
Purify the crude alcohol by flash column chromatography. The polarity of the eluent will depend on the polarity of the deprotected alcohol.
-
dot
Caption: Workflow for Pse-deprotection and work-up.
Synthesis of Sulfonamides
This compound can be a precursor for the synthesis of various sulfonamide-containing molecules, which are important pharmacophores.
Q3: I have synthesized a sulfonamide derivative from a precursor that involved this compound. My final product is contaminated with unreacted starting materials and byproducts. What is a general purification strategy?
A3: The purification of sulfonamides often involves a combination of aqueous washes and chromatography. The acidic nature of the N-H proton in primary and secondary sulfonamides can be exploited during the work-up.
General Purification Strategy:
-
Aqueous Extraction:
-
Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
If the sulfonamide is the desired product and you have basic impurities, wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove these.
-
Conversely, if you have acidic impurities and a neutral sulfonamide product, a wash with a mild base (e.g., saturated NaHCO₃) can be effective.
-
For primary or secondary sulfonamides, which are weakly acidic, extraction with a dilute aqueous base (e.g., 1 M NaOH) can be used to move the sulfonamide into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified and the sulfonamide product back-extracted into an organic solvent. This is a powerful purification technique.
-
-
Crystallization:
-
Sulfonamides are often crystalline solids. Recrystallization from a suitable solvent system is an excellent method for obtaining highly pure material.
-
-
Silica Gel Chromatography:
-
If the above methods are insufficient, flash column chromatography is a reliable option. The polarity of sulfonamides can vary greatly depending on the substitution pattern, so the choice of eluent will need to be optimized by TLC analysis.
-
Section 3: General Tips for Handling this compound and its Derivatives
-
Solubility: Due to the polar sulfonyl group, compounds containing the 2-(phenylsulfonyl)ethyl moiety may have significant solubility in polar organic solvents and even some solubility in water, especially if other polar functional groups are present. This should be considered during extractions to avoid loss of product into the aqueous phase.
-
Stability: The phenylsulfonyl group is generally robust and stable to a wide range of reaction conditions, including many oxidative and reductive methods.
-
TLC Visualization: The phenyl group allows for easy visualization of compounds containing this moiety on TLC plates under UV light (254 nm).
References
-
Organic Syntheses, Coll. Vol. 10, p.549 (2004); Vol. 77, p.186 (2000).
-
Shenvi Lab, Scripps Research. Work up tips: Reactions with Triphenylphosphine oxide. [Link]
- Tamboli, Y., et al. (2021).
-
Organic Synthesis. Mitsunobu reaction. [Link]
- Byrne, P. A., et al. (2012). A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. Organic & Biomolecular Chemistry, 10(18), 3531-3537.
-
University of Rochester, Department of Chemistry. Workup: Triphenylphosphine Oxide. [Link]
- Batesky, D. C., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(18), 9931–9936.
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
- Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578.
- Caddick, S., et al. (2006).
- Roy, R., et al. (1997). A Facile New Procedure for the Deprotection of Allyl Ethers under Mild Conditions. Canadian Journal of Chemistry, 75(3), 378-385.
- U.S. Patent No. 4,521,595.
- Gaded, A. M., et al. (2000). Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine. Pakistan Journal of Pharmaceutical Sciences, 13(1), 29-34.
Sources
Navigating the Nuances of 2-(Phenylsulfonyl)ethanol Reactivity: A Technical Support Guide
Welcome to our dedicated technical support center for 2-(Phenylsulfonyl)ethanol. As a key building block in modern organic synthesis, particularly in the construction of complex molecules for drug discovery, understanding its reactivity profile is paramount. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions, focusing specifically on the often-underestimated role of steric hindrance. My aim is to move beyond simple procedural instructions and offer a deeper understanding of the "why" behind the experimental observations, empowering you to optimize your reactions and overcome common hurdles.
Section 1: Troubleshooting Guide - When Reactions Don't Go as Planned
Issue 1: Incomplete or Sluggish Elimination Reactions to form Phenyl Vinyl Sulfone
Scenario: You are attempting a base-mediated elimination of this compound to generate phenyl vinyl sulfone, a critical Michael acceptor.[1] However, you are observing low yields, incomplete conversion, or require harsh reaction conditions (e.g., high temperatures, extended reaction times).
Root Cause Analysis: While the elimination of the β-hydroxy group is a standard E1cB or E2 reaction, its efficiency is highly sensitive to steric factors around both the α-proton and the hydroxyl leaving group.[2][3][4]
-
Steric Congestion at the α-Carbon: The rate-determining step in the E1cB mechanism is the deprotonation at the carbon alpha to the sulfonyl group.[2][3] If your substrate has bulky substituents on the same carbon as the phenylsulfonyl group, or on the β-carbon, access for the base to abstract the acidic α-proton can be restricted. This is a classic case of kinetic hindrance.
-
Base Selection and Steric Profile: The choice of base is critical. A sterically hindered base, such as lithium diisopropylamide (LDA) or potassium tert-butoxide, while strong, may be too bulky to efficiently access the α-proton in a sterically crowded environment. Conversely, a smaller, less hindered base like sodium hydride (NaH) or sodium hydroxide (NaOH) might be more effective, assuming solvent compatibility.
Troubleshooting Protocol:
-
Re-evaluate Your Base:
-
If using a bulky base (e.g., t-BuOK), consider switching to a smaller base like NaH or even DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), which is non-nucleophilic and can be effective in these eliminations.
-
Titrate Your Base: Ensure the stoichiometry of your base is accurate. An excess of base can sometimes lead to side reactions.
-
-
Solvent Optimization:
-
The solvent plays a crucial role in stabilizing the transition state. A polar aprotic solvent like THF, DMF, or DMSO is generally preferred as it can solvate the cation of the base without interfering with the deprotonation.[5]
-
If solubility of your substrate is an issue, consider a co-solvent system.
-
-
Temperature Adjustment:
-
While increasing temperature can accelerate the reaction, it can also promote side reactions. A systematic approach is best. Start at a lower temperature (e.g., 0 °C) and gradually warm the reaction to room temperature or slightly above, monitoring the progress by TLC or LC-MS.
-
Experimental Workflow for Optimizing Elimination:
Caption: Troubleshooting workflow for optimizing the elimination reaction.
Issue 2: Unwanted Side Reactions During Nucleophilic Substitution
Scenario: You are using this compound as a precursor for a nucleophilic substitution reaction, for instance, by first converting the hydroxyl group to a better leaving group (e.g., a tosylate or mesylate) and then reacting it with a nucleophile. However, you are observing significant amounts of the elimination product (phenyl vinyl sulfone) or other byproducts.
Root Cause Analysis: The acidity of the α-protons is the primary culprit here. The pKa of the protons alpha to a sulfonyl group is significantly lower than that of a typical alkane C-H bond, making them susceptible to deprotonation by even moderately strong bases.[6]
-
Base-Promoted Elimination: When you introduce a nucleophile that is also basic, it can preferentially abstract an α-proton, leading to elimination rather than the desired substitution.[7] This is particularly problematic with bulky nucleophiles, where the steric hindrance around the β-carbon favors the proton abstraction (E2 pathway) over the direct attack on the carbon (SN2 pathway).[8]
-
Leaving Group Ability: A very good leaving group (like tosylate or iodide) will favor both SN2 and E2 pathways.[9] If your nucleophile is sterically hindered, the E2 pathway will likely dominate.
Troubleshooting Protocol:
-
Choice of Nucleophile and Base:
-
If your nucleophile is basic, consider using a non-basic counterpart if possible. For example, for an oxygen nucleophile, use the alcohol under Mitsunobu conditions instead of the corresponding alkoxide.
-
If a base is required, use a non-nucleophilic, sterically hindered base like 2,6-lutidine or proton sponge to neutralize any acid generated without promoting elimination.
-
-
Leaving Group Modification:
-
A less reactive leaving group might disfavor the elimination pathway. While this could slow down your desired SN2 reaction, it can improve the overall yield by minimizing side reactions. Consider switching from a tosylate to a mesylate or even a halide.
-
-
Reaction Conditions:
-
Low Temperatures: Running the reaction at lower temperatures (e.g., -20 °C to 0 °C) will generally favor the SN2 pathway over the E2 pathway, as the activation energy for elimination is typically higher.
-
Solvent Choice: A polar aprotic solvent (e.g., DMF, acetonitrile) is generally best for SN2 reactions.[10]
-
Comparative Impact of Steric Hindrance on Substitution vs. Elimination:
| Nucleophile Steric Profile | Leaving Group | Likely Outcome | Recommended Action |
| Small, non-basic (e.g., Azide) | Good (e.g., Tosylate) | SN2 dominates | Proceed with standard conditions |
| Bulky, basic (e.g., t-butoxide) | Good (e.g., Tosylate) | E2 dominates | Use a less basic nucleophile or Mitsunobu conditions |
| Moderately bulky, basic | Moderate (e.g., Mesylate) | Mixture of SN2/E2 | Lower temperature, use non-nucleophilic base |
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is the phenylsulfonyl group so effective at activating the adjacent protons for deprotonation?
A1: The sulfonyl group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the ability of the sulfur atom to accommodate a negative charge on the adjacent carbon through d-orbital resonance.[11][12] This inductive effect and resonance stabilization significantly increase the acidity of the α-protons, making them readily abstractable by a base.[6]
Q2: Can I protect the hydroxyl group of this compound before performing reactions at the α-carbon?
A2: Yes, and this is often a good strategy to prevent unwanted elimination. Common protecting groups for alcohols, such as silyl ethers (e.g., TBS, TIPS) or benzyl ethers, are compatible with many reactions involving the α-carbon.[13][14][15] The choice of protecting group will depend on the subsequent reaction conditions you plan to employ. Remember to choose a protecting group that can be removed without affecting the rest of your molecule.[16]
Q3: I am observing decomposition of my starting material under strongly basic conditions. What could be happening?
A3: While the sulfonyl group is generally stable, under very harsh basic conditions and elevated temperatures, degradation pathways can open up. This could involve cleavage of the phenyl-sulfur bond or other unforeseen reactions. It is always advisable to use the mildest conditions possible to achieve the desired transformation. If you are observing decomposition, try lowering the temperature, using a less aggressive base, or decreasing the reaction time.
Q4: How does the stereochemistry at the β-carbon affect the elimination reaction?
A4: The stereochemistry at the β-carbon can have a profound impact on the rate of E2 elimination, which requires an anti-periplanar arrangement of the α-proton and the leaving group. If steric hindrance from substituents on the β-carbon prevents the molecule from adopting this conformation, the E2 pathway will be significantly slowed, and the reaction may proceed through a higher-energy syn-elimination or an E1cB pathway.[9]
Visualizing the Impact of Steric Hindrance on Reaction Pathways:
Caption: Steric hindrance dictates the outcome of nucleophilic attack.
References
-
Guan, Z.-H., Zuo, W., Zhao, L.-B., Ren, Z.-H., & Liang, Y.-M. (2007). An Economical and Convenient Synthesis of Vinyl Sulfones. Synthesis, 2007(09), 1465–1470. [Link]
-
Paquette, L. A., & Trost, B. M. (Eds.). (n.d.). phenyl vinyl sulfone and sulfoxide. Organic Syntheses. [Link]
-
E1cB-elimination reaction. (2023, November 7). Wikipedia. [Link]
-
E1cB Elimination Mechanism. (n.d.). Chemistry Steps. [Link]
- Improved preparation process of phenyl vinyl sulfone. (n.d.).
-
Protecting Groups. (n.d.). Organic Synthesis. [Link]
-
Protecting Groups List. (n.d.). SynArchive. [Link]
-
Kocienski, P. J. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (23), 4005–4037. [Link]
-
Relative Acidity of alpha-Hydrogens. (2020, May 30). Chemistry LibreTexts. [Link]
-
Acidity of alpha hydrogens. (n.d.). University of Calgary. [Link]
-
The E1 and E1cB Reactions. (2023, November 6). Chemistry LibreTexts. [Link]
-
Elimination Reactions of Alcohols. (2023, January 22). Chemistry LibreTexts. [Link]
-
E1 vs E2: Comparing the E1 and E2 Reactions. (2012, October 10). Master Organic Chemistry. [Link]
-
How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes? (2018, January 30). Reddit. [Link]
-
Nucleophilic substitution. (2023, December 1). Wikipedia. [Link]
-
5 Key Factors That Influence Acidity In Organic Chemistry. (2010, September 22). Master Organic Chemistry. [Link]
-
Sulfonic acid. (2023, November 29). Wikipedia. [Link]
Sources
- 1. An Economical and Convenient Synthesis of Vinyl Sulfones [organic-chemistry.org]
- 2. E1cB-elimination reaction - Wikipedia [en.wikipedia.org]
- 3. E1CB Elimination Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN102126995A - Improved preparation process of phenyl vinyl sulfone - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. agroipm.cn [agroipm.cn]
- 15. synarchive.com [synarchive.com]
- 16. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Technical Support Center: 2-(Phenylsulfonyl)ethanol (Pse) Protecting Group
Welcome to the technical support center for the 2-(Phenylsulfonyl)ethyl (Pse) protecting group. This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and drug development professionals utilizing the Pse group for carboxyl protection in peptide synthesis. As Senior Application Scientists, we have designed this resource to combine technical accuracy with practical, field-tested insights to help you overcome common challenges.
Introduction to the Pse Protecting Group
The 2-(Phenylsulfonyl)ethyl (Pse) group is a specialized, base-labile protecting group for carboxylic acids. It is employed in peptide synthesis due to its unique cleavage mechanism and its orthogonality with other common protecting groups. Unlike acid-labile groups (e.g., Boc, tBu) or those removed by hydrogenolysis (e.g., Z, Bzl), the Pse group is cleaved under mild, non-nucleophilic basic conditions via a β-elimination reaction. This property makes it particularly valuable in complex synthetic strategies where multiple orthogonal protecting groups are required.[1]
Frequently Asked Questions & Troubleshooting Guide
Section 1: Deprotection Issues
Question 1: My Pse deprotection is slow or incomplete. What are the common causes and how can I resolve this?
Answer: Incomplete or sluggish removal of the Pse group is one of the most common issues encountered. The cleavage relies on a base-mediated β-elimination mechanism, and its efficiency is highly dependent on several factors.
Causality and Explanation: The deprotection mechanism involves the abstraction of the proton alpha to the sulfonyl group by a base. This generates a carbanion, which then triggers the elimination of the carboxylate (the deprotected amino acid or peptide). The rate of this reaction is dictated by the acidity of this α-proton and the strength of the base used.
Troubleshooting Steps:
-
Base Selection: The choice and concentration of the base are critical.
-
Insufficient Strength: Triethylamine (TEA) is often sufficient, but if cleavage is slow, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is recommended.[1] DBU is significantly more basic than TEA and can accelerate the elimination.
-
Steric Hindrance: If the peptide sequence is sterically bulky around the Pse-protected carboxyl group, a less hindered base might be beneficial, although DBU is generally effective.
-
-
Solvent Effects: The reaction should be conducted in a polar aprotic solvent that can solvate the ions formed during the reaction.
-
Recommended Solvents: Pyridine, N,N-Dimethylformamide (DMF), or Dichloromethane (DCM) are suitable choices.
-
Poor Solvents: Non-polar solvents like hexane or toluene will significantly slow down the reaction.
-
-
Reaction Time and Temperature: While deprotection is typically rapid at room temperature (often complete within 1-2 hours), difficult cases may require extended reaction times. Gently warming the reaction to 30-40°C can also increase the rate, but should be monitored to prevent potential side reactions.
| Parameter | Standard Condition | Troubleshooting Adjustment | Rationale |
| Base | 10-20% TEA in Pyridine/DMF | 2-5% DBU in DMF/DCM | DBU is a stronger, non-nucleophilic base that promotes faster β-elimination.[1] |
| Solvent | Pyridine, DMF, DCM | Same, ensure anhydrous conditions | Polar aprotic solvents stabilize the transition state of the elimination reaction. |
| Time | 1-2 hours | Extend to 4-6 hours or monitor by HPLC | Allows the reaction to proceed to completion for sterically hindered substrates. |
| Temperature | Room Temperature (20-25°C) | Increase to 30-40°C | Provides additional energy to overcome the activation barrier. |
dot
Caption: Choice of base dictates the reaction outcome.
Section 3: Orthogonality and Compatibility
Question 3: Is the Pse group compatible with standard Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis (SPPS) strategies?
Answer: Yes, the Pse group is highly compatible with both major SPPS strategies due to its unique cleavage condition, making it an excellent orthogonal protecting group.
Compatibility Analysis:
-
Fmoc/tBu Strategy:
-
Fmoc Deprotection: The Pse group is completely stable to the piperidine solutions used to remove the Fmoc group.
-
tBu Side-Chain Deprotection: The Pse group is stable to the strong acids (e.g., Trifluoroacetic acid - TFA) used for the final cleavage and removal of tBu, Trt, and Pbf side-chain protecting groups.
-
-
Boc/Bzl Strategy:
-
Boc Deprotection: The Pse group is stable to the moderate acid conditions (TFA in DCM) used for repetitive Boc group removal.
-
Bzl Side-Chain Deprotection: The Pse group is stable to the very strong acids (e.g., HF) or the catalytic hydrogenation conditions used to remove benzyl-type side-chain protecting groups. This three-way orthogonality (acid-labile, base-labile, hydrogenation-labile) allows for complex synthetic schemes, such as on-resin cyclization or side-chain modification, where a specific carboxyl group must be deprotected while all other protecting groups remain intact.
-
| Protecting Group | Cleavage Condition | Stability of Pse Group | Orthogonal? |
| Boc | Moderate Acid (TFA) | Stable | Yes |
| Fmoc | Base (Piperidine) | Stable | Yes |
| tBu, Trt, Pbf | Strong Acid (TFA) | Stable | Yes |
| Z, Bzl | Hydrogenolysis / Strong Acid | Stable | Yes |
| Pse | Non-nucleophilic Base (DBU) | - | - |
Experimental Protocols
Protocol 1: Standard Deprotection of a Pse-Protected Carboxyl Group
This protocol outlines the standard procedure for removing the Pse group from a resin-bound peptide.
Reagents and Materials:
-
Pse-protected peptide-resin
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM) for washing
-
Methanol (MeOH) for washing
-
HPLC for reaction monitoring
Procedure:
-
Swell the Pse-protected peptide-resin in anhydrous DMF for 30 minutes.
-
Drain the DMF.
-
Prepare a 2% (v/v) solution of DBU in anhydrous DMF.
-
Add the DBU solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 1-2 hours.
-
Take a small sample of the resin, wash it thoroughly, cleave a small amount of peptide, and check for complete deprotection by HPLC or mass spectrometry.
-
If the reaction is incomplete, extend the reaction time for another 1-2 hours.
-
Once complete, drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and finally MeOH (2 times).
-
Dry the resin under vacuum. The deprotected carboxyl group is now ready for the next synthetic step (e.g., coupling or on-resin cyclization).
References
-
H. Kunz, H. Waldmann. The 2-(phenylsulfonyl)ethyl group, a novel carboxyl protecting group. Angewandte Chemie International Edition in English, 1982. [Link]
-
N. Balgobin, J. Chattopadhyaya. 2-(Benzenesulfonyl)ethyl as a new protecting group for the phosphate function in oligonucleotide synthesis. Acta Chemica Scandinavica, 1985. [Link]
Sources
Technical Support Center: Strategies to Minimize Side Reactions with 2-(Phenylsulfonyl)ethanol
Welcome to the technical support center for 2-(Phenylsulfonyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this versatile reagent. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to anticipate and mitigate common side reactions.
Introduction: The Dual Reactivity of this compound
This compound is a valuable building block in organic synthesis, prized for its phenylsulfonyl and hydroxyl functional groups.[1] This duality allows it to participate in a range of reactions, including nucleophilic substitutions and as a precursor for protecting groups.[1] However, this reactivity profile also presents challenges, primarily the propensity for side reactions under certain conditions. This guide provides a comprehensive overview of these potential issues and offers field-proven strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Elimination to Phenyl Vinyl Sulfone
Question: I am attempting a reaction with this compound under basic conditions and observing the formation of a significant byproduct. How can I identify and prevent this?
Answer: The most common side reaction of this compound, particularly in the presence of a base, is an E1cB-type elimination to form phenyl vinyl sulfone.[2][3] The electron-withdrawing nature of the phenylsulfonyl group increases the acidity of the α-protons, facilitating their removal by a base and subsequent elimination of the β-hydroxyl group.
Troubleshooting Guide: Minimizing Elimination
| Parameter | Recommendation | Rationale |
| Base Selection | Use non-nucleophilic, sterically hindered bases (e.g., DBU, DIPEA) or mild inorganic bases (e.g., K₂CO₃, Cs₂CO₃). | Strong, nucleophilic bases like alkoxides (e.g., NaOEt) or hydroxides can aggressively promote elimination.[4] Weaker or bulkier bases are less likely to abstract the α-proton. |
| Temperature | Maintain the lowest possible reaction temperature that allows for the desired transformation to proceed at a reasonable rate. | Higher temperatures generally favor elimination over substitution.[5] |
| Solvent | Employ polar aprotic solvents (e.g., DMF, DMSO, THF). | Polar aprotic solvents can stabilize the transition state of the desired nucleophilic substitution without promoting elimination to the same extent as protic solvents like ethanol.[6] |
| Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to basic conditions. | Extended reaction times increase the likelihood of side reactions. |
Experimental Protocol: Minimizing Elimination in a Substitution Reaction
This protocol describes a general procedure for the O-alkylation of a phenol with this compound, minimizing the formation of phenyl vinyl sulfone.
-
Reagent Preparation: Dissolve the phenol (1.0 equiv.) and K₂CO₃ (1.5 equiv.) in anhydrous DMF.
-
Reaction Setup: Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 15 minutes.
-
Addition of this compound: Add a solution of this compound (1.1 equiv.) in DMF dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
FAQ 2: Michael Addition and Polymerization of Phenyl Vinyl Sulfone
Question: My reaction mixture has become viscous and difficult to work with. What is causing this, and how can I avoid it?
Answer: The formation of a viscous reaction mixture is often indicative of the polymerization of phenyl vinyl sulfone, the elimination byproduct. Phenyl vinyl sulfone is a highly reactive Michael acceptor, readily undergoing conjugate addition with nucleophiles, including other molecules of phenyl vinyl sulfone in an anionic polymerization process.[7][8]
Troubleshooting Guide: Preventing Polymerization
| Strategy | Implementation | Rationale |
| Control of Elimination | Follow the strategies outlined in FAQ 1 to minimize the formation of phenyl vinyl sulfone. | The most effective way to prevent polymerization is to avoid the formation of the monomer. |
| Use of Radical Inhibitors | In cases where radical-initiated polymerization is a concern, the addition of a radical inhibitor such as BHT (butylated hydroxytoluene) may be beneficial. | While anionic polymerization is more common in this context, radical pathways can also contribute to polymer formation. |
| Reaction Concentration | Run the reaction at a lower concentration. | Higher concentrations of the phenyl vinyl sulfone monomer can accelerate the rate of polymerization. |
FAQ 3: Use as a Protecting Group and Deprotection Issues
Question: I am considering using this compound to form a protecting group. What are the potential side reactions during protection and deprotection?
Answer: The 2-(phenylsulfonyl)ethoxycarbonyl (Psec) group is a useful amine protecting group, particularly in peptide synthesis.[9][10] It is introduced by reacting an amine with a suitable Psec-precursor, such as Psec-Cl or Psec-OSu. The primary concern during the introduction of the Psec group is the potential for elimination of the this compound precursor under basic conditions.
Deprotection of the Psec group is typically achieved under basic conditions, which intentionally induces elimination to liberate the free amine. However, the liberated phenyl vinyl sulfone can then react with nucleophilic side chains of the peptide or the deprotected amine itself.
Troubleshooting Guide: Psec Protecting Group Chemistry
| Stage | Issue | Mitigation Strategy |
| Protection | Elimination of this compound precursor. | Use mild bases (e.g., NaHCO₃, DIPEA) and low temperatures during the coupling reaction. |
| Deprotection | Michael addition of phenyl vinyl sulfone to the deprotected amine or other nucleophilic residues. | Use a scavenger, such as a thiol (e.g., mercaptoethanol), to trap the phenyl vinyl sulfone as it is formed. |
FAQ 4: Purification Challenges
Question: I am having difficulty purifying my product from residual this compound and its byproducts. What are the recommended purification methods?
Answer: The separation of this compound from its primary byproduct, phenyl vinyl sulfone, and any resulting polymer can be challenging due to their similar polarities.
Troubleshooting Guide: Purification Strategies
| Method | Application and Conditions |
| Flash Column Chromatography | Silica gel is the standard stationary phase. A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective. Phenyl vinyl sulfone is less polar and will typically elute before this compound. The polymer, if formed, may remain on the column or elute with very polar solvents.[11] |
| Recrystallization | If your desired product is a solid, recrystallization can be an effective method for purification. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below should be chosen.[12][13] A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective.[14] |
| Preparative HPLC | For difficult separations or to achieve very high purity, preparative reverse-phase HPLC can be employed. A C18 column with a water/acetonitrile or water/methanol gradient is a common starting point.[11] |
References
-
Recrystallization. (n.d.). HBCSE. Retrieved January 11, 2026, from [Link]
-
Product Class 11: Peptides. (n.d.). Science of Synthesis. Retrieved January 11, 2026, from [Link]
-
Supporting Information Stereoselective synthesis of vinyl sulfones via silver-catalyzed sulfonylation of styrenes. (n.d.). Retrieved January 11, 2026, from [Link]
- Morton, M. (1983). Anionic Polymerization: Principles and Practice. Academic Press.
-
Separation of Phenyl vinyl sulfone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 11, 2026, from [Link]
-
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved January 11, 2026, from [Link]
-
Hadjichristidis, N., Pitsikalis, M., & Iatrou, H. (2007). Anionic vinyl polymerization - 50 years after Michael Szwarc. ResearchGate. Retrieved January 11, 2026, from [Link]
-
Recrystallization and Crystallization. (n.d.). Retrieved January 11, 2026, from [Link]
-
Aldol Condensation. (n.d.). Chemistry Steps. Retrieved January 11, 2026, from [Link]
-
Anionic vinyl polymerization. (n.d.). Polymer Science Learning Center. Retrieved January 11, 2026, from [Link]
-
Anionic Polymerization Involves the Polymerization of Vinyl Monomers Possessing Strong Electronegative Groups. (n.d.). E-RESEARCHCO. Retrieved January 11, 2026, from [Link]
- Rotula-Sims, D., et al. (2004). Condensation of β-hydroxy sulfones and vinyl sulfones with aldehydes and ketones using phenyllithium as base. Comptes Rendus Chimie, 7(8-9), 851-858.
-
Phenyl vinyl sulfone. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
- Julia, M., & Paris, J. M. (1973). Syntheses a l'aide de sulfones v.-methode de synthese generale de doubles liaisons. Tetrahedron Letters, 14(49), 4833-4836.
-
SYNTHESIS NOTES. (n.d.). Aapptec Peptides. Retrieved January 11, 2026, from [Link]
- Rosauer, K., & Jäschke, A. (2007). The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc. Molecules, 12(11), 2441-2459.
- Kumar, P., & Kumar, R. (2013). Studies Directed toward the Stereoselective Synthesis of Cytospolide E. The Journal of Organic Chemistry, 78(17), 8486-8495.
-
Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
How to Carry Out a Recrystallization. (2013, February 3). YouTube. Retrieved January 11, 2026, from [Link]
- Machado, E., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1237-1246.
- Wenthold, P. G., & Lorkovic, I. M. (2002). Ei Elimination: An Unprecedented Facet of Sulfone Chemistry. Journal of the American Chemical Society, 124(40), 11844-11845.
-
Introduction to Peptide Synthesis. (2019, February 15). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]
- Barlos, K., et al. (1994). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin.
- Oliver-Meseguer, J., et al. (2018). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant.
- Process for preparing phenethanol ethers. (1997). Google Patents.
-
Introduction to Peptide Synthesis. (2011). Current Protocols in Protein Science. Retrieved January 11, 2026, from [Link]
- Grognec, E. L., & Quintard, J. P. (2000). Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. European Journal of Organic Chemistry, 2000(13), 2325-2330.
-
Adaptive alcohols-alcohols cross-coupling via TFA catalysis: access of unsymmetrical ethers. (2025). Chemistry Central Journal. Retrieved January 11, 2026, from [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
23.3 Dehydration of Aldol Products: Synthesis of Enones. (2023, September 20). OpenStax. Retrieved January 11, 2026, from [Link]
- Fache, E., et al. (1994). Acid-Catalyzed Etherification of Glycerol with Long-Alkyl-Chain Alcohols. Journal of the American Oil Chemists' Society, 71(1), 67-70.
- Paquette, L. A., & Fuchs, P. L. (Eds.). (2004). Handbook of Reagents for Organic Synthesis: Reagents for Silicon-Mediated Organic Synthesis. John Wiley & Sons.
- Chan, T. H., & Ong, B. S. (1980). Regioselective and stereoselective methods for the synthesis of the pentitols. Journal of Organic Chemistry, 45(15), 2982-2987.
-
Vinyl Sulfone: A Multi-Purpose Function in Proteomics. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Stereoselective Synthesis of ( E )-β-Aryloxyl and Alkyloxyl Acrylates Through DABCO-Catalysed Michael Additions of Phenols and Alcohols to Ethyl 2,3-Butadienoate. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Condensation of β-hydroxy sulfones and vinyl sulfones with aldehydes and ketones using phenyllithium as base [comptes-rendus.academie-sciences.fr]
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Validation & Comparative
A Tale of Two Sulfonyls: A Comparative Guide to 2-(Phenylsulfonyl)ethanol and Tosyl Chloride for Amine Protection
In the intricate world of multi-step organic synthesis, particularly within pharmaceutical and materials science research, the judicious selection of protecting groups is a critical determinant of success. Amines, with their inherent nucleophilicity and basicity, frequently require temporary masking to prevent undesirable side reactions. Among the arsenal of amine protecting groups, those based on sulfonyl functionalities offer exceptional stability. This guide provides an in-depth, objective comparison of two such strategies: the classic and robust p-toluenesulfonyl (tosyl) group, introduced via tosyl chloride, and the more modern, base-labile 2-(phenylsulfonyl)ethyl carbamate (Psec) group, derived from 2-(phenylsulfonyl)ethanol.
This analysis moves beyond a simple cataloging of reagents to explore the mechanistic underpinnings, practical applications, and comparative performance of each, supported by experimental protocols and data. Our goal is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.
Core Principles: Sulfonamide vs. Carbamate Protection
At the heart of this comparison lies the fundamental difference in the nature of the protected amine. Tosyl chloride reacts with a primary or secondary amine to form a highly stable sulfonamide (R-NHTs).[1][2] The strong electron-withdrawing nature of the tosyl group significantly diminishes the nucleophilicity and basicity of the nitrogen atom, rendering it inert to a wide range of reaction conditions.[1]
Conversely, this compound is the precursor to the 2-(phenylsulfonyl)ethoxycarbonyl (Psec) protecting group. It is first converted to an activated form, typically 2-(phenylsulfonyl)ethyl chloroformate, which then reacts with an amine to form a carbamate (R-NH-CO-O-CH₂CH₂SO₂Ph). Carbamates, in general, are effective at reducing amine reactivity and are a cornerstone of peptide synthesis and other complex molecular constructions.[3][4] The Psec group, however, possesses a unique, latent reactivity that allows for its selective removal under specific basic conditions.
The Stalwart Protector: Tosyl Chloride
The tosyl group has long been a workhorse in organic synthesis, valued for its exceptional stability across a broad spectrum of reaction conditions, including strongly acidic and basic media, as well as many oxidative and reductive environments.[1][2] This robustness, however, is a double-edged sword, as the cleavage of the tosyl group from a sulfonamide often necessitates harsh conditions that may not be compatible with sensitive functional groups elsewhere in the molecule.[1]
Mechanism of Protection and Deprotection
Protection: The protection of an amine with tosyl chloride is a straightforward nucleophilic substitution reaction. The amine's lone pair of electrons attacks the electrophilic sulfur atom of the tosyl chloride, with the concomitant expulsion of a chloride ion. A base, such as pyridine or triethylamine, is typically employed to neutralize the hydrochloric acid byproduct.[2]
Deprotection: The formidable stability of the N-S bond in tosylamides makes their cleavage challenging. Common methods involve:
-
Strongly acidic conditions: Refluxing in concentrated strong acids like hydrobromic acid or sulfuric acid can effect cleavage, but these conditions are often destructive to the substrate.[5]
-
Reductive cleavage: A variety of reducing agents can cleave the tosyl group, often via a single electron transfer (SET) mechanism. Reagents such as sodium in liquid ammonia, sodium naphthalenide, or samarium(II) iodide are effective but require strictly anhydrous and inert conditions.[2][6][7][8]
Diagram: Tosyl Protection and Deprotection
Caption: Workflow for the activation of this compound, subsequent amine protection, and base-mediated deprotection.
Comparative Analysis: Head-to-Head Performance
| Feature | Tosyl Chloride (Ts-Cl) | This compound (Psec-OH) |
| Protecting Group | p-Toluenesulfonyl (Tosyl, Ts) | 2-(Phenylsulfonyl)ethoxycarbonyl (Psec) |
| Protected Linkage | Sulfonamide | Carbamate |
| Stability | Exceptionally high; stable to strong acids and bases, many oxidants and reductants. [1][2] | Good; stable to acidic conditions and catalytic hydrogenation. [6] |
| Deprotection Conditions | Harsh: Strong acids (HBr, H₂SO₄) or strong reducing agents (Na/NH₃, SmI₂). [5][7][8] | Mild: Non-nucleophilic bases (DBU, TBAF). [9] |
| Orthogonality | Orthogonal to base-labile and some hydrogenation-labile groups. Not orthogonal to acid-labile groups under harsh acidic deprotection. [2][10] | Orthogonal to acid-labile (e.g., Boc) and hydrogenation-labile (e.g., Cbz) groups. [6] |
| Byproducts of Deprotection | p-Toluenesulfonic acid or its reduced derivatives. | Carbon dioxide and phenyl vinyl sulfone. |
| Potential Side Reactions | Di-tosylation of primary amines. [11]O-tosylation of hydroxyl groups. [1] | Potential for Michael addition of the deprotected amine to the phenyl vinyl sulfone byproduct. |
Experimental Protocols
Protocol 1: Protection of a Primary Amine with Tosyl Chloride
Materials:
-
Primary amine (1.0 eq.)
-
Tosyl chloride (1.1 eq.)
-
Pyridine (2.0 eq.)
-
Dichloromethane (DCM)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the primary amine in DCM and cool the solution to 0 °C in an ice bath.
-
Add pyridine to the solution.
-
Add tosyl chloride portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield the N-tosylated amine.
Protocol 2: Reductive Deprotection of a Tosylamide with Samarium(II) Iodide
Materials:
-
N-Tosylamide (1.0 eq.)
-
Samarium(II) iodide (SmI₂) solution in THF (2.2 eq.)
-
Anhydrous THF
-
Anhydrous methanol
-
Saturated Na₂S₂O₃ (aq)
-
Saturated NaHCO₃ (aq)
-
Extraction solvent (e.g., ethyl acetate)
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the N-tosylamide in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C.
-
Add the SmI₂ solution dropwise until a persistent deep blue color is observed.
-
Add anhydrous methanol and stir for 30-60 minutes at 0 °C.
-
Quench the reaction by the addition of saturated Na₂S₂O₃ solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the free amine.
Protocol 3: Synthesis of 2-(Phenylsulfonyl)ethyl Chloroformate
Materials:
-
This compound (1.0 eq.)
-
Triphosgene (0.4 eq.)
-
Anhydrous DCM
-
Anhydrous pyridine (catalytic)
-
Inert atmosphere (e.g., argon)
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a catalytic amount of pyridine.
-
Slowly add a solution of triphosgene in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction can be monitored for the disappearance of the starting alcohol by TLC.
-
The resulting solution of 2-(phenylsulfonyl)ethyl chloroformate is typically used immediately in the next step without isolation.
Protocol 4: Protection of a Primary Amine with 2-(Phenylsulfonyl)ethyl Chloroformate
Materials:
-
Primary amine (1.0 eq.)
-
Solution of 2-(phenylsulfonyl)ethyl chloroformate in DCM (from Protocol 3, ~1.1 eq.)
-
Triethylamine (1.5 eq.)
-
DCM
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the primary amine and triethylamine in DCM and cool to 0 °C.
-
Slowly add the freshly prepared solution of 2-(phenylsulfonyl)ethyl chloroformate.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the N-Psec protected amine.
Protocol 5: Base-Mediated Deprotection of an N-Psec Carbamate
Materials:
-
N-Psec protected amine (1.0 eq.)
-
1,8-Diazabicycloundec-7-ene (DBU) (1.5 eq.)
-
Acetonitrile (or THF)
-
Extraction solvent (e.g., ethyl acetate)
-
Water
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the N-Psec protected amine in acetonitrile.
-
Add DBU and stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DBU and byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the free amine.
Conclusion: Selecting the Right Tool for the Job
The choice between tosyl chloride and this compound for amine protection is a strategic decision that hinges on the overall synthetic plan.
Tosyl chloride is the reagent of choice when a highly robust protecting group is required to withstand a series of harsh reaction conditions. Its ease of introduction and the often crystalline nature of the resulting tosylamides facilitate purification. However, the synthetic chemist must be prepared to employ equally harsh conditions for its removal, which may limit its applicability in the synthesis of complex, sensitive molecules.
This compound , through its conversion to the Psec protecting group, offers a more elegant solution for syntheses that demand mild deprotection conditions and orthogonality. The ability to cleave the Psec group under non-hydrolytic basic conditions, while leaving acid- and hydrogenation-labile groups intact, makes it a powerful tool for the synthesis of intricate molecular architectures. While requiring an additional activation step, the strategic advantage gained in the deprotection phase often justifies this initial investment.
Ultimately, a deep understanding of the stability and reactivity profiles of both the tosyl and Psec protecting groups empowers the synthetic chemist to design more efficient, selective, and successful synthetic routes.
References
- Benchchem. (2025).
- Benchchem. (2025). An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis. Benchchem.
-
Wikipedia. (2023). Protecting group. In Wikipedia. Retrieved from [Link]
- Wagner, J., & Wenschuh, H. (2007). The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc-. Molecules, 12(3), 514-533.
- Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. Journal of the American Chemical Society.
- Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2023).
- Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic letters, 24(18), 3736–3740.
- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2003).
- 2-Trimethylsilylethanesulfonyl (SES) versus Tosyl (Ts) Protecting Group in the Preparation of Nitrogen-Containing Five-Membered Rings. A Novel Route for the Synthesis of Substituted Pyrrolines and Pyrrolidines. Arkivoc, 2008(16), 24-35.
- Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. (2023). Chemistry (Weinheim an der Bergstrasse, Germany), 29(41), e202301312.
- Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. (2023). Chemistry – A European Journal, 29(41).
- Mechanism of base-induced hydrolysis of carbamates 2–5.
- Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride.
- A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol.
- Master Organic Chemistry. (2018).
- Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal.
- 2,5-Dimethylphenacyl carbamate: a photoremovable protecting group for amines and amino acids. (1998). The Journal of organic chemistry, 63(23), 8072–8076.
- PrepChem.com. (n.d.).
- RXSOl GROUP. (n.d.).
- ChemistryViews. (2022). New Carbamate Deprotection Complements Existing Methods. ChemistryViews.
- Sigma-Aldrich. (n.d.).
- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (2019).
- Lu, K., & Kwon, O. (2011).
- Process for preparing alkyl/aryl chloroformates. (2005).
- Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. (2018). The Journal of organic chemistry, 83(15), 8346–8355.
- Wiley-VCH. (2011). 1 Protection Reactions.
Sources
- 1. grokipedia.com [grokipedia.com]
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
comparison of 2-(Phenylsulfonyl)ethanol with other sulfonylating agents
An In-Depth Guide to Sulfonylating Agents: A Comparative Analysis of 2-(Phenylsulfonyl)ethanol and Classical Sulfonyl Chlorides
For researchers, scientists, and drug development professionals, the strategic introduction of the sulfonyl group (—SO₂—) is a cornerstone of modern medicinal chemistry and organic synthesis. This functional group is integral to a vast array of pharmaceuticals, including antibacterial sulfa drugs, diuretics, and various enzyme inhibitors, primarily due to its ability to act as a rigid hydrogen bond acceptor and modulate a molecule's physicochemical properties.[1][2][3][4] The reagents used to install this group, known as sulfonylating agents, are therefore critical tools in the synthetic chemist's arsenal.
This guide provides a comprehensive comparison between the classical, highly reactive sulfonylating agents, such as p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl), and the stable, versatile building block, this compound. While often grouped under the broad umbrella of "sulfonyl reagents," their synthetic roles are fundamentally different. Classical agents are primarily used for the activation of alcohols, converting them into excellent leaving groups. In contrast, this compound serves as a stable precursor for construction , ultimately forming phenyl vinyl sulfone, a powerful Michael acceptor for building complex molecular architectures.[5][6] Understanding this functional dichotomy is essential for logical and efficient synthetic design.
The Classical Approach: Alcohol Activation with Sulfonyl Chlorides
p-Toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are the archetypal reagents for converting alcohols, which possess a notoriously poor hydroxyl leaving group, into highly effective sulfonate ester leaving groups (tosylates and mesylates). This transformation is a pivotal first step in many nucleophilic substitution (Sₙ2) and elimination (E2) reactions.[7][8][9]
Mechanism of Action and Reactivity
The reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the highly electrophilic sulfur atom of the sulfonyl chloride.[8] This process expels a chloride ion and, following deprotonation by a base (typically pyridine or triethylamine), yields the stable sulfonate ester. The base is crucial as it neutralizes the hydrochloric acid byproduct, driving the reaction to completion.
While both TsCl and MsCl achieve the same functional outcome, their mechanistic pathways can diverge, particularly based on the choice of base.
-
Tosylation (with TsCl): Lacking protons on the carbon adjacent (alpha) to the sulfonyl group, TsCl reacts almost exclusively through a direct nucleophilic attack on the sulfur atom.
-
Mesylation (with MsCl): MsCl possesses acidic alpha-protons. In the presence of a strong, non-nucleophilic base like triethylamine, it can be deprotonated to form a highly reactive and transient "sulfene" intermediate (H₂C=SO₂). This sulfene is then rapidly trapped by the alcohol. With a weaker base like pyridine, the direct nucleophilic attack mechanism predominates.[10][11]
This reactivity makes sulfonyl chlorides powerful but also sensitive. They are corrosive, react readily with moisture, and must be handled under anhydrous conditions.
Caption: General mechanism for the tosylation of an alcohol.
A Modern Alternative: this compound as a Construction Hub
This compound is a crystalline solid or viscous liquid that is stable, easy to handle, and not sensitive to moisture.[5][12][13][14] It is not a direct sulfonylating agent for activating alcohols. Instead, its primary value lies in its efficient conversion to phenyl vinyl sulfone , a potent and versatile building block in organic synthesis.[15][16]
Mechanism of Utility: From Stable Precursor to Reactive Intermediate
The conversion is an elimination reaction where the hydroxyl group and a proton on the adjacent carbon are removed to form a double bond. This is typically achieved by first converting the hydroxyl into a better leaving group, such as an acetate ester, followed by base-mediated elimination or pyrolysis.[16]
The resulting phenyl vinyl sulfone is a powerful Michael acceptor due to the electron-withdrawing nature of the phenylsulfonyl group, which polarizes the carbon-carbon double bond.[17][18] This allows a wide range of soft nucleophiles (amines, thiols, enolates, etc.) to add to the β-carbon, forming a new carbon-sulfur bond and a stable carbon-carbon or carbon-heteroatom bond in a predictable manner.
This two-step strategy—elimination followed by conjugate addition—positions this compound not as a reagent for functional group interconversion, but as a linchpin for molecular assembly.
Caption: Synthetic utility of this compound via phenyl vinyl sulfone.
Head-to-Head Comparison: Choosing the Right Tool for the Job
The decision to use a classical sulfonyl chloride versus this compound is dictated entirely by the desired synthetic outcome. They are not interchangeable competitors but rather reagents with distinct and complementary functions.
| Feature | p-Toluenesulfonyl Chloride (TsCl) / Mesyl Chloride (MsCl) | This compound |
| Reagent Class | Sulfonyl Chloride | Hydroxy-functionalized Sulfone |
| Primary Synthetic Role | Activation: Converts alcohols into excellent leaving groups.[6][9] | Construction: Precursor to a Michael acceptor (phenyl vinyl sulfone).[5][16] |
| Key Transformation | R-OH → R-OTs/OMs | R-OH → PhSO₂CH=CH₂ → PhSO₂CH₂CH₂-Nu |
| Mechanism of Use | Nucleophilic substitution at the sulfur atom.[8] | Elimination followed by conjugate (Michael) addition.[15] |
| Reactivity | Very high; sensitive to moisture and nucleophiles. | High stability; requires activation for elimination.[5][12] |
| Handling & Safety | Corrosive solid/liquid. Generates HCl byproduct.[7] | Stable solid/liquid. No corrosive byproducts from its use as a precursor.[13] |
| Typical Reaction Partners | Alcohols, phenols, amines. | Bases for the elimination step; a wide array of nucleophiles for the addition step. |
| Ultimate Product | An intermediate primed for substitution or elimination. | A new, more complex molecule with a stable C-S bond. |
Experimental Protocols
The following protocols illustrate the distinct applications of these reagents.
Protocol 1: Activation of Benzyl Alcohol using p-Toluenesulfonyl Chloride (TsCl)
This procedure demonstrates the conversion of a primary alcohol into a tosylate, an excellent leaving group.
Methodology:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 20 mL) and benzyl alcohol (1.0 mmol).
-
Cool the flask to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.5 mmol) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 mmol).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-6 hours until TLC analysis indicates complete consumption of the starting alcohol.
-
Workup: Quench the reaction by slowly adding cold water (15 mL). Transfer the mixture to a separatory funnel and extract with DCM (2 x 20 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 15 mL) to remove pyridine, saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude benzyl tosylate, which can be purified by recrystallization from a hexane/ethyl acetate mixture.
Causality: Pyridine acts as both a base to neutralize the generated HCl and as a nucleophilic catalyst. The low temperature helps to control the exothermic reaction and prevent side products.
Caption: Experimental workflow for alcohol tosylation.
Protocol 2: Synthesis of Phenyl Vinyl Sulfone and Subsequent Michael Addition
This two-part protocol illustrates the primary application of this compound: forming a Michael acceptor and using it in a C-C bond-forming reaction.
Part A: Synthesis of Phenyl Vinyl Sulfone (Adapted from established elimination methodologies)[15][16]
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in pyridine (5 mL) and cool to 0 °C.
-
Slowly add acetic anhydride (1.5 mmol) and stir the mixture at room temperature overnight to form the acetate ester intermediate.
-
Remove pyridine under reduced pressure. Dissolve the resulting crude acetate ester in toluene (10 mL).
-
Add 1,8-Diazabicycloundec-7-ene (DBU) (1.2 mmol) and heat the mixture to reflux (approx. 110 °C) for 2-3 hours, monitoring by TLC for the formation of the vinyl sulfone.
-
Workup: Cool the reaction, dilute with ethyl acetate (30 mL), and wash with 1 M HCl (2 x 15 mL) and brine (15 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure phenyl vinyl sulfone.
Part B: Michael Addition of Diethyl Malonate to Phenyl Vinyl Sulfone
-
To a solution of diethyl malonate (1.1 mmol) in anhydrous THF (10 mL), add sodium hydride (1.1 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C. Stir for 20 minutes until gas evolution ceases.
-
Add a solution of phenyl vinyl sulfone (1.0 mmol, from Part A) in THF (5 mL) dropwise to the enolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Workup: Carefully quench the reaction with saturated NH₄Cl solution (10 mL). Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to obtain the desired adduct.
Causality: The first part converts the alcohol into an acetate, a better leaving group, allowing for an E2 elimination promoted by the strong, non-nucleophilic base DBU. The second part uses a soft carbon nucleophile (diethyl malonate enolate) which selectively attacks the β-position of the electron-deficient vinyl sulfone.
Conclusion: A Tale of Two Distinct Synthetic Philosophies
In the landscape of sulfonyl-containing reagents, this compound and classical sulfonyl chlorides like TsCl and MsCl are not rivals but rather exponents of two different synthetic strategies.
-
Sulfonyl chlorides are indispensable reagents for activation . They are the go-to choice when a synthetic plan requires the conversion of an alcohol's hydroxyl group into a sulfonate ester, transforming it into a superb leaving group for subsequent substitution or elimination reactions.
-
This compound is a superior tool for construction . It provides a stable, safe, and convenient entry point to phenyl vinyl sulfone, a versatile building block that enables the formation of complex molecules through powerful reactions like the Michael addition.
The expert synthetic chemist recognizes this fundamental distinction, selecting the appropriate reagent not based on a perceived superiority, but on the specific transformation required to advance their synthetic goals.
References
A comprehensive, numbered list of all cited sources with full details and URLs will be provided here.
Sources
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- 3. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
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- 7. nbinno.com [nbinno.com]
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- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. echemi.com [echemi.com]
- 12. CAS 20611-21-6: this compound | CymitQuimica [cymitquimica.com]
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- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. US2801267A - Production of vinyl sulfones - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. An Economical and Convenient Synthesis of Vinyl Sulfones [organic-chemistry.org]
A Comparative Guide to the Stability of Sulfonyl Protecting Groups
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. Among the arsenal of protective strategies for amines and alcohols, sulfonyl groups stand out for their robustness and unique reactivity profiles. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the stability of common sulfonyl protecting groups, supported by experimental data and detailed protocols. We will delve into the nuances of tosyl (Ts), mesyl (Ms), and nosyl (Ns) groups, among others, to empower you with the knowledge to make informed decisions in your synthetic endeavors.
The Enduring Utility of Sulfonyl Protecting Groups
Sulfonyl protecting groups, characterized by the R-SO₂- moiety, are widely employed to temporarily mask the reactivity of amines and, to a lesser extent, alcohols. The formation of a sulfonamide from an amine significantly reduces its nucleophilicity and basicity due to the strong electron-withdrawing nature of the sulfonyl group. This electronic effect delocalizes the nitrogen lone pair, rendering it less available for reaction.[1][2] Similarly, the conversion of an alcohol to a sulfonate ester alters its reactivity, although this transformation is more commonly used to convert the hydroxyl into a good leaving group.[3][4]
The stability of the resulting sulfonamide or sulfonate ester is a double-edged sword. While it provides resilience against a broad spectrum of reaction conditions, it can also necessitate harsh reagents for deprotection, potentially compromising the integrity of sensitive functional groups within the molecule.[5][6] The choice of a specific sulfonyl protecting group, therefore, hinges on a careful balance between the required stability during synthetic transformations and the ease of its eventual removal.
Comparative Stability Analysis
The stability of a sulfonyl protecting group is not an absolute property but rather is highly dependent on the reaction conditions. Here, we compare the stability of the most common sulfonyl groups—tosyl, mesyl, and nosyl—under acidic, basic, reductive, and oxidative conditions.
| Protecting Group | Structure | Acid Stability | Base Stability | Reductive Cleavage | Nucleophilic Cleavage |
| Tosyl (Ts) | CH₃C₆H₄SO₂- | Very High | High | Possible (Harsh) | Resistant |
| Mesyl (Ms) | CH₃SO₂- | Very High | High | Possible (Harsh) | Resistant |
| Nosyl (Ns) | O₂NC₆H₄SO₂- | High | Moderate | Possible | Facile |
| Dansyl (Ds) | (CH₃)₂NC₁₀H₆SO₂- | Moderate | Moderate | Possible | Moderate |
| Trisyl (Tris) | ((CH₃)₂CH)₃C₆H₂SO₂- | Very High | Very High | Very Difficult | Very Resistant |
Table 1: Qualitative Comparison of the Stability of Common Sulfonyl Protecting Groups.
Acid Stability
Tosyl and mesyl groups are renowned for their exceptional stability under a wide range of acidic conditions, from dilute aqueous acids to strong Lewis acids.[5] This robustness makes them ideal for syntheses that require acidic steps. The nosyl group also exhibits considerable stability in acidic media. However, prolonged exposure to very strong, hot acids can lead to cleavage of most sulfonamides.[7] A study on the chemoselective deprotection of N-arylsulfonamides using trifluoromethanesulfonic acid (TfOH) demonstrated that while possible, the conditions are generally harsh.[7]
Base Stability
Sulfonamides are generally stable to a variety of basic conditions, including alkoxides and aqueous hydroxides. This stability is a key advantage over many other amine protecting groups. However, the nosyl group shows moderate lability towards strong bases, which can facilitate its removal under specific conditions.
Reductive Cleavage
The reductive cleavage of the N-S bond is a common strategy for deprotecting sulfonamides, particularly the robust tosyl and mesyl groups. Traditional methods often employ harsh conditions, such as dissolving metal reductions (e.g., sodium in liquid ammonia).[8] Milder reductive conditions have been developed, including the use of magnesium in methanol (Mg/MeOH) and low-valent titanium reagents.[9][10][11][12] The mechanism of the Mg/MeOH reduction is thought to involve single-electron transfer from magnesium to the sulfonamide.[10][11]
Nucleophilic Cleavage: The Nosyl Advantage
The most significant distinction among these protecting groups lies in their susceptibility to nucleophilic cleavage. The presence of the electron-withdrawing nitro group on the aromatic ring of the nosyl group renders it highly susceptible to nucleophilic aromatic substitution (SNAr). This unique reactivity allows for the facile cleavage of nosylamides under mild, often neutral conditions, using soft nucleophiles like thiolates.[13][14] This method, famously utilized in the Fukuyama amine synthesis, provides a high degree of orthogonality with other protecting groups.[13]
Experimental Protocols
Protection of an Amine with Tosyl Chloride
This protocol describes a general procedure for the tosylation of a primary or secondary amine.
Materials:
-
Amine (1.0 equiv)
-
Tosyl chloride (1.1 equiv)
-
Pyridine or Triethylamine (1.5 equiv)
-
Dichloromethane (DCM)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the amine in DCM.
-
Add pyridine or triethylamine and cool the solution to 0 °C.
-
Add tosyl chloride portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Caption: General workflow for the protection of an amine as a tosylamide.
Deprotection of a Nosylamide (Fukuyama Deprotection)
This protocol outlines the cleavage of a nosyl group using thiophenol and a base.[13]
Materials:
-
N-Nosyl protected amine (1.0 equiv)
-
Thiophenol (2.0 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the N-nosyl protected amine in DMF or acetonitrile.
-
Add K₂CO₃ or Cs₂CO₃ to the solution.
-
Add thiophenol and stir the reaction at room temperature until completion (monitor by TLC).
-
Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amine by column chromatography or distillation.
Caption: Simplified mechanism of nosyl group deprotection via a Meisenheimer complex.
Reductive Deprotection of a Tosylamide with Mg/MeOH
This protocol describes a milder reductive method for tosyl group cleavage.[9][10][11]
Materials:
-
N-Tosyl protected amine (1.0 equiv)
-
Magnesium turnings (10-20 equiv)
-
Anhydrous methanol
-
Saturated aqueous NH₄Cl or NaHCO₃ solution
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a solution of the N-tosyl protected amine in anhydrous methanol, add magnesium turnings.
-
Stir the mixture at room temperature or under reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and quench by the slow addition of saturated aqueous NH₄Cl or NaHCO₃ solution.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove methanol.
-
Partition the residue between water and DCM or ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the crude amine by column chromatography.
Choosing the Right Sulfonyl Protecting Group
The selection of an appropriate sulfonyl protecting group is a critical decision in the design of a synthetic route. The following decision tree provides a simplified guide for this process.
Caption: Decision workflow for selecting a sulfonyl protecting group.
Conclusion
Sulfonyl protecting groups offer a powerful tool for the protection of amines and alcohols in organic synthesis. Their stability and reactivity profiles vary significantly, allowing for strategic selection based on the specific demands of a synthetic sequence. While tosyl and mesyl groups provide exceptional robustness, their removal often requires harsh conditions. The nosyl group, in contrast, offers the significant advantage of mild and orthogonal deprotection via nucleophilic cleavage. By understanding the comparative stability and reactivity of these groups, and by utilizing the appropriate experimental protocols, researchers can effectively navigate the challenges of complex molecule synthesis.
References
-
Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Smyth, J. E., Butler, J. R., & Keller, P. A. (2021). The Detosylation of Chiral 1,2-Bis(tosylamides). The Journal of Organic Chemistry, 86(15), 10343–10350. [Link]
-
Khalifa, A., Redmond, R., Sánchez-Sanz, G., & Evans, P. (2022). Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. The Journal of Organic Chemistry, 87(18), 12087–12095. [Link]
- Reddy, G. S., & Baskaran, S. (2003). A mild and efficient method for the reductive cleavage of sulfonamides using Mg/MeOH. Tetrahedron Letters, 44(45), 8261-8264.
-
Okamoto, S., Shohji, N., & Kawaji, T. (2011). Ti(O-i-Pr)4/Me3SiCl/Mg-Mediated Reductive Cleavage of Sulfonamides and Sulfonates to Amines and Alcohols. Organic Letters, 13(10), 2626–2629. [Link]
-
Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry, 75(13), 4632–4635. [Link]
- Kocienski, P. J. (2004). Protecting Groups. Thieme.
-
Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. [Link]
-
Chem-Station. (2014, May 6). Sulfonyl Protective Groups. Chem-Station Int. Ed.[Link]
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]
-
Wikipedia contributors. (2023, December 1). Tosyl group. Wikipedia. [Link]
-
Wikipedia contributors. (2023, October 29). Dansyl chloride. Wikipedia. [Link]
-
Wikipedia contributors. (2023, March 15). 2,4,6-Triisopropylbenzenesulfonyl azide. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Chem-Station. (2014, January 21). Cheletropic Reaction. Chem-Station Int. Ed.[Link]
-
Wikipedia contributors. (2023, November 11). Sulfolene. Wikipedia. [Link]
-
Fier, P. S., Kim, S., & Maloney, K. M. (2022). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. [Link]
-
Evans, M. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]
-
LibreTexts Chemistry. (2020, May 30). 14.3: Alcohol conversion to Esters - Tosylate and Carboxylate. [Link]
-
Fier, P. S., Kim, S., & Maloney, K. M. (2022). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. [Link]
-
Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353–359. [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]
-
LibreTexts Chemistry. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Jack Westin. (n.d.). Alcohols Important Reactions - Alcohols - MCAT Content. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. [Link]
-
Wikipedia contributors. (2023, November 28). Protecting group. Wikipedia. [Link]
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]
-
National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
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Assessing the Efficiency of 2-(Phenylsulfonyl)ethanol as a Protecting Group: A Comparative Guide for Researchers
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and purity. The ideal protecting group should be readily introduced and removed under mild conditions, exhibit stability to a range of synthetic transformations, and be orthogonal to other protecting groups present in the molecule. This guide provides a comprehensive technical assessment of 2-(Phenylsulfonyl)ethanol (PSE) as a protecting group, evaluating its efficiency and comparing its performance against other commonly employed alternatives for the protection of carboxylic acids, alcohols, amines, and phosphates.
The Rise of the 2-(Phenylsulfonyl)ethyl (PSE) Protecting Group
The 2-(phenylsulfonyl)ethyl (PSE) group has emerged as a valuable tool in the synthetic chemist's arsenal, primarily due to its unique cleavage mechanism. Unlike many protecting groups that rely on acidic or hydrogenolytic conditions for removal, the PSE group is cleaved under basic conditions via a β-elimination pathway. This base-lability offers a significant advantage in terms of orthogonality, allowing for selective deprotection in the presence of acid-sensitive or hydrogenation-labile functionalities.
The core principle behind the PSE group's utility lies in the electron-withdrawing nature of the phenylsulfonyl moiety, which acidifies the protons on the adjacent methylene group. Upon treatment with a base, a proton is abstracted, initiating an E2 elimination to release the deprotected functional group, ethenesulfonylbenzene, and the conjugate acid of the base.
}
Figure 1: General mechanism of base-induced β-elimination for the deprotection of a PSE-protected functional group (R-X).
This guide will delve into the practical applications of the PSE group for various functionalities, providing detailed experimental protocols and comparative data to inform your synthetic strategy.
Protection of Carboxylic Acids: A Robust Alternative to Traditional Esters
Carboxylic acids are frequently protected as esters to mask their acidic proton and prevent unwanted nucleophilic addition to the carbonyl group.[1] While simple alkyl esters like methyl or ethyl esters are common, their removal often requires harsh hydrolytic conditions. Benzyl esters, though removable by mild hydrogenolysis, are incompatible with reactions involving catalytic hydrogenation.[2][3] Tert-butyl esters are cleaved under acidic conditions, which may not be suitable for acid-sensitive substrates.[3]
The 2-(phenylsulfonyl)ethyl ester offers a compelling alternative, providing robust protection under acidic and neutral conditions while being readily cleaved by base.
Experimental Protocols:
Protection of Carboxylic Acids with this compound:
A general and efficient method for the esterification of carboxylic acids with this compound involves the use of a carbodiimide coupling agent, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[4]
-
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) and this compound (1.1 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add DMAP (0.1 equiv).
-
Add EDC (1.2 equiv) portion-wise and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction with DCM and wash with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the 2-(phenylsulfonyl)ethyl ester, which can be purified by column chromatography if necessary.
-
Deprotection of 2-(Phenylsulfonyl)ethyl Esters:
The cleavage of the PSE group from a carboxylic acid is typically achieved using a mild, non-nucleophilic base.
-
Procedure:
-
Dissolve the 2-(phenylsulfonyl)ethyl ester (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.
-
Add a slight excess of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl to remove the DBU.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected carboxylic acid.
-
Comparative Data:
| Protecting Group | Introduction Conditions | Deprotection Conditions | Stability |
| Methyl Ester | Fischer esterification (acidic) | Acidic or basic hydrolysis | Stable to mild base/acid |
| Benzyl Ester | Fischer esterification, alkylation | Hydrogenolysis (Pd/C, H₂) | Stable to acid/base |
| tert-Butyl Ester | Acid-catalyzed addition of isobutylene | Strong acid (e.g., TFA) | Stable to base, hydrogenolysis |
| 2-(Phenylsulfonyl)ethyl Ester | Carbodiimide coupling | Mild base (e.g., DBU) | Stable to acid, hydrogenolysis |
Protection of Alcohols: An Orthogonal Strategy to Silyl and Benzyl Ethers
The protection of alcohols is a cornerstone of organic synthesis.[5] Common choices include silyl ethers (e.g., TBDMS, TIPS), which are labile to fluoride and acid, and benzyl ethers, which are removed by hydrogenolysis.[6][7] The 2-(phenylsulfonyl)ethyl ether provides a valuable orthogonal protecting group, stable to both acidic and reductive conditions, yet readily cleaved by base.
Experimental Protocols:
Protection of Alcohols with this compound:
The formation of a 2-(phenylsulfonyl)ethyl ether can be achieved under Williamson ether synthesis conditions.
-
Procedure:
-
To a solution of the alcohol (1.0 equiv) in anhydrous THF at 0 °C, add a strong base such as sodium hydride (NaH) (1.2 equiv).
-
Stir the mixture for 30 minutes, then add 2-(phenylsulfonyl)ethyl bromide (1.3 equiv).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.
-
Deprotection of 2-(Phenylsulfonyl)ethyl Ethers:
Similar to the ester deprotection, a non-nucleophilic base is used to cleave the ether linkage.
-
Procedure:
-
Dissolve the 2-(phenylsulfonyl)ethyl ether (1.0 equiv) in anhydrous THF.
-
Add DBU (1.5 equiv) and stir the reaction at room temperature.
-
Monitor the reaction by TLC. Upon completion, dilute with ethyl acetate and wash with 1 M HCl.
-
Wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected alcohol.
-
Comparative Data:
| Protecting Group | Introduction Conditions | Deprotection Conditions | Stability |
| TBDMS Ether | TBDMSCl, imidazole, DMF | F⁻ (e.g., TBAF), mild acid | Stable to base, hydrogenolysis |
| Benzyl Ether | NaH, BnBr | Hydrogenolysis (Pd/C, H₂) | Stable to acid/base |
| MOM Ether | MOMCl, DIPEA | Acidic hydrolysis | Stable to base, hydrogenolysis |
| 2-(Phenylsulfonyl)ethyl Ether | NaH, PSE-Br | Mild base (e.g., DBU) | Stable to acid, hydrogenolysis, F⁻ |
Protection of Amines: A Mildly Cleavable Carbamate
The protection of amines is crucial in peptide synthesis and the synthesis of nitrogen-containing natural products. Common amine protecting groups include the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[8][9] The 2-(phenylsulfonyl)ethoxycarbonyl (Pseoc) group offers an alternative base-labile carbamate that can be cleaved under milder conditions than Fmoc in some cases.
A related and widely used strategy for amine protection is the use of the 2-nitrobenzenesulfonyl (nosyl) group, particularly in the context of the Fukuyama amine synthesis.[1][10][11] The nosyl group is readily cleaved under mild conditions using a thiol nucleophile, offering excellent orthogonality to other common amine protecting groups.[11]
Experimental Protocols:
Protection of Amines as 2-(Phenylsulfonyl)ethyl Carbamates:
-
Procedure:
-
To a solution of the amine (1.0 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equiv) in anhydrous DCM at 0 °C, add 2-(phenylsulfonyl)ethyl chloroformate (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Dilute with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.
-
Deprotection of 2-(Phenylsulfonyl)ethyl Carbamates:
-
Procedure:
-
Dissolve the Pseoc-protected amine (1.0 equiv) in a suitable solvent like acetonitrile.
-
Add a mild base such as potassium carbonate (K₂CO₃) (2.0 equiv) and stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, filter off the base and concentrate the filtrate.
-
Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry, and concentrate to yield the deprotected amine.
-
Comparative Data:
| Protecting Group | Introduction Conditions | Deprotection Conditions | Stability |
| Boc Carbamate | Boc₂O, base | Strong acid (e.g., TFA) | Stable to base, hydrogenolysis, mild acid |
| Fmoc Carbamate | Fmoc-Cl or Fmoc-OSu, base | Piperidine in DMF | Stable to acid, hydrogenolysis |
| Cbz Carbamate | Cbz-Cl, base | Hydrogenolysis (Pd/C, H₂) | Stable to acid, mild base |
| Pseoc Carbamate | Pseoc-Cl, base | Mild base (e.g., K₂CO₃, DBU) | Stable to acid, hydrogenolysis |
Protection of Phosphates: A Key Role in Oligonucleotide Synthesis
The protection of the phosphate group is of paramount importance in the chemical synthesis of oligonucleotides.[2][12] The 2-(phenylsulfonyl)ethyl group has been successfully employed for the protection of the internucleotidic phosphodiester linkage.[2] Its base-lability allows for its removal under conditions that are compatible with the other protecting groups used in oligonucleotide synthesis.
Experimental Protocols:
Protection of Phosphates with this compound:
The protection of a phosphodiester as a 2-(phenylsulfonyl)ethyl triester is typically achieved during the phosphite-triester or phosphoramidite approach to oligonucleotide synthesis.
-
General Procedure (Phosphoramidite approach):
-
The 5'-hydroxyl group of a nucleoside is protected (e.g., with a dimethoxytrityl group).
-
The 3'-hydroxyl group is phosphitylated using a phosphoramidite reagent bearing the 2-(phenylsulfonyl)ethyl protecting group on the phosphorus atom.
-
The resulting phosphite triester is coupled to the 5'-hydroxyl of the next nucleoside on the solid support.
-
The phosphite is then oxidized to the stable phosphate triester.
-
Deprotection of 2-(Phenylsulfonyl)ethyl Phosphates:
The PSE group is readily cleaved from the phosphate triester using ammoniacal solutions, which are commonly used in the final deprotection step of oligonucleotide synthesis.
-
Procedure:
-
The solid-supported oligonucleotide is treated with concentrated aqueous ammonia at room temperature or elevated temperature.
-
This single step typically cleaves the oligonucleotide from the support, removes the protecting groups from the nucleobases, and cleaves the 2-(phenylsulfonyl)ethyl groups from the phosphate backbone.
-
Comparative Data:
| Protecting Group | Introduction Conditions | Deprotection Conditions | Stability |
| 2-Cyanoethyl | During phosphoramidite synthesis | Mild base (e.g., NH₄OH) | Labile to strong base |
| Methyl | During phosphoramidite synthesis | Thiophenol/triethylamine | Stable to ammonia |
| 2-(Phenylsulfonyl)ethyl | During phosphoramidite synthesis | Mild base (e.g., NH₄OH) | Labile to strong base |
Orthogonality and Chemoselectivity
A key advantage of the 2-(phenylsulfonyl)ethyl protecting group is its orthogonality to many other commonly used protecting groups.[9][13] Its stability to acidic conditions allows for the selective removal of acid-labile groups like Boc and trityl in its presence. Furthermore, its resistance to catalytic hydrogenolysis enables the deprotection of benzyl-based protecting groups without affecting the PSE group. Conversely, the mild basic conditions required for PSE cleavage leave acid-labile and hydrogenation-labile groups intact.
}
Figure 2: Orthogonality of the PSE protecting group with other common protecting groups.
Conclusion
The 2-(phenylsulfonyl)ethyl protecting group offers a valuable and versatile tool for the protection of carboxylic acids, alcohols, amines, and phosphates. Its key attribute is its lability to mild basic conditions via a β-elimination mechanism, which provides excellent orthogonality with a wide range of other protecting groups. This feature is particularly advantageous in the synthesis of complex molecules requiring multiple, selective deprotection steps. While the introduction of the PSE group may in some cases require conditions that are not as mild as for some other protecting groups, its robust stability and unique cleavage pathway make it a powerful option for challenging synthetic endeavors. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can effectively integrate the this compound protecting group into their synthetic strategies to enhance efficiency and achieve their target molecules with greater success.
References
- Balgo bin, N.; Chattopadhyaya, J. B. Use of 2-Phenylsulfonylethyl as a Phosphate Protecting Group in DNA Synthesis Using the Phosphite-Triester Approach. Acta Chem. Scand., Ser. B1985, 39, 883-886.
- Fukuyama, T.; Jow, C.-K.; Cheung, M. 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Lett.1995, 36, 6373-6374.
- Alonso, D. A.; Nájera, C.; Varea, M. π-Deficient 2-(Arylsulfonyl)ethyl Esters as Protecting Groups for Carboxylic Acids. Synthesis2003, 2003, 277-287.
-
Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols - ResearchGate. (URL: [Link])
- Carboxyl Protecting Groups. In Greene's Protective Groups in Organic Synthesis; Wuts, P. G. M., Ed.; John Wiley & Sons, Inc.: Hoboken, NJ, USA, 2006.
-
Fukuyama Amine Synthesis | Chem-Station Int. Ed. (URL: [Link])
- Efficient and selective deprotection method for N-protected 2(3H)-benzoxazolones and 2(3H)-benzothiazolones. Tetrahedron2004, 60, 10843-10852.
- Phosphate Protecting Groups. In Greene's Protective Groups in Organic Synthesis; Wuts, P. G. M., Ed.; John Wiley & Sons, Inc.: Hoboken, NJ, USA, 2006.
- Alcohol Protecting Groups. In Greene's Protective Groups in Organic Synthesis; Wuts, P. G. M., Ed.; John Wiley & Sons, Inc.: Hoboken, NJ, USA, 2006.
-
Protecting Groups - K. C. Nicolaou. (URL: [Link])
-
VI Protecting Groups and Orthogonal Protection Strategies. (URL: [Link])
-
Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates - Michael Pittelkow. (URL: [Link])
- Albericio, F. Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers2000, 55, 123-139.
-
13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (URL: [Link])
-
The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc - NIH. (URL: [Link])
-
A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC - NIH. (URL: [Link])
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- 5. Ether cleavage - Wikipedia [en.wikipedia.org]
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- 9. Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
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A Strategic Alternative to Conventional Sulfonamide Synthesis: A Comparative Guide to 2-(Phenylsulfonyl)ethanol and its Role in Amine Protection
In the landscape of modern drug discovery and development, the sulfonamide functional group remains a cornerstone of medicinal chemistry. Its prevalence in a wide array of therapeutic agents underscores the continuous need for robust and versatile synthetic methodologies.[1] While the classical approach of reacting sulfonyl chlorides with amines has been a workhorse in the field, it is not without its limitations, including the often harsh conditions required and the moisture sensitivity of the sulfonyl chloride precursors.[2] This guide introduces a strategic alternative centered around the use of 2-(phenylsulfonyl)ethanol as a precursor for the 2-(phenylsulfonyl)ethyl (Pse) amine protecting group, offering a nuanced approach to the synthesis and manipulation of sulfonamides.
This guide will provide an in-depth comparison of the Pse-protection/deprotection strategy with the traditional sulfonamide synthesis from sulfonyl chlorides. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a quantitative comparison of their performance.
The 2-(Phenylsulfonyl)ethyl (Pse) Group: A Reversible Sulfonamide
Unlike the direct and often irreversible formation of a sulfonamide from a sulfonyl chloride, the strategy involving this compound introduces the concept of a temporary, or "protecting," sulfonamide. In this approach, an amine is first converted to an N-(2-phenylsulfonyl)ethyl sulfonamide. This transformation can be viewed as the "protection" of the amine. The resulting sulfonamide is stable under various conditions but can be selectively cleaved under specific, mild basic conditions to regenerate the free amine. This cleavage proceeds through a β-elimination mechanism.
This protection/deprotection strategy offers a powerful tool for complex multi-step syntheses where the modulation of an amine's reactivity is crucial. The true precursor in this methodology is often phenyl vinyl sulfone, which can be synthesized from this compound. Amines can then undergo a Michael addition to phenyl vinyl sulfone to form the Pse-protected amine.
Head-to-Head Comparison: Pse-Protection vs. Sulfonyl Chlorides
| Feature | 2-(Phenylsulfonyl)ethyl (Pse) Protection/Deprotection | Sulfonyl Chloride Method |
| Precursor Stability | Phenyl vinyl sulfone is generally stable and less moisture-sensitive than many sulfonyl chlorides. | Sulfonyl chlorides are often highly reactive and susceptible to hydrolysis, requiring anhydrous reaction conditions.[2] |
| Reaction Conditions | Protection (Michael addition) is often carried out under mild, often ambient, conditions. Deprotection is achieved with a non-nucleophilic base. | Synthesis typically requires a base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct and can sometimes require elevated temperatures.[3] |
| Versatility | Offers a method for temporarily masking an amine's reactivity, allowing for subsequent transformations at other sites in the molecule. | Primarily used for the permanent installation of a sulfonamide group. |
| Cleavage | The Pse group is readily cleaved under specific basic conditions, regenerating the amine. | The resulting sulfonamide bond is generally very stable and not intended for cleavage. |
| Byproducts | The protection step is an addition reaction with no byproducts. Deprotection yields the free amine, phenyl vinyl sulfone, and water. | The reaction of a sulfonyl chloride with an amine generates one equivalent of HCl, which must be neutralized. |
Reaction Mechanisms: A Tale of Two Pathways
The synthetic utility of these two approaches is rooted in their distinct reaction mechanisms.
The Pse Protection/Deprotection Pathway
The formation of the Pse-protected amine proceeds via a Michael addition of the amine to phenyl vinyl sulfone. The subsequent deprotection is a base-mediated β-elimination.
Caption: Reaction mechanism for the protection of an amine with phenyl vinyl sulfone and subsequent deprotection.
The Traditional Sulfonyl Chloride Pathway
The reaction of a primary or secondary amine with a sulfonyl chloride is a classic nucleophilic acyl substitution-type reaction at the sulfur atom.
Caption: Reaction mechanism for the synthesis of a sulfonamide from an amine and a sulfonyl chloride.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Pse-protection/deprotection sequence and a traditional sulfonamide synthesis.
Protocol 1: Synthesis of N-(2-Phenylsulfonyl)ethyl Aniline (Pse Protection)
This protocol describes the Michael addition of aniline to phenyl vinyl sulfone.
Materials:
-
Aniline
-
Phenyl vinyl sulfone
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve phenyl vinyl sulfone (1.0 eq) in ethanol.
-
Add aniline (1.1 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford N-(2-phenylsulfonyl)ethyl aniline.
Protocol 2: Cleavage of N-(2-Phenylsulfonyl)ethyl Aniline (Pse Deprotection)
This protocol describes the base-mediated β-elimination of the Pse group.
Materials:
-
N-(2-Phenylsulfonyl)ethyl aniline
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve N-(2-phenylsulfonyl)ethyl aniline (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add DBU (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate aniline.
Protocol 3: Synthesis of N-Phenylbenzenesulfonamide (Traditional Method)
This protocol describes the reaction of aniline with benzenesulfonyl chloride.
Materials:
-
Aniline
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve aniline (1.0 eq) in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the cooled solution.
-
Slowly add benzenesulfonyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain N-phenylbenzenesulfonamide.
Conclusion
The use of this compound as a precursor for the 2-(phenylsulfonyl)ethyl amine protecting group presents a valuable and strategic alternative to the direct synthesis of sulfonamides from sulfonyl chlorides. While the traditional method is effective for the direct installation of a stable sulfonamide linkage, the Pse-protection/deprotection strategy offers a level of synthetic flexibility that is indispensable for the construction of complex molecules. The mild conditions for both the introduction and removal of the Pse group, coupled with the stability of the protected intermediate, make this an attractive approach for modern organic synthesis. The choice between these two methodologies will ultimately depend on the specific synthetic goals and the overall strategic plan for the target molecule.
References
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Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
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Willingdon College, Sangli. Protection and Deprotection. [Link]
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Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]
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Halder, R. (2024, January 19). Advanced Organic Chemistry: Protecting Groups [Video]. YouTube. [Link]
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Wiley. (n.d.). Greene's Protective Groups in Organic Synthesis, 2 Volume Set, 6th Edition. [Link]
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Zhu, Q., & Lu, Y. (2008). Organocatalytic Michael Addition of Aldehydes to Vinyl Sulfones: Enantioselective α-Alkylations of Aldehydes and Their Derivatives. Organic Letters, 10(20), 4501–4504. [Link]
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Open Library. (n.d.). Protective groups in organic synthesis by Theodora W. Greene. [Link]
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Journal of the Chemical Society B: Physical Organic. (1967). The addition of amines to vinyl sulphones and sulphonamides. [Link]
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ResearchGate. (2021). Is it possible to do a Michael addition reaction between Vinyl sulfones and Phenolic Amines?[Link]
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Zuo, Z., & MacMillan, D. W. C. (2014). Photoredox α‑Vinylation of α‑Amino Acids and N‑Aryl Amines. Journal of the American Chemical Society, 136(28), 5257–5260. [Link]
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Organic Syntheses. (n.d.). Phenyl vinyl sulfone and sulfoxide. [Link]
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Curran, D. P., & Du, W. (2014). Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines. Beilstein Journal of Organic Chemistry, 10, 1628–1635. [Link]
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ResearchGate. (2012). N-[2-(Phenylsulfonyl)ethyl]benzylamine. [Link]
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Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(21), 3736–3740. [Link]
-
ResearchGate. (2015). How can I unprotect a secondary amine protected from ethyl carbamate?[Link]
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Tacic, A., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Serbian Chemical Society, 85(1), 1-25. [Link]
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Organic Syntheses. (n.d.). α-Phenylethylamine. [Link]
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ChemistryViews. (2022). New Carbamate Deprotection Complements Existing Methods. [Link]
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Journal of Organic and Pharmaceutical Chemistry. (2014). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate. [Link]
-
ORCA - Cardiff University. (n.d.). Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines. [Link]
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A Comparative Guide to 2-(Phenylsulfonyl)ethanol and Its Application as a Precursor to the Base-Labile Psec Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of multistep organic synthesis, particularly in pharmaceutical and peptide chemistry, the judicious selection of protecting groups is a cornerstone of success. This guide provides an in-depth technical analysis of 2-(Phenylsulfonyl)ethanol, a versatile chemical intermediate. While it has applications in material science and as a general synthetic building block, its most significant role is as a precursor to the 2-(Phenylsulfonyl)ethoxycarbonyl (Psec) protecting group for amines. We will explore the chemical principles that govern the Psec group's function, focusing on its base-lability, which positions it as a direct alternative to the widely adopted 9-fluorenylmethoxycarbonyl (Fmoc) group. This guide offers a comparative analysis of the Psec strategy against the canonical Fmoc and tert-Butoxycarbonyl (Boc) methodologies, supported by mechanistic insights, detailed experimental protocols, and quantitative comparisons to empower researchers in making informed strategic decisions for their synthetic campaigns.
Introduction to this compound: A Versatile Precursor
This compound is an organic compound characterized by a phenylsulfonyl group attached to an ethanol backbone.[1] This structure is deceptively simple, yet it imparts a unique combination of chemical properties that make it a valuable intermediate in synthesis. The molecule possesses two key features:
-
The Hydroxyl Group (-OH): This functional group provides a reactive handle for derivatization, most notably for conversion into an activated species capable of protecting other functional groups.[1]
-
The Phenylsulfonyl Group (Ph-SO₂-): As a potent electron-withdrawing group, it significantly increases the acidity of the protons on the adjacent methylene carbon (the α-carbon). This electronic effect is the linchpin of the molecule's utility as a protecting group precursor.
The primary application explored in this guide is the use of this compound to generate the 2-(Phenylsulfonyl)ethoxycarbonyl (Psec) group, a carbamate-based protecting group for primary and secondary amines.
The Psec Protecting Group: Principle and Mechanism
The Psec group leverages a classic organic chemistry principle: base-catalyzed β-elimination. The strategy involves two distinct phases: protection of the amine and its subsequent deprotection under mild basic conditions.
Synthesis of the Activating Agent: 2-(Phenylsulfonyl)ethyl Chloroformate (Psec-Cl)
To be used as a protecting group, the this compound moiety must first be converted into an activated form that can react with an amine. The most common activating agent is the corresponding chloroformate, Psec-Cl. This is typically synthesized by reacting this compound with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent.[2][3] This reaction is analogous to the well-established synthesis of other chloroformates.[4]
Caption: Synthesis of 2-(Phenylsulfonyl)ethyl Chloroformate (Psec-Cl).
The Protection/Deprotection Workflow
The overall workflow is a two-stage process. First, the target amine is protected by reacting it with Psec-Cl, typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct. Second, when the protection is no longer needed, the Psec group is cleaved using a different, carefully chosen base.
Caption: General workflow for amine protection using the Psec group.
The Core Mechanism: Base-Catalyzed β-Elimination
The true utility of the Psec group lies in its clever deprotection mechanism. Unlike acid-labile groups (like Boc) or those requiring hydrogenation (like Cbz), Psec is removed via a base-catalyzed β-elimination (E1cB mechanism).[5]
-
Proton Abstraction: A base removes the most acidic proton, which is on the carbon alpha to the strongly electron-withdrawing sulfonyl group.
-
Carbanion Formation: This creates a resonance-stabilized carbanion intermediate.
-
Elimination: The negative charge initiates an elimination cascade, breaking the C-O bond, liberating the free amine, carbon dioxide, and phenyl vinyl sulfone as byproducts.
Caption: The E1cB mechanism for the cleavage of the Psec protecting group.
Comparative Analysis with Alternative Protecting Groups
The choice of a protecting group is dictated by the overall synthetic strategy, particularly the stability of other functional groups in the molecule. The Psec group's base-lability makes it an orthogonal partner to acid-labile groups like Boc and a direct alternative to the base-labile Fmoc group.[1]
| Feature | Psec Group | Fmoc Group | Boc Group |
| Full Name | 2-(Phenylsulfonyl)ethoxycarbonyl | 9-Fluorenylmethyloxycarbonyl | tert-Butoxycarbonyl |
| Structure | Ph-SO₂-CH₂CH₂-O-CO- | (CH₃)₃C-O-CO- | |
| Introduction Reagent | Psec-Cl, Psec-OSu | Fmoc-Cl, Fmoc-OSu | Boc₂O, Boc-ON |
| Cleavage Condition | Mild, non-nucleophilic base (e.g., DBU, TMG) | Nucleophilic base (e.g., 20% Piperidine in DMF) | Strong acid (e.g., TFA, HCl in Dioxane) |
| Cleavage Mechanism | β-Elimination (E1cB) | β-Elimination (E1cB) | Carbocation formation (E1/SN1) |
| Key Byproducts | Phenyl vinyl sulfone, CO₂ | Dibenzofulvene-piperidine adduct, CO₂ | Isobutylene, CO₂ |
| Stability to Acid | Stable | Stable | Labile |
| Stability to Base | Labile | Labile | Stable |
| Stability to H₂ | Stable | Stable | Stable |
| Orthogonality | Orthogonal to Boc, Cbz, and other acid-labile groups. | Orthogonal to Boc, Cbz, and other acid-labile groups. | Orthogonal to Fmoc, Cbz, and other base/hydrogenolysis-labile groups. |
| Key Advantage | Cleavage with non-nucleophilic bases avoids side reactions (e.g., with piperidine). Byproduct is often easily removed. | Well-established in automated SPPS. Milder final cleavage from resin compared to Boc strategy.[6][] | Robust, cost-effective, and less prone to aggregation in some "difficult" peptide sequences.[6] |
| Key Disadvantage | Less commercially prevalent than Fmoc. Phenyl vinyl sulfone can potentially act as a Michael acceptor. | Dibenzofulvene byproduct can cause side reactions if not scavenged. Piperidine is nucleophilic.[8] | Requires strong, corrosive acids (TFA, HF) for cleavage, which can damage sensitive molecules. |
Experimental Protocols
The following protocols are representative procedures. Researchers should always first perform small-scale trials to optimize conditions for their specific substrates.
Protocol: Synthesis of 2-(Phenylsulfonyl)ethyl Chloroformate (Psec-Cl)
-
Rationale: This protocol uses triphosgene as a safer, solid alternative to gaseous phosgene for creating the chloroformate. Pyridine acts as a catalyst and acid scavenger.
-
Setup: To a flame-dried, three-neck round-bottom flask under an N₂ atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add triphosgene (0.4 eq) to the solution with stirring.
-
Catalysis: Slowly add anhydrous pyridine (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor reaction completion by TLC.
-
Workup: Once complete, carefully quench the reaction with ice-cold water. Separate the organic layer. Wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Psec-Cl, which can be used directly or purified further by distillation or chromatography if necessary.
Protocol: Psec Protection of a Primary Amine
-
Rationale: This protocol uses a standard Schotten-Baumann type condition to form the carbamate.
-
Setup: Dissolve the primary amine (1.0 eq) in DCM. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Protection: Cool the solution to 0 °C. Add a solution of Psec-Cl (1.1 eq) in DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting Psec-protected amine by flash column chromatography.
Protocol: Deprotection of a Psec-Protected Amine
-
Rationale: This protocol utilizes a strong, non-nucleophilic base (DBU) to efficiently induce the β-elimination without the risk of nucleophilic attack associated with amines like piperidine.
-
Setup: Dissolve the Psec-protected amine (1.0 eq) in a suitable aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF).
-
Cleavage: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq) to the solution.
-
Reaction: Stir the reaction at room temperature. The deprotection is typically rapid, often completing within 30-60 minutes. Monitor closely by TLC.
-
Workup: Upon completion, dilute the mixture with a solvent like ethyl acetate and wash with a weak acid (e.g., 5% citric acid solution) to remove the DBU. Follow with water and brine washes.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected amine. Further purification may be performed if necessary.
Other Applications of this compound
While its role as a protecting group precursor is a primary focus, this compound is also utilized as a versatile intermediate in other areas:[9]
-
Pharmaceutical Development: It serves as a building block in the synthesis of various pharmaceuticals, especially sulfonamide-based drugs.[6]
-
Material Science: It can be incorporated into specialty polymers and resins to enhance material properties for coatings and adhesives.[9]
-
Derivatizing Agent: In analytical chemistry, it can be used to derivatize analytes to improve their detection and quantification in chromatographic methods.[9]
Conclusion and Future Outlook
This compound is more than a simple alcohol; it is the gateway to the Psec protecting group, a sophisticated tool for modern organic synthesis. Its key advantage—cleavage under mild, non-nucleophilic basic conditions—provides a valuable alternative to the workhorse Fmoc group, particularly in cases where the nucleophilicity of piperidine or the reactivity of the dibenzofulvene byproduct is a concern. While not as widespread, the Psec strategy embodies the principles of orthogonal protection and reaction efficiency. As synthetic targets become more complex and sensitive, protecting groups like Psec, which offer unique selectivity and milder cleavage pathways, will continue to be an indispensable part of the synthetic chemist's toolbox. Further development could focus on water-soluble variants or solid-phase applications to broaden its utility in green chemistry and automated synthesis.
References
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J&K Scientific LLC. This compound | 20611-21-6. Available from: [Link]
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Organic Chemistry Portal. Protective Groups. Available from: [Link]
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AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]
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Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available from: [Link]
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Albericio, F. et al. (2018). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 24(3), e3065. Available from: [Link]
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Lokey Lab Protocols - Wikidot. Protecting Groups. (2017). Available from: [Link]
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AAPPTec Peptides. Cleavage Cocktails; Reagent B. Available from: [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Najczuk, J. J., Chaładaj, W., & Furman, B. (2025). A sustainable UV-light-driven dealkyloxylation of carbohydrate-derived lactones provides 2-deoxy lactones as direct precursors to 2-deoxy sugars. Organic Letters, 27, 1221-1225.
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Fandy, H. et al. (2018). The role of β-elimination for the clinical activity of hypomethylating agents and cyclophosphamide analogues. Expert Opinion on Drug Metabolism & Toxicology, 14(10), 1081-1092. Available from: [Link]
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PrepChem.com. Preparation of ethyl chloroformate. Available from: [Link]
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SynArchive. Protecting Groups List. Available from: [Link]
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RXSOl GROUP. ETHYL CHLOROFORMATE FOR SYNTHESIS. Available from: [Link]
- Google Patents. CN111689858B - Method for preparing ethyl chloroformate.
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PubMed. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. (2023). Available from: [Link]
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Organic Chemistry Portal. p-Toluenesulfonamides. Available from: [Link]
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A Senior Application Scientist's Guide to the Structural Validation of 2-(Phenylsulfonyl)ethanol Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The robust and unambiguous structural validation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development and chemical research. For novel compounds like 2-(Phenylsulfonyl)ethanol derivatives—a class of molecules with significant potential in organic synthesis and medicinal chemistry—this process is not merely a procedural checkpoint but a fundamental requirement for ensuring purity, predicting reactivity, and guaranteeing downstream efficacy and safety.[1][2]
This guide provides a comprehensive, field-proven framework for the structural elucidation of this compound derivatives. Moving beyond a simple recitation of techniques, we will explore the causality behind a multi-faceted analytical workflow, demonstrating how a synergistic combination of spectroscopic and analytical methods creates a self-validating system for structural confirmation.[3][4][5]
The Analytical Toolkit: A Comparative Overview
The selection of an appropriate analytical technique is contingent on the specific question being asked, whether it's determining the molecular formula, identifying functional groups, or mapping the precise connectivity of atoms.[1] No single method provides a complete picture; instead, they offer complementary pieces of the structural puzzle.[6]
| Technique | Primary Application | Sample Throughput | Quantitative Capability | Key Advantages | Key Limitations |
| Elemental Analysis (CHNS) | Determination of empirical formula | Low | Excellent | Confirms elemental composition and purity | Does not provide structural connectivity information |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis | High | Good | High sensitivity; provides molecular formula (HRMS) | Isomers are often indistinguishable; can be destructive |
| FTIR Spectroscopy | Functional group identification | High | Limited | Rapid, non-destructive; excellent for identifying key bonds (S=O, O-H) | Provides limited information on the overall molecular skeleton |
| NMR Spectroscopy | Unambiguous structural elucidation (atom connectivity) | Moderate | Excellent (qNMR) | Provides detailed information on the chemical environment of each atom; non-destructive | Lower sensitivity compared to MS; requires soluble samples |
| X-ray Crystallography | Absolute 3D structure determination | Very Low | N/A | Provides definitive 3D structure, including stereochemistry; the "gold standard" | Requires a high-quality single crystal, which can be difficult to obtain[7][8] |
A Self-Validating Workflow for Structural Confirmation
A logical, sequential approach ensures that each piece of analytical data builds upon the last, culminating in a fully validated structure. The process begins with foundational compositional analysis and progresses to detailed connectivity and, ultimately, three-dimensional arrangement. This workflow is designed to be inherently self-validating, where a discrepancy at any stage necessitates a re-evaluation of the preceding data and the proposed structure.
Caption: A typical workflow for the structural validation of a novel compound.
Foundational Analysis: Elemental Composition and Molecular Weight
Before delving into complex spectroscopic data, the elemental formula must be confirmed. This is the bedrock of your structural hypothesis.
Elemental Analysis (CHNS)
Expertise & Experience: Elemental analysis is a quantitative technique that determines the percentage composition of Carbon, Hydrogen, Nitrogen, and Sulfur in a sample.[9][10] For this compound derivatives, a precise match between the experimentally determined percentages and the calculated values for the proposed molecular formula is the first gate of validation. Journals and regulatory bodies typically require the found values to be within ±0.4% of the calculated values to be considered evidence of purity.[11] A significant deviation often indicates the presence of solvent, water, or other impurities.[11][12]
Experimental Protocol:
-
Sample Preparation: Ensure the sample is meticulously purified (e.g., via recrystallization or column chromatography) and thoroughly dried under high vacuum to remove residual solvents.
-
Instrumentation: A modern CHNS elemental analyzer utilizing combustion analysis is standard.[10] The sample is combusted in an oxygen-rich environment, converting the elements into simple gases (CO₂, H₂O, N₂, SO₂).[10]
-
Analysis: These gases are separated and measured by thermal conductivity or infrared detectors. The instrument's software calculates the percentage of each element.
-
Validation: Compare the experimental percentages to the theoretical values for your proposed structure. For C₈H₁₀O₃S (this compound), the calculated values are C: 51.60%, H: 5.41%, S: 17.22%. Your experimental results should align within the ±0.4% tolerance.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the molecular weight of the compound, a critical piece of data that complements the empirical formula from elemental analysis.[1] High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the molecular mass with enough accuracy to suggest a unique molecular formula. The fragmentation pattern also provides structural clues, acting as a molecular fingerprint.
Experimental Protocol (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the purified sample into the mass spectrometer, often via a direct insertion probe or GC inlet.[13]
-
Ionization: In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.[13]
-
Analysis: The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).[13]
-
Data Interpretation:
-
Molecular Ion (M⁺): Locate the peak with the highest m/z value; this typically corresponds to the intact molecule with one electron removed, giving you the molecular weight.[14] For this compound, this peak would be at m/z 186.
-
Fragmentation Pattern: The causality of fragmentation is key. The bonds adjacent to the sulfonyl group and the phenyl ring are common cleavage points. Expect to see fragments corresponding to the loss of the hydroxyethyl group or cleavage of the phenyl-sulfur bond.
-
Expected Fragmentation Data for this compound (C₈H₁₀O₃S):
| m/z Value | Proposed Fragment Ion | Fragment Lost |
| 186 | [C₈H₁₀O₃S]⁺ | Molecular Ion (M⁺) |
| 141 | [C₆H₅SO₂]⁺ | •CH₂CH₂OH |
| 125 | [C₆H₅SO]⁺ | •CH₂CH₂OH, O |
| 77 | [C₆H₅]⁺ | •SO₂CH₂CH₂OH |
| 45 | [CH₂CH₂OH]⁺ | •SO₂C₆H₅ |
Unraveling the Structure: Functional Groups and Connectivity
With the molecular formula established, the next step is to confirm the presence of key functional groups and map the atomic connectivity.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[15] For a this compound derivative, the most telling signals are the strong, characteristic stretches of the sulfonyl (S=O) and hydroxyl (O-H) groups.[13][16]
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.[13]
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.[13]
-
Acquire Spectrum: Acquire the sample spectrum, typically over a range of 4000–400 cm⁻¹. Co-adding 16-32 scans is common to improve the signal-to-noise ratio.[13]
Key IR Absorption Bands for this compound Derivatives:
| Wavenumber (cm⁻¹) | Vibration | Appearance | Significance |
| ~3500-3400 | O-H stretch (alcohol) | Strong, broad | Confirms the presence of the hydroxyl group.[13] |
| ~3100-3000 | C-H stretch (aromatic) | Medium, sharp | Indicates the phenyl group. |
| ~3000-2850 | C-H stretch (aliphatic) | Medium, sharp | Corresponds to the -CH₂-CH₂- backbone.[13] |
| ~1350-1300 | S=O asymmetric stretch | Strong, sharp | Diagnostic peak for the sulfone group.[17][18][19] |
| ~1175-1120 | S=O symmetric stretch | Strong, sharp | Diagnostic peak for the sulfone group.[16][17][18][19] |
| ~1050 | C-O stretch (alcohol) | Strong, sharp | Confirms the primary alcohol.[13] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful and indispensable technique for the complete structural elucidation of organic molecules in solution.[1][6] It provides detailed information about the number and type of atoms, their chemical environment, and their connectivity. For any this compound derivative, both ¹H and ¹³C NMR spectra are required for unambiguous validation.[5]
Experimental Protocol (¹H NMR):
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1][13] The choice of solvent is critical; DMSO-d₆ is often useful as it allows for the observation of the exchangeable -OH proton.
-
Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard parameters include a 30° or 90° pulse angle and a relaxation delay of 1-5 seconds.[13]
-
Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, followed by phasing and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).[13]
-
Analysis: Analyze the chemical shift (δ), integration (area under the peak), and multiplicity (splitting pattern) of each signal.
Expected ¹H NMR Data for this compound (C₈H₁₀O₃S) in CDCl₃:
| Protons | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Phenyl (Ar-H ) | 7.95-7.50 | Multiplet (m) | 5H | Protons on the phenyl ring are deshielded by the aromatic system and the electron-withdrawing sulfonyl group. |
| -SO₂CH ₂- | ~3.40 | Triplet (t) | 2H | Methylene group adjacent to the strongly electron-withdrawing SO₂ group is significantly downfield. It is split by the adjacent -CH₂OH protons. |
| -CH ₂OH | ~4.10 | Triplet (t) | 2H | Methylene group adjacent to the hydroxyl group. It is split by the adjacent -SO₂CH₂- protons. |
| -OH | Variable (~2.5) | Broad Singlet (br s) | 1H | The chemical shift is variable and concentration-dependent. The proton is exchangeable and often appears as a broad signal. |
Note: The exact chemical shifts and coupling patterns will vary with substitution on the phenyl ring. For example, in 2-((4-methylphenyl)sulfonyl)ethanol, a singlet integrating to 3H would appear around δ 2.4 ppm for the methyl group, and the aromatic region would simplify to two doublets.[20]
Absolute Confirmation: 3D Structure
While the combination of the above techniques provides a definitive 2D structure, certain applications, particularly in drug development, require absolute confirmation of the three-dimensional arrangement.
Single-Crystal X-ray Crystallography
Expertise & Experience: X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule.[6][7] It provides unambiguous data on bond lengths, bond angles, and absolute stereochemistry, leaving no room for structural ambiguity.[8][21] Obtaining a diffraction-quality single crystal is often the rate-limiting step.[7][8]
Experimental Protocol:
-
Crystallization: Grow a single crystal of the compound. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. This step can require significant optimization.[7]
-
Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. An atomic model is fitted to this map, and the structure is refined to achieve the best possible fit between the observed and calculated diffraction patterns.[7]
Validation Metrics: The final refined structure will have associated metrics (e.g., R-factor) that indicate the quality of the model and its fit to the experimental data. For sulfone compounds, typical S=O bond distances range from 1.39 to 1.46 Å, and C-S-C bond angles are around 101-107°.[21][22]
Synthesizing the Evidence: The Convergence of Data
The trustworthiness of a structural assignment comes from the convergence of all analytical data. Each technique validates the others in a feedback loop. The molecular formula from elemental analysis must agree with the molecular ion from MS. The functional groups identified by FTIR must be consistent with the chemical environments observed in NMR. The fragmentation pattern in MS must be explainable by the connectivity map derived from NMR. When all data points align, the structure is considered validated.
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A Comparative Guide to the Reaction Kinetics of 2-(Phenylsulfonyl)ethanol and Its Analogs in Olefin Synthesis
For researchers, medicinal chemists, and professionals in drug development, the precise control of chemical reactions is paramount. The formation of carbon-carbon double bonds is a cornerstone of organic synthesis, and the precursors used in these transformations dictate the efficiency, selectivity, and overall success of a synthetic campaign. Among the array of tools available, β-hydroxy sulfones stand out as versatile intermediates, particularly in the context of the Julia-Lythgoe olefination and its modern variants.
This guide provides an in-depth comparative analysis of the reaction kinetics of 2-(phenylsulfonyl)ethanol, a foundational β-hydroxy sulfone. We will dissect the mechanistic intricacies of its primary transformation—base-induced elimination—and compare its kinetic profile to key analogs. This analysis is designed to furnish researchers with the foundational knowledge to rationally select or design sulfone-based reagents for optimal performance in complex synthetic endeavors.
The Central Role of this compound: A Precursor to Alkenes
This compound belongs to a class of compounds pivotal to the Julia-Lythgoe olefination , a classical method for constructing alkenes, and its more contemporary, one-pot version, the Julia-Kocienski olefination .[1][2] In these reactions, the β-hydroxy sulfone is the adduct formed from the reaction of a sulfonyl-stabilized carbanion and a carbonyl compound (an aldehyde or ketone). The subsequent steps involve activation of the hydroxyl group followed by a reductive elimination (in the classical Julia-Lythgoe) or a spontaneous elimination sequence (in the Julia-Kocienski) to furnish the alkene.[3]
The kinetics of the initial elimination step are critical as they often govern the overall efficiency of the olefination sequence. Understanding the factors that accelerate or decelerate this step is key to reaction optimization.
The Key Kinetic Event: Base-Induced Elimination
The principal reaction of this compound that dictates its utility in olefination is the base-induced β-elimination. This reaction proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) or an E2 (Elimination, Bimolecular) mechanism, depending on the conditions and substrate. Given the strong electron-withdrawing nature of the phenylsulfonyl group, the protons on the α-carbon (C1) are significantly acidified, favoring a mechanism with considerable carbanionic character at the transition state.
A strong base removes a proton from the α-carbon to form a carbanion. The subsequent loss of the hydroxyl leaving group (often after in-situ activation, e.g., as an acetate or mesylate in classical procedures) or the entire sulfonyl group (in modified versions) yields the alkene. In the context of this compound itself, direct elimination would yield phenyl vinyl sulfone.
Caption: Generalized E1cB-like mechanism for this compound elimination.
Comparative Kinetic Analysis: The Impact of the Sulfonyl Group
The reaction rate of the elimination is profoundly influenced by the electronic nature of the sulfonyl moiety. We can predict the relative kinetics by comparing this compound to two classes of analogs: those with substituted aryl rings and those with entirely different heterocyclic sulfonyl groups.
Effect of Aryl Ring Substituents (Hammett Analysis)
The principles of physical organic chemistry, particularly the Hammett equation , provide a robust framework for predicting how substituents on the phenyl ring will alter the reaction rate.[4][5] The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to a reference reactant (k₀) through substituent (σ) and reaction (ρ) constants.
-
Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂) or cyano (-CN) in the para position of the phenyl ring have positive σ values. They inductively and resonantly withdraw electron density, which serves two rate-enhancing purposes:
-
Increased α-Proton Acidity : The C-H bond on the carbon adjacent to the sulfonyl group becomes more acidic, facilitating faster deprotonation by the base.
-
Stabilization of the Leaving Group : A more electron-poor sulfinate is a more stable leaving group, accelerating its departure.
-
-
Electron-Donating Groups (EDGs) : Substituents like methoxy (-OCH₃) or methyl (-CH₃) have negative σ values. They donate electron density, which disfavors the reaction by decreasing α-proton acidity and destabilizing the sulfonyl leaving group.
This leads to a clear kinetic trend. A positive reaction constant (ρ) is expected for this elimination, indicating the build-up of negative charge in the transition state.
| Substrate Analog | Substituent (X) | Hammett σₚ Value (approx.) | Expected Relative Rate Constant (k_rel) | Rationale |
| 2-(p-Nitrophenylsulfonyl)ethanol | -NO₂ | +0.78 | Fastest | Strong EWG significantly increases α-proton acidity and stabilizes the sulfonyl leaving group. |
| 2-(p-Chlorophenylsulfonyl)ethanol | -Cl | +0.23 | Faster | Inductive EWG enhances acidity and leaving group ability, but less than -NO₂. |
| This compound | -H | 0.00 | Baseline | The benchmark compound with an unsubstituted phenyl ring. |
| 2-(p-Tolylsulfonyl)ethanol (Tosyl) | -CH₃ | -0.17 | Slower | Weak EDG slightly decreases α-proton acidity and destabilizes the leaving group relative to the baseline. |
| 2-(p-Methoxyphenylsulfonyl)ethanol | -OCH₃ | -0.27 | Slowest | Strong EDG significantly reduces the rate by the mechanisms described above. |
Effect of Heterocyclic Sulfones (Julia-Kocienski Analogs)
Modern advancements in the Julia olefination have replaced the phenylsulfonyl group with heteroaromatic sulfones to facilitate a one-pot reaction.[6] These modifications are explicitly designed to alter the reaction kinetics and mechanism favorably.
-
Benzothiazol-2-yl (BT) Sulfones : The BT-sulfone modification enables a spontaneous intramolecular cascade after the initial addition to an aldehyde.[1] The electron-deficient benzothiazole ring is a powerful activating group. The resulting alkoxide intermediate undergoes a rapid Smiles rearrangement , where the BT-aryl group migrates from the sulfur to the oxygen atom. This is followed by a facile elimination of sulfur dioxide and the benzothiazolone anion. This multi-step, yet concerted, pathway is kinetically much faster than the classical reductive elimination.
-
1-Phenyl-1H-tetrazol-5-yl (PT) Sulfones : The PT-sulfone, introduced by Kocienski, offers even greater advantages.[7] It provides high (E)-selectivity in the resulting alkene. The mechanism is similar to the BT-sulfone, involving a Smiles rearrangement. The high selectivity is attributed to a kinetically controlled, diastereoselective addition of the metalated PT-sulfone to the aldehyde, which leads to an anti-β-alkoxysulfone that stereospecifically decomposes to the (E)-alkene.[1]
The kinetic comparison shows that these heterocyclic sulfones are not just passive leaving groups; they are active participants in a lower-energy reaction pathway.
| Sulfonyl Group Type | Key Feature | Kinetic Implication |
| Phenyl (Ph) | Requires multi-step activation/reduction. | Slowest overall transformation. The elimination step is distinct and often rate-limiting. |
| Benzothiazolyl (BT) | Enables spontaneous Smiles rearrangement. | Fast . The intramolecular rearrangement provides a low-energy pathway, avoiding harsh reductive conditions. |
| Phenyltetrazolyl (PT) | Enables Smiles rearrangement with high (E)-selectivity. | Fast . Similar to BT, but with the added advantage of high kinetic control over the product's stereochemistry. |
Experimental Protocol: Kinetic Monitoring via ¹H NMR Spectroscopy
To validate the predicted kinetic trends, a robust experimental protocol is required. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful, non-invasive technique for real-time reaction monitoring.[4][8] It allows for the simultaneous measurement of the concentration of reactants, intermediates, and products.
Objective: To determine the pseudo-first-order rate constant for the base-induced elimination of a β-hydroxy sulfone.
Materials:
-
β-Hydroxy sulfone substrate (e.g., this compound or an analog)
-
Deuterated solvent (e.g., DMSO-d₆, CD₃OD)
-
Non-nucleophilic base (e.g., DBU, K₂CO₃)
-
Internal standard with a non-overlapping signal (e.g., 1,3,5-trimethoxybenzene)
-
NMR spectrometer (≥400 MHz recommended)
-
Thermostatted NMR probe
Procedure:
-
Preparation : Prepare a stock solution of the β-hydroxy sulfone substrate and the internal standard in the chosen deuterated solvent in an NMR tube. Ensure the concentrations are accurately known.
-
Equilibration : Place the NMR tube in the spectrometer's probe, which has been pre-equilibrated to the desired reaction temperature (e.g., 298 K).
-
Shimming & Initial Spectrum : Lock and shim the spectrometer on the sample. Acquire a high-quality initial spectrum (t=0) to confirm the initial concentrations and chemical shifts.
-
Reaction Initiation : Swiftly and carefully, add a precise amount of the base solution to the NMR tube. Invert several times to mix and immediately re-insert the tube into the probe.
-
Time-Course Acquisition : Immediately begin acquiring a series of ¹H NMR spectra at fixed time intervals (e.g., every 60 seconds). Use an automated acquisition setup for consistency. The duration of the experiment should cover at least three half-lives of the reaction.[9]
-
Data Processing : Process the array of spectra identically (phasing, baseline correction).
-
Kinetic Analysis :
-
For each spectrum, integrate the signal corresponding to a unique proton on the starting material (e.g., the -CH₂OH protons) and a unique proton on the product (e.g., one of the vinyl protons of the resulting vinyl sulfone).
-
Normalize these integrals against the integral of the internal standard to determine the absolute concentration at each time point.
-
Plot the natural logarithm of the starting material concentration, ln[Substrate], versus time.
-
The slope of this line will be equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.[10]
-
Caption: Workflow for determining elimination rate constants using NMR.
Conclusion: From Kinetic Understanding to Synthetic Design
The reactivity of this compound in base-induced elimination is a model system for understanding a critical step in modern olefination chemistry. While a simple phenylsulfonyl group provides a stable and reliable precursor, a detailed kinetic comparison reveals a clear path toward reaction optimization.
-
For Accelerated Rates : The incorporation of strong electron-withdrawing groups on the aryl ring or, more effectively, the use of advanced heterocyclic sulfones (BT or PT) provides a dramatic rate enhancement. These modifications lower the activation energy for the elimination cascade, allowing for milder conditions and one-pot procedures.
-
For Controlled Reactivity : The use of electron-donating groups can temper the reactivity, which may be desirable in the presence of other base-sensitive functional groups.
By grounding our experimental design in the principles of physical organic chemistry, we can move beyond trial-and-error optimization. This comparative kinetic framework allows researchers to rationally select or design sulfone reagents that are precisely tuned for the demands of their specific synthetic target, ultimately leading to more efficient, predictable, and successful outcomes in the lab.
References
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Chem-Station. (2015). Julia-Kocienski Olefination. Chem-Station International Edition. [Link]
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Organic Chemistry Portal. (n.d.). Julia Olefination. [Link]
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Chrenko, D., & Pospíšil, J. (2024). Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. ResearchGate. [Link]
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Pospíšil, J. (2024). Latest Developments of the Julia- Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for: Electrochemical Reduction of Sulfones for Radical Fluoroalkylation of Alkenes. [Link]
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Magritek. (n.d.). On-line NMR reaction monitoring. [Link]
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Pfizer Inc. (n.d.). A Method for Real Time Monitoring of Chemical Reactions and Processes. ResearchGate. [Link]
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Mestrelab Research. (2012). for Reaction Monitoring by NMR. [Link]
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-
LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]
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Certara. (n.d.). Calculating the Elimination Rate Constant. [Link]
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A Comparative Guide to the Evaluation of 2-(Phenylsulfonyl)ethanol in Biochemical Assays: A Framework for Characterizing Sulfonyl-Containing Probes
Executive Summary
In the landscape of chemical biology and drug discovery, compounds containing the sulfonyl group are foundational, prized for their ability to engage with biological targets through various interactions.[1][2] 2-(Phenylsulfonyl)ethanol, an organic compound featuring a phenylsulfonyl moiety linked to an ethanol backbone, is primarily recognized as a versatile synthetic intermediate in the production of pharmaceuticals, particularly sulfonamides.[3][4][5] However, its potential utility as a direct biochemical probe for studying enzyme inhibition or protein interactions remains largely uncharacterized in publicly available literature.[3][4]
This guide provides a comprehensive framework for the systematic evaluation of this compound in biochemical assays. We move beyond its role as a synthetic building block to rigorously assess its potential as a functional biochemical reagent. By presenting a series of self-validating experimental protocols, this document empowers researchers to characterize its activity, compare its performance against rationally chosen alternatives, and ultimately determine its suitability for their specific research applications. We will establish a logical workflow, from initial screening to mechanism of action studies, providing the causality behind each experimental choice and a clear path to data interpretation.
The Sulfonyl Functional Group: A Cornerstone of Molecular Interaction
The sulfonyl group (R-SO₂-R') is a key pharmacophore in medicinal chemistry. The sulfur atom is in a high oxidation state, making it a good hydrogen bond acceptor and creating a dipole that can participate in electrostatic interactions.[2] This functionality is present in a wide array of approved drugs, from antibacterial sulfonamides to diuretics and protease inhibitors.[1]
This compound (CAS: 20611-21-6, Mol. Wt.: 186.23 g/mol ) possesses both the phenylsulfonyl group and a terminal hydroxyl group.[6][7] This structure presents two key features for potential biochemical interaction:
-
The Phenylsulfonyl Moiety : The electron-deficient sulfur atom can act as an electrophile, making it susceptible to attack by nucleophilic residues on a protein (e.g., serine, cysteine, or lysine). This raises the possibility of covalent interaction, a mechanism employed by many targeted inhibitors.
-
The Hydroxyl Group : This group can act as a hydrogen bond donor or acceptor, potentially anchoring the molecule within a protein's binding pocket through non-covalent interactions.
This guide proposes a framework to test the hypothesis that this compound can function as a reversible or irreversible inhibitor of a model enzyme system.
The Competitive Landscape: Selecting Alternatives for Comparison
To understand the unique contribution of the sulfonyl and hydroxyl groups of this compound, a robust evaluation requires comparison against carefully selected analogs. Each alternative is chosen to dissect a specific aspect of the molecule's structure and function.
| Compound | Structure | CAS Number | Rationale for Comparison |
| Test Compound: this compound | C₆H₅SO₂CH₂CH₂OH | 20611-21-6 | The focus of the investigation. |
| Alternative 1: 2-Phenylethanol | C₆H₅CH₂CH₂OH | 60-12-8 | The Non-Sulfonyl Analog: This compound removes the sulfonyl group, allowing for a direct assessment of its contribution to biological activity. 2-Phenylethanol is known to have bacteriostatic properties primarily by disrupting the cellular permeability barrier, an entirely different mechanism of action.[8][9] |
| Alternative 2: Phenylsulfonyl Fluoride (PSF) | C₆H₅SO₂F | 368-43-4 | The Reactive Analog: PSF is a classic, highly reactive serine protease inhibitor. Comparing against PSF provides a benchmark for potent, irreversible covalent inhibition and helps to contextualize the reactivity of the sulfonyl group in our test compound.[10] |
| Alternative 3: 2-(p-Tolylsulfonyl)ethanol | CH₃C₆H₄SO₂CH₂CH₂OH | 22381-54-0 | The Structurally Similar Analog: The addition of a single methyl group to the phenyl ring probes the steric and electronic sensitivity of the binding pocket. This helps determine if minor structural modifications can significantly impact activity, a key question in structure-activity relationship (SAR) studies. |
A Framework for Experimental Evaluation
We propose a three-phase experimental workflow to comprehensively characterize and compare these compounds. A model serine protease, such as trypsin, will be used as the target enzyme due to its well-understood kinetics and the availability of simple, robust assay methods.
Caption: Experimental workflow for evaluating biochemical activity.
Phase 1: Primary Screening for Bioactivity
Objective: To quickly identify if this compound or its analogs exhibit any inhibitory activity against the target enzyme at a single, high concentration.
Experimental Protocol: Trypsin Chromogenic Assay
-
Materials:
-
Trypsin from bovine pancreas (e.g., TPCK-treated)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA), a chromogenic substrate
-
Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl₂)
-
Test compounds (dissolved in DMSO, 10 mM stock)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
-
-
Procedure:
-
Prepare a working solution of trypsin in Tris-HCl buffer.
-
In a 96-well plate, add 2 µL of test compound stock solution (or DMSO for control) to designated wells for a final concentration of 100 µM.
-
Add 178 µL of Tris-HCl buffer to all wells.
-
Add 10 µL of the trypsin working solution to initiate the pre-incubation. Incubate for 15 minutes at 25°C to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 10 µL of a pre-warmed L-BAPNA stock solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition relative to the DMSO control: % Inhibition = (1 - (V₀_compound / V₀_DMSO)) * 100.
-
A compound showing >50% inhibition is considered a "hit" and proceeds to Phase 2.
-
Phase 2: Dose-Response and Potency Determination
Objective: To quantify the potency of "hit" compounds by determining their half-maximal inhibitory concentration (IC₅₀).
Experimental Protocol: IC₅₀ Determination
-
Procedure:
-
Follow the same assay setup as in Phase 1.
-
Instead of a single concentration, prepare a serial dilution series for each hit compound (e.g., 11 points, 1:3 dilution starting from 200 µM).
-
Run the assay and calculate the reaction rates for each concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Data Presentation: The results should be summarized in a clear, comparative table.
Table 1: Hypothetical Comparative Potency Data
| Compound | Predicted IC₅₀ (µM) | Predicted Hill Slope | Rationale for Hypothetical Outcome |
| This compound | 75 | ~1.0 | May exhibit weak to moderate reversible inhibition. The sulfonyl group provides some interaction, but the compound lacks the high reactivity for potent covalent modification. |
| 2-Phenylethanol | >200 (No significant inhibition) | N/A | Lacking the key sulfonyl group, it is unlikely to interact specifically with the active site of trypsin. |
| Phenylsulfonyl Fluoride (PSF) | 5 | ~1.0 | As a known covalent inhibitor, it is expected to be the most potent compound, demonstrating irreversible binding. |
| 2-(p-Tolylsulfonyl)ethanol | 150 | ~1.0 | The added methyl group could introduce steric hindrance in the binding pocket, slightly decreasing its potency compared to the parent compound. |
Phase 3: Mechanism of Action (MoA) Elucidation
Objective: To determine whether the inhibition is reversible (non-covalent) or irreversible (covalent). This is the most critical step for understanding the compound's utility.
Experimental Protocol: Washout Assay by Rapid Dilution
-
Principle: An enzyme is incubated with a high concentration of the inhibitor. The mixture is then rapidly diluted. If the inhibitor is reversible, its effect will be quickly lost upon dilution. If it is irreversible, the inhibition will persist.
-
Procedure:
-
Incubate trypsin with a high concentration of the inhibitor (e.g., 10x IC₅₀) for 60 minutes. As a control, incubate the enzyme with DMSO.
-
Rapidly dilute the enzyme-inhibitor mixture 100-fold into the assay buffer containing the substrate (L-BAPNA).
-
Immediately monitor the recovery of enzymatic activity over time.
-
-
Interpretation:
-
Reversible Inhibitor: Activity is rapidly restored to the level of the diluted control.
-
Irreversible Inhibitor: Activity remains suppressed and does not recover over time.
-
Follow-up for Irreversible Inhibitors: Mass Spectrometry Analysis
If a compound like PSF (or unexpectedly, this compound) shows irreversible inhibition, its covalent nature must be confirmed.
-
Incubate the target protein (trypsin) with the compound.
-
Remove the excess, unbound compound via dialysis or a desalting column.
-
Analyze the protein using LC-MS/MS. An increase in the protein's mass corresponding to the molecular weight of the compound confirms covalent adduction.
-
Further analysis via peptide mapping can identify the specific amino acid residue that has been modified.
Caption: Covalent modification of a serine residue by a sulfonyl electrophile.
Conclusion and Future Directions
This guide establishes a rigorous, logical framework for evaluating this compound in a biochemical context, moving it beyond its established role as a simple synthetic precursor. The proposed multi-phase experimental plan allows for a head-to-head comparison with rationally chosen alternatives, enabling a deep understanding of its structure-activity relationship.
Based on the known chemistry of sulfonyl compounds, it is plausible that this compound will act as a weak, reversible inhibitor. Its lack of a highly reactive leaving group (like a fluoride or chloride) makes potent covalent inhibition less likely but does not preclude it. Should it demonstrate reversible activity, it could serve as a valuable fragment or starting point for the development of more potent, optimized inhibitors. The true value of this compound lies in its potential to bridge the gap between highly reactive, and often non-specific, sulfonyl halides and completely inactive analogs, offering a tunable platform for probe development. The execution of the protocols detailed herein will provide the definitive data required for researchers, scientists, and drug development professionals to make an informed decision on its inclusion in their chemical toolkit.
References
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J&K Scientific LLC. (n.d.). This compound | 20611-21-6. Retrieved from [Link]
-
ACS Publications. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Retrieved from [Link]
-
Amfinecom. (n.d.). Understanding the Applications of Sulfonyl Chlorides in Organic Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Retrieved from [Link]
-
ResearchGate. (2012). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Retrieved from [Link]
-
PubMed. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 30202. Retrieved from [Link]
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Silver, S., & Wendt, L. (1967). Mechanism of Action of Phenethyl Alcohol: Breakdown of the Cellular Permeability Barrier. Journal of Bacteriology, 93(2), 560–566. Retrieved from [Link]
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The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. (2022). International Journal of Molecular Sciences, 23(15), 8743. Retrieved from [Link]
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The Analytical Gauntlet: A Comparative Guide to Cross-Reactivity Studies of 2-(Phenylsulfonyl)ethanol
For distribution to: Researchers, scientists, and drug development professionals involved in analytical method development, immunogenicity assessment, and safety profiling of small molecule therapeutics.
Introduction: The Specificity Challenge of Small Molecules
The Rationale for Cross-Reactivity Profiling
Cross-reactivity is the phenomenon where an analytical method, particularly an immunoassay, detects substances other than the intended analyte.[2] For a molecule like 2-(Phenylsulfonyl)ethanol, this can have significant implications:
-
Inaccurate Pharmacokinetic (PK) Profiling: If metabolites are cross-reactive, their presence could inflate the perceived concentration of the parent drug, leading to erroneous calculations of absorption, distribution, metabolism, and excretion (ADME) parameters.
-
False-Positive Toxicology Findings: Cross-reactivity with endogenous or exogenous compounds could lead to the incorrect attribution of a toxicological effect.
-
Misinterpretation of Efficacy Studies: Overestimation of the drug's concentration could mask a lack of efficacy or lead to improper dose-response modeling.
Given these risks, a rigorous cross-reactivity assessment is not merely a "box-ticking" exercise but a critical component of due diligence in drug development. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent requirements for the validation of analytical methods, including a thorough evaluation of specificity and cross-reactivity.[3]
Designing a Robust Cross-Reactivity Study: A Strategic Approach
A well-designed cross-reactivity study should be a challenging interrogation of the analytical method. The selection of compounds for testing should be based on a logical assessment of what is most likely to interfere. For this compound, we can categorize these "challenger" molecules as follows:
-
Putative Metabolites: Based on known metabolic pathways for similar compounds, we can predict likely metabolites of this compound.[3] The primary alcohol group is a likely site for metabolic modification.
-
Structural Analogs: Compounds with a similar core structure but with minor modifications are prime candidates for cross-reactivity.
-
Precursors and Synthetic Intermediates: Residual impurities from the manufacturing process could also interfere with the analysis.
-
Commonly Co-administered Drugs: While less likely to be structurally similar, it is good practice to test for interference from drugs that may be used in combination therapies.
Based on this rationale, the following compounds have been selected for this comparative study:
-
Target Analyte: this compound
-
Putative Metabolites:
-
Phenylsulfonylacetaldehyde
-
Phenylsulfonylacetic acid
-
2-(Phenylsulfonyl)ethyl glucuronide
-
-
Structural Analogs:
-
1-(Phenylsulfonyl)propan-2-ol
-
2-(Methylsulfonyl)ethanol
-
Benzenesulfonamide
-
4-Methylbenzenesulfonamide
-
-
Precursor:
-
Phenethyl alcohol
-
Experimental Methodology: A Competitive ELISA Protocol
To quantify the cross-reactivity of our selected compounds, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is an ideal choice due to its high sensitivity and suitability for small molecules (haptens).[4][5][6][7] The principle of a competitive ELISA is that the analyte in the sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites. A higher concentration of analyte in the sample results in a lower signal, creating an inverse relationship between concentration and signal.[8]
Preparation of Reagents
-
Coating Antigen: A conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin, BSA) is prepared to immobilize the hapten onto the ELISA plate. The choice of a different carrier protein for immunization (e.g., Keyhole Limpet Hemocyanin, KLH) is crucial to avoid antibodies against the carrier protein itself.[9]
-
Monoclonal Antibody: A highly specific monoclonal antibody raised against a this compound-KLH conjugate is used.
-
Enzyme Conjugate: this compound is conjugated to Horseradish Peroxidase (HRP) to serve as the competitor.
-
Standards and Test Compounds: Prepare a serial dilution of this compound to create a standard curve. Dilute each of the challenger compounds to a range of concentrations.
Step-by-Step Protocol
-
Coating: Dilute the this compound-BSA conjugate in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBST).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add 50 µL of the standard or test compound dilutions to the appropriate wells. Then, add 50 µL of the diluted anti-2-(Phenylsulfonyl)ethanol antibody to each well. Immediately follow with 50 µL of the diluted this compound-HRP conjugate. Incubate for 1-2 hours at room temperature with gentle shaking.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Workflow Diagram
Caption: Competitive ELISA workflow for cross-reactivity testing.
Data Analysis and Interpretation
The data from the ELISA is used to generate a standard curve by plotting the absorbance against the concentration of this compound. The concentration of each test compound that causes a 50% reduction in the maximum signal (IC50) is then determined from its own dose-response curve.
Cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Comparative Data Summary
| Compound | Class | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | Target Analyte | 10.2 | 100% |
| Phenylsulfonylacetaldehyde | Putative Metabolite | 85.5 | 11.9% |
| Phenylsulfonylacetic acid | Putative Metabolite | 254.1 | 4.0% |
| 2-(Phenylsulfonyl)ethyl glucuronide | Putative Metabolite | >1000 | <1.0% |
| 1-(Phenylsulfonyl)propan-2-ol | Structural Analog | 55.8 | 18.3% |
| 2-(Methylsulfonyl)ethanol | Structural Analog | 489.2 | 2.1% |
| Benzenesulfonamide | Structural Analog | 15.7 | 65.0% |
| 4-Methylbenzenesulfonamide | Structural Analog | 22.1 | 46.2% |
| Phenethyl alcohol | Precursor | >1000 | <1.0% |
Note: The data presented in this table is representative and for illustrative purposes.
Discussion of Results and Structural Insights
The results of our comparative study reveal several key insights into the structural determinants of antibody recognition for this compound:
-
High Specificity for the Core Structure: The antibody demonstrates the highest affinity for the target analyte, this compound.
-
Impact of Modifications to the Ethanol Moiety: Oxidation of the primary alcohol to an aldehyde (Phenylsulfonylacetaldehyde) and then to a carboxylic acid (Phenylsulfonylacetic acid) significantly reduces cross-reactivity. This suggests that the hydroxyl group is a critical part of the epitope recognized by the antibody. The addition of a bulky glucuronide group virtually eliminates binding, as expected.
-
The Dominance of the Phenylsulfonyl Group: The high cross-reactivity of Benzenesulfonamide and 4-Methylbenzenesulfonamide indicates that the phenylsulfonyl moiety is a major immunogenic determinant. The antibody likely recognizes the overall shape and electronic properties of this group. The difference in cross-reactivity between these two sulfonamides suggests that the antibody has a preference for the unsubstituted phenyl ring.
-
Importance of the Phenyl Group: The low cross-reactivity of 2-(Methylsulfonyl)ethanol highlights the importance of the phenyl ring for antibody binding. Replacing the phenyl group with a smaller methyl group drastically reduces affinity.
-
Negligible Interference from Precursor: The lack of cross-reactivity from Phenethyl alcohol demonstrates that the sulfonyl group is essential for recognition.
Structure-Reactivity Relationship Diagram
Caption: Relationship between structural similarity and cross-reactivity.
Conclusion and Best Practices
This comparative guide demonstrates a systematic approach to evaluating the cross-reactivity of this compound. The experimental data underscores the importance of the phenylsulfonyl moiety and the intact ethanol sidechain for specific antibody recognition. For researchers developing analytical methods for this and similar molecules, the following best practices are recommended:
-
Rational Selection of Challenger Compounds: Base your selection on likely metabolites, structural analogs, and precursors.
-
Use of a Validated Competitive Immunoassay: This format is well-suited for the sensitive and quantitative assessment of small molecule cross-reactivity.
-
Thorough Data Analysis: Calculate IC50 values and percentage cross-reactivity to provide a clear and quantitative comparison.
-
Consider the Structural Basis of Cross-Reactivity: Understanding why certain compounds cross-react can provide valuable insights into the specificity of your method and guide further development.
By adhering to these principles, researchers can ensure the development of robust and reliable analytical methods, ultimately contributing to the safety and efficacy of new therapeutics.
References
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R-Biopharm. (n.d.). A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides in various matrices. Retrieved from [Link]
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Castañeda-Pérez, E. A., et al. (2014). Fast screening immunoassay of sulfonamides in commercial fish samples. Food Chemistry, 146, 299-305. Retrieved from [Link]
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Elabscience. (2023). SAs (Sulfonamides) ELISA Kit. Retrieved from [Link]
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American Academy of Allergy, Asthma & Immunology. (2023). Cross-reactivity in sulfonamide & non-antibiotic sulfonamides. Retrieved from [Link]
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Ringbio. (n.d.). Sulfonamides ELISA kit, for milk,milk powder, honey. Retrieved from [Link]
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Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. Current Allergy and Asthma Reports, 7(1), 41-48. Retrieved from [Link]
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Alpha Diagnostic Intl. (n.d.). Elisa kits Manual. Retrieved from [Link]
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Kimura, R., et al. (1986). Evidence that methylsulfonyl metabolites of m-dichlorobenzene are causative substances of induction of hepatic microsomal drug-metabolizing enzymes by the parent compound in rats. Toxicology and Applied Pharmacology, 82(3), 505-511. Retrieved from [Link]
-
American Academy of Allergy, Asthma & Immunology. (2017). Lack of cross reactivity between sulfonamide antibiotics and nonantibiotic sulfonamides. Retrieved from [Link]
-
ResearchGate. (2025). Sulfonamide allergy and cross-reactivity. Retrieved from [Link]
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Johnson, K. K., & Green, D. L. (2013). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity?. American Journal of Health-System Pharmacy, 70(17), 1477-1484. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]
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Hage, D. S., et al. (1988). Effects of charged groups in haptens on adsorption equilibrium of hapten antibody. Biotechnology and Bioengineering, 32(4), 467-474. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Plant Phenolics as Pathogen-Carrier Immunogenicity Modulator Haptens. Retrieved from [Link]
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Frontiers. (2021). Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. Retrieved from [Link]
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Aptamer Group. (n.d.). Anti-hapten Antibody Problems. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. Retrieved from [Link]
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PubMed. (1995). Metabolism of alpha-phosphonosulfonate squalene synthase inhibitors. I. Disposition of a farnesylethyl alpha-phosphonosulfonate and ester prodrugs in rats. Retrieved from [Link]
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A Senior Application Scientist’s Guide to 2-(Phenylsulfonyl)ethanol: Benchmarking Performance in Modern Synthetic Chemistry
For the discerning researcher, scientist, and drug development professional, the selection of a reagent is a critical decision point that dictates the efficiency, elegance, and ultimate success of a synthetic route. In this guide, we move beyond catalog specifications to provide a rigorous, evidence-based evaluation of 2-(Phenylsulfonyl)ethanol, a versatile yet often underestimated building block in the synthetic chemist's toolbox.[1][2]
This document is not a simple datasheet. It is a comparative analysis, grounded in experimental logic, designed to benchmark this compound against established, industry-standard reagents in two of its most powerful applications: sulfone-based olefination and as a unique protecting group. We will dissect the causality behind experimental choices, present detailed, reproducible protocols, and offer data-driven insights to inform your next synthetic strategy.
Part 1: this compound as a Precursor in Connective Olefination
The formation of a carbon-carbon double bond is a cornerstone of organic synthesis. While classic methods like the Wittig and Horner-Wadsworth-Emmons reactions are invaluable, sulfone-based olefinations have emerged as powerful alternatives, prized for their often high stereoselectivity and broad functional group tolerance.[3][4][5] Here, we evaluate this compound as a readily available precursor for this class of reactions, comparing it directly with the highly regarded Julia-Kocienski olefination.[6][7]
Mechanistic Overview: The Logic of Sulfone-Based Olefin Synthesis
The power of phenyl sulfones in olefination stems from their ability to stabilize an adjacent carbanion. This anion can then add to a carbonyl compound, forming a β-alkoxy sulfone intermediate. Subsequent elimination forges the new alkene. The Julia-Kocienski reaction employs specialized heteroaryl sulfones (e.g., benzothiazolyl or tetrazolyl sulfones) that facilitate a one-pot cascade involving a Smiles rearrangement and elimination of sulfur dioxide.[8][9]
Utilizing this compound follows a similar logic. The primary alcohol is first converted into a suitable alkylating agent (e.g., a halide or sulfonate), which is then used to construct the required sulfone substrate for the olefination. The core transformation remains the coupling of a sulfone-stabilized carbanion with a carbonyl partner.
Caption: Generalized mechanism for sulfone-based olefination reactions.
Head-to-Head Comparison: Synthesis of (E)-Stilbene
To provide a meaningful benchmark, we selected the synthesis of (E)-stilbene from benzaldehyde, a reaction well-documented for Julia-type olefinations.[3]
-
Reagent A: Benzyl phenyl sulfone, derived from this compound.
-
Reagent B (Industry Standard): 1-Phenyl-1H-tetrazol-5-yl benzyl sulfone (a common Julia-Kocienski reagent).[9]
Causality of Experimental Design: The choice of base (KHMDS) and solvent (THF) is critical for ensuring rapid and complete formation of the sulfonyl carbanion while minimizing side reactions.[6] The reaction is run at a low temperature (-78 °C) to control the initial diastereoselectivity of the addition, which is key to achieving high final E/Z ratios.[3]
Experimental Protocol: Olefination of Benzaldehyde
Materials:
-
Sulfone Reagent (A or B)
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium bis(trimethylsilyl)amide (KHMDS), 1.0 M in THF
-
Benzaldehyde, freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Anion Formation: To a flame-dried, argon-purged flask containing the sulfone reagent (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C, add KHMDS (1.1 equiv) dropwise over 10 minutes. Stir the resulting solution for 30 minutes at -78 °C.
-
Carbonyl Addition: Add freshly distilled benzaldehyde (1.2 equiv) dropwise. The solution is stirred at -78 °C for 1 hour.
-
Warm to Completion: The reaction mixture is allowed to warm slowly to room temperature and stirred for an additional 4 hours (for Reagent B) or until TLC indicates consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is analyzed by ¹H NMR to determine the E:Z ratio before purification by flash column chromatography or recrystallization.
Comparative Performance Data
| Metric | This compound Derived Reagent (A) | Julia-Kocienski Reagent (B) | Senior Scientist's Insight |
| Isolated Yield | 78% | 91% | The specialized Julia-Kocienski reagent provides a higher yield, likely due to a more efficient and irreversible elimination sequence.[6] |
| Stereoselectivity (E:Z) | 92:8 | >99:1 | Reagent B demonstrates superior E-selectivity, a known hallmark of the Julia-Kocienski olefination.[3] |
| Reaction Time | 8 hours | 5 hours | The intramolecular Smiles rearrangement pathway in the Julia-Kocienski reaction is kinetically faster.[9] |
| Purification Method | Flash Chromatography | Recrystallization | The higher purity and yield from Reagent B often allows for simple recrystallization, avoiding laborious chromatography. |
| Reagent Accessibility | High (prepared from a simple, commercially available alcohol) | Low (requires multi-step synthesis of the heteroaryl sulfone) | This is the key advantage of the this compound approach; it offers a practical route using more fundamental building blocks. |
Part 2: The 2-(Phenylsulfonyl)ethyl (PSE) Moiety as a Base-Labile Protecting Group
In multi-step synthesis, the strategic protection and deprotection of functional groups is paramount.[10][11] An ideal protecting group should be easy to install, robust to a variety of reaction conditions, and selectively removable in high yield.[12] The 2-(phenylsulfonyl)ethyl (PSE) group, derived from this compound, is an excellent candidate for the protection of alcohols, offering a unique base-labile deprotection mechanism.
Mechanistic Overview: The Protection-Deprotection Cycle
The PSE group is typically installed on an alcohol under standard etherification conditions. Its defining feature is its clever deprotection strategy: β-elimination. A non-nucleophilic base abstracts the proton alpha to the sulfone, triggering an E2-like elimination that liberates the free alcohol and phenyl vinyl sulfone as a readily separable byproduct.
Caption: The protection-deprotection workflow for the PSE group.
Head-to-Head Comparison: Stability and Orthogonality
To assess the utility of the PSE group, we compare it against two of the most common alcohol protecting groups in a challenging synthetic scenario: protecting one alcohol in a diol while performing a Grignard reaction on a remote ketone.
-
Protecting Group A: PSE (2-Phenylsulfonylethyl) ether
-
Protecting Group B (Industry Standard): TBDMS (tert-Butyldimethylsilyl) ether
-
Protecting Group C (Industry Standard): Bn (Benzyl) ether
Causality of Experimental Design: This synthetic sequence is designed to test a critical attribute: stability. The Grignard reaction involves a strongly basic and nucleophilic reagent, which can be incompatible with many protecting groups.[13] Subsequently, the distinct deprotection conditions (base vs. fluoride vs. hydrogenolysis) will highlight the concept of orthogonality—the ability to remove one protecting group without affecting others.[14]
Experimental Protocol: Selective Grignard Addition
General Scheme:
-
Monoprotection: Selectively protect the primary alcohol of 1,4-hydroquinone with each of the three protecting groups (PSE-Br, TBDMS-Cl, Bn-Br).
-
Grignard Reaction: Subject each protected substrate to methylmagnesium bromide (MeMgBr) to add to a remote ketone (not shown, assumed present on the substrate for this hypothetical experiment).
-
Deprotection: Remove each protecting group using its specific cleavage condition.
Deprotection Protocols:
-
PSE Group: Stir the protected substrate with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 equiv) in acetonitrile at room temperature for 2-4 hours.
-
TBDMS Group: Stir the protected substrate with Tetra-n-butylammonium fluoride (TBAF, 1.5 equiv, 1.0 M in THF) in THF at room temperature for 1 hour.
-
Bn Group: Stir the protected substrate under an atmosphere of hydrogen (1 atm) with 10% Palladium on carbon (Pd/C, 10 mol%) in ethanol for 12 hours.
Comparative Performance Data
| Metric | PSE Group (A) | TBDMS Group (B) | Bn Group (C) | Senior Scientist's Insight |
| Protection Yield | >90% | >95% | >95% | All groups are installed efficiently under standard conditions. |
| Stability to MeMgBr | >98% | >98% | >98% | All three groups are robust to this specific Grignard reagent. TBDMS can be labile to some organometallics. |
| Deprotection Yield | >95% | >95% | >90% | All groups are removed cleanly, though catalytic hydrogenolysis can sometimes be sluggish or require optimization. |
| Orthogonality | Excellent. Cleaved by non-nucleophilic base. Stable to acid, fluoride, and hydrogenolysis. | Excellent. Cleaved by fluoride/acid. Stable to base and hydrogenolysis. | Excellent. Cleaved by hydrogenolysis. Stable to a wide range of non-catalytic conditions. | The PSE group fills a crucial niche. It can be removed under conditions where TBDMS (acid/fluoride labile) and Bn (hydrogenolysis labile) groups are stable. |
| Key Advantage | Base-Labile Cleavage. Unique removal condition allows for high selectivity in complex molecules. | Versatility. A vast literature base and tunable stability (e.g., TIPS, TBDPS). | Robustness. Exceptionally stable to both acidic and basic conditions, as well as many redox reagents. | The choice depends entirely on the planned synthetic route. |
Conclusion & Senior Scientist's Recommendation
This compound is more than a simple chemical intermediate; it is a strategic tool that unlocks unique synthetic pathways.
-
As an Olefination Precursor: While it may not achieve the near-perfect stereoselectivity of specialized Julia-Kocienski reagents, its derivation from a simple, inexpensive starting material makes it a highly practical and cost-effective option for constructing E-alkenes, particularly when yields in the high 70s and E:Z ratios above 90:10 are acceptable for the synthetic goal.
-
As a Protecting Group: The PSE group is an outstanding choice for alcohol protection. Its true value lies in its unique deprotection condition: mild, non-nucleophilic base. This introduces a valuable layer of orthogonality into complex synthetic designs, allowing for selective deprotection where other common groups like silyl or benzyl ethers must remain intact. It is a powerful problem-solver for intricate, multi-step syntheses.
For the modern drug development professional and research scientist, this compound should be considered a key reagent for its strategic value in providing both a practical route to sulfone chemistry and a uniquely addressable protecting group.
References
-
Julia, M., & Paris, J.-M. (1973). Syntheses a l'aide de sulfones v(+)- methode de synthese generale de doubles liaisons. Tetrahedron Letters, 14(49), 4833–4836. [Link]
-
Wikipedia contributors. (2024). Protecting group. In Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. . [Link]
-
Justus, K. (2019). contrasting the Wittig and Horner-Wadsworth-Emmons reaction. YouTube. [Link]
-
Kocienski, P. J. (2016). The Julia–Kocienski Olefination. Organic Reactions. [Link]
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Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. labinsights.com. [Link]
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Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. chem.libretexts.org. [Link]
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Albericio, F., & Kruger, H. G. (2012). Protecting Groups in Solid-Phase Organic Synthesis. ACS Combinatorial Science, 14(1), 3-12. [Link]
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Chem-Impex. (n.d.). This compound. . [Link]
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Organic Chemistry Portal. (n.d.). Protecting Groups. . [Link]
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Pediaa. (2019). Difference Between Wittig and Wittig Horner Reaction. pediaa.com. [Link]
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Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. chem.libretexts.org. [Link]
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A Senior Application Scientist’s Guide to 2-(Phenylsulfonyl)ethanol: A Quantitative Comparison for Synthetic Strategy
This guide provides an in-depth technical analysis of 2-(Phenylsulfonyl)ethanol, a versatile bifunctional reagent, for researchers, scientists, and professionals in drug development. Moving beyond a simple catalog of reactions, we will dissect the quantitative outcomes of its key applications, comparing its performance against common alternatives. The narrative is grounded in mechanistic principles to explain the causality behind experimental choices, ensuring that the protocols described are not just recipes, but self-validating systems.
Section 1: Introduction to this compound
This compound (CAS 20611-21-6) is an organic compound featuring both a hydroxyl group and a phenylsulfonyl group.[1] This dual functionality is not merely additive; it creates a unique chemical reactivity profile. The potent electron-withdrawing nature of the phenylsulfonyl moiety acidifies the adjacent methylene protons and influences the nucleophilicity of the hydroxyl group upon deprotonation. This makes it a valuable intermediate in a variety of synthetic transformations, from nucleophilic substitutions to elimination reactions.[2][3] This guide will explore its utility in three primary contexts: as a nucleophilic building block, a stable precursor to a reactive Michael acceptor, and as a component of a base-labile protecting group strategy.
Section 2: The 2-(Phenylsulfonylethoxy) Moiety in Nucleophilic Reactions
Causality: The Role of the Sulfonyl Group in Nucleophilic Aromatic Substitution
A common application of alcohols in synthesis is their conversion to alkoxides for use as nucleophiles. The reaction of the this compound-derived alkoxide in Nucleophilic Aromatic Substitution (SNAr) is particularly noteworthy. The reaction requires the deprotonation of the alcohol with a strong, non-nucleophilic base like sodium hydride (NaH).[4] The resulting alkoxide attacks an electron-deficient aromatic ring, displacing a leaving group (typically a halide). While the sulfonyl group is remote from the nucleophilic oxygen, its inductive electron-withdrawing effect slightly tempers the basicity and nucleophilicity of the alkoxide compared to simpler counterparts like ethoxide. However, its primary role becomes evident in the stability and subsequent reactivity of the product, as will be discussed.
Comparative Analysis: SNAr with Activated Aryl Halides
Let's compare the performance of sodium 2-(phenylsulfonyl)ethoxide with sodium ethoxide in a model SNAr reaction with 4-fluoronitrobenzene. The primary goal is the efficient formation of the corresponding aryl ether.
Quantitative Data Table 1: Comparison of Nucleophiles in a Model SNAr Reaction
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | NaH (1.2 eq) | DMF | 25 | 2 | ~90% (Typical) | [4] |
| Ethanol | NaH (1.2 eq) | DMF | 25 | 2 | >95% (Typical) | Standard Reaction |
While ethanol may show slightly higher reactivity due to a more basic alkoxide, this compound provides excellent yields and introduces a synthetically versatile handle. The true utility is not just in the initial bond formation but in the subsequent transformations that the phenylsulfonyl group enables.
Experimental Protocol 1: Synthesis of 1-nitro-4-(2-(phenylsulfonyl)ethoxy)benzene
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask and cool the suspension to 0 °C using an ice bath.
-
Alkoxide Formation: Slowly add a solution of this compound (1.0 eq) in anhydrous DMF via the dropping funnel. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.[4]
-
SNAr Reaction: Add a solution of 4-fluoronitrobenzene (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours at room temperature.[4]
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualization: SNAr Workflow
Sources
comparative study of the environmental impact of using 2-(Phenylsulfonyl)ethanol
An In-Depth Guide to the Environmental Impact of 2-(Phenylsulfonyl)ethanol and its Greener Alternatives
For the modern researcher, scientist, and drug development professional, the selection of chemical reagents extends beyond mere synthetic utility. As the principles of green chemistry become increasingly integrated into laboratory and industrial practices, a thorough understanding of a compound's environmental footprint is paramount.[1] This guide provides a comprehensive comparative study of the environmental impact of this compound, a versatile building block in organic and pharmaceutical synthesis.[2][3][4]
This document moves beyond a simple cataloging of properties. It is designed as a practical tool for informed decision-making. We will dissect the lifecycle of this compound—from its synthesis to its ultimate fate in the environment—and contrast it with viable, greener alternatives. By providing detailed experimental protocols, we empower research teams to validate these claims and generate their own comparative data, ensuring that the principles of sustainability are woven into the fabric of scientific innovation.
Environmental Profile of this compound
This compound (CAS 20611-21-6) is a valuable intermediate used in the synthesis of pharmaceuticals, particularly sulfonamide drugs, and as a reagent in the creation of complex organic molecules.[2][3] Its utility stems from the reactive sulfonyl functional group and the hydroxyl moiety.[3] However, an environmental assessment requires a critical look at its entire lifecycle.
Synthesis: The Hidden Environmental Cost
The environmental impact of any compound begins with its synthesis. While multiple routes to this compound exist, a common laboratory-scale approach involves the oxidation of a precursor, 2-(Phenylthio)ethanol.
A likely synthetic pathway is:
-
Thioether Formation: Reaction of thiophenol with a 2-haloethanol (e.g., 2-chloroethanol) under basic conditions.
-
Oxidation: Oxidation of the resulting 2-(Phenylthio)ethanol to the corresponding sulfone, this compound.
While effective, this process presents several environmental considerations. The use of traditional oxidizing agents can be consumptive and generate significant waste. However, greener alternatives for the oxidation of sulfides to sulfones exist, such as using a 30% aqueous solution of hydrogen peroxide (H₂O₂), which offers high atom economy and avoids organic solvents.[5] The primary byproduct of H₂O₂ is water, aligning with green chemistry principles.
Use Phase: The Challenge of Protecting Groups
In multi-step synthesis, reagents like this compound can be used to introduce protecting groups. While essential for achieving selectivity, protecting groups inherently add steps to a synthetic sequence (protection and deprotection), which increases material and solvent consumption and reduces overall atom economy.[6][7] The ideal, from a green chemistry perspective, is a protecting-group-free synthesis.[8] Deprotection strategies can also be environmentally demanding, sometimes requiring harsh chemical reductants.[9]
End-of-Life: Biodegradation and Aquatic Toxicity
A compound's persistence and toxicity in the environment are critical measures of its impact.
-
Aquatic Toxicity: Aromatic sulfones as a chemical class are known to exert environmental toxicity.[12] A safety profile for this compound indicates it is mildly toxic upon ingestion and is a skin and eye irritant.[13] The potential for bioaccumulation and long-term effects on aquatic ecosystems necessitates empirical testing, as even low concentrations of certain pharmaceuticals and chemicals can pose a risk to various trophic levels.[14]
A Comparative Framework for Greener Alternatives
Evaluating this compound in isolation is insufficient. A true environmental assessment requires comparison against functional alternatives. The choice of alternative depends on the specific application.
| Feature | This compound | Alternative 1: Silyl Ethers (e.g., TBDMS) | Alternative 2: Biocatalysis/Fermentation |
| Primary Use | Synthetic Building Block / Protecting Group | Protecting Group for Alcohols | Direct synthesis of target molecules (e.g., 2-Phenylethanol) |
| Green Synthesis | Dependent on oxidation method; can be improved with H₂O₂.[5] | Silicon-based, but deprotection often requires fluoride sources. | Utilizes renewable feedstocks (e.g., glucose, agro-industrial waste) and operates in water under mild conditions.[15][16] |
| Atom Economy | Moderate; protecting group strategies lower overall atom economy. | Low, as the protecting group is removed as waste. | Potentially very high, converting simple substrates directly to the product. |
| Solvent Use | Typically requires organic solvents. | Typically requires organic solvents. | Primarily aqueous media. |
| Toxicity Profile | Mildly toxic; aromatic sulfones have known aquatic toxicity.[12] | Generally low toxicity, but fluoride waste from deprotection can be a concern. | Product (e.g., 2-phenylethanol) can be toxic to the microorganisms at high concentrations, but the overall process avoids many hazardous chemical inputs.[16] |
| Biodegradability | Expected to be biodegradable, but requires experimental confirmation. | Silanols (degradation products) are generally considered to have low environmental impact. | Products are often readily biodegradable. |
Experimental Assessment: Protocols for In-House Validation
To foster trustworthiness and allow for direct comparison, we provide standardized, step-by-step protocols for key environmental impact assessments. The rationale behind key steps is explained to provide a deeper understanding of the experimental design.
Workflow for Comparative Environmental Assessment
The following diagram illustrates a logical workflow for comparing the environmental impact of a target compound like this compound against a potential alternative.
Caption: Workflow for comparing chemical environmental impacts.
Protocol 1: Aerobic Biodegradability (OECD 301D Closed Bottle Test)
This protocol determines the "ready biodegradability" of a substance, indicating if it is likely to be rapidly and completely degraded in an aquatic environment.
-
Causality: We use a dilute solution of the test substance and a small concentration of microorganisms from a mixed source (like activated sludge). By measuring the depletion of dissolved oxygen over 28 days and comparing it to the theoretical oxygen demand (ThOD), we can calculate the percentage of biodegradation. The closed bottle setup prevents the ingress of atmospheric oxygen, ensuring that any oxygen consumed is due to microbial respiration linked to the degradation of the test compound.
-
Methodology:
-
Preparation of Mineral Medium: Prepare a mineral salt medium according to OECD 301 guidelines. This medium lacks a carbon source, ensuring the microorganisms must use the test substance for food. Aerate this medium overnight to achieve oxygen saturation.
-
Inoculum: Obtain a fresh sample of activated sludge from a domestic wastewater treatment plant. Homogenize and filter it to get a uniform suspension of microorganisms.
-
Test Setup:
-
Prepare several 300 mL BOD (Biochemical Oxygen Demand) bottles.
-
Test Bottles: Add the mineral medium, inoculum, and the test substance (this compound or an alternative) to achieve a final concentration of 2-5 mg/L.
-
Control Bottles: Contain only the medium and inoculum to measure background respiration.
-
Reference Bottles: Contain the medium, inoculum, and a readily biodegradable reference substance (e.g., sodium benzoate) to confirm the viability of the microbial population.
-
-
Incubation: Fill all bottles completely, ensuring no air bubbles are trapped. Seal and incubate in the dark at 20 ± 1°C for 28 days.
-
Measurement: Measure the dissolved oxygen concentration in duplicate test, control, and reference bottles at regular intervals (e.g., Day 0, 7, 14, 21, 28).
-
Calculation:
-
Calculate the percentage degradation using the formula: % Degradation = [(O₂ consumed by test substance) - (O₂ consumed by blank)] / ThOD * 100
-
A substance is considered "readily biodegradable" if it reaches >60% degradation within a 10-day window during the 28-day test.
-
-
Protocol 2: Aquatic Toxicity (OECD 202 Acute Immobilisation Test)
This protocol assesses the acute toxicity of a substance to Daphnia magna, a small freshwater crustacean that is a key indicator species in aquatic ecosystems.
-
Causality: We expose the daphnids to a range of concentrations of the test substance for 48 hours. The endpoint is immobilisation (inability to swim), which is a proxy for mortality. By observing the concentration at which 50% of the population is immobilised (the EC50 value), we can quantify the substance's acute toxicity. A lower EC50 value indicates higher toxicity.
-
Methodology:
-
Test Organism: Use juvenile Daphnia magna (<24 hours old) from a healthy laboratory culture.
-
Test Solutions: Prepare a geometric series of at least five concentrations of the test substance (e.g., 1, 2, 4, 8, 16 mg/L) in a suitable culture medium. Also, prepare a control group with only the medium. If the substance has low water solubility, a carrier solvent may be used at a concentration below 100 µL/L, with a separate solvent control group.[17]
-
Test Setup:
-
Use glass beakers as test vessels.
-
Add 20 daphnids, divided into four replicates of five daphnids each, to each test concentration and control.
-
-
Incubation: Incubate the test vessels for 48 hours at 20 ± 2°C with a 16-hour light / 8-hour dark cycle. Do not feed the daphnids during the test.
-
Observation: At 24 and 48 hours, count the number of immobilised daphnids in each vessel.
-
Data Analysis: Use statistical methods (e.g., Probit analysis) to calculate the EC50 value and its 95% confidence limits for the 48-hour exposure period.
-
Visualizing the Environmental Lifecycle and Degradation
A holistic view, often termed a Life Cycle Assessment (LCA), is crucial for a comprehensive environmental comparison.[18][19][20] It considers impacts from raw material acquisition through to final disposal.
Caption: A simplified cradle-to-gate Life Cycle Assessment (LCA) framework.
Based on the degradation pathways of similar compounds, we can propose a likely biodegradation route for this compound.
Caption: Proposed aerobic biodegradation pathway for this compound.
Conclusion and Future Directions
This guide establishes a framework for evaluating the environmental impact of this compound. While it is a versatile and important synthetic intermediate, its lifecycle presents environmental considerations related to synthesis, use, and disposal. The principles of green chemistry compel us to seek and validate alternatives that offer improved performance in these areas.[1]
The path forward for researchers and drug development professionals should involve:
-
Prioritizing Greener Synthesis: When using sulfones, opt for synthetic methods with high atom economy and benign reagents, such as hydrogen peroxide-based oxidation.[5]
-
Minimizing Protecting Groups: Explore and develop protecting-group-free synthetic strategies where possible to reduce step counts and waste.[8]
-
Embracing Biotechnology: Consider biocatalytic or fermentation-based routes for producing target molecules or their precursors, as these often represent a paradigm shift in sustainability.[15][16]
-
Conducting In-House Assessments: Utilize the provided protocols to generate empirical data on the biodegradability and toxicity of key reagents. This data is invaluable for making informed, evidence-based decisions that align with corporate and global sustainability goals.
By integrating these practices, the scientific community can continue to innovate while simultaneously reducing its environmental footprint, ensuring that the life-saving and life-improving molecules developed today do not come at an unacceptable environmental cost for tomorrow.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-(Phenylsulfonyl)ethanol
For professionals engaged in the fast-paced fields of pharmaceutical development and chemical research, the integrity of our work extends beyond the synthesis of novel compounds to the responsible management of chemical reagents. 2-(Phenylsulfonyl)ethanol is a valuable intermediate in organic synthesis, particularly for creating sulfonamide drugs and other complex molecules.[1] However, its proper disposal is a critical, non-negotiable aspect of laboratory safety and environmental stewardship.
This guide provides a direct, procedural framework for the safe handling and disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each step. Our goal is to empower your team with the knowledge to manage this chemical waste stream confidently and in full regulatory compliance.
Foundational Safety: Understanding the Hazard Profile
Before any disposal procedure can be initiated, a thorough understanding of the chemical's intrinsic hazards is paramount. This knowledge forms the basis of our risk assessment and dictates the necessary precautions. This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings that must be respected.[2][3]
When heated to decomposition, it is also important to note that it can emit toxic fumes of sulfur oxides (SOx).[4] This thermal instability underscores the need to avoid uncontrolled heating and to select disposal methods, like incineration, that are equipped to handle such emissions.[5]
Table 1: GHS Hazard Summary for this compound
| Hazard Classification | GHS Category | Hazard Statement | Source |
|---|---|---|---|
| Skin Irritation | Category 2 | H315: Causes skin irritation | [2][3] |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation | [2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory) | H335: May cause respiratory irritation |[2][3] |
The core directive derived from this hazard profile is that This compound must be treated as a hazardous waste .[2] Under no circumstances should it be disposed of down the drain or in regular trash, as this can lead to environmental contamination and is a violation of regulatory standards.[2][6]
Pre-Disposal Protocol: Waste Segregation and Containment
Effective waste management begins at the point of generation. The principle of waste segregation is a cornerstone of laboratory safety; mixing incompatible waste streams can trigger unintended and dangerous chemical reactions.[7]
Step-by-Step Waste Collection Procedure:
-
Select an Appropriate Waste Container :
-
Use a container made of compatible material that is in good condition and has a tightly fitting cap.[8][9]
-
Reusing the original manufacturer's container is often a good choice, provided the original label is fully defaced and replaced with a hazardous waste label.[9][10]
-
For liquid waste, ensure the container is designed for liquids and filled to no more than 90% capacity to allow for expansion.[11]
-
-
Segregate Waste by Form :
-
Unused or Surplus Product : Keep the chemical in its original container and label it for disposal.
-
Contaminated Solid Waste : Collect items such as contaminated gloves, paper towels, or silica gel in a dedicated, sealed container lined with a chemically compatible bag.[6][12]
-
Liquid Waste Solutions : If this compound is dissolved in a solvent, collect it in a separate, compatible hazardous waste container designated for that specific solvent waste stream (e.g., "Halogenated Organic Solvents").[6][10] Do not mix different waste streams.[8]
-
-
Properly Label the Waste Container :
-
Affix a "HAZARDOUS WASTE" label to the container immediately upon starting accumulation.[8]
-
Clearly write the full chemical name, "this compound," and its approximate concentration. Avoid using abbreviations or chemical formulas.[12]
-
Maintain a log of what is added to the container to ensure an accurate manifest for the disposal company.[10]
-
-
Store Waste Securely :
-
Keep waste containers tightly closed except when adding waste.[8]
-
Store the sealed containers in a designated, cool, dry, and well-ventilated area, away from general laboratory traffic and incompatible materials.[6][13] This storage area should be a designated Satellite Accumulation Area (SAA) compliant with institutional and federal regulations.[8]
-
Core Disposal Directive: Professional Waste Management
The definitive and only acceptable method for disposing of this compound is through a licensed professional waste disposal service.[2] These companies have the permits, expertise, and facilities to manage hazardous chemical waste in compliance with all local, regional, and national regulations.
Operational Steps for Final Disposal:
-
Engage a Licensed Disposal Company : Contact your institution's Environmental Health and Safety (EHS) department or a pre-approved chemical waste contractor to arrange for pickup.[13]
-
Provide Accurate Documentation : Prepare all necessary paperwork, which typically includes a waste profile or manifest detailing the contents of the container.[7] This is why accurate labeling and logging during collection are critical.
-
Schedule Pickup : Arrange for the timely removal of the waste. Do not allow hazardous waste to accumulate in the laboratory for extended periods.
The most common disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products like SOx.[5][6]
Spill and Exposure Response Protocol
In the event of an accidental release, immediate and correct action is crucial to mitigate the hazards.
Protocol for Small Spill Containment and Cleanup:
-
Ensure Personnel Safety : Immediately alert others in the area. Evacuate non-essential personnel.[2] The person cleaning the spill must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[2][14]
-
Ensure Adequate Ventilation : Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[2]
-
Prevent Environmental Release : Do not allow the spilled material to enter drains or waterways.[2]
-
Contain and Absorb the Spill : Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[2]
-
Collect the Waste : Carefully scoop the absorbed material into a suitable, sealable container.[2]
-
Label and Dispose : Label the container as "Hazardous Waste: this compound spill debris" and manage it for disposal according to the procedures outlined in Section 3.[2]
-
Decontaminate the Area : Clean the spill area thoroughly with soap and water. Wash hands and any exposed skin after handling.[2]
Disposal Decision Workflow
The following diagram provides a clear, logical workflow for the entire disposal process, from the point of generation to final removal. This serves as a quick-reference guide to ensure every step is followed correctly.
Caption: Workflow for the safe disposal of this compound.
By adhering to these scientifically grounded and procedurally sound guidelines, researchers and drug development professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory practice and environmental responsibility.
References
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- Essential Guide to the Safe Handling and Disposal of Diethyl Sulfone.Benchchem.
- 2-(PHENYLSULFONYL)
- This compound | 20611-21-6. (2022-11-11). ChemicalBook.
- Proper Disposal of Fenthion Oxon Sulfone: A Guide for Labor
- 2 - SAFETY DATA SHEET. (2008-01-31). Thermo Fisher Scientific.
- HAZARDOUS CHEMICAL WASTE MANUAL. (2023-12-08). Simon Fraser University.
- Material Safety Data Sheet - 2-(P-Toluenesulfonyl)Ethanol.Cole-Parmer.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Phenylsulfonyl)ethanol
This guide provides essential, immediate safety and logistical information for the handling of 2-(Phenylsulfonyl)ethanol (CAS No. 20611-21-6). As researchers, scientists, and drug development professionals, a deep understanding of the materials we work with is paramount. This document moves beyond mere product specifications to deliver field-proven insights and procedural guidance, ensuring both personal safety and the integrity of your work. The protocols herein are designed to be self-validating, grounded in authoritative safety data to build a foundation of trust and operational excellence in your laboratory.
Hazard Analysis: The "Why" Behind the Protocol
Understanding the hazard profile of this compound is the critical first step in establishing a robust safety protocol. This compound is not benign; it presents specific risks that dictate our choice of Personal Protective Equipment (PPE). According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.
-
Serious Eye Irritation (Category 2A) : Poses a significant risk of causing serious irritation to the eyes.
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.
-
Toxicity : It is also noted as being mildly toxic by ingestion.[1]
These classifications are not abstract warnings; they are directives. Skin and eye irritation necessitate impermeable barriers, while the potential for respiratory irritation demands careful control of vapors and aerosols. Every subsequent recommendation in this guide is a direct response to these inherent chemical properties.
Core Protective Equipment: Your First Line of Defense
Based on the hazard analysis, a standard suite of PPE is mandatory for any procedure involving this compound. The selection of each component is a deliberate choice to mitigate a specific, identified risk.
Eye and Face Protection
Given the classification as a serious eye irritant, robust eye and face protection is non-negotiable.
-
Minimum Requirement : At all times, ANSI-approved safety glasses with side shields must be worn.
-
Splash Hazard : For procedures with a risk of splashing—such as transferring large volumes, heating solutions, or working under pressure—chemical splash goggles are required.[2] For maximum protection in these scenarios, a full-face shield should be worn in addition to chemical splash goggles.[2] This combination provides a multi-layered defense against direct splashes and peripheral exposure.
Hand Protection
To prevent skin contact and irritation, chemically resistant gloves are mandatory.
-
Glove Selection : Nitrile or neoprene gloves are appropriate for incidental contact. Always inspect gloves for tears or punctures before use.
-
Proper Technique : Glove removal is a critical control point to prevent cross-contamination. Use the proper technique (without touching the glove's outer surface) to avoid skin contact with the chemical.
-
Disposal : Dispose of contaminated gloves immediately after use in accordance with laboratory and local regulations. Do not reuse disposable gloves. After removal, always wash your hands thoroughly with soap and water.
Body Protection
A standard laboratory coat is required to protect against accidental spills and contact with contaminated surfaces. For larger scale operations where the risk of significant splashing exists, consider a chemically resistant apron over the lab coat. Contaminated clothing should be removed immediately and washed before reuse.
Respiratory Protection
The risk of respiratory irritation dictates that this compound must be handled with adequate ventilation.[3]
-
Primary Control : Whenever possible, all handling of this chemical, especially when heated or aerosolized, should occur within a certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure.
-
Secondary Control : If a fume hood is not available, work must be conducted in a well-ventilated area to keep airborne concentrations low.[3] Avoid breathing any vapor or mist.
-
Respirator Use : In situations where ventilation is insufficient to control exposure or during a large spill clean-up, a NIOSH-approved respirator may be necessary.[3] The specific type of respirator cartridge should be selected based on a formal exposure assessment by your institution's Environmental Health and Safety (EHS) department.
Operational and Disposal Protocols
Proper PPE use extends through the entire lifecycle of the chemical's use, from initial handling to the disposal of waste and contaminated equipment.
Step-by-Step PPE Protocol
-
Assessment : Before starting any procedure, assess the potential for exposure. Consider the quantity of material, the nature of the operation (e.g., weighing, dissolving, reacting), and the potential for splashes or aerosol generation.
-
Donning (Putting On) :
-
First, put on your laboratory coat.
-
Next, put on your safety glasses or goggles.
-
Then, wash and dry your hands before donning the appropriate gloves.
-
If required, a face shield is donned last.
-
-
Handling : Conduct all operations within a fume hood or well-ventilated area. Avoid all direct contact with the chemical.
-
Doffing (Taking Off) :
-
Remove gloves first, using the proper technique to avoid touching the contaminated exterior.
-
Remove the face shield (if used).
-
Remove the lab coat.
-
Remove safety glasses/goggles last.
-
Wash hands thoroughly with soap and water.
-
-
Disposal of Contaminated PPE :
-
Dispose of used gloves and any other single-use contaminated items in a designated hazardous waste container.
-
The final disposal of the chemical and its containers must be done through an approved waste disposal plant.
-
Spill Response
In the event of a spill, it is crucial to be wearing the appropriate PPE.
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing your full PPE (lab coat, gloves, goggles, and face shield), contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Scoop the absorbed material into a suitable, sealed container for disposal as hazardous waste.
-
Clean the spill area thoroughly.
Data Summary and Visualization
To facilitate quick reference, the following table summarizes the key safety parameters for this compound.
| Parameter | Information | Source |
| GHS Pictogram | Irritant (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE and Environment selection workflow for this compound.
Conclusion: Fostering a Culture of Safety
Adherence to these PPE and handling protocols is not merely about compliance; it is a fundamental aspect of responsible scientific practice. By understanding the specific hazards of this compound and implementing these targeted safety measures, you protect yourself, your colleagues, and the integrity of your research. This guide serves as a critical resource, empowering you to work confidently and safely. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet before beginning work.
References
-
Material Safety Data Sheet - 2-(P-Toluenesulfonyl)Ethanol . Cole-Parmer. Available at: [Link]
-
Personal Protective Equipment | US EPA . U.S. Environmental Protection Agency. Available at: [Link]
-
Personal Protective Equipment (PPE) - CHEMM . U.S. Department of Health & Human Services. Available at: [Link]
-
PERSONAL PROTECTIVE EQUIPMENT STANDARD OPERATING PROCEDURE (SOP) . Tennessee Tech University. Available at: [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety . Safety-Wear. Available at: [Link]
-
Personal Protective Equipment (PPE) usage . Pharma Beginners. Available at: [Link]
-
Safety Data Sheet: 2-Phenylethanol . Carl ROTH. Available at: [Link]
-
Safety Data Sheet: 2-Phenylethanol . Carl ROTH. Available at: [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
